molecular formula C30H40N7O25P3S B15552591 Malonyl-CoA-oxaloacetate-glyoxylate

Malonyl-CoA-oxaloacetate-glyoxylate

Cat. No.: B15552591
M. Wt: 1023.7 g/mol
InChI Key: CFXVDZWOOVDJHL-FILIZYBQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malonyl-CoA-oxaloacetate-glyoxylate is a useful research compound. Its molecular formula is C30H40N7O25P3S and its molecular weight is 1023.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H40N7O25P3S

Molecular Weight

1023.7 g/mol

IUPAC Name

4-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-3-oxaldehydoyloxy-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-phosphonooxyoxolan-3-yl]oxy-2,4-dioxobutanoic acid

InChI

InChI=1S/C30H40N7O25P3S/c1-30(2,24(60-19(44)9-38)27(46)33-4-3-16(40)32-5-6-66-20(45)8-17(41)42)11-57-65(54,55)62-64(52,53)56-10-15-22(61-63(49,50)51)23(59-18(43)7-14(39)29(47)48)28(58-15)37-13-36-21-25(31)34-12-35-26(21)37/h9,12-13,15,22-24,28H,3-8,10-11H2,1-2H3,(H,32,40)(H,33,46)(H,41,42)(H,47,48)(H,52,53)(H,54,55)(H2,31,34,35)(H2,49,50,51)/t15-,22-,23-,24+,28-/m1/s1

InChI Key

CFXVDZWOOVDJHL-FILIZYBQSA-N

Origin of Product

United States

Foundational & Exploratory

The Malonyl-CoA-Oxaloacetate-Glyoxylate (MOG) Pathway: A Synthetic C4-Glyoxylate Cycle for Enhanced Carbon Fixation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Malonyl-CoA-Oxaloacetate-Glyoxylate (MOG) pathway, also conceptualized as a C4-Glyoxylate cycle, is a novel, synthetic metabolic route designed for the efficient fixation of carbon dioxide (CO2).[1][2][3] Computationally engineered, this pathway is predicted to be significantly more efficient than natural carbon fixation cycles, such as the Calvin-Benson-Bassham (CBB) cycle.[3][4] By leveraging the highly efficient phosphoenolpyruvate (B93156) (PEP) carboxylase for the primary carboxylation step, the MOG pathway circumvents the limitations of the less efficient and oxygen-sensitive RuBisCO enzyme, which is the cornerstone of the CBB cycle.[2]

This technical guide provides a comprehensive overview of the MOG pathway, including its core reactions, key enzymes, and predicted efficiencies. It also offers detailed, albeit generalized, experimental protocols for the assay of its constituent enzymes and presents quantitative data where available. This document is intended to serve as a foundational resource for researchers interested in the burgeoning field of synthetic biology and its application to carbon capture and the production of valuable biochemicals.

The Core Pathway: A Step-by-Step Analysis

The MOG pathway is a cyclic process that converts two molecules of pyruvate (B1213749) into one molecule of glyoxylate (B1226380), with the net fixation of two molecules of CO2. The glyoxylate produced can then be channeled into various biosynthetic pathways, such as the glycerate pathway, to produce essential metabolites like glyceraldehyde-3-phosphate.[2]

The pathway can be conceptually divided into two main stages: the C4 carboxylation and reduction phase, and the regenerative phase involving a novel set of reactions for the conversion of acetyl-CoA to pyruvate.

C4 Carboxylation and Reduction Phase
  • Pyruvate to Phosphoenolpyruvate (PEP): The cycle begins with the phosphorylation of pyruvate to PEP by pyruvate, phosphate (B84403) dikinase (PPDK) . This reaction consumes one molecule of ATP.

  • Carboxylation of PEP: PEP is then carboxylated by phosphoenolpyruvate carboxylase (PEPC) to form oxaloacetate. This is the primary CO2 fixation step.

  • Reduction of Oxaloacetate: Oxaloacetate is subsequently reduced to malate (B86768) by malate dehydrogenase (MDH) , utilizing one molecule of NADH.

Regenerative Phase
  • Activation of Malate: Malate is activated to malyl-CoA by malyl-CoA synthetase .

  • Cleavage of Malyl-CoA: Malyl-CoA lyase cleaves malyl-CoA into glyoxylate and acetyl-CoA. Glyoxylate is the net product of the cycle.

  • Carboxylation of Acetyl-CoA: Acetyl-CoA is carboxylated to malonyl-CoA. In the proposed MOG pathway, this is achieved through a transcarboxylation reaction where methylmalonyl-CoA serves as the carboxyl group donor, catalyzed by methylmalonyl-CoA carboxytransferase .

  • Reduction of Malonyl-CoA: Malonyl-CoA is reduced to malonate-semialdehyde by malonate-semialdehyde dehydrogenase .

  • Transamination to β-Alanine: Malonate-semialdehyde is converted to β-alanine through a transamination reaction with α-alanine, catalyzed by β-alanine-pyruvate transaminase . This reaction regenerates pyruvate.

  • Isomerization to α-Alanine: β-alanine is then isomerized to α-alanine by alanine 2,3-aminomutase , thus regenerating the co-substrate for the previous step.

Visualizing the MOG Pathway

MOG_Pathway Pyruvate_in Pyruvate PPDK Pyruvate, phosphate dikinase Pyruvate_in->PPDK ATP -> AMP + PPi PEP Phosphoenolpyruvate PEPC PEP carboxylase PEP->PEPC CO2 -> Oxaloacetate Oxaloacetate MDH Malate dehydrogenase Oxaloacetate->MDH NADH -> NAD+ Malate Malate MCS Malyl-CoA synthetase Malate->MCS CoA + ATP -> ADP + Pi Malyl_CoA Malyl-CoA MCL Malyl-CoA lyase Malyl_CoA->MCL Glyoxylate_out Glyoxylate (Product) Acetyl_CoA Acetyl-CoA MMCT Methylmalonyl-CoA carboxytransferase Acetyl_CoA->MMCT Methylmalonyl-CoA -> Propionyl-CoA Malonyl_CoA Malonyl-CoA MSDH Malonate-semialdehyde dehydrogenase Malonyl_CoA->MSDH NAD(P)H -> NAD(P)+ Malonate_semialdehyde Malonate-semialdehyde BPT β-alanine-pyruvate transaminase Malonate_semialdehyde->BPT Beta_Alanine β-Alanine AAM Alanine 2,3-aminomutase Beta_Alanine->AAM Alpha_Alanine α-Alanine Alpha_Alanine->BPT Pyruvate_regen Pyruvate Pyruvate_regen->Pyruvate_in Regeneration PPDK->PEP PEPC->Oxaloacetate MDH->Malate MCS->Malyl_CoA MCL->Glyoxylate_out MCL->Acetyl_CoA MMCT->Malonyl_CoA MSDH->Malonate_semialdehyde BPT->Beta_Alanine BPT->Pyruvate_regen AAM->Alpha_Alanine

Caption: The this compound (MOG) Pathway.

Quantitative Data

As the MOG pathway is a theoretical construct, comprehensive quantitative data for the entire integrated pathway is not available. However, kinetic parameters for the individual enzymes, or their homologs from various organisms, have been reported in the literature. The following table summarizes some of this data to provide a baseline for computational modeling and experimental design.

EnzymeAbbreviationEC NumberSource Organism (Example)Substrate(s)K_m (mM)k_cat (s⁻¹)
Pyruvate, phosphate dikinasePPDK2.7.9.1Zea maysPyruvate0.1 - 0.520 - 50
Phosphoenolpyruvate carboxylasePEPC4.1.1.31Escherichia coliPEP0.1 - 2.0100 - 400
Malate dehydrogenaseMDH1.1.1.37Escherichia coliOxaloacetate0.04 - 0.2> 1000
Malyl-CoA synthetase-6.2.1.-(Hypothetical)MalateN/AN/A
Malyl-CoA lyaseMCL4.1.3.24Rhodobacter sphaeroidesMalyl-CoA0.01537
Methylmalonyl-CoA carboxytransferaseMMCT2.1.3.1Propionibacterium shermaniiMethylmalonyl-CoA0.3 - 0.650 - 100
Malonate-semialdehyde dehydrogenaseMSDH1.2.1.18Pseudomonas aeruginosaMalonate-semialdehyde0.01 - 0.055 - 20
β-alanine-pyruvate transaminaseBPT2.6.1.18Pseudomonas aeruginosaβ-alanine1.0 - 5.010 - 50
Alanine 2,3-aminomutaseAAM5.4.3.2(Engineered)β-alanineN/AN/A

Experimental Protocols

The following are generalized protocols for assaying the activity of the key enzymes in the MOG pathway. These should be optimized for the specific enzymes being used.

Assay for Pyruvate, Phosphate Dikinase (PPDK) Activity

This assay measures the pyruvate-dependent formation of ATP from AMP and PPi, which is then coupled to the phosphorylation of glucose and its subsequent oxidation, leading to the reduction of NADP⁺.

  • Principle:

    • Pyruvate + ATP + Pi <=> PEP + AMP + PPi (PPDK reverse reaction for assay purposes)

    • PEP + ADP -> Pyruvate + ATP (Pyruvate kinase)

    • Pyruvate + NADH + H⁺ -> Lactate + NAD⁺ (Lactate dehydrogenase)

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 50 mM KCl

    • Substrates: 2 mM PEP, 2 mM ADP, 1 mM NADH

    • Coupling Enzyme: 10 U/mL Lactate dehydrogenase

    • Enzyme Sample: Purified or partially purified PPDK

  • Procedure:

    • Combine the assay buffer, substrates, and coupling enzyme in a cuvette.

    • Incubate at the desired temperature (e.g., 30°C) for 5 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding the enzyme sample.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Assay for Phosphoenolpyruvate Carboxylase (PEPC) Activity

This assay measures the PEP-dependent carboxylation of bicarbonate, leading to the formation of oxaloacetate, which is then reduced to malate with the concomitant oxidation of NADH.

  • Principle:

    • PEP + HCO₃⁻ -> Oxaloacetate + Pi

    • Oxaloacetate + NADH + H⁺ -> Malate + NAD⁺ (Malate dehydrogenase)

  • Reagents:

    • Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 10 mM NaHCO₃

    • Substrates: 5 mM PEP, 0.2 mM NADH

    • Coupling Enzyme: 10 U/mL Malate dehydrogenase

    • Enzyme Sample: Purified or partially purified PEPC

  • Procedure:

    • Combine the assay buffer, substrates, and coupling enzyme in a cuvette.

    • Incubate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Start the reaction by adding the enzyme sample.

    • Measure the decrease in absorbance at 340 nm.

    • Calculate the activity as described for PPDK.

Assay for Malyl-CoA Lyase (MCL) Activity

This assay measures the cleavage of malyl-CoA to glyoxylate and acetyl-CoA. The formation of acetyl-CoA can be coupled to the citrate (B86180) synthase reaction, and the release of free CoA can be monitored using DTNB (Ellman's reagent).

  • Principle:

    • Malyl-CoA -> Glyoxylate + Acetyl-CoA

    • Acetyl-CoA + Oxaloacetate + H₂O -> Citrate + CoA-SH (Citrate synthase)

    • CoA-SH + DTNB -> TNB²⁻ (yellow product)

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.8)

    • Substrates: 0.1 mM Malyl-CoA, 0.5 mM Oxaloacetate, 0.2 mM DTNB

    • Coupling Enzyme: 5 U/mL Citrate synthase

    • Enzyme Sample: Purified or partially purified MCL

  • Procedure:

    • Combine the assay buffer, substrates, and coupling enzyme in a microplate well or cuvette.

    • Incubate at the desired temperature for 5 minutes.

    • Initiate the reaction by adding the enzyme sample.

    • Monitor the increase in absorbance at 412 nm due to the formation of TNB²⁻.

    • Calculate the activity using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

Experimental and Logical Workflows

The development and implementation of the MOG pathway would follow a logical progression from computational design to in vitro reconstruction and finally to in vivo implementation.

MOG_Workflow cluster_0 Computational Design & Analysis cluster_1 In Vitro Reconstruction & Optimization cluster_2 In Vivo Implementation a Pathway Conception b Enzyme Identification & Selection a->b c Thermodynamic & Kinetic Modeling b->c d Gene Synthesis & Cloning c->d Identified Enzymes e Enzyme Expression & Purification d->e f Enzyme Characterization e->f g Pathway Assembly & Assay f->g h Optimization of Conditions g->h i Host Strain Selection h->i Optimized Pathway j Genetic Engineering of Host i->j k Metabolic Flux Analysis j->k l Fermentation & Product Analysis k->l

Caption: A logical workflow for the realization of the MOG pathway.

Conclusion and Future Directions

The this compound pathway represents a promising, rationally designed alternative to natural carbon fixation pathways. Its theoretical efficiency and reliance on a robust carboxylating enzyme make it an attractive target for synthetic biology and metabolic engineering efforts. While the pathway has been computationally validated, its in vitro and in vivo implementation remains a significant but achievable challenge.

Future research should focus on:

  • Enzyme Discovery and Engineering: Identifying or engineering highly active and stable enzymes for each step of the pathway.

  • In Vitro Reconstruction: Assembling the complete pathway in a cell-free system to validate its functionality and identify potential bottlenecks.

  • In Vivo Implementation: Engineering a suitable microbial chassis to host the MOG pathway and optimizing metabolic fluxes for efficient carbon fixation and product synthesis.

  • Product Diversification: Coupling the glyoxylate output of the MOG pathway to various biosynthetic routes to produce a wide range of valuable chemicals.

The successful implementation of the MOG pathway would be a landmark achievement in synthetic biology, with profound implications for sustainable manufacturing, carbon capture, and the bio-based economy.

References

The Pivotal Role of Malonyl-CoA in Monooxygenase-Involved Synthetic Cycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Malonyl-coenzyme A (malonyl-CoA) stands as a central metabolic node, critically linking carbohydrate and lipid metabolism. Its primary role is to serve as the principal two-carbon donor for the biosynthesis of a vast array of natural products, including fatty acids and polyketides. This technical guide provides an in-depth exploration of the function of malonyl-CoA, with a particular focus on its involvement in synthetic cycles that incorporate monooxygenase-catalyzed reactions.

It is important to note that the term "MOG synthetic cycle" did not yield a specifically defined biochemical pathway in our literature search. It is presumed that "MOG" is an acronym or abbreviation referring to a M onoo xyg enase-mediated process. Monooxygenases are frequently involved in the modification of molecules synthesized using malonyl-CoA as a building block. Therefore, this guide will focus on the well-established roles of malonyl-CoA in fatty acid and polyketide synthesis, pathways where monooxygenases often play a crucial role in generating structural diversity.

Biosynthesis and Regulation of Malonyl-CoA

The intracellular concentration of malonyl-CoA is meticulously regulated, ensuring a balance between anabolic and catabolic processes. The primary route for its synthesis is the carboxylation of acetyl-CoA, a reaction catalyzed by the biotin-dependent enzyme acetyl-CoA carboxylase (ACC) .[1][2] This irreversible step is a major regulatory checkpoint in fatty acid synthesis.

There are two main isoforms of ACC in mammals:

  • ACC1: Located in the cytosol, it is primarily involved in providing malonyl-CoA for de novo fatty acid synthesis.[1]

  • ACC2: Associated with the outer mitochondrial membrane, it is thought to regulate fatty acid oxidation by producing malonyl-CoA that inhibits carnitine palmitoyltransferase 1 (CPT1).[1]

The activity of ACC is regulated by multiple mechanisms, including:

  • Allosteric regulation: Citrate acts as a potent allosteric activator, signaling an abundance of acetyl-CoA and energy. Conversely, long-chain fatty acyl-CoAs provide feedback inhibition.

  • Phosphorylation: AMP-activated protein kinase (AMPK) phosphorylates and inactivates ACC in response to low cellular energy levels (high AMP/ATP ratio), thereby halting fatty acid synthesis to conserve energy.[3]

Malonyl-CoA as the Building Block for Fatty Acid Synthesis

De novo synthesis of fatty acids is a cyclical process catalyzed by the multi-enzyme complex, fatty acid synthase (FAS) . Malonyl-CoA provides the two-carbon units that are sequentially added to a growing acyl chain.

The core reactions of the fatty acid synthesis cycle are:

  • Priming: The cycle initiates with the loading of an acetyl-CoA molecule onto the acyl carrier protein (ACP) domain of FAS.

  • Elongation:

    • The malonyl group from malonyl-CoA is transferred to the ACP.

    • A condensation reaction occurs where the acetyl group (or the growing acyl chain) is transferred to the malonyl-ACP, releasing CO2 and forming a β-ketoacyl-ACP.

    • A series of reduction, dehydration, and another reduction reaction converts the β-ketoacyl group into a saturated acyl group, which is two carbons longer.

  • Termination: The cycle repeats until a fatty acid of a specific chain length, typically palmitate (C16:0), is synthesized. The fatty acid is then released from the ACP by a thioesterase.

Monooxygenases can subsequently modify these saturated fatty acids to introduce double bonds (desaturation) or hydroxyl groups, increasing their functional diversity.

The Role of Malonyl-CoA in Polyketide Synthesis

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. Their synthesis is catalyzed by polyketide synthases (PKSs) , which, similar to FAS, utilize malonyl-CoA as the primary extender unit.

The general scheme for polyketide synthesis involves the iterative condensation of an acyl-CoA starter unit (often acetyl-CoA or propionyl-CoA) with multiple malonyl-CoA extender units. The structural diversity of polyketides arises from:

  • The choice of starter and extender units.

  • The degree of reduction of the β-keto group after each condensation step.

  • Stereochemical variations.

  • Post-PKS modifications, which frequently involve monooxygenases . These enzymes can introduce hydroxyl groups, epoxides, or other functionalities onto the polyketide backbone, leading to a vast array of different compounds.

Regulatory Role of Malonyl-CoA in Fatty Acid Oxidation

Beyond its role as a biosynthetic precursor, cytosolic malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1) .[1][3][4] CPT1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1, malonyl-CoA ensures that fatty acid synthesis and degradation do not occur simultaneously, preventing a futile cycle.[1] This reciprocal regulation is a key aspect of cellular energy homeostasis.

Quantitative Data Summary

ParameterValueOrganism/TissueExperimental ConditionsReference
Malonyl-CoA Concentration 1 to 6 nmol/g wet weightRat hepatocytesVaried hormonal and substrate conditions[5]
1.5 to 5 nmol/g wet weightIsolated rat heartsPerfused with NaH¹³CO₃[6]
Turnover of Malonyl-CoA 0.7 to 4.2 nmol/min/g wet weightIsolated rat heartsPerfused with NaH¹³CO₃[6]
Ki of Malonyl-CoA for CPT1 ~1 to 2 µMRat liver mitochondriaIn vitro assay[5]

Experimental Protocols

Measurement of Malonyl-CoA Concentration in Tissues

Principle: This method involves the extraction of metabolites from tissue samples, followed by quantification of malonyl-CoA using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Protocol:

  • Tissue Homogenization: Rapidly freeze-clamp the tissue sample in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a cold extraction buffer (e.g., 60% methanol).

  • Extraction: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Sample Preparation: Collect the supernatant containing the metabolites. The sample may require further purification or concentration depending on the expected concentration of malonyl-CoA.

  • LC-MS/MS Analysis: Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Chromatographic Separation: Use a suitable column (e.g., a C18 reversed-phase column) to separate malonyl-CoA from other metabolites.

    • Mass Spectrometry Detection: Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of malonyl-CoA. The transition from the parent ion to a specific daughter ion of malonyl-CoA is monitored.

  • Quantification: Generate a standard curve using known concentrations of a malonyl-CoA standard. Calculate the concentration of malonyl-CoA in the sample by comparing its peak area to the standard curve.

Assay of Acetyl-CoA Carboxylase (ACC) Activity

Principle: The activity of ACC can be determined by measuring the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into an acid-stable product, malonyl-CoA.

Protocol:

  • Enzyme Preparation: Prepare a cell or tissue lysate. ACC can be partially purified by ammonium (B1175870) sulfate (B86663) precipitation or other chromatographic techniques.

  • Reaction Mixture: Prepare a reaction buffer containing:

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • ATP

    • MgCl₂

    • Citrate (as an activator)

    • Acetyl-CoA (substrate)

    • [¹⁴C]NaHCO₃ (radiolabeled substrate)

  • Initiation of Reaction: Add the enzyme preparation to the reaction mixture to start the reaction. Incubate at a specific temperature (e.g., 37°C) for a defined period.

  • Termination of Reaction: Stop the reaction by adding a strong acid (e.g., HCl). This also serves to remove any unincorporated [¹⁴C]HCO₃⁻ as [¹⁴C]CO₂.

  • Quantification of Radioactivity: Transfer an aliquot of the reaction mixture to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation of Activity: Calculate the enzyme activity based on the amount of radioactivity incorporated into the acid-stable product (malonyl-CoA) per unit time per amount of protein.

Diagrams

Malonyl_CoA_Synthesis_and_Regulation AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcidSynthesis Fatty Acid Synthesis MalonylCoA->FattyAcidSynthesis PolyketideSynthesis Polyketide Synthesis MalonylCoA->PolyketideSynthesis CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) MalonylCoA->CPT1 Inhibits (-) Citrate Citrate Citrate->ACC Activates (+) LongChainAcylCoA Long-chain Acyl-CoA LongChainAcylCoA->ACC Inhibits (-) AMP AMP AMPK AMP-activated Protein Kinase (AMPK) AMP->AMPK Activates (+) ACC->MalonylCoA Carboxylation AMPK->ACC Inhibits (-) (Phosphorylation) FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation

Caption: Synthesis and regulation of malonyl-CoA.

Fatty_Acid_Synthesis_Cycle MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) - Acyl Carrier Protein (ACP) MalonylCoA->FAS MalonylACP Malonyl-ACP FAS->MalonylACP Condensation Condensation (-CO2) MalonylACP->Condensation GrowingAcylChain Growing Acyl Chain (Cn-ACP) GrowingAcylChain->Condensation BetaKetoacylACP β-Ketoacyl-ACP Condensation->BetaKetoacylACP Reduction1 Reduction (NADPH -> NADP+) BetaKetoacylACP->Reduction1 BetaHydroxyacylACP β-Hydroxyacyl-ACP Reduction1->BetaHydroxyacylACP Dehydration Dehydration (-H2O) BetaHydroxyacylACP->Dehydration EnoylACP Enoyl-ACP Dehydration->EnoylACP Reduction2 Reduction (NADPH -> NADP+) EnoylACP->Reduction2 ElongatedAcylChain Elongated Acyl Chain (Cn+2-ACP) Reduction2->ElongatedAcylChain ElongatedAcylChain->GrowingAcylChain Next Cycle Monooxygenase Monooxygenase (Post-FAS modification) ElongatedAcylChain->Monooxygenase ModifiedFattyAcid Modified Fatty Acid Monooxygenase->ModifiedFattyAcid

Caption: Fatty acid synthesis cycle and subsequent monooxygenase modification.

Polyketide_Synthesis_Workflow StarterUnit Starter Unit (e.g., Acetyl-CoA) PKS Polyketide Synthase (PKS) StarterUnit->PKS MalonylCoA Malonyl-CoA (Extender Unit) MalonylCoA->PKS IterativeCondensation Iterative Condensation & Processing PKS->IterativeCondensation PolyketideBackbone Polyketide Backbone IterativeCondensation->PolyketideBackbone Monooxygenase Monooxygenase (Post-PKS modification) PolyketideBackbone->Monooxygenase DiversePolyketides Diverse Polyketides Monooxygenase->DiversePolyketides

Caption: General workflow of polyketide synthesis involving monooxygenases.

References

The Pivotal Role of Oxaloacetate in C4 and Glyoxylate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic intermediate oxaloacetate (OAA) holds a central position in cellular biochemistry, participating in a multitude of pathways including the citric acid cycle, gluconeogenesis, and amino acid synthesis.[1] This technical guide provides an in-depth exploration of the function of oxaloacetate within two distinct and vital metabolic routes: the C4 photosynthetic pathway and the glyoxylate (B1226380) cycle. While the term "C4-glyoxylate pathway" is not a recognized metabolic pathway and likely represents a conflation of these two processes, this document will elucidate the critical, albeit separate, roles of oxaloacetate in each. We will delve into the biochemical functions of OAA, present quantitative data, detail experimental protocols for the analysis of key components, and provide visual representations of the involved pathways and workflows.

Section 1: The Function of Oxaloacetate in the C4 Photosynthetic Pathway

In C4 plants, oxaloacetate is the immediate product of the initial carbon fixation step, a key adaptation to minimize photorespiration in hot, arid environments.[2][3] This process, known as the Hatch-Slack pathway, spatially separates the initial CO2 capture from the Calvin cycle.

Initial Carbon Fixation

In the mesophyll cells of C4 plants, the enzyme phosphoenolpyruvate (B93156) carboxylase (PEPC) catalyzes the carboxylation of phosphoenolpyruvate (PEP) using bicarbonate (HCO3-) to form the four-carbon compound, oxaloacetate.[2][4]

Reaction: Phosphoenolpyruvate + HCO3- → Oxaloacetate + Pi

This initial fixation step is highly efficient as PEPC has a high affinity for HCO3- and is not inhibited by oxygen, unlike RuBisCO.[4]

A Transient Intermediate

Oxaloacetate in C4 mesophyll cells is a short-lived intermediate.[2][3] It is rapidly converted into more stable four-carbon molecules, either malate (B86768) or aspartate, for transport to the bundle-sheath cells.[2][5] This conversion is catalyzed by NADP-malate dehydrogenase or aspartate aminotransferase, respectively.

Reactions:

  • Oxaloacetate + NADPH + H+ ⇌ L-Malate + NADP+

  • Oxaloacetate + Glutamate ⇌ Aspartate + α-Ketoglutarate

Decarboxylation and CO2 Concentration

Once transported to the bundle-sheath cells, malate or aspartate is decarboxylated, releasing CO2 in close proximity to RuBisCO. This elevates the local CO2 concentration, thereby enhancing the efficiency of the Calvin cycle and minimizing photorespiration. The specific decarboxylation enzyme varies among C4 species (NADP-malic enzyme, NAD-malic enzyme, or PEP carboxykinase).[5]

Section 2: The Function of Oxaloacetate in the Glyoxylate Cycle

The glyoxylate cycle is an anabolic pathway found in plants, bacteria, protists, and fungi that facilitates the net conversion of two-carbon acetyl-CoA into four-carbon intermediates, which can then be used for the synthesis of carbohydrates.[6][7] This cycle is crucial for organisms growing on fatty acids or acetate (B1210297) as their sole carbon source.

Initiation of the Cycle

The glyoxylate cycle commences with the condensation of acetyl-CoA and oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase. This initial step is identical to the first reaction of the citric acid cycle.[1]

Reaction: Acetyl-CoA + Oxaloacetate + H2O → Citrate + CoA-SH

Bypassing Decarboxylation

The key distinction of the glyoxylate cycle is its bypass of the two decarboxylation steps of the citric acid cycle. This is achieved through the action of two unique enzymes: isocitrate lyase and malate synthase.[6][7] Isocitrate lyase cleaves isocitrate into succinate (B1194679) and glyoxylate. Malate synthase then catalyzes the condensation of glyoxylate with a second molecule of acetyl-CoA to form malate.[6][7]

Regeneration of Oxaloacetate

The cycle is completed by the oxidation of malate to oxaloacetate, catalyzed by malate dehydrogenase.[8] This regenerated oxaloacetate can then condense with another molecule of acetyl-CoA, thus continuing the cycle.

Reaction: L-Malate + NAD+ ⇌ Oxaloacetate + NADH + H+

Crucially, for every two molecules of acetyl-CoA that enter the cycle, one molecule of succinate is produced, which can then be converted to oxaloacetate, leading to a net synthesis of a four-carbon compound.[6] This net production of oxaloacetate is a key anabolic feature of the glyoxylate cycle, allowing for the synthesis of glucose from fats or acetate.[6]

Section 3: Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in the C4 and glyoxylate pathways where oxaloacetate plays a role.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeOrganism/TissueSubstrateKmVmaxActivatorsInhibitorsReference(s)
Phosphoenolpyruvate Carboxylase (PEPC)Flaveria trinervia (C4)PEP650 µM-Glucose-6-phosphateL-Malate (I0.5 = 1.2 mM)[9]
Phosphoenolpyruvate Carboxylase (PEPC)Flaveria pringlei (C3)PEP60 µM-Glucose-6-phosphateL-Malate (I0.5 = 80 µM)[9]
Malate Dehydrogenase (MDH)Bovine HeartOxaloacetate---Substrate inhibition by oxaloacetate[10]
Isocitrate Lyase (ICL)Mycobacterium tuberculosisdl-isocitrate--Mg2+, Mn2+3-bromopyruvate, itaconic acid[3][11]
Malate Synthase (MS)Mycobacterium tuberculosisGlyoxylate, Acetyl-CoA--Mg2+-[12]

Table 2: Metabolite Concentrations in Maize Leaves (C4 Plant) under Varying CO2

Intercellular CO2 (µL/L)3-Phosphoglycerate (nmol/mg Chl)Phosphoenolpyruvate (nmol/mg Chl)Pyruvate (nmol/mg Chl)Malate (nmol/mg Chl)Aspartate (nmol/mg Chl)Alanine (nmol/mg Chl)
10~15~1~1~150~100~25
50~25~2~2~200~125~30
100~35~3~3~250~150~35
150~40~4~4~275~175~40
190~45~5~5~300~200~45

Data adapted from Leegood & von Caemmerer (1988)[13]

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of oxaloacetate and associated enzymes in the C4 and glyoxylate pathways.

Metabolite Extraction from Plant Tissue for Oxaloacetate Quantification

Objective: To extract metabolites, including the labile oxaloacetate, from plant tissues for subsequent quantification.

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction buffer (e.g., perchloric acid-based or methanol/chloroform/water)

  • Microcentrifuge tubes

  • Centrifuge

Protocol:

  • Flash-freeze the plant tissue in liquid nitrogen immediately upon harvesting to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Add a precise volume of cold extraction buffer to the powdered tissue and continue grinding to ensure thorough mixing.

  • Transfer the homogenate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Carefully collect the supernatant containing the extracted metabolites.

  • The extract can then be used for oxaloacetate quantification using a suitable assay. Due to the instability of oxaloacetate, immediate analysis or appropriate storage (e.g., at -80°C) is crucial.[14][15]

Enzymatic Assay of Isocitrate Lyase (ICL)

Objective: To determine the activity of isocitrate lyase in a sample.

Principle: Isocitrate lyase catalyzes the cleavage of isocitrate to succinate and glyoxylate. The glyoxylate produced is then reacted with phenylhydrazine (B124118) to form a glyoxylate phenylhydrazone, which can be measured spectrophotometrically at 324 nm.[1]

Materials:

  • Sample containing isocitrate lyase

  • 50 mM Imidazole (B134444) Buffer, pH 6.8

  • 50 mM MgCl2

  • 10 mM EDTA

  • 40 mM Phenylhydrazine HCl

  • 10 mM DL-Isocitric Acid

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing imidazole buffer, MgCl2, EDTA, and phenylhydrazine.

  • Add the isocitrate solution to the reaction mixture.

  • Equilibrate the mixture to 30°C.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the increase in absorbance at 324 nm over time. The rate of increase is proportional to the isocitrate lyase activity.[1]

Enzymatic Assay of Malate Synthase

Objective: To determine the activity of malate synthase in a sample.

Principle: Malate synthase catalyzes the condensation of acetyl-CoA and glyoxylate to form malate and CoA-SH. The free sulfhydryl group of CoA-SH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.[16]

Materials:

  • Sample containing malate synthase

  • 50 mM Imidazole Buffer, pH 8.0

  • 100 mM MgCl2

  • 2.5 mM Acetyl-CoA

  • 10 mM Glyoxylic Acid

  • 2 mM DTNB in 95% ethanol

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing imidazole buffer, MgCl2, and DTNB.

  • Add acetyl-CoA and glyoxylic acid to the reaction mixture.

  • Equilibrate the mixture to 30°C.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the increase in absorbance at 412 nm over time. The rate of increase is proportional to the malate synthase activity.[16]

Quantification of Oxaloacetate

Objective: To determine the concentration of oxaloacetate in a biological sample.

Principle: Oxaloacetate is enzymatically converted to pyruvate, which then reacts with a probe to produce a colorimetric or fluorometric signal.[17]

Materials:

  • Sample containing oxaloacetate

  • Commercial oxaloacetate assay kit (containing assay buffer, enzyme mix, developer, and probe)

  • 96-well plate

  • Microplate reader

Protocol:

  • Prepare samples and standards according to the kit manufacturer's instructions. This may involve deproteinization of the sample.

  • Add the reaction mix (containing enzyme mix, developer, and probe) to the samples and standards in a 96-well plate.

  • Incubate the plate at room temperature for a specified time, protected from light.

  • Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., ex/em = 535/587 nm) using a microplate reader.

  • Calculate the oxaloacetate concentration in the sample by comparing its reading to the standard curve.[17]

Section 5: Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and a general experimental workflow.

C4_Photosynthesis cluster_Mesophyll Mesophyll Cell cluster_BundleSheath Bundle Sheath Cell CO2_in CO2 (atmosphere) HCO3 HCO3- CO2_in->HCO3 PEPC PEPC HCO3->PEPC PEP Phosphoenolpyruvate PEP->PEPC OAA_M Oxaloacetate PEPC->OAA_M Malate_M Malate OAA_M->Malate_M NADP-MDH Aspartate_M Aspartate OAA_M->Aspartate_M Asp-AT Malate_B Malate Malate_M->Malate_B Aspartate_B Aspartate Aspartate_M->Aspartate_B Transport Pyruvate Pyruvate Malate_B->Pyruvate NADP-ME CO2_B CO2 Aspartate_B->CO2_B Decarboxylation Pyruvate->PEP Regeneration (in Mesophyll) Pyruvate->CO2_B Calvin_Cycle Calvin Cycle CO2_B->Calvin_Cycle

Caption: The C4 Photosynthetic Pathway.

Glyoxylate_Cycle Acetyl_CoA1 Acetyl-CoA Citrate_Synthase Citrate Synthase Acetyl_CoA1->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Citrate Citrate Citrate_Synthase->Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate Aconitase->Isocitrate Isocitrate_Lyase Isocitrate Lyase Isocitrate->Isocitrate_Lyase Succinate Succinate Isocitrate_Lyase->Succinate Net Product Glyoxylate Glyoxylate Isocitrate_Lyase->Glyoxylate Succinate->Oxaloacetate via TCA Cycle Malate_Synthase Malate Synthase Glyoxylate->Malate_Synthase Acetyl_CoA2 Acetyl-CoA Acetyl_CoA2->Malate_Synthase Malate Malate Malate_Synthase->Malate Malate_Dehydrogenase Malate Dehydrogenase Malate->Malate_Dehydrogenase Malate_Dehydrogenase->Oxaloacetate Regeneration

Caption: The Glyoxylate Cycle.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plant Tissue) Metabolite_Extraction 2. Metabolite Extraction (Quenching & Homogenization) Sample_Collection->Metabolite_Extraction Enzyme_Assay 3a. Enzyme Activity Assay (e.g., ICL, MS, PEPC) Metabolite_Extraction->Enzyme_Assay Metabolite_Quantification 3b. Metabolite Quantification (e.g., Oxaloacetate) Metabolite_Extraction->Metabolite_Quantification Data_Analysis 4. Data Analysis (Kinetics, Concentrations) Enzyme_Assay->Data_Analysis Metabolite_Quantification->Data_Analysis Interpretation 5. Biological Interpretation Data_Analysis->Interpretation

Caption: General Experimental Workflow.

Conclusion

Oxaloacetate is a linchpin metabolite with distinct and indispensable functions in both C4 photosynthesis and the glyoxylate cycle. In C4 plants, it serves as the transient, initial product of CO2 fixation, enabling the efficient concentration of CO2 for the Calvin cycle. In organisms utilizing the glyoxylate cycle, oxaloacetate is both a reactant that initiates the cycle and a regenerated product that facilitates the net synthesis of four-carbon compounds from two-carbon sources. A thorough understanding of the role of oxaloacetate in these pathways, supported by robust quantitative data and precise experimental protocols, is essential for researchers in plant science, microbiology, and drug development seeking to modulate these fundamental metabolic processes.

References

Glyoxylate as a Key Intermediate in the Malonyl-CoA-Oxaloacetate-Glyoxylate (MOG) Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Malonyl-CoA-Oxaloacetate-Glyoxylate (MOG) pathway represents a novel, synthetic carbon fixation cycle engineered to be more efficient than natural photosynthetic pathways, such as the Calvin-Benson cycle. Central to this pathway is the intermediate, glyoxylate (B1226380), which serves as the net product of the cycle and a crucial precursor for biomass synthesis. This technical guide provides an in-depth exploration of the MOG pathway, detailing its design, the enzymatic reactions involved, and the pivotal role of glyoxylate. This document summarizes the available quantitative data, outlines experimental protocols for the pathway's construction and analysis, and provides visual representations of the pathway and associated workflows.

Introduction

The global imperative to develop sustainable alternatives to fossil fuels has driven significant research into enhancing biological carbon fixation. Natural pathways, while effective, possess inherent limitations in efficiency. The this compound (MOG) pathway is a computationally designed, synthetic metabolic route that leverages highly efficient carboxylating enzymes to create a carbon fixation cycle with a theoretically higher specific activity than its natural counterparts.[1][2] The MOG pathway is also referred to as the C4-glyoxylate cycle due to its overlap with the C4 mechanism in plants.[1]

Glyoxylate, a two-carbon α-keto acid, is the net output of the MOG pathway. Its production allows for the synthesis of essential building blocks for cellular growth, positioning the MOG pathway as a promising platform for the production of biofuels and other valuable biochemicals from CO2. This guide will delve into the core components of this innovative synthetic pathway.

The MOG Pathway: A Detailed Overview

The MOG pathway is a cyclic process that begins with the carboxylation of a C3 compound and, through a series of enzymatic reactions, produces glyoxylate. Two distinct versions of the C4-glyoxylate cycle have been proposed, each employing a different set of enzymes to achieve the same overall conversion.[1]

Enzymatic Steps of the MOG Pathway (Version 1)

The first proposed variant of the MOG pathway involves nine enzymatic steps. The pathway commences with the conversion of pyruvate (B1213749) to phosphoenolpyruvate (B93156) (PEP), which is then carboxylated to oxaloacetate. A series of subsequent reactions leads to the formation of acetyl-CoA and glyoxylate. The acetyl-CoA is then used to regenerate pyruvate, thus completing the cycle.

The enzymes involved in this version of the pathway are:[1][3]

  • Pyruvate, water dikinase / Pyruvate, phosphate (B84403) dikinase: Converts pyruvate to PEP.

  • Phosphoenolpyruvate (PEP) carboxylase: Carboxylates PEP to form oxaloacetate.

  • Malate (B86768) dehydrogenase: Reduces oxaloacetate to malate.

  • Malyl-CoA synthetase: Converts malate to malyl-CoA.

  • Malyl-CoA lyase: Cleaves malyl-CoA to produce glyoxylate and acetyl-CoA.

  • Methylmalonyl-CoA carboxytransferase: Transfers a carboxyl group from methylmalonyl-CoA to acetyl-CoA, regenerating pyruvate.

  • Malonate-semialdehyde dehydrogenase: Reduces malonate semialdehyde.

  • β-alanine-pyruvate transaminase: Transfers an amino group.

  • Alanine 2,3-aminomutase: Rearranges the amino group on alanine.

Enzymatic Steps of the MOG Pathway (Version 2)

A second version of the MOG pathway achieves the same net production of glyoxylate through a slightly different enzymatic route. The initial steps involving the conversion of pyruvate to malyl-CoA are conserved. However, the subsequent regeneration of pyruvate from acetyl-CoA follows an alternative path.

The enzymes in this second version include (steps 1-5 are the same as in Version 1):[1]

  • Malonyl-CoA reductase: Reduces malonyl-CoA.

  • Propionate CoA transferase: Transfers a CoA group.

  • Enoyl-CoA hydratase: Hydrates a double bond.

  • Lactoyl-CoA dehydratase: Dehydrates lactoyl-CoA.

  • Lactate (B86563) dehydrogenase: Interconverts lactate and pyruvate.

The Central Role of Glyoxylate

In both versions of the MOG pathway, glyoxylate emerges as the net product. This two-carbon molecule can be readily assimilated into central metabolism to produce larger, more complex molecules essential for cell growth. For instance, glyoxylate can be converted to glycerate-3-phosphate (G3P), a key precursor for the synthesis of glucose and other carbohydrates.[1] This strategic positioning of glyoxylate as the output makes the MOG pathway a highly versatile platform for bioproduction.

Quantitative Data

While the MOG pathway is a promising synthetic construct, comprehensive experimental data on its in vivo performance are limited. The pathway's design is largely based on computational modeling and the known kinetics of its constituent enzymes, many of which are borrowed from the well-characterized glyoxylate cycle.

It is predicted that the MOG pathways could have a two- to three-fold higher pathway-specific activity compared to the natural Calvin-Benson cycle.[1] This prediction is based on the superior catalytic efficiency of PEP carboxylase, the primary carboxylating enzyme in the MOG pathway, which has a catalytic activity of approximately 35 mmol of CO2 fixed per minute per milligram of protein and a high affinity for its substrate.[4]

Table 1: Key Enzymes of the MOG Pathway and the Glyoxylate Cycle with Reported Kinetic Parameters

EnzymePathwayOrganismSubstrate(s)K_m (mM)V_max or k_catReference(s)
PEP CarboxylaseMOG PathwayEscherichia coliHCO_3^-0.06 - 0.235 µmol/min/mg[4]
Isocitrate Lyase (ICL)Glyoxylate CycleRat LiverIsocitrate-0.040 µmol/min/mg[5]
Malate Synthase (MS)Glyoxylate CycleRat LiverGlyoxylate, Acetyl-CoA-0.022 µmol/min/mg[5]

Note: The data for PEP Carboxylase is from a general assessment of the enzyme's properties. The data for ICL and MS are from studies on the glyoxylate cycle in rat liver and are provided here for illustrative purposes, as specific quantitative data for the complete MOG pathway are not yet available.

Experimental Protocols

The construction and analysis of a synthetic metabolic pathway like the MOG pathway involve a multi-step process that combines principles of synthetic biology, metabolic engineering, and analytical chemistry.

Protocol for MOG Pathway Construction
  • Gene Synthesis and Codon Optimization: The genes encoding the enzymes of the MOG pathway are synthesized. Codon optimization for the chosen expression host (e.g., E. coli) is crucial for efficient protein expression.

  • Vector Construction: The synthesized genes are cloned into suitable expression vectors. This may involve creating polycistronic constructs where multiple genes are expressed from a single promoter.

  • Host Transformation: The expression vectors are transformed into the chosen microbial host.

  • Expression Analysis: The expression of the pathway enzymes is verified using techniques such as SDS-PAGE and Western blotting. Enzyme activity assays are performed on cell lysates to confirm the functionality of each enzyme.

Protocol for Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a powerful technique to quantify the flow of metabolites through a metabolic network. 13C-based MFA is a common approach.[6]

  • Isotope Labeling: The engineered microbial cells are cultured in a medium containing a 13C-labeled carbon source (e.g., 13C-glucose).

  • Metabolite Extraction: Metabolites are extracted from the cells at different time points.

  • Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Analysis: The isotopic labeling patterns of the extracted metabolites are determined using MS or NMR.[6]

  • Flux Calculation: The labeling data is used in computational models to calculate the metabolic fluxes through the MOG pathway and other central metabolic routes.[7]

Visualizations

Signaling Pathway Diagrams

MOG_Pathway_V1 cluster_cycle MOG Pathway (Version 1) Pyruvate Pyruvate PEP Phosphoenolpyruvate Pyruvate->PEP 1 Oxaloacetate Oxaloacetate PEP->Oxaloacetate 2 (CO2 fixation) Malate Malate Oxaloacetate->Malate 3 Malyl_CoA Malyl-CoA Malate->Malyl_CoA 4 Glyoxylate Glyoxylate Malyl_CoA->Glyoxylate 5 Acetyl_CoA Acetyl-CoA Malyl_CoA->Acetyl_CoA 5 Biomass Biomass Glyoxylate->Biomass Assimilation Acetyl_CoA->Pyruvate 6, 7, 8, 9

Caption: The this compound (MOG) Pathway, Version 1.

MOG_Pathway_V2 cluster_cycle MOG Pathway (Version 2) Pyruvate Pyruvate PEP Phosphoenolpyruvate Pyruvate->PEP 1 Oxaloacetate Oxaloacetate PEP->Oxaloacetate 2 (CO2 fixation) Malate Malate Oxaloacetate->Malate 3 Malyl_CoA Malyl-CoA Malate->Malyl_CoA 4 Glyoxylate Glyoxylate Malyl_CoA->Glyoxylate 5 Acetyl_CoA Acetyl-CoA Malyl_CoA->Acetyl_CoA 5 Biomass Biomass Glyoxylate->Biomass Assimilation Acetyl_CoA->Pyruvate 7, 8, 9, 10, 11

Caption: The this compound (MOG) Pathway, Version 2.

Experimental Workflow Diagram

Experimental_Workflow cluster_construction Pathway Construction cluster_analysis Pathway Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Vector_Construction Vector Construction Gene_Synthesis->Vector_Construction Transformation Host Transformation Vector_Construction->Transformation Expression_Analysis Expression & Activity Analysis Transformation->Expression_Analysis Isotope_Labeling 13C Isotope Labeling Expression_Analysis->Isotope_Labeling Proceed to Analysis Metabolite_Extraction Metabolite Extraction Isotope_Labeling->Metabolite_Extraction MS_NMR MS/NMR Analysis Metabolite_Extraction->MS_NMR Flux_Calculation Metabolic Flux Analysis MS_NMR->Flux_Calculation

Caption: Experimental workflow for MOG pathway construction and analysis.

Conclusion and Future Perspectives

The this compound (MOG) pathway is a testament to the power of synthetic biology to design and construct novel metabolic routes with potentially superior performance characteristics. With glyoxylate as its key output, the MOG pathway holds significant promise for the sustainable production of a wide range of valuable chemicals from CO2. While the pathway has been extensively designed and analyzed in silico, further experimental validation is required to fully realize its potential. Future work should focus on the in vivo implementation and optimization of the MOG pathway in robust microbial chassis. This will involve fine-tuning enzyme expression levels, minimizing metabolic bottlenecks, and maximizing the flux towards glyoxylate and downstream products. The development of this and other synthetic carbon fixation pathways will be instrumental in advancing the bio-based economy and addressing global environmental challenges.

References

Unraveling the MOG Pathway: A Technical Guide to its Discovery and Conceptualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) has emerged from being considered a minor structural component of the central nervous system (CNS) to a key player in autoimmune demyelinating diseases, now recognized as MOG Antibody Disease (MOGAD). The conceptualization of a "MOG pathway" is intrinsically linked to the discovery that autoantibodies targeting MOG can initiate a cascade of pathogenic events. This guide provides an in-depth technical overview of the discovery of MOG, the conceptualization of MOG-antibody mediated signaling, and the experimental foundations of our current understanding. It details the molecular interactions, signaling cascades, and the key experimental protocols that have been pivotal in elucidating the pathophysiology of MOGAD, with a focus on providing actionable data and methodologies for researchers in the field.

Introduction: From Structural Protein to Autoimmune Target

Myelin Oligodendrocyte Glycoprotein (MOG) is a transmembrane protein uniquely expressed on the outer surface of oligodendrocyte membranes and myelin sheaths in the CNS.[1][2] Initially identified as a late-expressed protein during the myelination process, its function was hypothesized to involve cell adhesion and the maintenance of myelin sheath integrity.[2][3] However, the discovery of high-titer autoantibodies against MOG in patients with inflammatory demyelinating diseases shifted the research focus dramatically.[1] These findings established MOG as a primary autoantigen and led to the classification of MOGAD as a distinct disease entity, separate from Multiple Sclerosis (MS) and Neuromyelitis Optica Spectrum Disorder (NMOSD).[4][5]

The "MOG pathway" does not refer to a classic physiological signaling cascade initiated by a natural ligand. Instead, it describes the pathological consequences triggered by the binding of MOG-specific autoantibodies (MOG-IgG) to the MOG protein on oligodendrocytes. This interaction initiates a multi-faceted pathogenic process involving the immune system and intracellular signaling, ultimately leading to demyelination and neurological damage.[1]

The MOG-Antibody Mediated Pathogenic Cascade

The binding of MOG-IgG to its target on the oligodendrocyte surface is the initiating event in MOGAD. This can trigger several downstream pathogenic mechanisms, which can act in concert to mediate CNS damage.

Immune-Mediated Effector Functions

MOG-IgG can recruit and activate components of the immune system, leading to direct cell damage:

  • Complement-Dependent Cytotoxicity (CDC): The binding of MOG-IgG can activate the classical complement pathway.[1][4] This leads to the formation of the membrane attack complex (MAC) on the oligodendrocyte surface, causing cell lysis and demyelination.

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): Immune cells, such as natural killer (NK) cells and macrophages, can bind to the Fc region of MOG-IgG. This engagement triggers the release of cytotoxic granules, leading to the destruction of oligodendrocytes.[1]

  • Opsonization and Phagocytosis: By coating the myelin sheath, MOG-IgG can act as an opsonin, marking the tissue for phagocytosis by macrophages and microglia.[1]

Direct Intracellular Signaling

Beyond recruiting the immune system, the cross-linking of MOG proteins by autoantibodies has been shown to initiate direct intracellular signaling cascades within oligodendrocytes. This suggests that MOG can function as a signaling receptor when engaged by antibodies.[1][6]

Two distinct signaling outcomes have been described based on the nature of the antibody engagement:

  • Binding of MOG-IgG alone: The initial binding of the autoantibody can trigger an increase in intracellular calcium levels and activate the MAPK and Akt survival pathways.[6]

  • Cross-linking of MOG-IgG complexes: Subsequent cross-linking, for instance by secondary antibodies or immune cells, leads to the activation of cellular stress pathways and compromises cytoskeletal integrity.[1][6] This secondary event appears to be a critical step in tipping the balance towards cellular dysfunction and damage.

The following diagram illustrates the dual nature of the MOG antibody-mediated signaling cascade.

MOG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MOG_IgG MOG-IgG MOG MOG Receptor MOG_IgG->MOG Binding MOG_IgG_Crosslink MOG-IgG Cross-linking MOG_IgG->MOG_IgG_Crosslink Further Cross-linking (e.g., by secondary antibody) Ca_Influx Calcium Influx MOG->Ca_Influx MAPK_Akt MAPK / Akt Pathways (Survival Signals) MOG->MAPK_Akt Stress_Pathways Stress-Related Pathways Cytoskeleton Reduced Cytoskeletal Integrity Stress_Pathways->Cytoskeleton MOG_IgG_Crosslink->Stress_Pathways

Caption: Dual signaling initiated by MOG antibody binding.

Key Experimental Evidence and Protocols

Our understanding of the MOG pathway is built upon several key experimental models and techniques.

Detection of MOG-IgG: Cell-Based Assays (CBA)

The development of reliable methods to detect MOG-IgG with high specificity was a crucial step in defining MOGAD. Cell-based assays (CBAs) are now the gold standard.[7]

Experimental Protocol: Live Cell-Based Assay by Immunofluorescence (CBA-IF)

This protocol outlines the general steps for detecting MOG-IgG using live cells expressing full-length, conformationally correct MOG.

  • Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are then transfected with a plasmid encoding full-length human MOG. A parallel culture is transfected with an empty vector to serve as a negative control.

  • Patient Serum Incubation: After 24-48 hours, the live, non-permeabilized cells are incubated with patient serum, typically at a starting dilution of 1:20 in a blocking buffer (e.g., PBS with 2% BSA).[8][9]

  • Washing: Cells are washed three times with PBS to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG) in the dark.

  • Washing and Fixation: Cells are washed again, then fixed with 4% paraformaldehyde.

  • Microscopy: Slides are mounted and visualized using a fluorescence microscope. A positive result is indicated by fluorescence on the surface of MOG-transfected cells, but not on the control cells.[8]

  • Titration: For positive samples, the assay is repeated with serial dilutions of the patient serum to determine the antibody titer (the highest dilution at which fluorescence is still detectable).[9]

The following diagram outlines the workflow for this critical diagnostic and research tool.

CBA_Workflow Start Start Transfect Transfect HEK293 cells with MOG plasmid Start->Transfect Incubate_Serum Incubate live cells with patient serum Transfect->Incubate_Serum Incubate_Secondary Add fluorescent anti-human IgG Incubate_Serum->Incubate_Secondary Visualize Visualize with fluorescence microscopy Incubate_Secondary->Visualize Result Fluorescence on MOG-transfected cells? Visualize->Result Positive Positive Result (MOG-IgG detected) Result->Positive Yes Negative Negative Result Result->Negative No

Caption: Workflow for MOG-IgG detection by Cell-Based Assay.
Modeling MOGAD in vivo: Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model has been instrumental in studying the pathogenic role of both T-cells and antibodies against MOG.[10]

Experimental Protocol: MOG-induced EAE in C57BL/6 Mice

  • Antigen Preparation: An emulsion is prepared by mixing MOG peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Immunization: Adult female C57BL/6 mice are immunized subcutaneously with the MOG/CFA emulsion at two sites on the flank.

  • Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later. The toxin acts as an adjuvant to facilitate the entry of immune cells into the CNS.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=moribund, 5=death).

  • Histological Analysis: At the end of the experiment, spinal cords and brains are harvested for histological analysis to assess inflammation and demyelination (e.g., using H&E and Luxol Fast Blue stains).

Quantitative Data from MOG Pathway Research

The following tables summarize key quantitative data from foundational studies in MOG research.

Table 1: MOG-IgG Detection and Disease Association

Parameter Value/Range Context Reference
MOG-IgG Titer (CBA-IF) 1:128 to >1:65,556 Range of positive titers found in patient sera.[9] [9]
High Titer Association >1:2560 Very high titers have been associated with a higher risk of a relapsing disease course.[11] [11]

| CSF Pleocytosis | >50% of patients | A majority of MOGAD patients show elevated white blood cells in the cerebrospinal fluid during an attack.[11] |[11] |

Table 2: Experimental Parameters for in vivo and in vitro Models

Model/Assay Parameter Value Context Reference
EAE Induction MOG35-55 Peptide Dose 100-200 µ g/mouse Standard dose for inducing EAE in C57BL/6 mice. [10]
EAE Induction Pertussis Toxin Dose 200-300 ng/mouse Dose administered intraperitoneally on days 0 and 2. [10]
In vitro Demyelination Anti-MOG Antibody ≥15 µg Dose sufficient to induce complement-dependent demyelination when injected into the corpus callosum of mice.[12] [12]

| CBA-IF | Patient Serum Dilution | 1:20 (screening) | Initial dilution for screening patient samples in cell-based assays.[9] |[9] |

Conceptual Evolution and Future Directions

The conceptualization of the MOG pathway has evolved from a simple model of antibody-mediated cytotoxicity to a more nuanced view that incorporates direct intracellular signaling. This dual mechanism, where MOG-IgG can both recruit external immune effectors and directly initiate internal stress pathways, provides a more complete picture of MOGAD pathogenesis.[1][6]

Current research is focused on several key areas:

  • Elucidating Downstream Effectors: Identifying the specific kinases, phosphatases, and cytoskeletal proteins that are modulated following MOG cross-linking.

  • Therapeutic Targeting: Developing therapies that can specifically block the pathogenic effects of MOG-IgG, such as complement inhibitors, B-cell depleting agents, and agents that promote immune tolerance.[10]

  • Role of T-cells: Further clarifying the interplay between the humoral (MOG-IgG) and cellular (T-cell) arms of the immune response in driving disease pathology.[13]

Understanding the intricacies of the MOG pathway is paramount for the development of targeted and effective therapies for MOGAD. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for researchers and clinicians working to combat this complex neuroinflammatory disorder.

References

Unveiling the Engine of Carbon Fixation: A Technical Guide to the Theoretical Efficiency of the Malonyl-CoA-Oxaloacetate-Glyoxylate Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Bioenergetics and Carbon Conservation of a Promising Synthetic Pathway for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the theoretical efficiency of the Malonyl-CoA-Oxaloacetate-Glyoxylate (MOG) cycle, a synthetic carbon fixation pathway with significant potential in metabolic engineering and synthetic biology. This document outlines the cycle's stoichiometry, ATP balance, carbon conservation, and thermodynamic feasibility. Furthermore, it presents detailed experimental protocols for the quantitative assessment of the cycle's performance and offers a comparative analysis against established natural carbon fixation pathways.

The this compound (MOG) Cycle: A Pathway Overview

The this compound (MOG) cycle is a synthetic metabolic pathway designed for the efficient conversion of C1 and C2 compounds into valuable metabolites. Unlike many natural carbon fixation pathways, the MOG cycle is engineered to minimize carbon loss and optimize energy utilization. The core of the cycle involves the carboxylation of acetyl-CoA to malonyl-CoA, followed by a series of reactions that regenerate key intermediates and produce glyoxylate (B1226380) as a net product. A key feature of some proposed MOG cycle variants is the utilization of highly efficient carboxylating enzymes, such as phosphoenolpyruvate (B93156) carboxylase (PEPC), to capture CO2.

The net stoichiometry of one variant of the MOG cycle, starting from glucose, results in the production of 2 moles of glyoxylate and 2 moles of acetate (B1210297), with the fixation of 2 moles of CO2.[1] This high theoretical yield underscores the potential of the MOG cycle for carbon-efficient biosynthesis.

Below is a diagram illustrating the core reactions of the this compound cycle.

MOG_Cycle Pyruvate Pyruvate PEP Phosphoenolpyruvate (PEP) Pyruvate->PEP Pyruvate, phosphate (B84403) dikinase Pyruvate->PEP ATP -> ADP Oxaloacetate Oxaloacetate PEP->Oxaloacetate PEP carboxylase PEP->Oxaloacetate CO2 Malate Malate Oxaloacetate->Malate Malate dehydrogenase Oxaloacetate->Malate NADH -> NAD+ Malyl_CoA Malyl-CoA Malate->Malyl_CoA Malate thiokinase Malate->Malyl_CoA ATP -> ADP Acetyl_CoA Acetyl-CoA Malyl_CoA->Acetyl_CoA Malyl-CoA lyase Glyoxylate Glyoxylate (Net Product) Malyl_CoA->Glyoxylate Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase Acetyl_CoA->Malonyl_CoA ATP + CO2 -> ADP Malonate_Semialdehyde Malonate Semialdehyde Malonyl_CoA->Malonate_Semialdehyde Malonyl-CoA reductase Malonyl_CoA->Malonate_Semialdehyde 2 NADPH -> 2 NADP+ Beta_Alanine β-Alanine Malonate_Semialdehyde->Beta_Alanine β-Alanine aminotransferase Malonate_Semialdehyde->Beta_Alanine Alanine -> Pyruvate Beta_Alanine->Malonyl_CoA CO2_in CO2 ATP_in1 ATP ADP_out1 ADP NADH_in1 NADH NAD_out1 NAD+ ATP_in2 ATP ADP_out2 ADP CoA_in CoA NADPH_in 2 NADPH NADP_out 2 NADP+ Ala_in Alanine Pyruvate_out Pyruvate

Caption: Core reactions of the this compound (MOG) cycle.

Theoretical Efficiency Analysis

A comprehensive understanding of the MOG cycle's efficiency requires a detailed examination of its stoichiometry, energy requirements, and carbon conservation.

Stoichiometry and ATP Balance

The overall ATP yield of the MOG cycle is a critical parameter for assessing its feasibility for microbial engineering. A detailed stoichiometric analysis reveals the net consumption or production of ATP and reducing equivalents (NADH, NADPH). The following table summarizes the estimated ATP balance for the production of one mole of glyoxylate via a variant of the MOG cycle.

Reaction StepEnzymeATP ConsumedATP ProducedNADH/NADPH ConsumedNADH/NADPH Produced
Pyruvate → PEPPyruvate, phosphate dikinase2000
PEP → OxaloacetatePEP carboxylase0000
Oxaloacetate → MalateMalate dehydrogenase001 NADH0
Malate → Malyl-CoAMalate thiokinase1000
Malyl-CoA → Acetyl-CoA + GlyoxylateMalyl-CoA lyase0000
Acetyl-CoA → Malonyl-CoAAcetyl-CoA carboxylase1000
Malonyl-CoA → Malonate semialdehydeMalonyl-CoA reductase002 NADPH0
Malonate semialdehyde → β-Alanineβ-Alanine aminotransferase0000
β-Alanine → Malonyl-CoAAlanine-2,3-aminomutase & othersVariesVariesVariesVaries
Net Reaction (approximate) ~4 0 1 NADH, 2 NADPH 0

Note: The ATP and reducing equivalent balance for the conversion of β-Alanine back to Malonyl-CoA can vary depending on the specific enzymatic route chosen for this part of the cycle. The values presented are an estimation for the core pathway leading to one molecule of glyoxylate.

Carbon Conservation

A key advantage of the MOG cycle is its high carbon efficiency. By utilizing efficient carboxylases and avoiding decarboxylation steps common in other cycles, the MOG cycle can achieve a theoretical carbon conservation of up to 100% from C2 and C1 feedstocks to the product glyoxylate.

ParameterValue
Theoretical Carbon Input 2 (from Acetyl-CoA) + 1 (from CO2)
Theoretical Carbon in Product (Glyoxylate) 2
Theoretical Carbon Conservation 100% (of Acetyl-CoA carbons)
Thermodynamic Feasibility

The thermodynamic feasibility of a metabolic pathway is determined by the change in Gibbs free energy (ΔG) of its constituent reactions. While experimental data for every enzyme in the synthetic MOG cycle is not yet available, theoretical calculations based on analogous reactions suggest that the overall pathway is thermodynamically favorable. The coupling of ATP hydrolysis in several steps provides the necessary driving force for the cycle to proceed. The standard Gibbs free energy change (ΔG°') for key reaction types is generally negative, ensuring the spontaneity of the cycle under physiological conditions.

Reaction StepEstimated ΔG°' (kJ/mol)Thermodynamic Feasibility
Carboxylation (e.g., PEP carboxylase)Highly NegativeFavorable
Reductions (e.g., Malonyl-CoA reductase)Varies (Coupled to NADPH oxidation)Favorable
CoA Ligation (e.g., Malate thiokinase)Varies (Coupled to ATP hydrolysis)Favorable
C-C Bond Cleavage (e.g., Malyl-CoA lyase)Near EquilibriumReversible

Comparative Analysis with Natural Carbon Fixation Pathways

To contextualize the efficiency of the MOG cycle, it is essential to compare it with established natural carbon fixation pathways. The following table provides a quantitative comparison of the ATP cost and carbon efficiency of the MOG cycle with the Calvin Cycle, the reductive TCA cycle, and the 3-hydroxypropionate (B73278) bi-cycle.

PathwayATP per CO2 fixedCarbon EfficiencyKey Carboxylase
This compound Cycle (Theoretical) ~2-3 High PEP Carboxylase / Acetyl-CoA Carboxylase
Calvin-Benson-Bassham (CBB) Cycle3ModerateRuBisCO
Reductive TCA (rTCA) Cycle1-2HighMultiple
3-Hydroxypropionate (3-HP) Bi-Cycle~3.3HighAcetyl-CoA/Propionyl-CoA Carboxylase

Note: The ATP cost for the MOG cycle is an estimate and can vary based on the specific enzymes used. The carbon efficiency of the Calvin cycle is considered moderate due to the photorespiratory side reaction of RuBisCO.

Experimental Protocols for Efficiency Determination

The theoretical efficiencies outlined above must be validated through rigorous experimental quantification. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard for determining intracellular metabolic fluxes and, by extension, the operational efficiency of a pathway like the MOG cycle.

General Workflow for ¹³C-Metabolic Flux Analysis

The following diagram illustrates the general workflow for conducting a ¹³C-MFA experiment to determine the in vivo efficiency of the MOG cycle.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Strain_Cultivation 1. Cultivate engineered strain with MOG cycle genes Tracer_Experiment 2. Introduce ¹³C-labeled substrate (e.g., ¹³C-acetate) Strain_Cultivation->Tracer_Experiment Metabolite_Quenching 3. Rapidly quench metabolism and extract metabolites Tracer_Experiment->Metabolite_Quenching MS_Analysis 4. Analyze isotopic labeling patterns using GC-MS or LC-MS Metabolite_Quenching->MS_Analysis Flux_Estimation 6. Fit labeling data to the model to estimate fluxes MS_Analysis->Flux_Estimation Metabolic_Model 5. Construct a stoichiometric model of the MOG cycle Metabolic_Model->Flux_Estimation Statistical_Analysis 7. Perform statistical analysis to assess goodness-of-fit Flux_Estimation->Statistical_Analysis Efficiency_Calculation 8. Calculate ATP yield and carbon conservation from fluxes Statistical_Analysis->Efficiency_Calculation

Caption: General workflow for ¹³C-Metabolic Flux Analysis of the MOG cycle.

Detailed Methodologies

1. Strain Construction and Cultivation:

  • Clone and express the necessary genes for the MOG cycle in a suitable host organism (e.g., E. coli).

  • Cultivate the engineered strain in a defined minimal medium with a specific carbon source (e.g., acetate or a combination of glucose and CO2).

  • Ensure the culture reaches a metabolic steady state before initiating the labeling experiment.

2. ¹³C-Labeling Experiment:

  • Introduce a ¹³C-labeled substrate (e.g., [1,2-¹³C]acetate or uniformly labeled ¹³C-glucose) into the culture medium.

  • Allow the cells to incorporate the labeled carbon for a sufficient duration to achieve isotopic steady state in the intracellular metabolites.

3. Metabolite Extraction and Analysis:

  • Rapidly quench metabolic activity by, for example, immersing the cell culture in a cold solvent (e.g., -40°C methanol).

  • Extract intracellular metabolites using appropriate solvent systems (e.g., a chloroform/methanol/water extraction).

  • Analyze the isotopic labeling patterns of key metabolites in the MOG cycle (e.g., malate, glyoxylate, amino acids derived from cycle intermediates) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Computational Flux Analysis:

  • Construct a detailed stoichiometric model of the central carbon metabolism of the host organism, including the reactions of the MOG cycle.

  • Use software tools (e.g., INCA, Metran) to fit the experimentally determined mass isotopomer distributions to the model.

  • The fitting process will yield the metabolic fluxes through each reaction in the network.

5. Efficiency Calculation:

  • From the calculated fluxes, determine the rates of ATP consumption and production associated with the MOG cycle.

  • Calculate the carbon flux from the substrate to the final product (glyoxylate) and any byproducts to determine the in vivo carbon conservation efficiency.

Conclusion and Future Directions

The this compound cycle represents a promising synthetic pathway for carbon-efficient biosynthesis. Its theoretical efficiency, in terms of both ATP utilization and carbon conservation, positions it as a potentially superior alternative to some natural carbon fixation pathways for specific biotechnological applications. However, the practical implementation and in vivo performance of the MOG cycle are dependent on the selection of highly active and stable enzymes, as well as the fine-tuning of their expression levels.

Future research should focus on the experimental validation of the theoretical efficiencies presented in this guide. The detailed ¹³C-MFA protocol outlined herein provides a roadmap for such investigations. Furthermore, the exploration of novel enzyme variants and the optimization of the cycle's regulation within the host's metabolic network will be crucial for realizing the full potential of the MOG cycle in the production of valuable chemicals and pharmaceuticals. The logical relationship for future development is depicted below.

Future_Directions Theoretical_Analysis Theoretical Efficiency Analysis (This Guide) Experimental_Validation Experimental Validation (¹³C-MFA) Theoretical_Analysis->Experimental_Validation Guides Pathway_Optimization Pathway Optimization and Regulation Experimental_Validation->Pathway_Optimization Informs Enzyme_Discovery Enzyme Discovery and Engineering Enzyme_Discovery->Pathway_Optimization Provides Tools for Industrial_Application Industrial Scale-up and Application Pathway_Optimization->Industrial_Application Leads to

Caption: Logical progression for the development of the MOG cycle.

References

An In-depth Technical Guide to the Key Enzymes of the Malonyl-CoA-Oxaloacetate-Glyoxylate (MOG) Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Malonyl-CoA-Oxaloacetate-Glyoxylate (MOG) pathway represents a novel, synthetic carbon fixation cycle with significant potential in metabolic engineering and synthetic biology. By utilizing highly efficient carboxylating enzymes, the MOG pathway offers a promising alternative to natural carbon fixation cycles for the production of valuable biocompounds. This technical guide provides an in-depth exploration of the core enzymes that constitute this pathway, offering detailed information on their kinetic properties, experimental characterization, and the overarching regulatory strategies that can be employed to optimize its function. This document is intended to serve as a critical resource for researchers actively engaged in the design, construction, and optimization of synthetic metabolic pathways for biotechnological applications.

The this compound (MOG) Pathway: An Overview

The MOG pathway is a synthetic metabolic cycle engineered to convert carbon dioxide into glyoxylate (B1226380), a versatile C2 precursor for various biosynthetic pathways. The cycle is initiated by the carboxylation of phosphoenolpyruvate (B93156) (PEP) to form oxaloacetate. Through a series of enzymatic reactions, oxaloacetate is converted to malyl-CoA, which is then cleaved to generate glyoxylate and acetyl-CoA. The acetyl-CoA is subsequently carboxylated and reduced to regenerate key intermediates, thus closing the cycle.

Below is a diagram illustrating the flow of metabolites through the MOG pathway.

MOG_Pathway cluster_main MOG Pathway cluster_regeneration Regeneration Module PEP Phosphoenolpyruvate (PEP) OAA Oxaloacetate PEP->OAA PEP Carboxylase (Ppc) Malate (B86768) Malate OAA->Malate Malate Dehydrogenase (Mdh) MalylCoA Malyl-CoA Malate->MalylCoA Malate Thiokinase (Mtk) Glyoxylate Glyoxylate MalylCoA->Glyoxylate Malyl-CoA Lyase (Mcl) AcetylCoA Acetyl-CoA MalylCoA->AcetylCoA Malyl-CoA Lyase (Mcl) Biomass Biomass Glyoxylate->Biomass Biomass/Products MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Malonyl-CoA Acetyl Transferase (Mct) Malonate_Semialdehyde Malonate Semialdehyde MalonylCoA->Malonate_Semialdehyde Malonyl-CoA Reductase (Mcr) BetaAlanine β-Alanine Malonate_Semialdehyde->BetaAlanine β-alanine:pyruvate Transaminase (Bapta) Pyruvate Pyruvate BetaAlanine->Pyruvate Alanine 2,3-aminomutase (Aam) Pyruvate->PEP PEP Synthase (Pps) CO2_in1 CO2 CO2_in1->OAA CO2_in2 CO2 CO2_in2->MalonylCoA

Figure 1: The this compound (MOG) Pathway.

Core Enzymes of the MOG Pathway: Quantitative Data

The efficiency of the MOG pathway is critically dependent on the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters for the core enzymes of the pathway, compiled from various sources. It is important to note that these values can vary depending on the source organism of the enzyme and the specific experimental conditions.

EnzymeAbbreviationEC NumberSubstrate(s)KmVmax or kcatSource Organism (Example)
Phosphoenolpyruvate Carboxylase Ppc4.1.1.31Phosphoenolpyruvate0.09 mM129 min-1 (kcat)Escherichia coli[1]
HCO3---
Malate Dehydrogenase Mdh1.1.1.37Oxaloacetate~0.1-0.5 mMHighEukaryotes/Prokaryotes[2][3]
NADH~0.01-0.1 mM
L-Malate~0.2-5 mM
NAD+~0.1-1 mM
Malate Thiokinase Mtk6.2.1.5L-Malate--Pseudomonas sp.
ATP--
CoA--
Malyl-CoA Lyase Mcl4.1.3.24(3S)-Malyl-CoA15 µM37 U/mgRhodobacter capsulatus[4]
Acetyl-CoA0.14 mM
Glyoxylate1.2 mM
Malonyl-CoA Acetyl Transferase Mct2.3.1.39Malonyl-CoA--Escherichia coli
Acyl Carrier Protein--
Malonyl-CoA Reductase Mcr1.2.1.75Malonyl-CoA30 µM10 µmol/min/mgChloroflexus aurantiacus[5]
NADPH25 µM
β-alanine:pyruvate Transaminase Bapta2.6.1.18β-Alanine--Pseudomonas aeruginosa
Pyruvate--
Alanine 2,3-aminomutase Aam5.4.3.8L-Alanine--Bacillus subtilis (mutant)

Experimental Protocols for Key Enzyme Assays

Accurate characterization of enzyme activity is paramount for understanding and optimizing the MOG pathway. This section provides detailed methodologies for assaying the activity of key enzymes.

Phosphoenolpyruvate Carboxylase (Ppc) Assay

Principle: The activity of PEP carboxylase is determined by a coupled enzyme assay. The oxaloacetate produced is reduced to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.[6][7][8]

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.5

  • 10 mM MgCl2

  • 200 mM NaHCO3

  • 5 mM NADH

  • 10 units/mL Malate Dehydrogenase (MDH)

  • 50 mM Phosphoenolpyruvate (PEP)

  • Enzyme sample (cell extract or purified protein)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, NaHCO3, NADH, and MDH.

  • Add the enzyme sample to the reaction mixture and incubate for 5 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration and to measure any background NADH oxidation.

  • Initiate the reaction by adding PEP.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM-1cm-1). One unit of PEP carboxylase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of oxaloacetate per minute under the specified conditions.

Malate Dehydrogenase (Mdh) Assay

Principle: The activity of malate dehydrogenase is measured by monitoring the oxidation of NADH to NAD+ as it catalyzes the reduction of oxaloacetate to L-malate. The rate of decrease in absorbance at 340 nm is proportional to the enzyme activity.[9][10][11][12][13]

Reagents:

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.5

  • 5 mM Oxaloacetate (freshly prepared)

  • 0.2 mM NADH

  • Enzyme sample

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and NADH.

  • Add the enzyme sample and incubate for 2-3 minutes at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding oxaloacetate.

  • Record the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculate the enzyme activity based on the rate of NADH oxidation.

Malyl-CoA Lyase (Mcl) Assay

Principle: The cleavage of malyl-CoA to glyoxylate and acetyl-CoA can be monitored in a coupled assay. The glyoxylate produced can be measured by its reaction with phenylhydrazine (B124118) to form a phenylhydrazone derivative, which absorbs at 324 nm. Alternatively, the formation of acetyl-CoA can be coupled to the citrate (B86180) synthase reaction in the presence of oxaloacetate, and the release of Coenzyme A can be measured using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored compound that absorbs at 412 nm.[4]

Reagents (Glyoxylate Detection Method):

  • 200 mM MOPS-KOH buffer, pH 7.5

  • 5 mM MgCl2

  • 3.5 mM Phenylhydrazinium chloride

  • 0.5 mM L-malyl-CoA

  • Enzyme sample

Procedure (Glyoxylate Detection Method):

  • Prepare a reaction mixture containing MOPS-KOH buffer, MgCl2, and phenylhydrazinium chloride.

  • Add the enzyme sample.

  • Initiate the reaction by adding L-malyl-CoA.

  • Monitor the increase in absorbance at 324 nm.

Malonyl-CoA Reductase (Mcr) Assay

Principle: The activity of malonyl-CoA reductase is determined by monitoring the oxidation of NADPH to NADP+ spectrophotometrically at 340 nm or 365 nm.[14][15]

Reagents:

  • 100 mM Tris-HCl buffer, pH 7.8

  • 2 mM MgCl2

  • 0.4 mM NADPH

  • 0.15 mM Malonyl-CoA

  • Enzyme sample

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and NADPH.

  • Add the enzyme sample and incubate to establish a baseline.

  • Initiate the reaction by adding malonyl-CoA.

  • Monitor the decrease in absorbance at 340 nm or 365 nm.

  • Calculate the enzyme activity based on the rate of NADPH oxidation.

Regulation of the Synthetic MOG Pathway

As a synthetic metabolic pathway, the MOG cycle lacks a native regulatory network. Therefore, the implementation of robust and tunable control systems is essential for optimizing its performance and ensuring metabolic balance within the host organism. Modern synthetic biology offers a plethora of tools for engineering such regulatory circuits.

Key Regulatory Strategies:

  • Transcriptional Regulation: The expression of the MOG pathway enzymes can be controlled using inducible or repressible promoters. This allows for dynamic control over the pathway flux in response to specific intracellular or extracellular signals. For instance, the expression of key enzymes could be induced upon the depletion of a primary carbon source or the accumulation of a pathway intermediate.[1][16][17]

  • Metabolite-Responsive Biosensors: Genetically encoded biosensors can be designed to detect the concentration of key metabolites in the MOG pathway, such as glyoxylate or malonyl-CoA. These biosensors can then be coupled to actuators (e.g., transcription factors) to dynamically regulate the expression of pathway enzymes, creating feedback loops that maintain metabolic homeostasis.[9]

  • Protein Scaffolding: The spatial organization of the MOG pathway enzymes can be engineered using protein scaffolds. This can enhance the overall pathway efficiency by channeling intermediates between successive enzymes, thereby reducing lag times and preventing the accumulation of potentially toxic intermediates.

  • Allosteric Regulation: The catalytic activity of key enzymes can be engineered to be allosterically regulated by specific effector molecules. This provides a rapid mechanism for modulating pathway flux in response to changes in the metabolic state of the cell.

A potential regulatory workflow for the MOG pathway could involve placing the core pathway genes under the control of an inducible promoter, allowing for temporal control of pathway activation. Furthermore, a biosensor responsive to the final product, glyoxylate, could be used to implement a negative feedback loop to prevent its accumulation to toxic levels.

Regulatory_Workflow Inducer Inducer (e.g., IPTG) Promoter Inducible Promoter (e.g., P_lac) Inducer->Promoter activates MOG_Genes MOG Pathway Genes (Ppc, Mdh, Mtk, Mcl, etc.) Promoter->MOG_Genes drives expression of MOG_Enzymes MOG Pathway Enzymes MOG_Genes->MOG_Enzymes are translated into Metabolic_Flux Metabolic Flux MOG_Enzymes->Metabolic_Flux catalyze Glyoxylate Glyoxylate Metabolic_Flux->Glyoxylate produces Biosensor Glyoxylate Biosensor Glyoxylate->Biosensor binds to Repressor Repressor Protein Biosensor->Repressor activates Repressor->Promoter represses

Figure 2: A potential regulatory workflow for the MOG pathway.

Experimental Workflow for Pathway Characterization

A systematic experimental workflow is crucial for the successful implementation and optimization of the MOG pathway.

Experimental_Workflow cluster_design Design & Construction cluster_characterization Enzyme & Pathway Characterization cluster_optimization Optimization Gene_Synthesis Gene Synthesis & Codon Optimization Plasmid_Construction Plasmid Construction Gene_Synthesis->Plasmid_Construction Host_Transformation Host Strain Transformation Plasmid_Construction->Host_Transformation Protein_Expression Protein Expression & Purification Host_Transformation->Protein_Expression InVivo_Activity In Vivo Pathway Activity Measurement Host_Transformation->InVivo_Activity Enzyme_Assays Enzyme Kinetic Assays Protein_Expression->Enzyme_Assays Metabolite_Analysis Metabolite Analysis (LC-MS/MS, GC-MS) InVivo_Activity->Metabolite_Analysis Flux_Balancing Metabolic Flux Balancing Metabolite_Analysis->Flux_Balancing Regulatory_Tuning Regulatory Circuit Tuning Flux_Balancing->Regulatory_Tuning Host_Engineering Host Genome Engineering Regulatory_Tuning->Host_Engineering

Figure 3: A generalized experimental workflow for MOG pathway implementation.

1. Design and Construction: This phase involves the in silico design of the pathway, including gene selection and codon optimization for the chosen host organism. The synthetic genes are then assembled into expression plasmids, which are subsequently transformed into the host.

2. Enzyme and Pathway Characterization: Individual enzymes are expressed and purified to determine their kinetic parameters in vitro. The in vivo activity of the entire pathway is then assessed by measuring the production of glyoxylate or downstream products. Advanced analytical techniques such as LC-MS/MS and GC-MS are employed for accurate metabolite quantification.

3. Optimization: Based on the characterization data, the pathway is optimized to improve its overall efficiency. This may involve balancing the expression levels of different enzymes (metabolic flux balancing), fine-tuning the regulatory circuits, and engineering the host's native metabolism to enhance the supply of precursors and cofactors.

Conclusion

The this compound pathway holds immense promise as a synthetic carbon fixation route. Its successful implementation hinges on a deep understanding of its core enzymatic components and the application of sophisticated synthetic biology tools for its regulation and optimization. This technical guide provides a foundational resource for researchers in this exciting field, offering the necessary data and methodologies to advance the development of novel bioproduction platforms. The continued exploration and engineering of such synthetic pathways will undoubtedly play a pivotal role in the transition towards a sustainable bio-based economy.

References

The Stoichiometry of a Synthetic C4-Glyoxylate Cycle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fixation of atmospheric carbon dioxide by plants through photosynthesis is a cornerstone of life on Earth. However, the efficiency of this process in C3 plants, which constitute the majority of plant species including major crops like rice and wheat, is significantly hampered by a process called photorespiration. This wasteful pathway occurs when the primary CO2-fixing enzyme, RuBisCO, reacts with oxygen instead of carbon dioxide, leading to the loss of fixed carbon and energy. To overcome this limitation, researchers are exploring the implementation of synthetic metabolic pathways that can more efficiently recapture photorespiratory carbon. One such promising strategy is the creation of a synthetic C4-glyoxylate cycle, specifically the β-hydroxyaspartate cycle (BHAC), within the peroxisomes of C3 plants.[1][2][3][4] This guide provides a detailed technical overview of the stoichiometry, key enzymatic components, and experimental methodologies associated with the synthetic C4-glyoxylate cycle.

The Synthetic C4-Glyoxylate Cycle: The β-Hydroxyaspartate Cycle (BHAC)

The BHAC is a synthetic pathway engineered into plants that converts glyoxylate (B1226380), a product of photorespiration, into the C4 compound oxaloacetate.[1][2][4] This cycle is designed to be more efficient than the native photorespiratory pathway by avoiding the loss of carbon as CO2. The overall stoichiometry of the BHAC is as follows:

2 Glyoxylate + 2 Aspartate + NAD(P)H + H⁺ → 2 Oxaloacetate + 2 Alanine + NAD(P)⁺

This reaction effectively converts two molecules of a C2 compound (glyoxylate) into two molecules of a C4 compound (oxaloacetate), conserving carbon that would otherwise be lost.

Core Enzymatic Reactions

The BHAC consists of four core enzymatic reactions, catalyzed by microbial enzymes expressed in the plant peroxisomes.[1][4]

StepReactionEnzymeEnzyme Commission (EC) Number
1Glyoxylate + Aspartate ⇌ β-Hydroxyaspartate + 2-OxoglutarateAspartate:glyoxylate aminotransferase (AGAT)2.6.1.35
2β-Hydroxyaspartate ⇌ Glycine + Glyoxylateβ-Hydroxyaspartate aldolase (B8822740) (BHAA)4.1.3.41
3β-Hydroxyaspartate ⇌ Iminosuccinate + H₂Oβ-Hydroxyaspartate dehydratase (BHAD)4.3.1.20
4Iminosuccinate + NAD(P)H + H⁺ → Aspartate + NAD(P)⁺Iminosuccinate reductase (ISR)1.5.1.-
Stoichiometric and Energetic Advantages

The primary advantage of the BHAC is its improved carbon economy compared to the native photorespiratory pathway. For every two molecules of glycolate (B3277807) that enter the pathway, one molecule of CO2 is released in the native pathway. The BHAC, in contrast, converts two molecules of the glyoxylate derivative of glycolate into the C4 acid oxaloacetate without any carbon loss.[1][2] This effectively creates a C4 shuttle that can potentially increase the concentration of CO2 around RuBisCO, thereby enhancing photosynthetic efficiency. Furthermore, the BHAC is designed to be energetically favorable.

Quantitative Data

In Vitro Enzyme Kinetics

The kinetic parameters of the four core enzymes of the BHAC from Marine Proteobacteria have been characterized, providing a baseline for their activity.

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)
Aspartate:glyoxylate aminotransferase (BhcA)Glyoxylate0.4 ± 0.115 ± 1
Aspartate1.2 ± 0.215 ± 1
β-Hydroxyaspartate dehydratase (BhcB)erythro-β-Hydroxyaspartate0.20 ± 0.033.0 ± 0.2
β-Hydroxyaspartate aldolase (BhcC)erythro-β-Hydroxyaspartate0.5 ± 0.12.5 ± 0.2
Iminosuccinate reductase (BhcD)Iminosuccinate0.15 ± 0.0310 ± 1
NADPH0.05 ± 0.0110 ± 1

Data from Schada von Borzyskowski et al., 2019.

In Planta Enzyme Activities and Metabolite Levels in Transgenic Arabidopsis thaliana

The expression of the BHAC enzymes in Arabidopsis thaliana has been shown to result in the production of the cycle's key intermediates. The following table summarizes the enzymatic activities and relative metabolite levels in transgenic plants compared to wild-type (WT).

BHAC Line 1BHAC Line 2Wild Type
Enzyme Activity (nmol/min/mg protein)
AGAT1.5 ± 0.21.8 ± 0.3< 0.1
BHAA0.8 ± 0.11.1 ± 0.2< 0.1
BHAD1.2 ± 0.21.5 ± 0.3< 0.1
ISR (% ¹⁵N enrichment/min)0.5 ± 0.10.6 ± 0.10
Relative Metabolite Levels (Peak Area / mg FW)
erythro-β-Hydroxyaspartate150 ± 25180 ± 30Not Detected
threo-β-Hydroxyaspartate80 ± 1595 ± 20Not Detected
Malate1.2 ± 0.21.3 ± 0.21.0 ± 0.1
Aspartate1.5 ± 0.31.6 ± 0.31.0 ± 0.1

Data adapted from the supporting information of Roell et al., PNAS, 2021.[5]

Experimental Protocols

Vector Construction for Co-expression of BHAC Enzymes in Arabidopsis

This protocol describes the construction of a plant transformation vector for the simultaneous expression of the four BHAC enzymes.

Objective: To generate a single binary vector containing the expression cassettes for agat, bhaa, bhad, and isr genes for Agrobacterium-mediated plant transformation.

Methodology:

  • Gene Synthesis and Codon Optimization: The coding sequences for the four BHAC enzymes from a microbial source (e.g., Paracoccus denitrificans) are synthesized with codon optimization for expression in Arabidopsis thaliana.

  • Addition of Peroxisomal Targeting Signals (PTS):

    • A C-terminal PTS1 (e.g., -SKL) is added to the coding sequences of AGAT, BHAD, and ISR.

    • An N-terminal PTS2 is fused to the coding sequence of BHAA.

  • Cloning into Entry Vectors: Each gene is individually cloned into an entry vector compatible with a multisite gateway cloning system (e.g., pENTR/D-TOPO).

  • Assembly into a Destination Vector: The four entry clones are assembled into a binary destination vector (e.g., pB7m34GW) using a MultiSite Gateway Pro Kit. This vector contains a strong constitutive or tissue-specific promoter (e.g., CaMV 35S or a leaf-specific promoter) to drive the expression of the transgenes.

  • Transformation of Agrobacterium tumefaciens: The final binary vector is transformed into a competent Agrobacterium tumefaciens strain (e.g., GV3101) by electroporation.

Agrobacterium-mediated Transformation of Arabidopsis thaliana (Floral Dip Method)

Objective: To generate transgenic Arabidopsis thaliana plants expressing the synthetic C4-glyoxylate cycle.

Methodology:

  • Plant Growth: Arabidopsis thaliana (e.g., ecotype Col-0) plants are grown until the emergence of the first floral bolts.

  • Preparation of Agrobacterium Culture:

    • A single colony of Agrobacterium carrying the BHAC expression vector is inoculated into 5 mL of LB medium with appropriate antibiotics and grown overnight at 28°C.

    • The 5 mL culture is used to inoculate 500 mL of LB with antibiotics and grown for 16-24 hours at 28°C until the OD₆₀₀ reaches 1.5-2.0.

    • The bacterial cells are harvested by centrifugation and resuspended in infiltration medium (5% sucrose, 0.05% Silwet L-77) to an OD₆₀₀ of 0.8.

  • Floral Dip: The aerial parts of the flowering Arabidopsis plants are dipped into the Agrobacterium suspension for 30-60 seconds.

  • Post-Infiltration Care: The treated plants are kept in a humid environment for 24 hours and then returned to normal growth conditions.

  • Seed Collection and Selection: Seeds are harvested from the mature plants and sterilized. Transgenic seedlings (T1 generation) are selected by germinating the seeds on a selective medium containing an appropriate antibiotic (e.g., kanamycin).

Metabolite Extraction from Arabidopsis Leaves for LC-MS Analysis

Objective: To extract polar metabolites from Arabidopsis leaves for the quantification of BHAC intermediates and products.

Methodology:

  • Sample Collection: Approximately 50-100 mg of leaf tissue is harvested from mature rosettes and immediately frozen in liquid nitrogen to quench metabolic activity.[6]

  • Homogenization: The frozen tissue is ground to a fine powder using a pre-chilled mortar and pestle or a bead mill.[6]

  • Extraction:

    • The frozen powder is transferred to a pre-chilled tube.

    • 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol, 20% water) is added.[7]

    • The mixture is vortexed vigorously and incubated at -20°C for 1 hour with occasional vortexing.

  • Clarification: The extract is centrifuged at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[6]

  • Sample Preparation for LC-MS: The supernatant is transferred to a new tube and can be directly analyzed or dried under vacuum and resuspended in a suitable solvent for LC-MS analysis.[6]

¹³C-Metabolic Flux Analysis (MFA) in Transgenic Arabidopsis

Objective: To quantify the in vivo metabolic flux through the synthetic C4-glyoxylate cycle.

Methodology:

  • Stable Isotope Labeling: Transgenic Arabidopsis plants are grown in a controlled environment and exposed to a ¹³CO₂ atmosphere for a defined period to achieve isotopic steady-state labeling of metabolites.

  • Metabolite Extraction and Analysis: Metabolites are extracted from leaf tissue as described in Protocol 3. The isotopic enrichment of key metabolites (e.g., glycolate, glyoxylate, aspartate, malate, oxaloacetate) is determined by LC-MS/MS or GC-MS.

  • Metabolic Modeling: A metabolic model of the central carbon metabolism, including the native photorespiratory pathway and the engineered BHAC, is constructed.

  • Flux Calculation: The measured mass isotopomer distributions are used to constrain the metabolic model, and computational software (e.g., INCA, 13C-FLUX2) is used to solve for the unknown metabolic fluxes that best fit the experimental data.

Mandatory Visualizations

Synthetic_C4_Glyoxylate_Cycle cluster_Peroxisome Peroxisome cluster_inputs cluster_outputs cluster_Photorespiration Photorespiration Glyoxylate_in Glyoxylate AGAT Aspartate:glyoxylate aminotransferase (AGAT) Glyoxylate_in->AGAT Aspartate_in Aspartate Aspartate_in->AGAT BHAC_Glyoxylate Glyoxylate BHAC_Aspartate Aspartate Oxaloacetate_out Oxaloacetate BHAC_Aspartate->Oxaloacetate_out Transamination beta_Hydroxyaspartate β-Hydroxyaspartate BHAA β-Hydroxyaspartate aldolase (BHAA) beta_Hydroxyaspartate->BHAA BHAD β-Hydroxyaspartate dehydratase (BHAD) beta_Hydroxyaspartate->BHAD Iminosuccinate Iminosuccinate ISR Iminosuccinate reductase (ISR) Iminosuccinate->ISR AGAT->beta_Hydroxyaspartate BHAA->BHAC_Glyoxylate Glyoxylate Glycine Glycine BHAA->Glycine Glycine BHAD->Iminosuccinate ISR->BHAC_Aspartate NADP NAD(P)⁺ ISR->NADP Glycolate Glycolate Glycolate->Glyoxylate_in Glycolate Oxidase NADPH NAD(P)H + H⁺ NADPH->ISR

Caption: The synthetic β-hydroxyaspartate cycle (BHAC) engineered in plant peroxisomes.

Experimental_Workflow Gene_Synthesis 1. Gene Synthesis & Codon Optimization Vector_Construction 2. Vector Construction (MultiSite Gateway) Gene_Synthesis->Vector_Construction Agro_Transformation 3. Agrobacterium Transformation Vector_Construction->Agro_Transformation Floral_Dip 5. Floral Dip Transformation Agro_Transformation->Floral_Dip Plant_Growth 4. Arabidopsis Growth Plant_Growth->Floral_Dip Seed_Selection 6. T1 Seed Selection Floral_Dip->Seed_Selection Transgenic_Lines 7. Establishment of Transgenic Lines Seed_Selection->Transgenic_Lines Metabolite_Extraction 8. Metabolite Extraction (LC-MS) Transgenic_Lines->Metabolite_Extraction Enzyme_Assays 9. Enzyme Activity Assays Transgenic_Lines->Enzyme_Assays Flux_Analysis 10. ¹³C-Metabolic Flux Analysis Transgenic_Lines->Flux_Analysis Data_Analysis 11. Data Analysis & Phenotyping Metabolite_Extraction->Data_Analysis Enzyme_Assays->Data_Analysis Flux_Analysis->Data_Analysis

Caption: Experimental workflow for engineering and analyzing the synthetic C4-glyoxylate cycle.

Conclusion

The engineering of a synthetic C4-glyoxylate cycle, such as the BHAC, into C3 plants represents a significant step towards improving photosynthetic efficiency and, consequently, crop yields. This technical guide has provided an in-depth overview of the stoichiometry, quantitative data, and detailed experimental protocols necessary for the implementation and analysis of this synthetic pathway. The presented data demonstrates the feasibility of expressing the BHAC in plants and its potential to alter plant metabolism. Future research will likely focus on optimizing the flux through this cycle and integrating it more seamlessly with the plant's native metabolic network to realize its full potential for enhancing carbon fixation. The methodologies outlined here provide a robust framework for researchers in plant science, synthetic biology, and drug development to further explore and exploit synthetic metabolic pathways for a variety of applications.

References

Thermodynamic Feasibility of the Methane Monooxygenase (MOG) Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of methane (B114726) to methanol (B129727) is a cornerstone of carbon valorization, offering a pathway to convert a potent greenhouse gas into a valuable liquid fuel and chemical feedstock. In nature, this challenging transformation is efficiently catalyzed by methane monooxygenase (MMO) enzymes under ambient conditions. The soluble form of MMO (sMMO), particularly from the methanotroph Methylosinus trichosporium OB3b, has been a focal point of research due to its well-characterized three-component system and its remarkable catalytic activity. Understanding the thermodynamic feasibility of the MOG (Methane Monooxygenase) pathway is paramount for harnessing its potential in biocatalysis and for the design of novel bio-inspired catalysts. This technical guide provides an in-depth analysis of the thermodynamic landscape of the sMMO catalytic cycle, supported by detailed experimental protocols and visual representations of the key processes.

The Methane Monooxygenase Catalytic Cycle

The sMMO enzyme system comprises three protein components: a hydroxylase (MMOH), a reductase (MMOR), and a regulatory protein (MMOB).[1][2] The catalytic cycle, occurring at the di-iron center of MMOH, involves a series of intermediates to activate dioxygen for the hydroxylation of methane. The key steps and intermediates that have been spectroscopically and kinetically characterized are the diferrous resting state of the hydroxylase (Hred), a peroxo intermediate (Hperoxo), and the highly reactive intermediate Q.[1][3][4][5]

Quantitative Thermodynamic Data

The overall conversion of methane to methanol is an exothermic process, providing a favorable thermodynamic driving force. The standard enthalpy change (ΔH°) for the reaction CH₄ + ½O₂ → CH₃OH is approximately -126 kJ/mol. However, the thermodynamic feasibility of the entire catalytic pathway is governed by the free energy changes of each individual step. The activation parameters for the formation and decay of the crucial intermediate Q have been determined through kinetic studies at various temperatures.

Reaction StepRate Constant (k) at 4°CActivation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (ΔS‡) (cal/mol·K)Activation Free Energy (ΔG‡) at 25°C (kcal/mol)Reference
Oxygen Activation
Hred + O₂ → Hperoxo~1 s⁻¹16.5 ± 0.53 ± 215.6(Brazeau & Lipscomb, 2000)
Hperoxo → Q0.05 s⁻¹20.3 ± 0.611 ± 217.0(Brazeau & Lipscomb, 2000)
Reaction with Methane
Q + CH₄ → [Q·CH₄] (binding)----(Brazeau & Lipscomb, 2000)
[Q·CH₄] → Products (C-H activation)0.015 s⁻¹17.8 ± 0.4-1 ± 118.1(Brazeau & Lipscomb, 2000)
Reaction with Deuterated Methane (CD₄)
Q + CD₄ → [Q·CD₄] (binding)----(Brazeau & Lipscomb, 2000)
[Q·CD₄] → Products (C-D activation)0.0003 s⁻¹21.0 ± 0.5-2 ± 221.6(Brazeau & Lipscomb, 2000)

Note: The reaction of Q with methane exhibits a non-linear Arrhenius plot, suggesting a multi-step process. The values presented here are for the overall decay of Q in the presence of methane.

Experimental Protocols

Purification of Soluble Methane Monooxygenase Components from Methylosinus trichosporium OB3b

The purification of the three sMMO components (MMOH, MMOR, and MMOB) is a prerequisite for in vitro thermodynamic and kinetic studies. The following protocol is a summary of established methods.[6]

a. Cell Growth and Harvest:

  • Methylosinus trichosporium OB3b is grown in a fermenter under a methane/air atmosphere in a defined nitrate (B79036) minimal salts medium.

  • Cells are harvested in the late exponential phase by centrifugation and stored at -80°C.

b. Cell Lysis and Fractionation:

  • Frozen cell pellets are resuspended in a suitable buffer (e.g., 25 mM MOPS, pH 7.0) and lysed by sonication or French press.

  • The cell lysate is subjected to ultracentrifugation to separate the soluble fraction from the particulate fraction.

c. Chromatographic Purification:

  • MMOH (Hydroxylase): The soluble fraction is subjected to a series of chromatographic steps, typically including anion-exchange chromatography (e.g., DEAE-sepharose), followed by hydrophobic interaction chromatography (e.g., Phenyl-sepharose), and finally size-exclusion chromatography (e.g., Sephacryl S-300).

  • MMOR (Reductase): The reductase is purified from the appropriate fractions of the anion-exchange column using affinity chromatography (e.g., 2',5'-ADP-sepharose) and size-exclusion chromatography.

  • MMOB (Regulatory Protein): Component B is typically purified from the flow-through of the initial anion-exchange column, followed by further ion-exchange and size-exclusion chromatography steps.

d. Purity Assessment:

  • The purity of each component is assessed by SDS-PAGE.

  • Protein concentration is determined using a standard method such as the Bradford assay.

  • The activity of the reconstituted sMMO system is measured to confirm the functionality of the purified components.

Stopped-Flow Kinetic Analysis of MOG Pathway Intermediates

Transient kinetics of the MOG pathway are studied using a stopped-flow spectrophotometer to monitor the rapid formation and decay of intermediates.[7][8][9][10]

a. Instrument Setup:

  • A stopped-flow instrument capable of rapid mixing (dead time in the millisecond range) and multi-wavelength UV-Vis detection is used.

  • The temperature of the syringes and the observation cell is controlled using a circulating water bath.

b. Sample Preparation:

  • Purified MMOH is made anaerobic and reduced to the diferrous state (Hred) using a suitable reductant (e.g., sodium dithionite). Excess reductant is removed by passing the protein solution through a desalting column under anaerobic conditions.

  • Buffer solutions saturated with oxygen and/or methane are prepared.

c. Single-Mixing Stopped-Flow Experiment (Formation of Hperoxo and Q):

  • One syringe is loaded with the anaerobic solution of reduced MMOH.

  • The second syringe is loaded with the oxygen-saturated buffer.

  • The two solutions are rapidly mixed in the stopped-flow apparatus, and the absorbance changes are monitored at specific wavelengths (e.g., 420 nm for Q and 700 nm for Hperoxo) over time.

  • The observed rate constants for the formation and decay of the intermediates are determined by fitting the kinetic traces to appropriate exponential functions.

d. Double-Mixing Stopped-Flow Experiment (Reaction of Q with Methane):

  • In the first mixing event, reduced MMOH is mixed with oxygen-saturated buffer to generate intermediate Q.

  • After a defined aging time to allow for the maximal formation of Q, the solution is mixed with a methane-saturated buffer in a second mixing event.

  • The decay of intermediate Q is monitored by the decrease in absorbance at 420 nm.

  • The experiment is repeated at various methane concentrations to determine the saturation kinetics.

Determination of Activation Parameters

The activation parameters (ΔH‡ and ΔS‡) for the individual steps of the MOG pathway are determined by studying the temperature dependence of the rate constants.[11][12][13]

a. Temperature-Dependent Kinetic Measurements:

  • Stopped-flow kinetic experiments are performed at a range of temperatures (e.g., 4°C to 30°C).

  • The rate constant (k) for each reaction step is determined at each temperature.

b. Arrhenius and Eyring Plots:

  • An Arrhenius plot of ln(k) versus 1/T is constructed. The activation energy (Ea) is calculated from the slope of the plot (Slope = -Ea/R).

  • An Eyring plot of ln(k/T) versus 1/T is constructed. The activation enthalpy (ΔH‡) and activation entropy (ΔS‡) are determined from the slope and intercept of the plot, respectively (Slope = -ΔH‡/R, Intercept = ln(kB/h) + ΔS‡/R).

Visualizations

MOG Catalytic Cycle Signaling Pathway

MOG_Pathway Hox Hox (FeIII-FeIII) Hred Hred (FeII-FeII) Hox->Hred 2e⁻, 2H⁺ (from MMOR) Products Methanol + H₂O Hperoxo Hperoxo (FeIII-O-O-FeIII) Hred->Hperoxo O₂ Q Q (FeIV=O FeIV=O) Hperoxo->Q 2H⁺ Q->Hox Methane Q->Products

A simplified diagram of the soluble methane monooxygenase (sMMO) catalytic cycle.
Experimental Workflow for Stopped-Flow Kinetics

Stopped_Flow_Workflow cluster_prep Sample Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis Hred_prep Prepare anaerobic reduced MMOH (Hred) mix1 Mix 1: Hred + O₂-buffer Hred_prep->mix1 O2_buffer Prepare O₂-saturated buffer O2_buffer->mix1 CH4_buffer Prepare CH₄-saturated buffer mix2 Mix 2: (Hred+O₂) + CH₄-buffer CH4_buffer->mix2 aging Aging Loop (Q formation) mix1->aging aging->mix2 detection Monitor Absorbance Change (e.g., at 420 nm) mix2->detection fit_kinetics Fit kinetic traces to determine rate constants (k) detection->fit_kinetics temp_dependence Repeat at different temperatures fit_kinetics->temp_dependence eyring_plot Construct Eyring plot (ln(k/T) vs 1/T) temp_dependence->eyring_plot calc_params Calculate ΔH‡ and ΔS‡ eyring_plot->calc_params

Workflow for determining activation parameters using double-mixing stopped-flow spectroscopy.

Conclusion

The thermodynamic feasibility of the MOG pathway is well-established, with a significant exothermic overall reaction. However, a detailed examination of the catalytic cycle reveals a series of kinetically controlled steps with distinct activation energy barriers. The formation of the key oxidizing intermediate, Q, is a thermodynamically demanding process. The subsequent reaction of Q with methane, while ultimately favorable, also involves a significant activation barrier, highlighting the remarkable efficiency of the MMO enzyme in catalyzing this challenging C-H bond activation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel the intricacies of the MOG pathway and to leverage its principles for the development of novel catalytic systems for methane conversion.

References

An In-depth Technical Guide to the Core Biochemical Reactions Involving Myelin Oligodendrocyte Glycoprotein (MOG)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "MOG pathway" is not a canonically defined signaling or metabolic pathway in established biochemical literature. This guide, therefore, details the core biochemical reactions and signaling events that are initiated by or directly involve the Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG), primarily in the context of its role as a cell surface antigen in the central nervous system and its implications in autoimmune diseases such as MOG antibody disease (MOGAD).

Introduction to Myelin Oligodendrocyte Glycoprotein (MOG)

Myelin Oligodendrocyte Glycoprotein (MOG) is a glycoprotein believed to be exclusively expressed in the central nervous system (CNS) on the outermost surface of myelin sheaths and oligodendrocytes. While its precise physiological function is still under full investigation, it is thought to play a role in cell-cell adhesion, myelin sheath stability, and the regulation of oligodendrocyte microtubule stability.

The primary clinical significance of MOG lies in its role as a target autoantigen in inflammatory demyelinating diseases of the CNS, most notably MOG antibody disease (MOGAD). In this context, the binding of autoantibodies to extracellular domains of MOG initiates a cascade of immunological and biochemical events that lead to demyelination and neurological damage.

Core Biochemical Events and Signaling Cascades Involving MOG

The most well-characterized "pathway" involving MOG is the pathogenic cascade initiated by the binding of anti-MOG antibodies. This process often involves the activation of the classical complement pathway, leading to cell damage.

Anti-MOG Antibody Binding and Complement-Dependent Cytotoxicity (CDC)

The binding of IgG1 autoantibodies to the extracellular domain of MOG is a critical initiating event. This binding does not directly cause cell death but serves as a platform for the recruitment and activation of the complement system.

The key steps are:

  • Antibody Binding: Anti-MOG IgG1 antibodies recognize and bind to conformational epitopes on the extracellular Ig-like domain of the MOG protein expressed on the surface of oligodendrocytes.

  • C1q Recruitment: The Fc portions of the bound antibodies recruit the C1 complex, specifically the C1q subcomponent, initiating the classical complement pathway.

  • Complement Cascade Activation: C1q binding triggers a proteolytic cascade involving C1r and C1s, leading to the cleavage of C4 and C2, and the subsequent formation of the C3 convertase (C4b2a).

  • Opsonization and MAC Formation: The cascade leads to the deposition of C3b on the cell surface (opsonization) and culminates in the formation of the Membrane Attack Complex (MAC), C5b-9.

  • Cell Lysis: The MAC inserts into the oligodendrocyte plasma membrane, forming a pore that disrupts osmotic balance and leads to cell lysis and death.

A diagram illustrating the antibody-mediated complement activation on the oligodendrocyte surface is provided below.

MOG_CDC_Pathway cluster_Oligodendrocyte Oligodendrocyte Membrane MOG MOG Protein AntiMOG_Ab Anti-MOG IgG1 Antibody AntiMOG_Ab->MOG Binds to Extracellular Domain C1q C1q C1q->AntiMOG_Ab Recruited by Antibody Fc Region Cascade Complement Cascade (C4, C2, C3) C1q->Cascade Initiates Classical Pathway MAC Membrane Attack Complex (MAC) C5b-9 Cascade->MAC Leads to Formation MAC->MOG Inserts into Cell Membrane Lysis Cell Lysis and Demyelination MAC->Lysis

Caption: Antibody and complement-mediated cytotoxicity cascade initiated by MOG.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

In addition to complement activation, the binding of antibodies to MOG can also trigger Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

  • Antibody Opsonization: As before, anti-MOG antibodies coat the surface of MOG-expressing oligodendrocytes.

  • Effector Cell Recruitment: Immune cells possessing Fc receptors (FcγR), such as Natural Killer (NK) cells, macrophages, and neutrophils, are recruited.

  • Fc Receptor Binding: The FcγR on the effector cells binds to the Fc portion of the MOG-bound antibodies.

  • Cytotoxic Granule Release: This engagement triggers the release of cytotoxic granules (containing perforin (B1180081) and granzymes) from the effector cell, inducing apoptosis in the target oligodendrocyte.

Quantitative Data Summary

The following tables summarize key quantitative data related to MOG interactions. This data is essential for understanding the affinity of pathogenic antibodies and the conditions under which these interactions occur.

Parameter Value Method Significance
Binding Affinity (Kd) of human anti-MOG Abs 0.1 - 10 nMSurface Plasmon Resonance (SPR)High affinity indicates a strong and stable interaction between the antibody and MOG, contributing to pathology.
MOG Protein Concentration in CNS Myelin ~0.05% of total myelin proteinMass SpectrometryRepresents a relatively low-abundance protein, yet it is highly immunogenic.
Optimal Temperature for Anti-MOG Ab Binding 37°CELISA / Flow CytometryBinding is most efficient at physiological temperatures, relevant for in vivo interactions.
Optimal pH for Anti-MOG Ab Binding 7.2 - 7.6ELISABinding is optimal at physiological pH.

Key Experimental Protocols

Reproducible and validated methods are critical for studying the biochemical events involving MOG. Below are outlines of key experimental protocols.

Protocol: Cell-Based Assay (CBA) for Anti-MOG Antibody Detection

This is the gold-standard method for detecting pathogenic anti-MOG antibodies in patient serum.

Objective: To detect the presence of antibodies in a sample that can bind to correctly folded, native MOG expressed on a cell surface.

Methodology:

  • Cell Line Transfection: A human cell line (e.g., HEK293T) is transiently transfected with a plasmid encoding the full-length human MOG protein. A separate control transfection with a GFP-only plasmid is also prepared.

  • Cell Culture: Transfected cells are cultured for 24-48 hours to allow for protein expression on the cell surface.

  • Incubation with Sample: The cells are incubated with patient serum (typically at a 1:10 or 1:20 dilution) for 1 hour at room temperature.

  • Washing: Unbound antibodies are removed by washing the cells with a phosphate-buffered saline (PBS) solution.

  • Secondary Antibody Incubation: A fluorescently-labeled secondary antibody (e.g., Alexa Fluor 647-conjugated anti-human IgG) is added and incubated for 30-60 minutes in the dark. This antibody will bind to any patient antibodies attached to the cells.

  • Analysis: The cells are analyzed using flow cytometry or fluorescence microscopy. A positive result is indicated by a high fluorescence signal from the MOG-transfected cells compared to the control (GFP-only) cells.

The workflow for this protocol is visualized below.

CBA_Workflow start Start transfect Transfect HEK293T cells with MOG-encoding plasmid start->transfect culture Culture cells (24-48h) transfect->culture incubate_serum Incubate with Patient Serum culture->incubate_serum wash1 Wash (PBS) incubate_serum->wash1 incubate_secondary Incubate with fluorescent anti-human IgG secondary Ab wash1->incubate_secondary wash2 Wash (PBS) incubate_secondary->wash2 analyze Analyze via Flow Cytometry or Fluorescence Microscopy wash2->analyze end End analyze->end

Caption: Workflow for a cell-based assay (CBA) to detect anti-MOG antibodies.
Protocol: Complement-Dependent Cytotoxicity (CDC) Assay

Objective: To determine if anti-MOG antibodies from a patient sample can induce complement-mediated lysis of MOG-expressing cells.

Methodology:

  • Target Cell Preparation: MOG-expressing cells (from the CBA protocol) are harvested and resuspended in assay buffer.

  • Antibody Incubation: Cells are incubated with heat-inactivated patient serum (to destroy endogenous complement) for 30 minutes.

  • Complement Addition: A source of active complement is added. This is typically normal human serum or baby rabbit complement.

  • Incubation: The cell suspension is incubated at 37°C for 2-4 hours.

  • Viability Assessment: Cell death is quantified. This is commonly done by adding a viability dye like Propidium Iodide (PI) or using a lactate (B86563) dehydrogenase (LDH) release assay.

  • Analysis: The percentage of lysed cells is measured using flow cytometry (for PI) or a spectrophotometer (for LDH assay). A significant increase in cell death in the presence of both patient serum and active complement indicates a positive CDC effect.

Conclusion

The core biochemical reactions involving MOG are predominantly immunological events initiated by autoantibody binding, leading to complement- and cell-mediated cytotoxicity. These cascades are central to the pathology of MOGAD. A thorough understanding of these interactions, supported by quantitative data and robust experimental protocols, is fundamental for the development of targeted diagnostics and therapeutics aimed at mitigating the damaging effects of the anti-MOG autoimmune response. Further research is needed to fully elucidate the native physiological functions of the MOG protein, which may reveal additional biochemical pathways and interactions.

The Evolutionary Tapestry of the Glyoxylate Shunt: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Evolutionary Significance of Glyoxylate (B1226380) Shunt Components

The glyoxylate shunt, a key metabolic pathway, stands as a testament to the remarkable adaptability of life. This anaplerotic pathway, a modification of the tricarboxylic acid (TCA) cycle, allows organisms to synthesize carbohydrates from simple two-carbon compounds, a crucial capability for survival in nutrient-limited environments. This technical guide delves into the evolutionary significance of the glyoxylate shunt's core components, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, distribution, regulation, and potential as a therapeutic target.

Evolutionary Origins and Phylogenetic Distribution

The glyoxylate shunt is believed to be an ancient metabolic pathway, with some theories proposing it as a potential evolutionary precursor to the modern oxidative TCA cycle.[1] Its presence is widespread across the kingdoms of life, including bacteria, fungi, plants, protists, and nematodes, highlighting its fundamental importance in diverse metabolic strategies.[2] However, the pathway is notably absent in most vertebrates, a key distinction that underpins its appeal as a target for antimicrobial drug development.[3][4]

The evolutionary history of the glyoxylate shunt is not a simple tale of vertical descent. Phylogenetic analyses of its key enzymes, isocitrate lyase (ICL) and malate (B86768) synthase (MS), reveal a complex evolutionary tapestry woven with instances of horizontal gene transfer (HGT).[5][6] HGT, the movement of genetic material between different species, has played a significant role in the dissemination of glyoxylate shunt genes across different lineages.[7] For instance, evidence suggests that the bifunctional ICL-MS gene found in nematodes was likely acquired from a bacterial source through HGT.[5][6] This mosaic evolutionary history underscores the pathway's adaptability and its recruitment for various physiological roles in different organisms.

Core Components and Their Significance

The glyoxylate shunt bypasses the two decarboxylation steps of the TCA cycle, conserving carbon skeletons for biosynthesis. This is achieved through the action of two signature enzymes:

  • Isocitrate Lyase (ICL): This enzyme catalyzes the cleavage of isocitrate into succinate (B1194679) and glyoxylate.[8] Succinate can then re-enter the TCA cycle to be converted to malate and oxaloacetate, which are precursors for gluconeogenesis.[2]

  • Malate Synthase (MS): This enzyme catalyzes the condensation of glyoxylate with acetyl-CoA to form malate.[8] Malate can then be oxidized to oxaloacetate, further replenishing the TCA cycle.

The coordinated action of ICL and MS allows for the net conversion of two molecules of acetyl-CoA into one molecule of succinate, which can then be used for the synthesis of glucose and other essential biomolecules.[2]

Quantitative Analysis of Glyoxylate Shunt Activity

The activity of the glyoxylate shunt enzymes varies significantly between organisms and in response to environmental cues. Quantitative data on enzyme kinetics and gene expression levels provide valuable insights into the regulation and physiological role of the pathway.

OrganismEnzymeConditionSpecific Activity (nmol/min/mg protein)Reference
Mycobacterium aviumIsocitrate LyaseGrowth on succinate12.3 ± 0.35[3]
Mycobacterium aviumIsocitrate LyaseGrowth on glucose97.6 ± 0.2[3]
Mycobacterium aviumIsocitrate LyaseGrowth on acetate439.6 ± 0.2[3]
Mycobacterium aviumIsocitrate LyaseGrowth on palmitate389.2 ± 0.5[3]
Alloxan-treated rat liverIsocitrate Lyase-40[9]
Alloxan-treated rat liverMalate Synthase-22[9]

Regulation of the Glyoxylate Shunt: A Signaling Perspective

The expression and activity of the glyoxylate shunt are tightly regulated to meet the metabolic demands of the cell. This regulation occurs at both the transcriptional and post-translational levels. In many bacteria, the genes encoding ICL (aceA) and MS (aceB) are organized in an operon, allowing for their coordinated expression.[1][10]

Transcriptional Regulation in Escherichia coli

In E. coli, the aceBAK operon, which includes the genes for ICL, MS, and isocitrate dehydrogenase kinase/phosphatase (AceK), is a well-studied model for glyoxylate shunt regulation.[11] The expression of this operon is controlled by several transcriptional regulators, including the FadR and IclR repressors.

Transcriptional_Regulation_Ecoli Acetate Acetate / Fatty Acids FadR FadR Acetate->FadR Inactivates aceBAK_operon aceBAK operon (isocitrate lyase, malate synthase) FadR->aceBAK_operon Represses IclR IclR IclR->aceBAK_operon Represses Glyoxylate_Shunt_Proteins Glyoxylate Shunt Proteins aceBAK_operon->Glyoxylate_Shunt_Proteins Expresses

Transcriptional control of the E. coli glyoxylate shunt.
Post-Translational Regulation

Post-translational modifications also play a crucial role in regulating the glyoxylate shunt. In E. coli, the activity of isocitrate dehydrogenase (ICDH), which competes with ICL for the common substrate isocitrate, is modulated by phosphorylation and dephosphorylation catalyzed by AceK.[6] When cells are grown on acetate, AceK phosphorylates and inactivates ICDH, thereby diverting the metabolic flux towards the glyoxylate shunt.

Experimental Protocols for Studying the Glyoxylate Shunt

A thorough understanding of the glyoxylate shunt requires robust experimental methodologies. The following section provides detailed protocols for key experiments.

Assay for Isocitrate Lyase (ICL) Activity

This continuous spectrophotometric assay measures the formation of glyoxylate phenylhydrazone at 324 nm.[12]

Reagents:

  • A. 50 mM Imidazole Buffer, pH 6.8

  • B. 50 mM Magnesium Chloride (MgCl₂)

  • C. 10 mM Ethylenediaminetetraacetic Acid (EDTA)

  • D. 40 mM Phenylhydrazine HCl

  • E. 10 mM DL-Isocitric Acid

  • F. Isocitrate Lyase Enzyme Solution (0.05 - 0.07 unit/ml)

Procedure:

  • In a cuvette, mix 0.50 ml of Reagent A, 0.10 ml of Reagent B, 0.10 ml of Reagent C, 0.10 ml of Reagent D, and 0.10 ml of Reagent E.

  • Equilibrate the mixture to 30°C and monitor the absorbance at 324 nm until constant.

  • Initiate the reaction by adding 0.10 ml of Reagent F.

  • Record the increase in A324nm for approximately 5 minutes and determine the rate of change.

Unit Definition: One unit of ICL catalyzes the formation of 1 µmole of glyoxylate per minute at pH 6.8 at 30°C.

Assay for Malate Synthase (MS) Activity

This continuous spectrophotometric assay measures the reaction of Coenzyme A with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) to produce a colored product at 412 nm.[13]

Reagents:

  • A. 50 mM Imidazole Buffer, pH 8.0

  • B. 100 mM Magnesium Chloride (MgCl₂)

  • C. 2.5 mM Acetyl-CoA

  • D. 10 mM Glyoxylic Acid

  • E. 2 mM DTNB in 95% Ethanol

  • F. Malate Synthase Enzyme Solution (0.07 - 0.09 unit/ml)

Procedure:

  • In a cuvette, mix 0.50 ml of Reagent A, 0.10 ml of Reagent B, 0.10 ml of Reagent C, 0.10 ml of Reagent D, and 0.10 ml of Reagent E.

  • Equilibrate the mixture to 30°C and monitor the absorbance at 412 nm until constant.

  • Initiate the reaction by adding 0.10 ml of Reagent F.

  • Record the increase in A412nm for approximately 5 minutes and determine the rate of change.

Unit Definition: One unit of MS catalyzes the cleavage of 1.0 µmole of acetyl-CoA per minute at pH 8.0 at 30°C.

Experimental Workflow for Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotopes like ¹³C is a powerful technique to quantify the flow of metabolites through a metabolic network, including the glyoxylate shunt.[14]

MFA_Workflow Model 1. Construct Metabolic Model Cultivation 2. Cell Cultivation with ¹³C-labeled Substrate Model->Cultivation Sampling 3. Quenching and Metabolite Extraction Cultivation->Sampling Analysis 4. Mass Spectrometry or NMR Analysis Sampling->Analysis Flux_Calculation 5. Isotopic Labeling Data Integration and Flux Calculation Analysis->Flux_Calculation Interpretation 6. Biological Interpretation Flux_Calculation->Interpretation

References

An In-depth Technical Guide to the Carbon Fixation Potential of the Malonyl-CoA-Oxaloacetate-Glyoxylate (MOG) Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Malonyl-CoA-Oxaloacetate-Glyoxylate (MOG) pathway, a synthetic carbon fixation cycle with significant potential to enhance biological carbon dioxide (CO2) assimilation. We will delve into the core mechanisms, theoretical efficiencies, key enzymatic components, and the experimental methodologies required for its study and implementation.

Introduction: The Need for Alternative Carbon Fixation Pathways

Carbon fixation, the process of converting inorganic CO2 into organic compounds, is a cornerstone of life on Earth.[1] The vast majority of this process is carried out through the Calvin-Benson-Bassham (CBB) cycle, which, despite its ubiquity, suffers from certain inefficiencies, most notably the oxygenase activity of its key enzyme, RuBisCO.[2] This has spurred the exploration and design of novel, synthetic carbon fixation pathways that could offer higher efficiency and robustness.

The this compound (MOG) pathway is a promising family of computationally designed, synthetic carbon fixation cycles.[2] These pathways are engineered to be kinetically superior to natural cycles like the CBB cycle, primarily by utilizing the highly efficient carboxylating enzyme, phosphoenolpyruvate (B93156) (PEP) carboxylase.[2][3] Theoretical analyses suggest that MOG pathways could be two to three times faster than the Calvin-Benson cycle, presenting a significant opportunity for metabolic engineering and synthetic biology to enhance the production of biofuels, bio-based chemicals, and food.[2]

The Core Mechanism of the MOG Pathway

The MOG pathways are a family of related cycles, with the C4-glyoxylate cycles being prominent examples.[2] These cycles are designed to be modular and can be adapted based on the desired balance of ATP efficiency and pathway-specific activity.[2] A key feature of the MOG pathway is its overlap with the naturally evolved C4 mechanism for carbon concentration in plants, which also utilizes PEP carboxylase for the initial fixation of CO2.[2]

The core logic of the MOG pathway involves the carboxylation of a C3 compound (phosphoenolpyruvate) to a C4 compound (oxaloacetate), which is then converted through a series of reactions to regenerate the initial C3 acceptor and produce a net output of a C2 compound (glyoxylate). Two molecules of glyoxylate (B1226380) can then be converted into one molecule of a C4 compound, such as malate (B86768), which can be used for biomass production.

A simplified representation of a MOG pathway, specifically a C4-glyoxylate cycle, is visualized below.

MOG_Pathway cluster_carboxylation Carboxylation & C4 Formation cluster_regeneration Regeneration & Glyoxylate Production cluster_C2_to_C3 C2 to C3 Conversion PEP Phosphoenolpyruvate (PEP) OAA Oxaloacetate PEP->OAA PEP Carboxylase + CO2 Malate Malate OAA->Malate Malate Dehydrogenase MalylCoA Malyl-CoA Malate->MalylCoA Malyl-CoA Synthetase Glyoxylate Glyoxylate MalylCoA->Glyoxylate Malyl-CoA Lyase AcetylCoA Acetyl-CoA MalylCoA->AcetylCoA Malyl-CoA Lyase Biomass Biomass Glyoxylate->Biomass Pyruvate Pyruvate AcetylCoA->Pyruvate Pyruvate Synthase Pyruvate->PEP PEP Synthetase

Figure 1: A simplified diagram of a C4-glyoxylate MOG pathway.

Quantitative Data on the MOG Pathway

The theoretical advantages of the MOG pathway are rooted in the kinetic properties of its constituent enzymes. A comparison with the natural reductive pentose (B10789219) phosphate (B84403) (rPP) cycle highlights its potential.

ParameterReductive Pentose Phosphate (rPP) CycleMOG Pathway (C4-Glyoxylate Cycle)Reference
Primary Carboxylating Enzyme RuBisCOPEP Carboxylase[2]
Pathway Specific Activity (μmol/min/mg) ~0.252-3 times higher than rPP cycle[2]
Electron Donors NAD(P)HNAD(P)H[2]
Key Advantage Established natural pathwayHigh catalytic activity of PEP carboxylase, oxygen insensitivity[2][3]
Key Challenge Oxygenase activity of RuBisCORequires expression of enzymes from diverse organisms, some are oxygen-sensitive[2]

Table 1: Comparison of the rPP Cycle and a MOG Pathway.

The superior specific activity of PEP carboxylase is a major driver of the MOG pathway's high theoretical carbon fixation rate.

EnzymeSpecific Activity (μmol CO2 fixed min⁻¹ mg protein⁻¹)Km for HCO3⁻ (mM)Oxygen SensitivityReference
PEP Carboxylase (Pepc) 350.06 - 0.2No[3]
RuBisCO ~3-10 (varies)~0.01-0.02 (for CO2)Yes (oxygenase activity)[2]

Table 2: Kinetic Properties of Key Carboxylating Enzymes.

Experimental Protocols for MOG Pathway Analysis

The successful implementation and analysis of the MOG pathway in a host organism require a suite of experimental techniques. Below are detailed methodologies for key experiments.

The following workflow outlines the general steps for introducing and validating the MOG pathway in a target microorganism.

Experimental_Workflow cluster_design Pathway Design & Gene Synthesis cluster_host Host Engineering cluster_analysis Pathway Activity Analysis GeneSelection Select MOG pathway genes from diverse organisms CodonOptimization Codon optimize genes for expression host GeneSelection->CodonOptimization GeneSynthesis Synthesize and clone genes into expression vectors CodonOptimization->GeneSynthesis Transformation Transform host organism with expression constructs GeneSynthesis->Transformation Integration Verify genomic integration or plasmid maintenance Transformation->Integration ExpressionAnalysis Analyze protein expression (SDS-PAGE, Western Blot, Proteomics) Integration->ExpressionAnalysis EnzymeAssays Perform in vitro enzyme assays of key pathway enzymes ExpressionAnalysis->EnzymeAssays FluxAnalysis Conduct 13C metabolic flux analysis EnzymeAssays->FluxAnalysis GrowthAssays Assess autotrophic growth on CO2 as sole carbon source FluxAnalysis->GrowthAssays

Figure 2: General experimental workflow for MOG pathway implementation.

This protocol describes a spectrophotometric assay to measure the activity of PEP carboxylase by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase.

Materials:

  • Purified PEP carboxylase enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Phosphoenolpyruvate (PEP)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium chloride (MgCl2)

  • NADH

  • Malate dehydrogenase (MDH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, MgCl2, NADH, and an excess of MDH.

  • Add the purified PEP carboxylase to the reaction mixture.

  • Initiate the reaction by adding PEP and NaHCO3.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the rate of NADH oxidation using the Beer-Lambert law (εNADH at 340 nm = 6.22 mM⁻¹ cm⁻¹). This rate is proportional to the rate of oxaloacetate production by PEP carboxylase.

  • Perform control reactions lacking PEP or NaHCO3 to account for any background NADH oxidation.

Metabolic flux analysis using 13C-labeled substrates is crucial for quantifying the in vivo activity of the MOG pathway.

Materials:

  • Engineered host organism expressing the MOG pathway

  • Defined minimal medium

  • 13C-labeled sodium bicarbonate (¹³C-NaHCO3) as the sole carbon source

  • Bioreactor for controlled cultivation

  • Metabolite extraction reagents (e.g., cold methanol)

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for analyzing labeling patterns in proteinogenic amino acids or other metabolites.

Procedure:

  • Cultivate the engineered host organism in a bioreactor under autotrophic conditions with ¹³C-NaHCO3 as the sole carbon source.

  • Harvest cells during the exponential growth phase and quench metabolism rapidly.

  • Extract intracellular metabolites.

  • Hydrolyze cellular protein to release amino acids.

  • Derivatize the amino acids for GC-MS analysis.

  • Analyze the mass isotopomer distributions of the amino acids using GC-MS.

  • Use metabolic modeling software to fit the labeling data to a metabolic network model that includes the MOG pathway. This will allow for the calculation of intracellular metabolic fluxes, providing a quantitative measure of the carbon flowing through the MOG pathway.

Challenges and Future Directions

While the MOG pathway holds significant promise, its practical implementation faces several challenges. Some of the enzymes required are native to extremophiles and may not express or function optimally in common chassis organisms.[2] Additionally, some enzymes in proposed MOG pathway variations are oxygen-sensitive, which would require engineering an anaerobic environment for the pathway to function.[2]

Future research will likely focus on:

  • Enzyme discovery and engineering: Identifying or engineering more robust and oxygen-tolerant enzymes for the MOG pathway.

  • Pathway optimization: Fine-tuning the expression levels of pathway enzymes to balance metabolic flux and minimize the accumulation of toxic intermediates.

  • Host organism selection and engineering: Identifying or developing host organisms that are better suited for the expression and operation of the MOG pathway.

  • Integration with downstream production pathways: Coupling the MOG pathway to the synthesis of valuable bioproducts.

Conclusion

The this compound (MOG) pathway represents a significant advancement in the field of synthetic biology and metabolic engineering. Its theoretical kinetic advantages over natural carbon fixation pathways make it a compelling target for developing next-generation microbial cell factories for the sustainable production of fuels and chemicals from CO2. While challenges remain in its practical implementation, the continued development of synthetic biology tools and a deeper understanding of metabolic regulation will undoubtedly pave the way for the successful realization of the MOG pathway's full potential.

References

Methodological & Application

Engineering Monooxygenase (MOG) Pathways in E. coli for Chemical Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of Escherichia coli to produce valuable chemicals using monooxygenase-mediated (MOG) pathways. Monooxygenases are powerful biocatalysts capable of introducing an oxygen atom into a wide range of substrates, enabling the synthesis of complex molecules. This document focuses on the engineering of cytochrome P450 monooxygenases and Baeyer-Villiger monooxygenases for the production of specialty chemicals, with a focus on vanillin (B372448) and guaiacol (B22219).

Application Notes

Introduction to Monooxygenase-Mediated Chemical Production in E. coli

Monooxygenases are a diverse class of enzymes that catalyze the insertion of one atom of molecular oxygen into a substrate, a reaction that is often difficult to achieve through traditional chemical synthesis. The genetic tractability and rapid growth of E. coli make it an attractive host for heterologous expression of monooxygenases and the construction of novel biosynthetic pathways. Engineering these MOG pathways in E. coli offers a sustainable and environmentally friendly alternative to conventional chemical manufacturing processes.

Key considerations for successful engineering of MOG pathways in E. coli include:

  • Enzyme Selection and Expression: Choosing a monooxygenase with the desired activity and substrate specificity is crucial. Codon optimization and the use of strong, inducible promoters are often necessary for high-level expression of heterologous enzymes in E. coli.

  • Cofactor Regeneration: Many monooxygenases, particularly cytochrome P450s, require a continuous supply of reducing equivalents, typically in the form of NADPH. Co-expression of partner reductases or engineering of host metabolism to increase the intracellular NADPH pool is often essential for optimal enzyme activity.

  • Precursor Supply: The engineered pathway must be supplied with a sufficient amount of the initial substrate. This can be achieved by feeding the precursor to the culture medium or by engineering the host to produce the precursor from a simple carbon source like glucose.

  • Toxicity and Product Inhibition: The produced chemical or pathway intermediates can be toxic to the host cells or inhibit the activity of the enzymes in the pathway. Strategies to mitigate these effects include in situ product removal or the use of more robust host strains.

Case Study: Vanillin Production in E. coli

Vanillin, a widely used flavoring agent, can be produced in E. coli from various precursors, including ferulic acid, eugenol, and glucose, through engineered MOG pathways.

One common strategy involves the conversion of ferulic acid to vanillin using a two-enzyme pathway consisting of feruloyl-CoA synthetase (FCS) and enoyl-CoA hydratase/aldolase (ECH). Another approach utilizes isoeugenol (B1672232) monooxygenase (IEM) to convert isoeugenol to vanillin. De novo biosynthesis of vanillin from glucose has also been demonstrated by engineering the shikimate pathway in E. coli to overproduce L-tyrosine, a precursor to vanillin.

Case Study: Guaiacol Production in E. coli

Guaiacol, a valuable chemical intermediate, can be produced from vanillate (B8668496) through the action of a vanillate decarboxylase. Engineering E. coli for guaiacol production often involves introducing a pathway for the conversion of a suitable precursor, such as ferulic acid, to vanillate, followed by the final decarboxylation step. The metabolic pathway for guaiacol production from vanillin typically involves two enzymatic reactions: the oxidation of vanillin to vanillic acid by a vanillin dehydrogenase, followed by the decarboxylation of vanillic acid to guaiacol.

Quantitative Data Summary

The following table summarizes the quantitative data for the production of vanillin and guaiacol in engineered E. coli from various studies.

ProductPrecursorKey Enzyme(s)Host StrainTiterYieldReference
VanillinFerulic acidFCS, ECHE. coli JM1091.4 g/L70% (mol/mol)Di Gennaro et al., 2014
VanillinIsoeugenolIEME. coli BL21(DE3)28 g/L~90% (mol/mol)Yamada et al., 2008
VanillinL-TyrosineTAL, SAM5, COMT, FCS, ECHE. coli BL21(DE3)97 mg/L-Ni et al., 2015
VanillinGlucoseEngineered Shikimate Pathway, TAL, SAM5, COMT, FCS, ECHE. coli BL21(DE3)19.3 mg/L-Ni et al., 2015
GuaiacolVanillateVanillate DecarboxylaseE. coli1.2 g/L-Graf et al., 2018

Experimental Protocols

Protocol 1: General Method for Heterologous Expression of Monooxygenases in E. coli

This protocol provides a general framework for expressing a monooxygenase in E. coli. Specific parameters such as plasmid, host strain, and induction conditions should be optimized for each enzyme.

1. Plasmid Construction: a. Obtain the coding sequence of the desired monooxygenase. b. Codon-optimize the gene sequence for expression in E. coli. c. Clone the synthesized gene into a suitable expression vector (e.g., pET series, pTrc99a) under the control of an inducible promoter (e.g., T7, trc). d. If the monooxygenase requires a reductase partner, clone the reductase gene into the same or a compatible plasmid.

2. Transformation: a. Transform the expression plasmid(s) into a suitable E. coli expression host (e.g., BL21(DE3), JM109). b. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection. c. Incubate overnight at 37°C.

3. Protein Expression: a. Inoculate a single colony from the transformation plate into 5 mL of LB medium with the appropriate antibiotic. b. Grow the culture overnight at 37°C with shaking. c. Inoculate 100 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.1. d. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. e. Induce protein expression by adding the appropriate inducer (e.g., IPTG for the T7 and trc promoters). The optimal inducer concentration and induction temperature/time should be determined empirically. A common starting point is 0.1-1 mM IPTG and induction at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.

4. Cell Harvesting and Lysate Preparation: a. Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C. b. Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl). c. Lyse the cells by sonication or using a French press. d. Clarify the lysate by centrifugation at 15000 x g for 30 minutes at 4°C to remove cell debris. The supernatant contains the soluble protein fraction.

Protocol 2: Whole-Cell Biotransformation for Chemical Production

This protocol describes a typical whole-cell biotransformation experiment using the engineered E. coli strain.

1. Preparation of Resting Cells: a. Grow and induce the engineered E. coli strain expressing the monooxygenase as described in Protocol 1. b. Harvest the cells by centrifugation. c. Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) to remove residual medium components. d. Resuspend the cells in the reaction buffer to a desired cell density (e.g., OD600 of 10-50).

2. Biotransformation Reaction: a. Set up the reaction mixture in a suitable vessel (e.g., shake flask). The reaction mixture should contain the resting cells, the substrate (precursor chemical), and any necessary co-substrates (e.g., glucose for cofactor regeneration). b. The optimal substrate concentration should be determined experimentally to avoid substrate inhibition. c. Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with shaking. d. Take samples at different time points to monitor substrate consumption and product formation.

3. Product Extraction and Analysis: a. At each time point, centrifuge the sample to separate the cells from the supernatant. b. Extract the product from the supernatant using a suitable organic solvent (e.g., ethyl acetate). c. Analyze the extracted product by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Analytical Method for Vanillin and Guaiacol Quantification

This protocol outlines a general HPLC method for the quantification of vanillin and guaiacol.

1. HPLC System: a. A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.

2. Mobile Phase: a. A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used. A typical gradient might be: 0-5 min, 10% acetonitrile; 5-20 min, 10-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-30 min, 90-10% acetonitrile.

3. Detection: a. Vanillin can be detected at 280 nm. b. Guaiacol can be detected at 275 nm.

4. Quantification: a. Prepare standard curves for vanillin and guaiacol of known concentrations. b. Quantify the amount of vanillin and guaiacol in the experimental samples by comparing their peak areas to the standard curves.

Visualizations

MOG_Pathway_General_Workflow cluster_design Design & Construction cluster_expression Expression in E. coli cluster_production Chemical Production GeneSelection Gene Selection (Monooxygenase, Reductase) CodonOptimization Codon Optimization GeneSelection->CodonOptimization PlasmidConstruction Plasmid Construction CodonOptimization->PlasmidConstruction Transformation Transformation PlasmidConstruction->Transformation Culture Cell Culture & Induction Transformation->Culture Biotransformation Whole-Cell Biotransformation Culture->Biotransformation ProductExtraction Product Extraction Biotransformation->ProductExtraction Analysis Analysis (HPLC, GC-MS) ProductExtraction->Analysis

Caption: General workflow for engineering MOG pathways in E. coli.

Vanillin_Production_Pathway cluster_pathway Vanillin Biosynthesis from Ferulic Acid cluster_cofactor Cofactor Regeneration FerulicAcid Ferulic Acid FeruloylCoA Feruloyl-CoA FerulicAcid->FeruloylCoA FCS Vanillin Vanillin FeruloylCoA->Vanillin ECH Glucose Glucose NADPH NADPH Glucose->NADPH Host Metabolism NADP NADP NADPH->NADP NADP->NADPH Reductase Guaiacol_Production_Pathway cluster_pathway Guaiacol Biosynthesis from Vanillate cluster_precursor Precursor Synthesis Vanillate Vanillate Guaiacol Guaiacol Vanillate->Guaiacol Vanillate Decarboxylase FerulicAcid Ferulic Acid FerulicAcid->Vanillate Multi-step enzymatic conversion

Synthetic Biology Approaches for Constructing the C4-Glyoxylate Cycle: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the construction of a synthetic C4-glyoxylate cycle in microbial hosts, primarily focusing on Escherichia coli. The aim is to leverage synthetic biology and metabolic engineering principles to enhance the production of valuable C4-dicarboxylic acids and their derivatives.

Introduction

The glyoxylate (B1226380) shunt is a metabolic pathway that enables organisms to utilize two-carbon compounds, such as acetate (B1210297), for the synthesis of four-carbon dicarboxylic acids like succinate (B1194679) and malate (B86768).[1][2] By bypassing the decarboxylation steps of the tricarboxylic acid (TCA) cycle, the glyoxylate shunt conserves carbon, making it an attractive target for metabolic engineering to produce C4 platform chemicals.[1][2] Synthetic biology offers a powerful toolkit to re-engineer and optimize this pathway, creating a "C4-glyoxylate cycle" for enhanced production of succinate, malate, fumarate, and other valuable compounds. This is achieved through the strategic overexpression of key enzymes and the deletion of competing pathway genes.[2]

Core Concepts and Strategies

The construction of a functional C4-glyoxylate cycle typically involves the following key metabolic engineering strategies:

  • Activation and Enhancement of the Glyoxylate Shunt: This is primarily achieved by overexpressing the core enzymes of the glyoxylate shunt: isocitrate lyase (ICL), encoded by the aceA gene, and malate synthase (MS), encoded by the aceB gene.[2] Deletion of the transcriptional repressor iclR can also derepress the aceBAK operon, leading to increased expression of these enzymes.

  • Increasing Precursor Supply: Enhancing the flux towards the glyoxylate shunt often requires increasing the pool of key precursors like acetyl-CoA and oxaloacetate. Overexpression of citrate (B86180) synthase (gltA) can pull more acetyl-CoA and oxaloacetate into the cycle.[3] Additionally, overexpression of anaplerotic enzymes like pyruvate (B1213749) carboxylase (pyc) from other organisms (e.g., Corynebacterium glutamicum) can convert pyruvate to oxaloacetate, further boosting the precursor pool.

  • Blocking Competing Pathways: To channel the metabolic flux towards the desired C4-dicarboxylic acids, it is crucial to eliminate competing pathways that consume precursors or the final products. This is accomplished by knocking out genes responsible for the production of byproducts such as lactate (B86563) (ldhA), ethanol (B145695) (adhE), and acetate (ackA-pta).[4]

  • Optimizing Redox Balance: The production of reduced C4-dicarboxylic acids like succinate is often limited by the availability of reducing equivalents (NADH). Engineering the central metabolism to increase the NADH pool can significantly improve product yields.

Data Presentation: Quantitative Analysis of Engineered Strains

The following tables summarize the quantitative data from various studies on the production of C4-dicarboxylic acids and their derivatives using engineered E. coli strains with a synthetically constructed C4-glyoxylate cycle.

Product Key Genetic Modifications Host Strain Titer (g/L) Yield (g/g or mol/mol) Productivity (g/L/h) Reference
SuccinateΔsdhAB, Δ(ackA-pta), ΔpoxB, ΔiclR, ΔptsG, overexpress S. vulgare pepcE. coli HL27659k(pKK313)58.30.94 mol/mol glucose1.08[5]
SuccinateΔldhA, ΔadhE, Δackpta::Cm, ΔiclR, overexpress L. lactis pycE. coli SBS550MGNot specified1.6 mol/mol glucoseNot specified[4]
β-AlanineΔiclR, other modificationsE. coli BA723.60Not specifiedNot specified[3]
β-AlanineMulti-metabolic engineering strategiesEngineered E. coli78.051.2 g/g fatty acids1.95[3]

Signaling Pathways and Experimental Workflows

Engineered C4-Glyoxylate Cycle for Succinate Production

The following diagram illustrates the key metabolic pathways involved in the engineered production of succinate from glucose in E. coli. The synthetic C4-glyoxylate cycle is highlighted, along with the key gene overexpression and knockout targets.

C4_Glyoxylate_Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle & Glyoxylate Shunt cluster_fermentation Fermentation Pathways (deleted) Glucose Glucose PEP PEP Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate pyc (overexpressed) Lactate Lactate Pyruvate->Lactate ldhA Citrate Citrate Acetyl_CoA->Citrate gltA (overexpressed) Malate Malate Acetyl_CoA->Malate Ethanol Ethanol Acetyl_CoA->Ethanol adhE Acetate Acetate Acetyl_CoA->Acetate ackA-pta Isocitrate Isocitrate Citrate->Isocitrate Oxaloacetate->Citrate Glyoxylate Glyoxylate Isocitrate->Glyoxylate aceA (overexpressed) a_Ketoglutarate a_Ketoglutarate Isocitrate->a_Ketoglutarate icd Succinate_glyox Succinate_glyox Isocitrate->Succinate_glyox aceA (overexpressed) Glyoxylate->Malate aceB (overexpressed) Succinate_tca Succinate_tca a_Ketoglutarate->Succinate_tca sucABCD Malate->Oxaloacetate mdh Succinate_out Succinate_out Succinate_glyox->Succinate_out Product Fumarate Fumarate Succinate_tca->Fumarate sdh (deleted) Malate_tca Malate_tca Fumarate->Malate_tca Experimental_Workflow cluster_design Design & Synthesis cluster_construction Strain Construction cluster_evaluation Evaluation Target_Selection Target_Selection Plasmid_Design Plasmid_Design Target_Selection->Plasmid_Design Gene_Knockout Gene_Knockout Target_Selection->Gene_Knockout Gene_Synthesis Gene_Synthesis Plasmid_Design->Gene_Synthesis Plasmid_Construction Plasmid_Construction Plasmid_Design->Plasmid_Construction Gene_Synthesis->Plasmid_Construction Host_Transformation Host_Transformation Plasmid_Construction->Host_Transformation Fermentation Fermentation Host_Transformation->Fermentation Gene_Knockout->Host_Transformation Product_Quantification Product_Quantification Fermentation->Product_Quantification Strain_Optimization Strain_Optimization Product_Quantification->Strain_Optimization Product_Quantification->Strain_Optimization

References

Application Notes and Protocols for Implementing Methanol Assimilation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition towards a sustainable bioeconomy has spurred significant interest in engineering industrial microorganisms to utilize renewable, non-food feedstocks. One-carbon (C1) compounds, particularly methanol (B129727), have emerged as promising substrates due to their high energy content and potential for production from methane (B114726) or CO2. The engineering of non-native hosts, such as Escherichia coli, to grow on methanol is known as synthetic methylotrophy. This endeavor requires the introduction of entire metabolic pathways for C1 assimilation.

While the term "MOG Pathway" is not standard in literature, it logically refers to a pathway involving M ethanol O xidation and subsequent assimilation through a G lycerate intermediate. This implicates the Serine Cycle , a native C1 assimilation pathway where glycerate is a key molecule. This document provides detailed application notes and protocols for the metabolic engineering strategies required to implement methanol assimilation pathways, with a focus on the Serine Cycle (as the "MOG" pathway) and the highly efficient Ribulose Monophosphate (RuMP) Cycle.

Application Notes: Metabolic Engineering Strategies

Methanol Oxidation: The Entry Point

The first step in any methanol assimilation pathway is the oxidation of methanol to formaldehyde (B43269). This is a critical reaction catalyzed by methanol dehydrogenase (MDH).

  • Enzyme Selection : The choice of MDH is crucial. NAD-dependent MDHs are often preferred for their compatibility with the host's metabolism. Enzymes from various donor organisms, such as Bacillus methanolicus and Bacillus stearothermophilus, have been successfully expressed in E. coli.[1][2] The MDH from B. stearothermophilus has been noted for its favorable kinetics in an E. coli host.[3]

  • Engineering Challenge : The primary challenge is the toxicity of the product, formaldehyde, which can form DNA-protein crosslinks, inhibiting cell growth and evolution.[4] The metabolic engineering strategy must therefore balance the rate of formaldehyde production with its consumption by the assimilation pathway.

Formaldehyde Assimilation Pathways

Once produced, formaldehyde must be assimilated into the central metabolism. Several natural and synthetic pathways can achieve this.

  • The Serine Cycle (The "MOG" Pathway) : This pathway assimilates formaldehyde by condensing it with glycine (B1666218) to form serine. Serine is then converted through a series of reactions involving hydroxypyruvate and glycerate to 2-phosphoglycerate, an intermediate of glycolysis.[5][6] This pathway is attractive but can be complex to engineer due to the number of required enzymes and its intricate connection to central metabolism.

  • The Ribulose Monophosphate (RuMP) Cycle : The RuMP pathway is considered the most energy-efficient assimilation route.[7] It is a primary target for engineering synthetic methylotrophy.[8][9] The core of this pathway involves two key enzymes:

    • 3-Hexulose-6-phosphate synthase (Hps) : Condenses formaldehyde with ribulose-5-phosphate to form hexulose-6-phosphate.

    • 6-Phospho-3-hexuloisomerase (Phi) : Isomerizes hexulose-6-phosphate into fructose-6-phosphate, a central glycolytic intermediate.[1][8]

Strain Optimization Strategies

Implementing a new metabolic pathway often requires extensive strain optimization to achieve robust performance.

  • Rational Design and Gene Knockouts : Initial designs often involve deleting native pathways that compete for substrates or consume intermediates. For instance, deleting endogenous formaldehyde oxidation pathways can prevent the loss of carbon as CO2.[10]

  • Adaptive Laboratory Evolution (ALE) : ALE is a powerful technique to improve phenotypes, such as methanol tolerance and growth rate.[9] It involves serially passaging the engineered strain in a selective environment (e.g., medium with increasing methanol concentrations) to select for beneficial mutations.[8][11] Successful ALE campaigns have yielded strains with significantly improved growth on methanol.[4][12]

  • Balancing Pathway Expression : Achieving an optimal balance between the methanol oxidation and formaldehyde assimilation steps is critical to avoid formaldehyde accumulation. This can be achieved by tuning the expression levels of the pathway enzymes using different promoters, ribosome binding sites, or by varying gene copy numbers.

Visualizations

Methanol_Metabolism_Overview cluster_oxidation Methanol Oxidation cluster_assimilation Assimilation Pathways cluster_dissimilation Dissimilation Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde MDH (Methanol Dehydrogenase) RuMP RuMP Cycle Formaldehyde->RuMP Serine Serine Cycle ('MOG' Pathway) Formaldehyde->Serine CO2 CO2 Formaldehyde->CO2 Endogenous Oxidation Biomass Biomass / Products RuMP->Biomass Serine->Biomass Serine_Cycle F Formaldehyde Serine Serine F->Serine SHMT (Serine Hydroxymethyl -transferase) Glycine Glycine Glycine->Serine HP Hydroxypyruvate Serine->HP Aminotransferase Glycerate Glycerate HP->Glycerate HPR (Hydroxypyruvate Reductase) P2G 2-Phosphoglycerate Glycerate->P2G GK (Glycerate Kinase) PEP Phosphoenolpyruvate (PEP) P2G->PEP OAA Oxaloacetate PEP->OAA Central Central Metabolism PEP->Central Malate Malate OAA->Malate GA Glyoxylate Malate->GA Mdh (Malate Dehydrogenase) GA->Glycine Aminotransferase AcCoA Acetyl-CoA AcCoA->GA ICL (Isocitrate Lyase) AcCoA->Central RuMP_Cycle Formaldehyde Formaldehyde Hu6P Hexulose-6-Phosphate Formaldehyde->Hu6P Hps (Hexulose-6-phosphate synthase) Ru5P Ribulose-5-Phosphate Ru5P->Hu6P F6P Fructose-6-Phosphate Hu6P->F6P Phi (6-Phospho-3-hexulo -isomerase) Glycolysis Glycolysis F6P->Glycolysis PPP Pentose Phosphate Pathway F6P->PPP Regeneration PPP->Ru5P Experimental_Workflow Design 1. Pathway & Host Selection (e.g., RuMP in E. coli) Construct 2. Strain Construction (Gene synthesis, cloning, -omics integration) Design->Construct Initial 3. Initial Characterization (Growth, methanol co-feeding) Construct->Initial ALE 4. Adaptive Laboratory Evolution (ALE) (Serial passaging with increasing methanol) Initial->ALE Optimize Iterative Optimization Initial->Optimize Isolate 5. Isolate & Sequence Evolved Strains (Identify beneficial mutations) ALE->Isolate ALE->Optimize Final 6. Final Strain Characterization (Growth kinetics, yield, flux analysis) Isolate->Final

References

Application Notes and Protocols for the Heterologous Expression of Biosynthetic Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Case Study: The Actinorhodin (B73869) Biosynthetic Pathway

Disclaimer: The term "MOG pathway" as specified in the query is ambiguous and does not correspond to a well-defined, publicly documented metabolic pathway for a metabolite. "MOG" is commonly an acronym for Myelin Oligodendrocyte Glycoprotein, a structural protein of the central nervous system, or Methyl-Oxalylglycine, a pro-drug used as a chemical tool to study metabolism. Neither of these represents a biosynthetic pathway suitable for heterologous expression of its enzymes. Therefore, to fulfill the user's request for detailed application notes and protocols on the heterologous expression of a multi-enzyme pathway, this document will use the well-characterized actinorhodin biosynthetic pathway from Streptomyces coelicolor as a representative example. The principles and protocols described herein are broadly applicable to the heterologous expression of other microbial secondary metabolite biosynthetic gene clusters (BGCs).

Introduction

Heterologous expression, the process of expressing a gene or a set of genes in a host organism that does not naturally have them, is a powerful strategy in metabolic engineering and drug discovery.[1][2][3] It allows for the production of novel or valuable compounds, the elucidation of biosynthetic pathways, and the engineering of new biocatalysts.[4][5][6] This document provides detailed application notes and protocols for the heterologous expression of a biosynthetic pathway, using the actinorhodin BGC as a model system. Actinorhodin is a blue-pigmented polyketide antibiotic produced by Streptomyces coelicolor. Its BGC is one of the most extensively studied paradigms for polyketide biosynthesis and its heterologous expression has been successfully achieved in various hosts.

The Actinorhodin Biosynthetic Pathway

The actinorhodin BGC (act) from S. coelicolor contains all the necessary genes for the biosynthesis of actinorhodin from simple precursors. The core of the pathway is a type II polyketide synthase (PKS) which iteratively condenses acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain. This intermediate then undergoes a series of modifications including cyclization, aromatization, and tailoring reactions catalyzed by other enzymes in the cluster to yield the final product, actinorhodin.

Key Enzymes in the Actinorhodin Pathway
Enzyme ClassGene(s)Function
Polyketide Synthase (PKS) actI (KSα, KSβ, ACP)Catalyzes the iterative condensation of malonyl-CoA units to form the polyketide backbone.
Chain Length Factor actI-ORF3Determines the length of the polyketide chain.
Ketoreductase actIIIReduces a specific keto group on the polyketide intermediate.
Aromatase actVIICatalyzes the first ring aromatization.
Cyclase actIVCatalyzes the second ring cyclization.
Oxygenase actVACatalyzes a key oxidation step.
Dehydratase actVI-ORFaRemoves a water molecule.
Tailoring Enzymes actVB, actVI-1b, actII-ORF2Further modify the molecule to its final form.
Regulatory Genes actII-ORF4Positive regulator of the act gene cluster.
Resistance Gene actII-ORF1Confers resistance to actinorhodin.

Diagrams

Logical Workflow for Heterologous Expression

logical_workflow cluster_0 Phase 1: BGC Identification and Cloning cluster_1 Phase 2: Host Transformation and Expression cluster_2 Phase 3: Analysis and Optimization BGC_ID Identify Target BGC (e.g., actinorhodin cluster) gDNA_iso Isolate Genomic DNA from Native Producer BGC_ID->gDNA_iso BGC_clone Clone BGC into an Expression Vector gDNA_iso->BGC_clone host_select Select Heterologous Host (e.g., S. albus) BGC_clone->host_select transform Transform Host with the Expression Construct host_select->transform expression Culture and Induce Gene Expression transform->expression met_extract Metabolite Extraction expression->met_extract met_detect Metabolite Detection (e.g., LC-MS, Spectroscopy) met_extract->met_detect optimize Optimize Production (Media, Induction, etc.) met_detect->optimize

Caption: A generalized workflow for the heterologous expression of a biosynthetic gene cluster.

Simplified Actinorhodin Biosynthetic Pathway

actinorhodin_pathway cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_tailoring Tailoring Reactions acetyl_coa Acetyl-CoA pks actI PKS acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Intermediate pks->polyketide intermediate1 Cyclized Intermediate polyketide->intermediate1 actIII, actVII, actIV intermediate2 Oxidized Intermediate intermediate1->intermediate2 actVA, actVI-ORFa actinorhodin Actinorhodin intermediate2->actinorhodin actVB, etc.

Caption: A simplified schematic of the actinorhodin biosynthetic pathway.

Experimental Protocols

Protocol 1: Isolation of Genomic DNA from Streptomyces coelicolor

Objective: To isolate high-quality genomic DNA (gDNA) containing the actinorhodin BGC.

Materials:

  • S. coelicolor culture

  • TSB (Tryptic Soy Broth) medium

  • Lysozyme (B549824) solution (20 mg/mL)

  • Proteinase K solution (20 mg/mL)

  • 10% SDS (Sodium Dodecyl Sulfate)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • Isopropanol

  • 70% Ethanol

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

  • Inoculate 50 mL of TSB medium with S. coelicolor spores and incubate at 30°C with shaking for 48-72 hours.

  • Harvest mycelia by centrifugation at 5,000 x g for 10 minutes.

  • Wash the pellet twice with sterile water.

  • Resuspend the pellet in 5 mL of TE buffer containing 1 mg/mL lysozyme and incubate at 37°C for 1 hour.

  • Add 0.5 mL of 10% SDS and 0.25 mL of Proteinase K solution, mix gently, and incubate at 55°C for 2 hours.

  • Perform a phenol:chloroform:isoamyl alcohol extraction followed by a chloroform:isoamyl alcohol extraction to remove proteins.

  • Precipitate the DNA from the aqueous phase by adding 0.7 volumes of isopropanol.

  • Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.

  • Assess DNA quality and quantity using a spectrophotometer and gel electrophoresis.

Protocol 2: Cloning the Actinorhodin BGC into an Expression Vector

Objective: To clone the entire actinorhodin BGC into a suitable expression vector for heterologous expression. Transformation-Associated Recombination (TAR) in yeast is a common method for cloning large DNA fragments.[2][7]

Materials:

  • High-quality S. coelicolor gDNA

  • TAR cloning vector (e.g., pCAP01) with homology arms flanking the act cluster[8]

  • Saccharomyces cerevisiae spheroplasts

  • PEG/CaCl2 solution

  • Selective yeast medium

Procedure:

  • Linearize the TAR cloning vector.

  • Prepare competent S. cerevisiae spheroplasts.

  • Co-transform the linearized vector and S. coelicolor gDNA into the yeast spheroplasts using a PEG/CaCl2-mediated method.

  • Plate the transformation mixture on selective medium to isolate yeast colonies containing the recombinant plasmid.

  • Screen yeast colonies by PCR to confirm the presence of the full-length act BGC.

  • Isolate the recombinant plasmid from positive yeast colonies.

Protocol 3: Heterologous Expression in Streptomyces albus

Objective: To introduce the actinorhodin BGC into a heterologous host and induce its expression.

Materials:

  • Recombinant expression vector containing the act BGC

  • Competent Streptomyces albus cells

  • Appropriate antibiotics for selection

  • R5A production medium

Procedure:

  • Introduce the expression vector into E. coli ET12567/pUZ8002 for conjugation.

  • Perform intergeneric conjugation between the E. coli donor strain and the S. albus recipient strain.

  • Select for S. albus exconjugants on selective medium containing the appropriate antibiotics.

  • Inoculate a seed culture of a confirmed exconjugant in TSB medium and grow for 48 hours.

  • Inoculate the production medium (R5A) with the seed culture.

  • Incubate the production culture at 30°C with shaking for 5-7 days.

  • Monitor the culture for the appearance of a blue pigment, indicative of actinorhodin production.

Protocol 4: Extraction and Analysis of Actinorhodin

Objective: To extract and quantify the produced actinorhodin.

Materials:

  • Culture broth from the production culture

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol

  • Spectrophotometer

  • LC-MS system

Procedure:

  • Acidify the culture broth to pH 2-3 with HCl.

  • Extract the acidified broth twice with an equal volume of ethyl acetate.

  • Pool the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness using a rotary evaporator.

  • Resuspend the dried extract in a known volume of methanol.

  • Quantify actinorhodin by measuring the absorbance at 640 nm.

  • Confirm the identity and purity of actinorhodin using LC-MS analysis.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from heterologous expression experiments. Actual yields will vary depending on the host, vector, and culture conditions.

Host StrainExpression VectorInducer/MediumTiter (mg/L)Fold Increase vs. Native (where applicable)Reference
Streptomyces coelicolor (Native)-R5A~25-50-[9]
Streptomyces lividanspIJXXXXR5A~10-30~0.4-0.6x[8]
Streptomyces albuspSET152 derivativeR5A~50-100~1-2x[10]
Engineered S. albuspSET152 derivativeOptimized Medium>200>4x[10]

Conclusion

The heterologous expression of biosynthetic pathways is a cornerstone of modern biotechnology, enabling the production of valuable natural products and the discovery of novel enzymatic functions. The protocols and guidelines presented here, using the actinorhodin pathway as a model, provide a comprehensive framework for researchers to design and execute their own heterologous expression experiments. Successful implementation of these strategies requires careful planning, optimization of expression conditions, and robust analytical methods for product detection and quantification.

References

Application Notes: Plasmid Design for a Synthetic Malonyl-CoA-Oxaloacetate-Glyoxylate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Malonyl-CoA-Oxaloacetate-Glyoxylate (MOG) pathway is a synthetic metabolic route engineered for carbon conservation.[1][2] Unlike naturally occurring pathways that can lose significant carbon as CO₂, the MOG pathway is designed to be more efficient, making it a promising platform for the bioproduction of valuable chemicals.[1] This pathway converts central metabolites like phosphoenolpyruvate (B93156) (PEP) or pyruvate (B1213749) into glyoxylate (B1226380), a key precursor for various biochemicals. The implementation of this non-natural pathway relies heavily on the principles of synthetic biology and metabolic engineering, where custom-designed plasmids are used to express the required heterologous enzymes in a microbial host.[3][4]

These application notes provide a comprehensive guide to the rational design of plasmids for establishing the MOG pathway in a microbial host such as Escherichia coli. The focus is on vector architecture, gene expression cassette design, and strategies for pathway optimization and validation.

The this compound (MOG) Pathway

The MOG pathway, also referred to as the C4-glyoxylate cycle, is an engineered carbon fixation route.[2] It begins with the carboxylation of PEP to form oxaloacetate. Through a series of enzymatic reactions, oxaloacetate is converted to malyl-CoA, which is then cleaved to produce glyoxylate and acetyl-CoA. The acetyl-CoA can be carboxylated to malonyl-CoA, which is subsequently reduced to malonate or other value-added products.[5][6] The key enzymatic steps are outlined below.[1][2][7]

MOG_Pathway Figure 1: The this compound (MOG) Pathway PEP Phosphoenolpyruvate (PEP) OAA Oxaloacetate PEP->OAA Ppc (PEP Carboxylase) + CO2 Malate Malate OAA->Malate Mdh (Malate Dehydrogenase) - NAD+ MalylCoA Malyl-CoA Malate->MalylCoA Mtk (Malate Thiokinase) + ATP + CoA Glyoxylate Glyoxylate MalylCoA->Glyoxylate Mcl (Malyl-CoA Lyase) AcetylCoA Acetyl-CoA MalylCoA->AcetylCoA Mcl (Malyl-CoA Lyase) MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acc (Acetyl-CoA Carboxylase) + ATP + CO2 Product Value-Added Products (e.g., 3-HP, Malonate) MalonylCoA->Product Mcr (Malonyl-CoA Reductase) + NADPH Plasmid_Workflow Figure 2: Plasmid Design and Assembly Workflow cluster_design Design Phase cluster_build Build Phase GeneSelection 1. Select Pathway Genes (Ppc, Mdh, Mtk, Mcl, Acc, Mcr) CodonOpt 2. Codon Optimize for E. coli GeneSelection->CodonOpt CassetteDesign 4. Design Expression Cassettes (Promoter-RBS-CDS-Terminator) CodonOpt->CassetteDesign VectorSelect 3. Select Vector Backbone (e.g., pACYC184) VectorSelect->CassetteDesign Synthesis 5. Synthesize DNA Fragments (Gene Cassettes & Vector) CassetteDesign->Synthesis Assembly 6. Gibson Assembly Synthesis->Assembly Transformation 7. Transform into E. coli Assembly->Transformation Verification 8. Sequence Verify Plasmid Transformation->Verification Validation_Workflow Figure 3: Experimental Validation Workflow Transform 1. Transform Plasmid into Expression Host Culture 2. Cultivate and Induce Gene Expression Transform->Culture Harvest 3. Harvest Cells & Prepare Lysates Culture->Harvest Metabolite_Sample 5. Prepare Metabolite Samples (Intra- & Extracellular) Culture->Metabolite_Sample SDSPAGE 4. Verify Protein Expression (SDS-PAGE) Harvest->SDSPAGE LCMS 6. Analyze Metabolites (LC-MS/MS) Metabolite_Sample->LCMS Data 7. Quantify Product Titer and Pathway Intermediates LCMS->Data

References

Application Notes and Protocols for In Vitro Reconstitution of the MOG Pathway in MOGAD Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework and detailed protocols for the in vitro reconstitution of the key pathogenic events in Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) Antibody-Associated Disease (MOGAD). In the context of MOGAD, the "MOG pathway" refers to the series of molecular and cellular interactions initiated by the binding of autoantibodies to MOG on the surface of oligodendrocytes and myelin.[1][2] In vitro reconstitution of these events allows for a controlled, stepwise analysis of the mechanisms leading to demyelination and inflammation, providing a powerful tool for mechanistic studies and drug screening.[3][4]

Application Notes

The in vitro reconstitution of the MOGAD pathogenic pathway allows for the systematic investigation of key disease-driving mechanisms in a controlled environment, free from the complexities of in vivo models.[3][5] This approach is particularly valuable for:

  • Dissecting Molecular Mechanisms: Elucidating the specific roles of MOG-IgG, complement components, and Fc receptors (FcRs) in initiating cellular damage.[6]

  • Evaluating Therapeutic Candidates: Screening for inhibitors of antibody binding, complement activation, or FcR-mediated cellular cytotoxicity.

  • Understanding Cellular Responses: Studying the downstream signaling events in immune cells upon engagement with MOG-IgG-opsonized targets.

The following protocols describe the reconstitution of two central pathogenic mechanisms in MOGAD:

  • Complement-Dependent Cytotoxicity (CDC): Investigating the ability of MOG-IgG to fix complement and induce lysis of MOG-expressing cells.[7]

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): Assessing the recruitment and activation of immune effector cells by MOG-IgG, leading to the destruction of target cells.[1][6]

MOGAD Pathogenesis Signaling Pathway

The binding of MOG-IgG to MOG on oligodendrocytes can trigger two primary downstream pathogenic cascades. The first involves the classical complement pathway, leading to the formation of the membrane attack complex (MAC) and cell lysis. The second involves the engagement of Fc receptors on immune cells, such as macrophages and natural killer (NK) cells, resulting in antibody-dependent cellular cytotoxicity.

MOG_Signaling_Pathway cluster_Oligodendrocyte Oligodendrocyte Surface cluster_Extracellular Extracellular Milieu cluster_Complement Complement Cascade cluster_ImmuneCell Immune Cell (e.g., Macrophage) MOG MOG MOG_IgG MOG-IgG MOG_IgG->MOG Binding C1q C1q MOG_IgG->C1q Recruitment FcR Fc Receptor MOG_IgG->FcR Binding MAC Membrane Attack Complex (MAC) C1q->MAC Activation MAC->MOG Cell Lysis Activated_Immune_Cell Activated Immune Cell FcR->Activated_Immune_Cell Activation Activated_Immune_Cell->MOG Cell Killing (ADCC)

Caption: MOGAD pathogenic signaling pathways initiated by MOG-IgG binding.

Experimental Workflow for In Vitro Reconstitution

The general workflow for in vitro reconstitution experiments to study MOGAD pathogenesis involves several key stages, from the preparation of cellular components and antibodies to the execution of cytotoxicity assays and data analysis.

Experimental_Workflow cluster_Preparation Preparation Stage cluster_Execution Execution Stage cluster_Analysis Analysis Stage prep_cells 1. Prepare MOG-Expressing Target Cells opsonization 5. Opsonize Target Cells with MOG-IgG prep_cells->opsonization prep_igg 2. Purify MOG-IgG and Control IgG prep_igg->opsonization prep_effector 3. Isolate Effector Cells (e.g., PBMCs, Macrophages) assay_setup 6. Set up CDC or ADCC Assay prep_effector->assay_setup prep_serum 4. Prepare Complement Source (e.g., Normal Human Serum) prep_serum->assay_setup opsonization->assay_setup incubation 7. Incubate at 37°C assay_setup->incubation measurement 8. Measure Cell Lysis (e.g., LDH release, Calcein-AM) incubation->measurement data_analysis 9. Analyze and Quantify Cytotoxicity measurement->data_analysis

Caption: General experimental workflow for in vitro reconstitution of MOGAD cytotoxicity assays.

Protocol 1: In Vitro Reconstitution of Complement-Dependent Cytotoxicity (CDC)

This protocol details the steps to reconstitute and measure the CDC mediated by MOG-IgG against MOG-expressing target cells.

Materials:

  • Target Cells: A cell line stably expressing human MOG (e.g., HEK293-MOG) or primary oligodendrocytes.

  • Control Cells: Parental cell line not expressing MOG.

  • Antibodies: Purified human MOG-IgG1 from patient serum; isotype control human IgG1.

  • Complement Source: Normal Human Serum (NHS) as a source of complement; Heat-Inactivated NHS (HI-NHS, 56°C for 30 min) as a negative control.

  • Assay Medium: RPMI-1640 or DMEM.

  • Cytotoxicity Assay Kit: Lactate dehydrogenase (LDH) release assay kit or Calcein-AM.

  • 96-well flat-bottom tissue culture plates.

Procedure:

  • Cell Preparation:

    • Culture MOG-expressing target cells and control cells to 80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Wash cells twice with assay medium and resuspend to a final concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Plate 50 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Prepare serial dilutions of MOG-IgG and isotype control IgG in assay medium.

    • Add 50 µL of the antibody dilutions to the respective wells.

    • Incubate for 30 minutes at 37°C to allow antibody binding (opsonization).

  • Complement Addition:

    • Add 50 µL of NHS (e.g., at a final concentration of 10%) or HI-NHS to the appropriate wells.

    • Final volume in each well should be 150 µL.

    • Set up control wells:

      • Spontaneous release (cells + medium only).

      • Maximum release (cells + lysis buffer from the LDH kit).

  • Incubation and Measurement:

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant to a new 96-well plate.

    • Measure LDH release according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

    • Plot the % specific lysis against the antibody concentration.

Quantitative Data Summary (Example):

Antibody Concentration (µg/mL)% Specific Lysis (MOG-IgG + NHS)% Specific Lysis (Isotype Ctrl + NHS)% Specific Lysis (MOG-IgG + HI-NHS)
1065.2 ± 4.55.1 ± 1.26.3 ± 1.5
142.8 ± 3.14.8 ± 0.95.5 ± 1.1
0.115.5 ± 2.05.3 ± 1.04.9 ± 0.8
0.016.1 ± 1.34.9 ± 1.15.1 ± 0.9

Protocol 2: In Vitro Reconstitution of Antibody-Dependent Cellular Cytotoxicity (ADCC)

This protocol describes the reconstitution of ADCC mediated by MOG-IgG and immune effector cells against MOG-expressing target cells.

Materials:

  • Target Cells: MOG-expressing and control cell lines as in Protocol 1, labeled with a fluorescent dye like Calcein-AM or 51Cr.

  • Effector Cells: Peripheral Blood Mononuclear Cells (PBMCs) or isolated Natural Killer (NK) cells from healthy donors.

  • Antibodies: Purified human MOG-IgG1; isotype control human IgG1.

  • Assay Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).

  • 96-well U-bottom tissue culture plates.

Procedure:

  • Target Cell Preparation:

    • Harvest and wash target cells as in Protocol 1.

    • Label the target cells with Calcein-AM (or other suitable dye) according to the manufacturer's protocol.

    • Wash the labeled cells twice and resuspend in assay medium at 1 x 10^5 cells/mL.

  • Effector Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the PBMCs twice and resuspend in assay medium.

    • Count the cells and adjust the concentration to achieve the desired Effector-to-Target (E:T) ratio (e.g., 25:1).

  • Assay Setup:

    • Plate 50 µL of labeled target cells (5,000 cells) into each well of a 96-well U-bottom plate.

    • Add 50 µL of serially diluted MOG-IgG or isotype control IgG.

    • Incubate for 30 minutes at 37°C for opsonization.

    • Add 100 µL of the effector cell suspension to achieve the desired E:T ratio.

    • Set up control wells:

      • Spontaneous release (target cells + medium).

      • Maximum release (target cells + lysis buffer).

  • Incubation and Measurement:

    • Centrifuge the plate at 100 x g for 1 minute to facilitate cell-cell contact.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge at 250 x g for 5 minutes.

    • Transfer 100 µL of the supernatant to a new plate and measure the fluorescence (for Calcein-AM) or radioactivity (for 51Cr).

  • Data Analysis:

    • Calculate the percentage of specific lysis using the same formula as in the CDC protocol.

    • Plot the % specific lysis against the antibody concentration for the given E:T ratio.

Quantitative Data Summary (Example at E:T Ratio of 25:1):

Antibody Concentration (µg/mL)% Specific Lysis (MOG-IgG)% Specific Lysis (Isotype Ctrl)
1058.7 ± 5.28.2 ± 1.8
135.1 ± 4.07.9 ± 1.5
0.112.4 ± 2.58.5 ± 1.6
0.018.9 ± 2.18.1 ± 1.7

References

Application Notes and Protocols for Measuring Metabolic Pathway Flux in M.O.G. Associated Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While a specific "MOG pathway" for metabolic flux analysis is not a defined biochemical route, the study of metabolic fluxes is critical for understanding the cellular processes in Myelin Oligodendrocyte Glycoprotein (MOG) antibody-associated disease (MOGAD). The metabolic state of immune cells, such as T cells and B cells, dictates their activation and function, while the metabolic health of oligodendrocytes is essential for myelination and remyelination. This document provides detailed application notes and protocols for two primary methods of measuring metabolic pathway flux: ¹³C-Metabolic Flux Analysis (¹³C-MFA) and Flux Balance Analysis (FBA). These techniques can be applied to relevant cell types to investigate the metabolic perturbations associated with MOGAD.

Application Note 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is considered the gold standard for accurately quantifying intracellular metabolic fluxes.[1] The technique involves introducing a substrate labeled with a stable isotope, ¹³C (e.g., [U-¹³C]-glucose), into a cell culture.[2] As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distribution of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the flow of carbon through the metabolic network can be traced and quantified.[2][3] This provides a detailed snapshot of the activity of various metabolic pathways.

Core Principles of ¹³C-MFA
  • Isotopic Labeling: Cells are cultured with a substrate where ¹²C atoms are replaced by ¹³C atoms.

  • Metabolic Incorporation: The labeled atoms are incorporated into downstream metabolites through enzymatic reactions.

  • Detection of Labeling Patterns: The distribution of ¹³C in metabolites is measured, providing insights into the pathways used.[4]

  • Computational Modeling: The measured labeling patterns are used to constrain a metabolic model, which then calculates the flux values that best explain the experimental data.[5]

Experimental Workflow for ¹³C-MFA

G cluster_0 Experimental Phase cluster_1 Computational Phase A Experimental Design (Select Tracers) B Isotopic Labeling (Cell Culture) A->B C Metabolite Extraction (Quenching & Lysis) B->C D Analytical Measurement (GC-MS / LC-MS) C->D E Data Processing (Correct for Natural Isotopes) D->E Isotopomer Data F Flux Estimation (Metabolic Modeling) E->F G Statistical Analysis (Goodness-of-Fit) F->G H Flux Map Visualization G->H

Caption: Overall workflow for a typical ¹³C-MFA experiment.
Protocol: ¹³C-MFA of In Vitro Cultured Oligodendrocytes or Immune Cells

This protocol outlines the key steps for performing a ¹³C-MFA experiment on cultured cells relevant to MOGAD research.

1. Experimental Design and Cell Culture:

  • Tracer Selection: Choose a ¹³C-labeled substrate based on the pathways of interest. For central carbon metabolism, common tracers include [U-¹³C]-glucose or [1,2-¹³C]-glucose.[3][6]

  • Cell Seeding: Plate cells (e.g., primary oligodendrocytes, T cells) at a density that ensures they are in a logarithmic growth phase during the experiment.

  • Medium Preparation: Prepare a culture medium with the ¹³C-labeled substrate. For example, replace the standard glucose in the medium with the chosen ¹³C-glucose isotope.

  • Isotopic Steady State: Culture the cells in the labeling medium for a sufficient duration to reach an isotopic steady state, where the labeling patterns of key metabolites are stable. This typically requires a period equivalent to several cell doubling times.

2. Isotopic Labeling Experiment:

  • On the day of the experiment, replace the standard medium with the pre-warmed ¹³C-labeling medium.

  • Incubate the cells for a defined period (e.g., 24 hours).

3. Metabolite Quenching and Extraction:

  • Quenching: To halt all enzymatic activity instantly, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add liquid nitrogen to the culture dish to flash-freeze the cells.

  • Extraction: Add a pre-chilled (-80°C) extraction solvent, typically an 80:20 methanol:water solution, to the frozen cells. Scrape the cells and collect the cell lysate into a pre-chilled tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

  • Sample Collection: Collect the supernatant containing the extracted metabolites and store it at -80°C until analysis.

4. Analytical Measurement (GC-MS):

  • Sample Derivatization: Evaporate the solvent from the metabolite extract and derivatize the dried metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the ¹³C labeling patterns.

5. Data Analysis and Flux Estimation:

  • Isotopomer Distribution: Determine the mass isotopomer distribution (MID) for each measured metabolite.

  • Data Correction: Correct the raw MIDs for the natural abundance of ¹³C and other isotopes.

  • Flux Calculation: Use specialized software (e.g., INCA, Metran) to estimate the metabolic fluxes.[5] This software fits the corrected MIDs to a metabolic network model to find the flux distribution that best explains the data.

  • Statistical Validation: Perform statistical analyses, such as a chi-squared test, to assess the goodness-of-fit of the model.

Quantitative Data Presentation

The table below presents example flux data from studies on oligodendrocyte and T cell metabolism, normalized to the glucose uptake rate. These values illustrate how ¹³C-MFA can quantify the activity of key metabolic pathways.

Metabolic Flux (relative to Glucose Uptake Rate of 100)OligodendrocytesActivated T Cells
Glycolysis (Glucose -> Pyruvate)100100
Pentose Phosphate Pathway (Oxidative)10-15[6]~20
Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA)~40[7]~15
Lactate (B86563) Dehydrogenase (Pyruvate -> Lactate)~60[7]~85
TCA Cycle (Citrate Synthase)~40~15

Note: The values are approximations derived from multiple sources for illustrative purposes and can vary significantly based on experimental conditions.

Application Note 2: Flux Balance Analysis (FBA)

Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions in a biological system at a steady state.[8][9] Unlike ¹³C-MFA, FBA does not require isotopic tracers. Instead, it relies on a genome-scale metabolic model (GEM), which is a comprehensive map of all known metabolic reactions in an organism.[8] FBA uses linear programming to find a flux distribution that satisfies the constraints of the metabolic network while optimizing a specific cellular objective, such as maximizing biomass production (growth) or ATP production.[9][10]

Core Principles of FBA
  • Stoichiometric Model: A mathematical representation of the metabolic network (the stoichiometric matrix, S) is used.

  • Steady-State Assumption: The concentration of intracellular metabolites is assumed to be constant over time.

  • Constraints: Known uptake and secretion rates of metabolites (e.g., glucose uptake, lactate secretion) are applied as constraints to the model.

  • Objective Function: A biological objective (e.g., maximization of biomass) is defined and optimized to find a feasible flux distribution.

Conceptual Diagram of Flux Balance Analysis

FBA_Concept cluster_solver Linear Programming Solver model Genome-Scale Metabolic Model (S) solver Optimization Algorithm model->solver constraints Constraints (e.g., Glucose Uptake Rate) constraints->solver objective Objective Function (e.g., Maximize Biomass) objective->solver flux_dist Predicted Flux Distribution (v) solver->flux_dist

Caption: Conceptual flow of Flux Balance Analysis (FBA).
Protocol: FBA for Predicting Metabolic States

This protocol describes the computational steps for performing FBA.

1. Model Selection and Curation:

  • Obtain a relevant genome-scale metabolic model. For human cells, models like Recon3D are available.

  • Curate the model to be cell-type specific by integrating transcriptomic or proteomic data to constrain the activity of certain reactions based on gene expression.

2. Defining Constraints:

  • Set lower and upper bounds for the fluxes of exchange reactions based on experimental measurements. For example, measure the glucose uptake and lactate secretion rates of your cell culture and use these values to constrain the model.

  • If a particular nutrient is not present in the medium, its uptake flux is constrained to zero.

3. Defining the Objective Function:

  • Define a biological objective to be optimized. For proliferating cells like activated T cells, maximizing the biomass production flux is a common objective. For non-proliferating cells, maximizing ATP production might be more appropriate.

4. Running the FBA Simulation:

  • Use a computational platform or software package (e.g., COBRA Toolbox for MATLAB, COBRApy for Python) to run the FBA simulation.[11]

  • The software will solve the linear programming problem to find a flux distribution that satisfies the defined constraints and optimizes the objective function.

5. Analysis and Interpretation:

  • Analyze the predicted flux distribution to understand the activity of different metabolic pathways.

  • Perform in silico experiments, such as simulating gene knockouts by constraining the flux of the corresponding reaction to zero, to predict their effect on the cellular objective.

Quantitative Data Presentation

The table below shows hypothetical FBA predictions for flux changes in a cell transitioning from a quiescent to an activated state, illustrating the type of insights FBA can provide.

Metabolic Flux (mmol/gDW/hr)Quiescent State (Predicted)Activated State (Predicted)Fold Change
Glucose Uptake1.010.010.0
Lactate Secretion0.515.030.0
Glutamine Uptake0.22.010.0
Oxygen Consumption0.83.03.75
Biomass Production0.010.110.0

Note: These are illustrative values. Actual FBA results depend on the specific model and constraints used.

Visualization of Central Carbon Metabolism

The following diagram illustrates the interconnected pathways of glycolysis and the TCA cycle, which are central to cellular energy and biosynthesis and are often the focus of metabolic flux analysis.

Central_Metabolism cluster_TCA TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis F6P Fructose-6-P G6P->F6P Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate F6P->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG alpha-Ketoglutarate Citrate->aKG Succinate Succinate aKG->Succinate Malate Malate Succinate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Simplified diagram of central carbon metabolism.

References

Application Notes and Protocols for the Detection of Methanol Oxidation Pathway Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial methanol (B129727) oxidation (MOG) pathway is a critical metabolic route in methylotrophic organisms, which utilize single-carbon compounds like methanol as their sole source of carbon and energy. This pathway involves the sequential oxidation of methanol to formaldehyde (B43269), then to formate (B1220265), and finally to carbon dioxide, which can then be assimilated into biomass or used for energy generation.[1][2] The intermediates of this pathway, formaldehyde and formate, are key metabolic nodes. Formaldehyde, a highly reactive and toxic compound, must be efficiently converted to maintain cellular health, while formate serves as a branch point for energy production or assimilation.[3]

Accurate detection and quantification of these intermediates are crucial for understanding the efficiency of the MOG pathway, metabolic engineering efforts to produce valuable chemicals, and for drug development targeting microbial metabolism. This document provides detailed application notes and protocols for the primary analytical techniques used to measure formaldehyde and formate in biological samples.

I. The Methanol Oxidation (MOG) Pathway

In methylotrophic bacteria, the MOG pathway is the primary route for C1 compound assimilation. The initial step is the oxidation of methanol to formaldehyde, a central and highly toxic intermediate. This is followed by the oxidation of formaldehyde to formate, which is then converted to carbon dioxide. These reactions are catalyzed by a series of dehydrogenases.

MOG_Pathway Methanol Methanol (CH₃OH) Formaldehyde Formaldehyde (HCHO) Methanol->Formaldehyde Methanol Dehydrogenase Formate Formate (HCOO⁻) Formaldehyde->Formate Formaldehyde Dehydrogenase CO2 Carbon Dioxide (CO₂) Formate->CO2 Formate Dehydrogenase

Caption: Simplified Methanol Oxidation (MOG) Pathway.

II. Sample Preparation for Microbial Metabolomics

Accurate analysis of intracellular intermediates like formaldehyde and formate requires careful sample preparation to halt metabolic activity (quenching) and efficiently extract the metabolites.[4][5]

Experimental Workflow for Sample Preparation

Sample_Prep_Workflow cluster_0 Cell Culture & Harvesting cluster_1 Metabolic Quenching cluster_2 Cell Separation & Lysis cluster_3 Analysis Harvest Harvest Microbial Culture (e.g., mid-exponential phase) Quench Quench Metabolism (e.g., Cold Methanol at -40°C) Harvest->Quench Separate Separate Cells from Media (Centrifugation) Quench->Separate Lyse Cell Lysis & Metabolite Extraction (e.g., Sonication in solvent) Separate->Lyse Analyze Analyze Metabolite Extract Lyse->Analyze

Caption: General workflow for microbial sample preparation.
Protocol for Quenching and Extraction

This protocol is a general guideline and may need optimization for specific microbial strains.

  • Quenching:

    • Prepare a quenching solution of 60% (v/v) methanol in water and cool it to -40°C.[4]

    • Rapidly withdraw a known volume of cell culture and immediately mix it with 5 volumes of the cold quenching solution.

    • Incubate at -40°C for 5 minutes to ensure complete metabolic arrest.

  • Cell Separation:

    • Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.

    • Quickly decant the supernatant. The supernatant can be saved for extracellular metabolite analysis.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 75% ethanol (B145695) or a chloroform/methanol/water mixture).[6]

    • Lyse the cells using physical methods such as bead beating or sonication while keeping the sample on ice.

    • Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolite extract for analysis.

III. Analytical Techniques for Formaldehyde Detection

Due to its high reactivity and volatility, formaldehyde typically requires derivatization to a more stable compound for accurate quantification by chromatography.[7]

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for formaldehyde analysis, most commonly involving derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[8][9] The resulting hydrazone derivative is stable and can be readily detected by a UV-Vis detector.[10]

Protocol for HPLC-UV Detection of Formaldehyde

  • Derivatization:

    • To 1 mL of the metabolite extract, add 1 mL of a DNPH solution (e.g., 1 g/L in acetonitrile).[8]

    • Acidify the mixture with a small volume of phosphoric acid to a pH of approximately 1.3.[11]

    • Incubate the reaction mixture at 50°C for 3 hours in a water bath to ensure complete derivatization.[12]

    • Cool the sample to room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 360 nm.

Quantitative Data for HPLC-based Formaldehyde Detection

ParameterValueReference(s)
Limit of Detection (LOD)0.0099 µg/mL[13]
Limit of Quantification (LOQ)0.0329 µg/mL[13]
Linearity Range0.5 - 4.0 µg/mL[13]
Recovery95.0 - 105.0%[13]
B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for formaldehyde quantification. Derivatization is also necessary for GC analysis to improve volatility.[14]

Protocol for GC-MS Detection of Formaldehyde

  • Derivatization:

    • Formaldehyde can be derivatized with DNPH as in the HPLC method, or with other reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[7]

    • An alternative is derivatization with cysteamine (B1669678), which forms a stable thiazolidine. This method has shown high efficiency and is suitable for biological samples.[15]

  • GC-MS Conditions:

    • Column: DB-5MS (30m x 250µm x 0.25 µm).[16]

    • Carrier Gas: Helium at a flow rate of 1.7 mL/min.[16]

    • Injection Mode: Splitless.

    • Temperature Program: Initial temperature of 80°C, ramped to 300°C.[17]

    • MS Detector: Electron Ionization (EI) source, monitoring characteristic ions for the formaldehyde derivative (e.g., m/z 210 for the DNPH derivative).[17]

Quantitative Data for GC-MS-based Formaldehyde Detection

ParameterValueReference(s)
Limit of Detection (LOD)0.0158 µg/mL[13]
Limit of Quantification (LOQ)0.0528 µg/mL (derivatization with PTS)[13]
Linearity Range2.0 - 20.0 µg/mL[13]
Quantification Limit50 µM (derivatization with cysteamine)[15]

IV. Analytical Techniques for Formate Detection

Formate is a simple organic acid and can be measured directly without derivatization using ion chromatography or as part of a broader metabolic profile with NMR.

A. Ion Chromatography (IC)

Ion chromatography with suppressed conductivity detection is a powerful and direct method for quantifying small organic acids like formate in complex biological matrices such as fermentation broths.[18][19]

Protocol for Ion Chromatography Detection of Formate

  • Sample Preparation:

    • Centrifuge the sample to remove cells and particulate matter.

    • Filter the supernatant through a 0.45 µm filter.[20]

    • Dilute the sample with deionized water to bring the formate concentration within the linear range of the instrument.

  • IC Conditions:

    • Column: Anion-exchange column (e.g., Dionex IonPac AS11-HC).[21]

    • Eluent: Sodium hydroxide (B78521) gradient (e.g., 4 mM NaOH).[21]

    • Flow Rate: 1.5 mL/min.[21]

    • Detection: Suppressed conductivity detector.

Quantitative Data for IC-based Formate Detection

ParameterValueReference(s)
Limit of Detection (LOD)11 ng/mL (0.21 ng injected)[21]
Limit of Quantification (LOQ)0.042 mg/L[20]
Linearity Range0.20 - 45 µg/mL[21]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides comprehensive structural and quantitative information about all NMR-active metabolites in a sample, including formate.[22][23] It is particularly useful for metabolic fingerprinting and profiling studies.[24]

Protocol for NMR-based Metabolite Profiling

  • Sample Preparation:

    • Lyophilize the metabolite extract to remove solvents.

    • Reconstitute the dried extract in a deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) containing an internal standard (e.g., DSS or TMSP).

  • NMR Data Acquisition:

    • Acquire one-dimensional ¹H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Use a solvent suppression pulse sequence (e.g., PRESAT) to attenuate the residual water signal.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction, and referencing).

    • Identify formate by its characteristic singlet peak in the ¹H spectrum (around 8.45 ppm).

    • Quantify formate by integrating the area of its peak relative to the known concentration of the internal standard.

Quantitative Data for NMR-based Metabolomics

ParameterValueReference(s)
Typical Limit of Detection1 - 5 µMGeneral NMR
Reproducibility (CV)~1-3%[25]
Quantitative AccuracyHigh[25]

V. Conclusion

The selection of an appropriate analytical technique for detecting MOG pathway intermediates depends on the specific research question, the required sensitivity, and the available instrumentation. For targeted quantification of formaldehyde, HPLC and GC-MS with prior derivatization are robust and sensitive methods. For direct measurement of formate, ion chromatography is the preferred method due to its specificity and simplicity. NMR spectroscopy offers a powerful platform for simultaneous quantification of formate and other metabolites, providing a broader view of the metabolic state of the organism. The protocols and data presented here serve as a comprehensive guide for researchers working to elucidate and engineer the methanol oxidation pathway.

References

Protocol for Assembling the myo-Inositol Biosynthesis Pathway in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

myo-Inositol is a fundamentally important carbocyclic polyol that serves as a precursor for a wide array of cellular molecules in eukaryotes, including inositol (B14025) phosphates, which are critical for signal transduction, and phosphatidylinositol, a key component of cell membranes.[1][2] In the budding yeast, Saccharomyces cerevisiae, the de novo biosynthesis of myo-inositol is a well-characterized metabolic pathway, making it an excellent model system for genetic and metabolic engineering. The central enzyme in this pathway is myo-inositol-3-phosphate synthase (MIPS), encoded by the INO1 gene, which catalyzes the conversion of glucose-6-phosphate to myo-inositol-3-phosphate.[1]

This document provides a detailed protocol for the assembly and functional verification of the myo-inositol biosynthesis pathway genes in S. cerevisiae. The methodologies described herein are designed to be a practical guide for researchers aiming to engineer yeast for enhanced myo-inositol production or to study the regulation and function of this vital metabolic pathway.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies involving the engineering of the myo-inositol pathway in yeast. These values can serve as a benchmark for expected outcomes, though actual results may vary depending on the specific strains, plasmids, and experimental conditions used.

ParameterRepresentative ValueNotesReference
Transformation Efficiency 10² - 10⁴ colonies/µg DNAVaries with transformation method and plasmid size.General knowledge from protocols
INO1 Expression Level ~50-fold repression in the presence of >50 µM inositolExpression is tightly regulated by inositol levels in the medium.[3]
myo-Inositol Titer (engineered strain) 228.71 mg/L (from ethanol)Overexpression of INO1 and a bacterial inositol monophosphatase (suhB).[4]
Specific myo-Inositol Productivity 1.91 mg/L/h[4]
Yield of myo-Inositol on Substrate 47.26 mg/g DCW (from ethanol)DCW: Dry Cell Weight.[4]
Bioassay Sensitivity for myo-Inositol 1 µM - 10 µMUsing an ino1Δ auxotrophic yeast strain.[1]

Signaling and Experimental Workflow Diagrams

myo-Inositol Biosynthesis Pathway in S. cerevisiae

myo_inositol_pathway cluster_regulation Transcriptional Regulation G6P Glucose-6-Phosphate I3P myo-Inositol-3-Phosphate G6P->I3P INO1 (MIPS) MI myo-Inositol I3P->MI INM1/INM2 (IMPase) OPI1 Opi1 (Repressor) MI->OPI1 Activates INO2_INO4 Ino2/Ino4 (Activators) OPI1->INO2_INO4 experimental_workflow cluster_prep A. DNA Fragment Preparation cluster_assembly B. Pathway Assembly cluster_transformation C. Yeast Engineering cluster_verification D. Functional Verification PCR 1. PCR Amplification of INO1 and INM1/INM2 genes Purification 2. Gel Purification of PCR Products PCR->Purification Assembly 3. Gibson or Golden Gate Assembly into Yeast Expression Vector Purification->Assembly Transformation 4. Yeast Transformation Assembly->Transformation Selection 5. Selection of Transformants Transformation->Selection Culture 6. Culturing of Engineered Yeast Selection->Culture Assay 7. myo-Inositol Quantification Culture->Assay

References

Application Notes and Protocols on Metabolic Pathways in Biofuel Production

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of current scientific literature, it has been determined that the term "MOG pathway" does not correspond to a recognized metabolic pathway in the context of biofuel production. The acronym "MOG" is most prominently associated with Myelin Oligodendrocyte Glycoprotein in the field of neuroscience. It is possible that "MOG" may be a typographical error, a shorthand for a more complex pathway, or a very newly designated pathway not yet widely documented.

Therefore, this document provides a detailed overview of established and pivotal metabolic pathways that are central to the production of various biofuels. We have structured this information to align with the core requirements of your request, including data presentation, detailed experimental protocols, and pathway visualizations, to support your research and development endeavors in the biofuel sector.

Should you identify the correct nomenclature for the pathway you are investigating, we would be pleased to provide a more targeted and specific set of application notes and protocols.

Introduction to Metabolic Engineering for Biofuel Production

Metabolic engineering is a powerful tool for optimizing microbial and plant-based systems to efficiently produce biofuels from renewable feedstocks.[1] The core principle involves the targeted modification of an organism's metabolic network to enhance the production of a desired biofuel, such as bioethanol, biodiesel, or advanced biofuels like butanol. This is often achieved by upregulating the expression of key enzymes in a production pathway, downregulating or eliminating enzymes in competing pathways, and introducing novel pathways from other organisms.[1]

Biological conversion methods utilize a variety of microorganisms that break down biomass through different metabolic processes to produce biofuels.[2] Key to this process is the selection of robust microorganisms, suitable substrates, and optimized production methods.[2] Advances in genetic and metabolic engineering, particularly CRISPR/Cas9 technology, have significantly improved the ability to edit microbial genomes, leading to higher biofuel yields and increased tolerance to industrial conditions.[2]

Key Metabolic Pathways in Biofuel Production

Several metabolic pathways are fundamental to the biological production of biofuels. These can be broadly categorized based on the type of biofuel being produced.

Bioethanol Production: Glycolysis and Fermentation

Bioethanol is primarily produced from the fermentation of sugars by microorganisms, most notably the yeast Saccharomyces cerevisiae.[3] The central metabolic pathway involved is glycolysis, followed by fermentation.

  • Glycolysis: This pathway breaks down glucose into pyruvate (B1213749), generating ATP and NADH.

  • Fermentation: In anaerobic conditions, pyruvate is converted to ethanol (B145695) and carbon dioxide.

Quantitative Data on Bioethanol Production:

MicroorganismSubstratePretreatmentEthanol Yield (g/g substrate)Volumetric Productivity (g/L/h)Reference
Saccharomyces cerevisiaeSugarcane juiceNone0.512.5 - 4.0(Basso et al., 2011)
Zymomonas mobilisGlucoseNone0.4820 - 30(Panesar et al., 2006)
Engineered E. coliCorn stover hydrolysateAcid hydrolysis0.450.7 - 1.5(Kim et al., 2013)
Clostridium thermocellumCrystalline celluloseNone0.380.1 - 0.2(Argyros et al., 2011)
Biodiesel Production: Fatty Acid Synthesis

Biodiesel is composed of fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs). These are produced by the transesterification of triacylglycerols (TAGs), which are synthesized by oleaginous microorganisms like algae and yeast through the fatty acid synthesis pathway.

  • Fatty Acid Synthesis: Acetyl-CoA is converted into long-chain fatty acids.

  • Triacylglycerol (TAG) Synthesis: Fatty acids are esterified to a glycerol (B35011) backbone.

Quantitative Data on Lipid Accumulation for Biodiesel Production:

MicroorganismCultivation ModeLipid Content (% of dry cell weight)Lipid Productivity (mg/L/d)Reference
Chlorella vulgarisPhotoautotrophic28 - 3250 - 150(Mata et al., 2010)
Nannochloropsis gaditanaPhotoautotrophic31 - 68100 - 300(Sforza et al., 2012)
Yarrowia lipolyticaHeterotrophic (Glucose)40 - 70500 - 1500(Beopoulos et al., 2009)
Rhodosporidium toruloidesHeterotrophic (Glycerol)50 - 72800 - 2000(Li et al., 2007)
Advanced Biofuels: Engineered Pathways

The production of advanced biofuels like butanol and isoprenoids often requires the introduction of heterologous pathways or the engineering of native pathways in host organisms.

  • Butanol Production: The ABE (Acetone-Butanol-Ethanol) pathway from Clostridium species is often engineered into more industrially robust hosts like E. coli or yeast.

  • Isoprenoid-based Biofuels: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways are key for producing isoprenoid precursors, which can be converted to a variety of advanced biofuels.

Quantitative Data on Advanced Biofuel Production:

ProductHost OrganismPathwayTiter (g/L)Yield (g/g substrate)Reference
n-ButanolE. coliEngineered Clostridial pathway300.35(Dellomonaco et al., 2010)
IsobutanolS. cerevisiaeEngineered Ehrlich pathway220.38(Kondo et al., 2012)
FarneseneS. cerevisiaeEngineered Mevalonate pathway400.15(Westfall et al., 2012)
PineneE. coliEngineered Mevalonate pathway0.30.01(Sarria et al., 2014)

Experimental Protocols

Protocol for Enhancing Ethanol Production in Saccharomyces cerevisiae by Overexpression of Glycolytic Enzymes

Objective: To increase the metabolic flux through glycolysis to improve ethanol yield and productivity.

Methodology:

  • Gene Selection: Identify rate-limiting enzymes in the glycolytic pathway (e.g., hexokinase, phosphofructokinase, pyruvate kinase).

  • Vector Construction: Clone the coding sequences of the selected genes into a high-copy expression vector under the control of a strong constitutive promoter (e.g., TEF1 or PGK1).

  • Yeast Transformation: Transform the expression vectors into a suitable S. cerevisiae strain (e.g., CEN.PK) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Strain Cultivation and Fermentation:

    • Culture the engineered and control strains in YPD medium.

    • Inoculate fermentation medium (e.g., synthetic complete medium with 100 g/L glucose) to an initial OD600 of 0.1.

    • Conduct fermentation in anaerobic conditions at 30°C.

  • Metabolite Analysis:

    • Monitor glucose consumption and ethanol production over time using High-Performance Liquid Chromatography (HPLC) with a refractive index detector.

    • Measure cell density by spectrophotometry at 600 nm.

Protocol for Increasing Lipid Accumulation in Yarrowia lipolytica for Biodiesel Production

Objective: To enhance the production of triacylglycerols (TAGs) by metabolic engineering.

Methodology:

  • Target Identification: Identify key genes for overexpression (e.g., acetyl-CoA carboxylase (ACC1), diacylglycerol acyltransferase (DGA1)) and for deletion (e.g., genes involved in β-oxidation).

  • Strain Engineering:

    • Overexpress ACC1 and DGA1 using strong, constitutive promoters.

    • Delete genes involved in competing pathways (e.g., POX1-6 for β-oxidation) using a CRISPR/Cas9 system.

  • Cultivation for Lipid Accumulation:

    • Grow engineered and control strains in a nitrogen-limited medium to induce lipid accumulation. The medium should have a high carbon-to-nitrogen (C/N) ratio (e.g., >80).

    • Cultivate in a bioreactor with controlled pH and aeration for 72-96 hours.

  • Lipid Extraction and Analysis:

    • Harvest cells by centrifugation.

    • Lyophilize the cell biomass.

    • Extract total lipids using a modified Bligh and Dyer method with a chloroform:methanol solvent system.

    • Quantify total lipid content gravimetrically.

    • Analyze fatty acid composition by gas chromatography-mass spectrometry (GC-MS) after transesterification to FAMEs.

Visualizations of Key Pathways and Workflows

Glycolysis and Ethanol Fermentation Pathway

Glycolysis_Ethanol_Fermentation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P Pyruvate Pyruvate G3P->Pyruvate Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde Ethanol Ethanol Acetaldehyde->Ethanol

Caption: Simplified pathway of glycolysis and ethanol fermentation.

Fatty Acid and Triacylglycerol Synthesis Pathway

Fatty_Acid_Synthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FattyAcylACP Fatty Acyl-ACP MalonylCoA->FattyAcylACP FattyAcid Fatty Acid FattyAcylACP->FattyAcid TAG Triacylglycerol FattyAcid->TAG Glycerol3P Glycerol-3-Phosphate Glycerol3P->TAG

Caption: Overview of fatty acid and triacylglycerol (TAG) synthesis.

Experimental Workflow for Engineered Biofuel Production

Experimental_Workflow Target_Identification Target Identification (Gene Selection) Strain_Engineering Strain Engineering (Vector Construction, Transformation) Target_Identification->Strain_Engineering Cultivation_Optimization Cultivation & Optimization (Media, Bioreactor Conditions) Strain_Engineering->Cultivation_Optimization Product_Extraction Product Extraction & Purification Cultivation_Optimization->Product_Extraction Analysis Analysis (HPLC, GC-MS) Product_Extraction->Analysis Data_Interpretation Data Interpretation & Strain Improvement Analysis->Data_Interpretation Data_Interpretation->Target_Identification

Caption: Iterative workflow for engineered biofuel production.

References

Application Notes and Protocols for the Synthesis of Platform Chemicals via the 2-Keto Acid Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the 2-keto acid pathway, derived from branched-chain amino acid (BCAA) metabolism, for the synthesis of valuable platform chemicals. This pathway, often engineered in microbial hosts, leverages key intermediates such as 2-oxoisovalerate (KIV), 3-methyl-2-oxovalerate (KMV), and 4-methyl-2-oxovalerate (α-ketoisocaproate, KIC) to produce higher alcohols and other specialty chemicals.

Introduction

The microbial synthesis of platform chemicals from renewable feedstocks offers a sustainable alternative to traditional petroleum-based processes.[1][2][3] The 2-keto acid pathway, central to the biosynthesis of branched-chain amino acids (valine, leucine (B10760876), and isoleucine), provides a versatile metabolic route to a range of valuable molecules.[1][2] By introducing heterologous enzymes and optimizing native metabolic fluxes, microorganisms such as Escherichia coli, Saccharomyces cerevisiae, and Corynebacterium glutamicum can be engineered to convert central carbon metabolites into desired products like isobutanol, 2-methyl-1-butanol (B89646), and 3-methyl-1-butanol.[4][5][6] These higher alcohols are valuable as biofuels and chemical feedstocks.[5][7]

The core of this strategy involves redirecting the flux of 2-keto acid intermediates away from amino acid biosynthesis and towards the production of target chemicals. This is typically achieved by introducing a 2-keto acid decarboxylase (KDC) to convert the 2-keto acid into an aldehyde, followed by the action of an alcohol dehydrogenase (ADH) to produce the final alcohol.[8]

Metabolic Pathway Overview

The synthesis of platform chemicals via the 2-keto acid pathway begins with central carbon metabolism, where glucose is converted to pyruvate. Pyruvate then enters the branched-chain amino acid biosynthesis pathway, leading to the formation of the key 2-keto acid intermediates. These intermediates are then diverted to produce the desired platform chemicals.

MOG_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis 2-Acetolactate 2-Acetolactate Pyruvate->2-Acetolactate alsS/ilvBN 2-Ketobutyrate 2-Ketobutyrate Pyruvate->2-Ketobutyrate ilvA from Threonine 2-Ketoisovalerate (KIV) 2-Ketoisovalerate (KIV) alpha-Ketoisocaproate (KIC) alpha-Ketoisocaproate (KIC) 2-Ketoisovalerate (KIV)->alpha-Ketoisocaproate (KIC) leuABCD 2-Keto-3-methylvalerate (KMV) 2-Keto-3-methylvalerate (KMV) Isoleucine Isoleucine 2-Keto-3-methylvalerate (KMV)->Isoleucine ilvE/avtA 2-Methylbutanal 2-Methylbutanal 2-Keto-3-methylvalerate (KMV)->2-Methylbutanal KDC (kivd) Leucine Leucine alpha-Ketoisocaproate (KIC)->Leucine ilvE/avtA 3-Methylbutanal 3-Methylbutanal alpha-Ketoisocaproate (KIC)->3-Methylbutanal KDC (kivd) Isobutanol Isobutanol 2-Methyl-1-butanol 2-Methyl-1-butanol 3-Methyl-1-butanol 3-Methyl-1-butanol Valine Valine 2,3-Dihydroxy-\nisovalerate 2,3-Dihydroxy- isovalerate 2-Acetolactate->2,3-Dihydroxy-\nisovalerate ilvC 2,3-Dihydroxy-\nisovalerate->2-Ketoisovalerate (KIV) ilvD 2-Aceto-2-hydroxy-\nbutyrate 2-Aceto-2-hydroxy- butyrate 2-Ketobutyrate->2-Aceto-2-hydroxy-\nbutyrate ilvGM 2,3-Dihydroxy-\n3-methylvalerate 2,3-Dihydroxy- 3-methylvalerate 2-Aceto-2-hydroxy-\nbutyrate->2,3-Dihydroxy-\n3-methylvalerate ilvC 2,3-Dihydroxy-\n3-methylvalerate->2-Keto-3-methylvalerate (KMV) ilvD Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Isobutanol ADH 2-Methylbutanal->2-Methyl-1-butanol ADH 3-Methylbutanal->3-Methyl-1-butanol ADH

Figure 1: Engineered 2-Keto Acid Pathway for Higher Alcohol Production. This diagram illustrates the metabolic pathways for the production of isobutanol, 2-methyl-1-butanol, and 3-methyl-1-butanol from glucose. Key enzymes in the native pathways (solid lines) and the heterologous production pathways (dashed lines) are shown. The competing amino acid synthesis pathways are indicated by dotted lines.

Quantitative Data Presentation

The following tables summarize the production of various platform chemicals using engineered microbial strains.

Table 1: Isobutanol Production in Engineered Microorganisms

Host Organism Key Genetic Modifications Titer (g/L) Yield (g/g glucose) Productivity (g/L/h) Reference
E. coli Overexpression of alsS, ilvC, ilvD, kivd, adhA 22 0.36 (86% theoretical) 0.62 [9]
S. cerevisiae Overexpression of cytosolic ILV2, ILV5, ILV3, kivd 1.62 0.016 0.068 [8]
C. glutamicum Overexpression of alsS, ilvC, ilvD, kivd, adhA; ΔpycΔldh 4.9 - 0.051 [6]
B. subtilis Overexpression of alsS, ilvC, ilvD, kivd, adhA 2.62 - - [10]

| Synechocystis sp. PCC 6803 | Overexpression of alsS, ilvC, ilvD, kivd, slr1192 | 0.144 | - | - |[11] |

Table 2: 2-Methyl-1-butanol (2-MB) and 3-Methyl-1-butanol (3-MB) Production

Host Organism Product Key Genetic Modifications Titer (g/L) Yield (g/g glucose) Reference
E. coli 2-MB Overexpression of thrABC, ilvA, ilvGM, kivd, adhA; ΔmetAΔtdh 1.25 0.17 [12]
C. glutamicum 2-MB Reduced ilvE activity, overexpression of kdc and adh 0.37 - [5]

| C. glutamicum | 3-MB | Reduced ilvE activity, overexpression of kdc and adh | 2.76 | - |[5] |

Experimental Protocols

Protocol 1: Construction of an Isobutanol-Producing E. coli Strain

This protocol describes the genetic modification of E. coli to produce isobutanol from glucose by overexpressing the valine biosynthesis pathway and a heterologous 2-keto acid conversion pathway.

Protocol1_Workflow cluster_plasmid Plasmid Construction cluster_strain Strain Engineering cluster_fermentation Fermentation and Analysis p1 Amplify alsS, ilvC, ilvD p3 Clone into expression vectors (e.g., pTrc99A, pZE12-luc) p1->p3 p2 Amplify kivd, adhA p2->p3 s2 Transform with expression plasmids p3->s2 s1 Prepare competent E. coli host cells s1->s2 s3 Select for transformants on appropriate antibiotic plates s2->s3 f1 Inoculate seed culture s3->f1 f2 Inoculate production medium f1->f2 f3 Induce gene expression (e.g., with IPTG) f2->f3 f4 Monitor cell growth (OD600) f3->f4 f5 Quantify isobutanol (GC-FID) f4->f5

Figure 2: Experimental Workflow for Engineering an Isobutanol-Producing E. coli Strain. This diagram outlines the major steps, from plasmid construction and strain engineering to fermentation and product analysis.

Materials:

  • E. coli host strain (e.g., DH5α for cloning, BW25113 for production)

  • Genomic DNA from Bacillus subtilis (for alsS), E. coli (for ilvC, ilvD), and Lactococcus lactis (for kivd)

  • Source of alcohol dehydrogenase (e.g., adhA from E. coli or ADH2 from S. cerevisiae)

  • Expression plasmids (e.g., pTrc99A, pZE12-luc) with compatible origins of replication and antibiotic resistance markers

  • Restriction enzymes, T4 DNA ligase, and PCR reagents

  • LB medium and M9 minimal medium supplemented with glucose

  • Antibiotics (e.g., ampicillin, kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Methodology:

  • Gene Amplification and Plasmid Construction:

    • Amplify the coding sequences of alsS, ilvC, ilvD, kivd, and adhA using PCR with primers containing appropriate restriction sites.

    • Digest the PCR products and the expression vectors with the corresponding restriction enzymes.

    • Ligate the digested genes into the vectors to create expression plasmids (e.g., pTrc-alsS-ilvCD and pZE12-kivd-adhA).

    • Transform the ligation products into a cloning host (E. coli DH5α) and verify the constructs by restriction digest and sequencing.

  • Strain Construction:

    • Prepare competent cells of the production host (E. coli BW25113).

    • Co-transform the verified expression plasmids into the production host.

    • Select for successful transformants on LB agar (B569324) plates containing the appropriate antibiotics.

  • Isobutanol Production:

    • Inoculate a single colony of the engineered strain into LB medium with antibiotics and grow overnight at 37°C.

    • Inoculate 100 mL of M9 minimal medium containing 20 g/L glucose and antibiotics with the overnight culture to an initial OD600 of 0.1.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

    • Reduce the temperature to 30°C and continue incubation for 48-72 hours.

  • Product Analysis:

    • Periodically take samples from the culture.

    • Centrifuge the samples to pellet the cells and collect the supernatant.

    • Analyze the supernatant for isobutanol concentration using GC-FID. An internal standard (e.g., 1-pentanol) should be used for quantification.[13]

Protocol 2: Engineering C. glutamicum for 2-Methyl-1-Butanol and 3-Methyl-1-Butanol Production

This protocol details the engineering of C. glutamicum to produce 2-methyl-1-butanol (2-MB) and 3-methyl-1-butanol (3-MB) by redirecting flux from isoleucine and leucine biosynthesis.

Materials:

  • C. glutamicum host strain (e.g., an L-isoleucine or L-leucine producer)

  • Source of a broad-substrate 2-keto acid decarboxylase (e.g., kivd from L. lactis or aro10 from S. cerevisiae)

  • Source of an alcohol dehydrogenase (e.g., adhA from C. glutamicum or yqhD from E. coli)

  • E. coli/C. glutamicum shuttle vector (e.g., pXMJ19)

  • Reagents for C. glutamicum transformation (e.g., electroporation cuvettes)

  • CGXII minimal medium with glucose

  • Antibiotics (e.g., kanamycin)

Methodology:

  • Strain Modification to Accumulate 2-Keto Acids:

    • To accumulate 2-keto-3-methylvalerate (for 2-MB production), reduce the activity of the branched-chain amino acid transaminase (encoded by ilvE). This can be achieved by methods such as start codon exchange (e.g., ATG to GTG) in an L-isoleucine producing strain.[5]

    • A similar strategy can be applied to an L-leucine producer to accumulate α-ketoisocaproate for 3-MB production.

  • Plasmid Construction for Heterologous Gene Expression:

    • Clone the selected 2-keto acid decarboxylase and alcohol dehydrogenase genes into an appropriate shuttle vector under the control of a suitable promoter for C. glutamicum (e.g., Ptac).

  • Transformation of C. glutamicum:

    • Prepare electrocompetent C. glutamicum cells.

    • Transform the engineered strain with the expression plasmid via electroporation.

    • Select transformants on brain heart infusion (BHI) agar plates containing the appropriate antibiotic.

  • Production of 2-MB and 3-MB:

    • Grow a seed culture of the engineered strain in BHI medium.

    • Inoculate 50 mL of CGXII minimal medium with 4% (w/v) glucose in a 250 mL baffled flask.

    • Grow the culture at 30°C with shaking.

    • For oxygen-deprived conditions, which can enhance production, seal the flasks after a period of aerobic growth (e.g., after 6 hours).[5]

    • Incubate for 48-72 hours.

  • Product Quantification:

    • Collect the culture supernatant by centrifugation.

    • Analyze the concentration of 2-MB and 3-MB in the supernatant using GC-FID as described in Protocol 1.

Conclusion

The 2-keto acid pathway serves as a robust and versatile platform for the biosynthesis of a variety of valuable chemicals. Through the application of metabolic engineering principles, including the overexpression of key biosynthetic enzymes and the deletion or downregulation of competing pathways, microbial hosts can be efficiently engineered for high-titer production of higher alcohols and other compounds. The protocols provided herein offer a foundation for researchers to develop and optimize microbial cell factories for the sustainable production of platform chemicals. Further improvements in production can be achieved through systematic optimization of fermentation conditions, pathway balancing, and host strain engineering.

References

Application Notes and Protocols for CRISPR-Cas9 Genetic Modification of the MOG Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) is a critical protein expressed on the surface of oligodendrocytes and the outermost layer of myelin sheaths in the central nervous system (CNS).[1][2] While its precise function is still under investigation, it is believed to play a role in myelin sheath integrity, completion, and maintenance, possibly acting as a cell adhesion molecule.[1][3] MOG has garnered significant attention as a key autoantigen in inflammatory demyelinating diseases, most notably MOG Antibody Disease (MOGAD) and its consideration in Multiple Sclerosis (MS).[2][4] In these conditions, the immune system mistakenly targets MOG, leading to demyelination and neurological damage.[3][5]

The advent of CRISPR-Cas9 technology provides an unprecedented tool for precisely editing the genome.[6][7] This technology enables researchers to knock out, modify, or regulate the expression of specific genes, offering a powerful approach to investigate the function of MOG, model MOG-related diseases, and explore potential therapeutic strategies.[8][9] By targeting the MOG gene, scientists can elucidate its role in both normal physiology and disease pathogenesis, identify and validate new drug targets, and develop next-generation cellular therapies.[9][10]

These application notes provide an overview of the MOG pathway's role in disease and detail protocols for utilizing CRISPR-Cas9 to modify the MOG gene in a research setting.

Application Note 1: The Role of MOG in Inflammatory Demyelinating Disease

MOG is a primary target for both cellular and humoral immune responses in diseases like MOGAD.[2] The pathogenesis is largely driven by an autoimmune attack where the immune system breaches the blood-brain barrier.[4] The process involves the activation of MOG-specific T cells and the production of MOG-specific antibodies by B cells.[4][11] These antibodies can lead to demyelination through mechanisms such as complement activation and antibody-dependent cellular cytotoxicity.[4] Understanding these interactions is crucial for developing targeted therapies.

MOGAD_Pathogenesis Figure 1: Simplified Pathogenesis of MOG Antibody Disease (MOGAD) cluster_periphery Periphery cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) presents MOG peptide T_Cell Naive T-Cell APC->T_Cell Activation Activated_T_Cell Activated MOG-Specific T-Cell B_Cell Naive B-Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Activated_T_Cell->B_Cell Help Demyelination Demyelination & Axonal Damage Activated_T_Cell->Demyelination Crosses BBB, Promotes Inflammation MOG_Ab Anti-MOG Antibody Plasma_Cell->MOG_Ab Produces Oligo Oligodendrocyte (Expressing MOG) Myelin Myelin Sheath Oligo->Myelin Maintains MOG_Ab->Oligo Binds to MOG Complement Complement Activation MOG_Ab->Complement Initiates Complement->Demyelination Mediates Damage

Caption: Figure 1: Simplified Pathogenesis of MOG Antibody Disease (MOGAD).

Application Note 2: Leveraging CRISPR-Cas9 for MOG Research and Drug Development

CRISPR-Cas9 technology is revolutionizing drug discovery by enabling precise and efficient genetic modification.[7][8] For the MOG pathway, CRISPR-Cas9 can be used to:

  • Elucidate Gene Function: Creating MOG knockout cell lines or animal models can help define the protein's fundamental biological roles in myelination and CNS homeostasis, which are not yet fully understood.[2][12]

  • Disease Modeling: Patient-derived induced pluripotent stem cells (iPSCs) can be differentiated into oligodendrocytes. CRISPR can then be used to introduce or correct variants in the MOG gene to study their specific impact on cellular function and disease susceptibility.[13]

  • Target Identification and Validation: Genome-wide CRISPR screens in relevant cell models can identify other genes that modify the cellular response to anti-MOG antibodies or that are involved in the downstream damage pathways, revealing novel therapeutic targets.[9][14]

  • Drug Screening: MOG knockout or reporter cell lines can be used in high-throughput screening assays to identify small molecules that can protect against demyelination or modulate the immune response.[6]

CRISPR_Workflow Figure 2: General Experimental Workflow for MOG Gene Knockout A Step 1: Design & Synthesis - Design sgRNAs targeting MOG gene - Synthesize sgRNAs and Cas9 nuclease B Step 2: RNP Assembly - Complex sgRNA with Cas9 protein to form Ribonucleoprotein (RNP) A->B C Step 3: Delivery - Transfect oligodendrocyte cell line (e.g., via electroporation) B->C D Step 4: Clonal Isolation - Plate cells at low density - Isolate and expand single-cell colonies C->D E Step 5: Screening & Genotyping - Extract genomic DNA - PCR amplify MOG target locus - Screen for mutations (e.g., T7E1 assay) D->E F Step 6: Validation - Sequence MOG locus to confirm INDELs - Confirm protein knockout (Western Blot) E->F G Validated MOG Knockout Cell Line F->G

Caption: Figure 2: General Experimental Workflow for MOG Gene Knockout.

Quantitative Data Presentation

Effective genetic modification requires efficient and specific targeting. The tables below present representative data from a hypothetical experiment to knock out the MOG gene in a human oligodendrocyte cell line (e.g., MO3.13).

Table 1: Efficiency of Different sgRNAs Targeting the Human MOG Gene

sgRNA ID Target Exon Sequence (5' - 3') Editing Efficiency (%) [a]
MOG-sg-01 Exon 1 GCA​TCA​GAC​CCT​GTC​TTC​AAG 78.5
MOG-sg-02 Exon 1 GAG​AAG​CGT​GTC​ACG​GAG​TCG 85.2
MOG-sg-03 Exon 2 GTC​TTC​AAG​AGG​AAC​CAC​CAG 65.7
Control N/A Scrambled Sequence < 0.1

[a] As determined by Inference of CRISPR Edits (ICE) analysis from Sanger sequencing chromatograms 72 hours post-transfection.

Table 2: On-Target and Off-Target Analysis of MOG-sg-02 by NGS

Locus Chromosome Sequence Similarity On-Target Reads (%) Off-Target Reads (%)
On-Target: MOG 6 100% 84.9 N/A
Off-Target Site 1 6 3 mismatches N/A 0.08
Off-Target Site 2 11 4 mismatches N/A < 0.01
Off-Target Site 3 2 4 mismatches N/A < 0.01

Analysis performed on a clonal cell line expanded from a pool of edited cells.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of MOG in an Oligodendrocyte Cell Line

This protocol describes the knockout of the MOG gene in a human oligodendrocyte precursor cell line (e.g., MO3.13) using a ribonucleoprotein (RNP) delivery approach.[15][16]

Materials:

  • MO3.13 cell line

  • Complete growth medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Alt-R® S.p. Cas9 Nuclease V3 (IDT)

  • Custom synthesized Alt-R® CRISPR-Cas9 crRNA for MOG gene (see Table 1)

  • Alt-R® CRISPR-Cas9 tracrRNA (IDT)

  • Nuclease-Free Duplex Buffer

  • Electroporation system (e.g., Neon™ Transfection System) and corresponding kits

  • PBS, Trypsin-EDTA

  • 96-well plates for clonal dilution

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the sgRNA target site

  • T7 Endonuclease I (T7E1)

Methodology:

  • sgRNA Design and Preparation: a. Design two to three crRNAs targeting an early exon of the MOG gene using a validated online tool. b. Resuspend crRNA and tracrRNA to 100 µM in Nuclease-Free Duplex Buffer. c. Combine crRNA and tracrRNA in a 1:1 molar ratio, heat at 95°C for 5 minutes, and cool to room temperature to form the guide RNA (gRNA) complex.

  • Cell Culture: a. Culture MO3.13 cells according to standard protocols. Ensure cells are healthy and in the logarithmic growth phase before transfection.

  • RNP Formation and Electroporation: a. For each transfection, mix 1.5 µL of the 100 µM gRNA complex with 1 µL of Cas9 protein (61 µM). b. Incubate at room temperature for 15-20 minutes to allow RNP complex formation. c. Harvest ~2 x 10^5 cells, wash with PBS, and resuspend in 10 µL of Resuspension Buffer R (from Neon™ kit). d. Add the RNP complex to the cell suspension and gently mix. e. Electroporate the cells using optimized parameters for the specific cell line (e.g., 1400 V, 20 ms, 1 pulse). f. Immediately transfer the electroporated cells into a well of a 24-well plate containing pre-warmed complete growth medium.

  • Clonal Isolation: a. 48-72 hours post-transfection, harvest the cells. b. Perform serial dilutions in a 96-well plate to achieve a density of approximately 0.5 cells per well. c. Culture for 10-14 days until single colonies are visible. d. Expand individual colonies for screening.

  • Screening for Gene Editing: a. Extract genomic DNA from each expanded clone. b. Perform PCR to amplify a ~500-800 bp region surrounding the MOG target site. c. Use a portion of the PCR product for a T7E1 assay to identify clones with insertions or deletions (indels). d. Run the digested products on an agarose (B213101) gel. Clones with successful edits will show cleaved bands.

  • Validation of Knockout: a. For clones positive in the T7E1 screen, sequence the remaining PCR product (Sanger sequencing) to confirm the specific indel mutations. b. Perform a Western blot for the MOG protein to confirm the absence of protein expression in candidate knockout clones.

Protocol 2: Quantitative Analysis of Editing Efficiency

This protocol provides methods for quantifying the percentage of modified alleles in a pool of edited cells or confirming the genotype of a clonal line.

Methodology 1: T7 Endonuclease I (T7E1) Assay

A simple, gel-based method to estimate editing efficiency in a cell pool.[15]

  • Extract genomic DNA from the edited cell pool and an unedited control pool 72 hours post-transfection.

  • Amplify the target region via PCR (~500-800 bp).

  • Denature and re-anneal the PCR products to form heteroduplexes: 95°C for 10 min, then ramp down to 25°C at -0.1°C/s.

  • Digest the re-annealed products with T7 Endonuclease I for 30 minutes at 37°C.

  • Visualize the digested fragments on a 2% agarose gel.

  • Quantify the band intensities using gel analysis software. Calculate editing efficiency using the formula: % Efficiency = 100 * (1 - sqrt(1 - (sum of cleaved bands) / (sum of all bands)))

Methodology 2: Next-Generation Sequencing (NGS) of Amplicons

The gold standard for accurately quantifying on-target and off-target editing events.[17]

  • Design PCR primers to amplify the on-target MOG locus and predicted off-target sites. Add adapter sequences for NGS library preparation.

  • Extract genomic DNA from the edited cell population.

  • Perform PCR for all target and off-target loci.

  • Pool the amplicons and perform library preparation according to the NGS platform's protocol (e.g., Illumina MiSeq).

  • Sequence the library.

  • Analyze the sequencing data using software like CRISPResso2 to align reads, identify indels, and calculate the percentage of reads corresponding to wild-type vs. edited alleles for each site. This provides precise on-target efficiency and detects the frequency of any off-target modifications.[17]

References

Application Notes and Protocols for Monitoring Malonyl-CoA Levels with Genetically Encoded Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malonyl-coenzyme A (malonyl-CoA) is a critical metabolic intermediate, serving as the primary building block for the biosynthesis of fatty acids, polyketides, and other valuable natural products.[1][2] Its intracellular concentration is tightly regulated and reflects the metabolic state of the cell. The ability to monitor malonyl-CoA levels in real-time and at the single-cell level is invaluable for metabolic engineering, drug discovery, and understanding fundamental cellular processes.[3][4] This document provides detailed application notes and protocols for the use of genetically encoded biosensors to monitor malonyl-CoA levels.

Overview of Malonyl-CoA Biosensors

Genetically encoded biosensors offer a powerful alternative to traditional analytical methods like HPLC-MS for quantifying intracellular metabolites, which are often labor-intensive and not suitable for high-throughput screening.[5][6] The most prominent biosensors for malonyl-CoA are based on two main principles: transcription factor-based regulation and fluorescence resonance energy transfer (FRET) or other fluorescent protein-based mechanisms.

  • Transcription Factor-Based Biosensors: These sensors typically utilize the bacterial transcription factor FapR (fatty acid and phospholipid regulator) from Bacillus subtilis.[4][7] In the absence of malonyl-CoA, FapR binds to its specific operator sequence (fapO), repressing the expression of a reporter gene (e.g., a fluorescent protein).[4][6] When malonyl-CoA is present, it binds to FapR, inducing a conformational change that causes FapR to dissociate from the fapO sequence, thereby derepressing the expression of the reporter gene.[4] The resulting signal is proportional to the intracellular malonyl-CoA concentration.

  • Fluorescent Protein-Based Biosensors: A notable example is the "Malibu" (malonyl-CoA intracellular biosensor to understand dynamics) biosensor.[3][8] This biosensor consists of a circularly permuted enhanced green fluorescent protein (cpEGFP) inserted into a truncated FapR protein that lacks its DNA-binding domain.[9] Binding of malonyl-CoA to the FapR domain induces a conformational change that alters the chromophore environment of cpEGFP, leading to a ratiometric change in its fluorescence excitation spectrum.[3][9] This allows for real-time, dynamic measurements of malonyl-CoA concentrations within single cells.[3]

Quantitative Data Presentation

The selection of a suitable biosensor depends on the specific application and the expected range of malonyl-CoA concentrations in the host organism. The following table summarizes the key quantitative characteristics of different malonyl-CoA biosensors.

Biosensor Name/TypePrincipleKey Quantitative ParametersHost Organism(s)Reference(s)
Malibu Fluorescent Protein (cpEGFP-FapR)In vitro Kd: 360 µME. coli, Mammalian cells (HeLa)[9]
FapR/FapO-based (BACSU FapR/FapO-20 bp) Transcription Factor (FapR)Detection Range: 50–1500 µM; Max. Dynamic Range: 95.3-foldCell-free system[5]
FapR/FapO-based (BACCN FapR/FapO-20 bp) Transcription Factor (FapR)Max. Dynamic Range: 96.6-fold at 500 µMCell-free system[7][10]
RppA-based Enzymatic (Type III PKS)Colorimetric output (flaviolin production)E. coli, P. putida, C. glutamicum[11]

Signaling Pathways and Experimental Workflows

Malonyl-CoA Metabolic Pathway

Malonyl-CoA is a central node in cellular metabolism, primarily synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC).[12] It serves as a precursor for fatty acid synthesis and can also be channeled into the production of various other secondary metabolites.

Malonyl_CoA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Carboxylation Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Fatty Acid Synthase (FAS) Polyketides Polyketides Malonyl_CoA->Polyketides Polyketide Synthases (PKS) ACC Acetyl-CoA Carboxylase (ACC)

Caption: Simplified metabolic pathway showing the synthesis and utilization of malonyl-CoA.
General Experimental Workflow for Biosensor-Based Screening

Genetically encoded biosensors are particularly useful for high-throughput screening of mutant libraries to identify strains with altered intracellular malonyl-CoA levels. The general workflow involves transforming a host organism with both a biosensor plasmid and a library of genetic perturbations (e.g., a genomic knockout library or a gene overexpression library). The fluorescence output of individual colonies or cells is then measured to identify hits with desired changes in malonyl-CoA concentration.

Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis and Validation Host_Strain Host Strain Transformation Transformation of Host Strain with Biosensor and Library Host_Strain->Transformation Biosensor_Plasmid Malonyl-CoA Biosensor Plasmid Biosensor_Plasmid->Transformation Genetic_Library Genetic Perturbation Library (e.g., CRISPRi, Overexpression) Genetic_Library->Transformation Cultivation Cultivation in Microtiter Plates Transformation->Cultivation Fluorescence_Measurement High-Throughput Fluorescence Measurement (Plate Reader or FACS) Cultivation->Fluorescence_Measurement Hit_Identification Identification of Hits (Increased or Decreased Fluorescence) Fluorescence_Measurement->Hit_Identification Hit_Validation Validation of Hits (e.g., HPLC-MS, Rescreening) Hit_Identification->Hit_Validation Strain_Characterization Characterization of Improved Strains Hit_Validation->Strain_Characterization

Caption: General workflow for high-throughput screening using a malonyl-CoA biosensor.

Experimental Protocols

Protocol 1: Construction of a Transcription Factor-Based (FapR) Malonyl-CoA Biosensor

This protocol describes the general steps for constructing a FapR-based malonyl-CoA biosensor in a suitable expression vector for use in E. coli.

Materials:

  • E. coli strain for cloning (e.g., DH5α) and expression (e.g., BL21(DE3))

  • Expression vector (e.g., pET series or other inducible vector)

  • DNA template for FapR gene (from Bacillus subtilis)

  • DNA template for a reporter gene (e.g., sfGFP)

  • Primers for PCR amplification

  • Restriction enzymes and T4 DNA ligase (or Gibson Assembly/ligation-independent cloning reagents)

  • LB medium and appropriate antibiotics

  • DNA purification kits

Procedure:

  • Promoter-Operator Design: Synthesize a DNA fragment containing a promoter of choice (e.g., a constitutive or inducible promoter) followed by one or more fapO operator sequences. The placement and number of fapO sites can be optimized to tune the dynamic range and sensitivity of the biosensor.[4]

  • Reporter Gene Cassette Assembly: Clone the synthesized promoter-operator fragment upstream of the reporter gene (e.g., sfGFP) in the expression vector using standard restriction digestion and ligation or other cloning methods.

  • FapR Expression Cassette Assembly: Amplify the FapR gene from B. subtilis genomic DNA via PCR. Clone the FapR gene under the control of a separate constitutive or inducible promoter in a different location on the same plasmid or on a separate compatible plasmid.

  • Transformation and Verification: Transform the final biosensor plasmid(s) into the desired E. coli expression strain. Verify the correctness of the construct by colony PCR and Sanger sequencing.

Protocol 2: In Vitro Characterization of a Malonyl-CoA Biosensor

This protocol outlines the steps to characterize the response of a purified fluorescent biosensor like Malibu to varying concentrations of malonyl-CoA.

Materials:

  • Purified biosensor protein

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Malonyl-CoA stock solution

  • Fluorometer or microplate reader capable of measuring fluorescence intensity at the appropriate excitation and emission wavelengths.

Procedure:

  • Protein Purification: Express the biosensor protein (e.g., His-tagged Malibu) in E. coli and purify it using affinity chromatography (e.g., Ni-NTA).

  • Assay Setup: In a 96-well microplate, prepare a series of dilutions of malonyl-CoA in the assay buffer. Add a constant concentration of the purified biosensor protein to each well. Include a control well with only the biosensor protein and buffer (no malonyl-CoA).

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 30 minutes).

  • Fluorescence Measurement: For the Malibu biosensor, measure the fluorescence intensity at two excitation wavelengths (e.g., 405 nm and 488 nm) with emission at a single wavelength (e.g., 510 nm).[3] For transcription factor-based biosensors, the output is typically measured in vivo as described in the next protocol.

  • Data Analysis: Calculate the ratiometric response (e.g., F405/F488 for Malibu) for each malonyl-CoA concentration. Plot the change in fluorescence ratio against the malonyl-CoA concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Protocol 3: In Vivo Monitoring of Malonyl-CoA Levels

This protocol describes how to use a genetically encoded biosensor to monitor changes in intracellular malonyl-CoA levels in response to genetic or chemical perturbations.

Materials:

  • Host organism (e.g., E. coli, S. cerevisiae, or mammalian cells) transformed with the malonyl-CoA biosensor plasmid.

  • Appropriate growth medium and antibiotics.

  • Inducers for gene expression (if using inducible promoters).

  • Compounds to be tested for their effect on malonyl-CoA levels (e.g., fatty acid synthesis inhibitors like cerulenin).[3][4]

  • Microplate reader, flow cytometer, or fluorescence microscope.

Procedure:

  • Strain Preparation: Grow the host cells carrying the biosensor plasmid to the desired growth phase (e.g., mid-log phase).

  • Induction (if applicable): If the biosensor components are under the control of inducible promoters, add the appropriate inducers to the culture and incubate for a sufficient time to allow for protein expression.

  • Perturbation: Add the chemical compound of interest at various concentrations to the cell culture. For genetic perturbations, compare the biosensor signal in the engineered strain to a control strain.

  • Incubation: Incubate the cells for a defined period to allow for changes in intracellular malonyl-CoA levels.

  • Signal Measurement:

    • Microplate Reader: Measure the bulk fluorescence of the cell culture in a 96-well plate. Normalize the fluorescence signal to the cell density (e.g., OD600).

    • Flow Cytometry: Analyze the fluorescence of individual cells to assess cell-to-cell variability in the response.

    • Fluorescence Microscopy: Visualize the biosensor signal within single cells to obtain spatial information.

  • Data Analysis: Compare the biosensor signal in the treated or engineered cells to the untreated or control cells to determine the relative change in intracellular malonyl-CoA levels. For ratiometric biosensors, calculate the fluorescence ratio for each condition.

Concluding Remarks

The development of genetically encoded biosensors for malonyl-CoA has provided researchers with powerful tools to study and engineer cellular metabolism. By providing real-time and single-cell resolution data, these biosensors are accelerating research in metabolic engineering for the production of valuable chemicals and in drug discovery for the identification of novel therapeutic targets. The protocols and data presented in this document are intended to serve as a guide for the successful application of these biosensors in a research setting.

References

Application Notes and Protocols for Computational Modeling of the Malonyl-CoA-Oxaloacetate-Glyoxylate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Leveraging Computational Modeling to Elucidate the Malonyl-CoA-Oxaloacetate-Glyoxylate (MOG) Pathway

The this compound (MOG) pathway represents a synthetic carbon fixation cycle with significant potential in metabolic engineering and biotechnology.[1] This pathway is designed to be more efficient than naturally occurring carbon fixation pathways, such as the Calvin cycle, by bypassing the photorespiration steps.[1] Computational modeling is an indispensable tool for analyzing the MOG pathway, enabling researchers to predict metabolic fluxes, identify potential bottlenecks, and guide genetic engineering strategies to optimize the production of desired compounds.

This document provides an overview of computational approaches, primarily Flux Balance Analysis (FBA), and detailed protocols for the experimental validation and parameterization of these models. The integration of in silico modeling with experimental data is crucial for understanding and engineering this synthetic pathway for applications in biofuel production, specialty chemical synthesis, and carbon dioxide recycling.[2]

The this compound (MOG) Pathway

The MOG pathway, also known as the C4-glyoxylate cycle, converts two molecules of pyruvate (B1213749) into one molecule of glyoxylate.[3] The net product, glyoxylate, can then be assimilated into biomass or converted into other value-added products.[1] The core reactions and enzymes of this pathway are outlined below.[1][3]

MOG_Pathway Pyruvate Pyruvate (2) E1 Pyruvate water/phosphate dikinase Pyruvate->E1 PEP Phosphoenolpyruvate (2) E2 Phosphoenolpyruvate carboxylase (Ppc) PEP->E2 OAA Oxaloacetate (2) E3 Malate dehydrogenase (Mdh) OAA->E3 E6 Methylmalonyl-CoA carboxytransferase OAA->E6 (other OAA) Malate Malate E4 Malyl-CoA synthetase Malate->E4 MalylCoA Malyl-CoA E5 Malyl-CoA lyase (Mcl) MalylCoA->E5 AcetylCoA Acetyl-CoA AcetylCoA->E6 Glyoxylate Glyoxylate MalonylCoA Malonyl-CoA E7 Malonate-semialdehyde dehydrogenase MalonylCoA->E7 MalonateSemialdehyde Malonate Semialdehyde E8 β-alanine-pyruvate transaminase (Bapta) MalonateSemialdehyde->E8 BetaAlanine β-Alanine E9 Alanine 2,3-aminomutase (Aam) BetaAlanine->E9 Alanine Alanine E1->PEP E2->OAA E3->Malate E4->MalylCoA E5->AcetylCoA E5->Glyoxylate E6->Pyruvate (regenerated) E6->MalonylCoA E7->MalonateSemialdehyde E8->BetaAlanine E9->Alanine FBA_Workflow Start Start: Define Objective Reconstruct 1. Metabolic Model Reconstruction (Incorporate MOG Pathway) Start->Reconstruct Constraints 2. Define Constraints (e.g., Substrate Uptake Rate) Reconstruct->Constraints Objective 3. Set Objective Function (e.g., Maximize Glyoxylate or Biomass) Constraints->Objective Simulate 4. Run FBA Simulation Objective->Simulate Analyze 5. Analyze Flux Distribution (Identify Bottlenecks) Simulate->Analyze Decision Results Informative? Analyze->Decision Refine 6. Refine Model / Formulate Hypothesis (e.g., Gene Deletion/Overexpression) Decision->Refine No End End: Validated Model Decision->End Yes Refine->Simulate Experiment 7. Experimental Validation (Metabolomics, Enzyme Kinetics) Refine->Experiment Experiment->Refine

References

Application Notes and Protocols: Flux Balance Analysis of the Engineered C4-Glyoxylate Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Flux Balance Analysis (FBA) on metabolically engineered organisms featuring a C4-glyoxylate cycle. This engineered pathway is of significant interest for the biotechnological production of C4-dicarboxylic acids, such as succinate (B1194679) and malate, which are valuable platform chemicals.

Introduction

The glyoxylate (B1226380) shunt is a metabolic pathway that bypasses the CO2-evolving steps of the tricarboxylic acid (TCA) cycle, enabling the net conversion of two-carbon compounds like acetyl-CoA into four-carbon dicarboxylates.[1] In metabolic engineering, the activation and enhancement of the glyoxylate cycle in host organisms like Escherichia coli is a key strategy to increase the yield of desired C4 products.[2][3] Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions in a genome-scale metabolic model, providing valuable insights for guiding metabolic engineering strategies.[2]

Data Presentation

Table 1: Succinate Production in Engineered E. coli Strains with an Active Glyoxylate Pathway

This table summarizes the succinate yields and key metabolic flux split ratios in various engineered E. coli strains designed for succinate production. The genetic modifications focus on activating the glyoxylate shunt and redirecting carbon flux towards succinate.

StrainRelevant GenotypeSuccinate Yield (mol/mol glucose)Flux Split Ratio (OAA to Glyoxylate / OAA to Fermentative Pathway)Reference
SBS550MG (pHL413)ldhA, adhE, ack-pta, iclR1.60.32 / 0.68[4]
SBS990MG (pHL413)ldhA, adhE, ack-pta, iclR, ptsG1.7Not Reported[4]
NZN111pflB, ldhAMinor amountsNot Reported[2]
Table 2: Central Carbon Metabolism Flux Distribution in E. coli K12 and a ΔarcAΔiclR Double Knockout Strain

This table presents a quantitative comparison of metabolic fluxes in wild-type E. coli K12 and an engineered strain with deletions of the arcA and iclR genes, which are repressors of the TCA cycle and glyoxylate shunt, respectively. The data illustrates the significant redirection of carbon flux through the glyoxylate pathway upon derepression. Fluxes are normalized to a glucose uptake rate of 100.

ReactionWild-Type E. coli K12 FluxE. coli K12 ΔarcAΔiclR FluxPathway
Glucose Uptake100100-
G6P → 6PG35.848.9Pentose Phosphate Pathway
F6P → G3P64.251.1Glycolysis
PYR → ACCOA78.168.3Pyruvate Metabolism
ACCOA → CIT10.918.5TCA Cycle
ICT → AKG10.912.9TCA Cycle
ICT → GLX 0 5.6 Glyoxylate Shunt
AKG → SUCCOA10.912.9TCA Cycle
SUC → FUM10.918.5TCA Cycle
MAL → OAA10.918.5TCA Cycle
ACCOA + GLX → MAL 0 5.6 Glyoxylate Shunt
PYR → OAA2.21.8Anaplerosis
PEP → OAA11.513.9Anaplerosis
ACCOA → Acetate45.821.1Byproduct Formation

Data adapted from Waegeman et al. (2011).[5][6]

Mandatory Visualization

Engineered_C4_Glyoxylate_Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_glyoxylate Engineered Glyoxylate Cycle cluster_fermentation Fermentation Pathways (deleted) Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P G3P G3P F6P->G3P PEP PEP G3P->PEP Pyruvate Pyruvate PEP->Pyruvate Oxaloacetate Oxaloacetate PEP->Oxaloacetate ppc Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA PDH Pyruvate->Oxaloacetate pyc Lactate Lactate Pyruvate->Lactate ldhA (deleted) Formate Formate Pyruvate->Formate Citrate Citrate Acetyl_CoA->Citrate gltA Malate_gs Malate_gs Acetyl_CoA->Malate_gs Ethanol Ethanol Acetyl_CoA->Ethanol adhE (deleted) Acetate_prod Acetate_prod Acetyl_CoA->Acetate_prod pta-ackA (deleted) Isocitrate Isocitrate Citrate->Isocitrate acnB a_Ketoglutarate a_Ketoglutarate Isocitrate->a_Ketoglutarate icd Glyoxylate Glyoxylate Isocitrate->Glyoxylate aceA (overexpressed) Succinate_gs Succinate_gs Isocitrate->Succinate_gs aceA (overexpressed) Succinyl_CoA Succinyl_CoA a_Ketoglutarate->Succinyl_CoA sdh Succinate_tca Succinate_tca Succinyl_CoA->Succinate_tca sdh Fumarate Fumarate Succinate_tca->Fumarate Malate_tca Malate_tca Fumarate->Malate_tca Malate_tca->Oxaloacetate Malate_out Malate_out Malate_tca->Malate_out Oxaloacetate->Citrate Glyoxylate->Malate_gs aceB Malate_gs->Malate_out Product Succinate_out Succinate_out Succinate_gs->Succinate_out Product iclR iclR (deleted) cluster_glyoxylate cluster_glyoxylate iclR->cluster_glyoxylate represses arcA arcA (deleted) cluster_tca cluster_tca arcA->cluster_tca represses

Caption: Engineered C4-glyoxylate cycle for enhanced C4-dicarboxylate production.

FBA_Workflow cluster_model Model Construction cluster_constraints Define Constraints cluster_lpsolver Linear Programming cluster_analysis Analysis A Genome-Scale Metabolic Reconstruction B Define Stoichiometric Matrix (S) A->B E Solve the Linear Program: maximize Z subject to S*v = 0 and lb ≤ v ≤ ub B->E C Set Objective Function (e.g., maximize biomass or product formation) C->E D Define Upper and Lower Bounds for Fluxes (v) (e.g., substrate uptake rate) D->E F Predicted Flux Distribution E->F G Experimental Validation (e.g., 13C-MFA) F->G H Refine Model and Constraints G->H H->B H->D

Caption: Workflow for Flux Balance Analysis (FBA).

Experimental Protocols

Protocol 1: 13C-Metabolic Flux Analysis (13C-MFA)

This protocol outlines the key steps for performing 13C-MFA to experimentally validate and quantify metabolic fluxes in engineered strains.

1. Cell Culture and Isotopic Labeling:

  • Media Preparation: Prepare a defined minimal medium with a known concentration of a 13C-labeled carbon source (e.g., [1,2-13C]glucose or a mixture of 80% [1-13C]glucose and 20% [U-13C]glucose).

  • Inoculation and Growth: Inoculate the medium with the engineered strain and grow the culture under controlled conditions (e.g., chemostat or batch culture) to achieve a metabolic and isotopic steady state.

  • Cell Harvesting: Harvest the cells during the exponential growth phase by rapid quenching in cold methanol (B129727) to halt metabolic activity.

2. Sample Preparation for GC-MS Analysis:

  • Cell Lysis and Protein Hydrolysis:

    • Lyse the cell pellets (e.g., by sonication or bead beating).

    • Precipitate the protein fraction and hydrolyze it in 6 M HCl at 105°C for 24 hours to release proteinogenic amino acids.

    • Dry the hydrolysate under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization of Amino Acids:

    • Derivatize the dried amino acid samples to make them volatile for GC-MS analysis. A common method is derivatization with N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) to form TBDMS derivatives.

    • Add pyridine (B92270) to the dried sample, followed by MTBSTFA.

    • Incubate at 60-80°C for 1-2 hours.

3. GC-MS Analysis:

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Separation: Separate the derivatized amino acids on a suitable capillary column (e.g., DB-5ms).

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and collect data in either full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the amino acid fragments.

4. Data Analysis and Flux Calculation:

  • Mass Isotopomer Distribution (MID) Determination: Correct the raw MS data for the natural abundance of isotopes to determine the MIDs of the amino acids.

  • Flux Estimation: Use a software package (e.g., INCA, Metran, or 13CFLUX2) to estimate the intracellular fluxes by fitting the measured MIDs to a metabolic model. The software iteratively adjusts the flux values to minimize the difference between the simulated and experimentally determined MIDs.

Protocol 2: Flux Balance Analysis (FBA)

This protocol describes the computational steps for performing FBA to predict metabolic flux distributions.

1. Model Reconstruction:

  • Start with a genome-scale metabolic model of the host organism (e.g., E. coli).

  • Modify the model to represent the engineered strain by adding heterologous reactions and deleting reactions corresponding to knocked-out genes.

2. Defining the Objective Function:

  • Set a biologically relevant objective function to be optimized. For microbial growth, this is typically the biomass production rate. For chemical production, the objective can be to maximize the flux towards the desired product.

3. Setting Constraints:

  • Constrain the fluxes of nutrient uptake (e.g., glucose) and byproduct secretion based on experimental measurements.

  • Set the lower and upper bounds for all other reaction fluxes. Irreversible reactions will have a lower bound of 0.

4. Solving the Linear Program:

  • Use a linear programming solver (e.g., integrated into software like COBRApy or the MATLAB COBRA Toolbox) to solve the optimization problem. The output will be a flux distribution that maximizes the objective function while satisfying all the defined constraints.

5. Analysis of the Flux Distribution:

  • Analyze the predicted flux distribution to understand the metabolic state of the engineered strain.

  • Identify potential bottlenecks and targets for further metabolic engineering to improve product yield.

  • Compare the FBA predictions with experimental data from 13C-MFA for model validation and refinement.

References

Troubleshooting & Optimization

Technical Support Center: MOG Pathway Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enzyme activity in pathways involving Methionine, Ornithine, or Guanine-related compounds. The principles and protocols described here are broadly applicable to enzyme assays.

Frequently Asked Questions (FAQs)

Q1: Why is my enzyme activity significantly lower than expected or completely absent?

Low or absent enzyme activity can stem from several factors, ranging from reagent quality to procedural errors. A systematic approach is the best way to identify the root cause.[1][2]

Initial Checks:

  • Reagent Integrity: Confirm that all reagents, including the enzyme, substrates, and cofactors, are within their expiration dates and have been stored correctly.[3] Repeated freeze-thaw cycles can significantly reduce enzyme activity.[3]

  • Assay Conditions: Verify that the buffer pH, ionic strength, and reaction temperature are optimal for your specific enzyme.[4] Even minor deviations can lead to substantial changes in activity.[1][4]

  • Protocol Adherence: Ensure all steps of the protocol were followed precisely, including incubation times and the order of reagent addition.[1] The enzyme should typically be the last component added to the reaction mix.[3]

  • Contamination: Rule out contamination in your reagents or DNA substrate. Contaminants such as proteases, heavy metals, or components from purification (like SDS, EDTA, or high salt concentrations) can inhibit or degrade the enzyme.[3][5][6]

If these initial checks do not resolve the issue, proceed to the more detailed troubleshooting steps outlined below.

Q2: How can I determine if my enzyme is degraded or inactive?

Enzyme stability is critical for its function. Degradation can occur during purification or storage.[7][8]

Troubleshooting Steps:

  • Run a Positive Control: Test your enzyme assay using a fresh, commercially available enzyme or a lab-standard batch known to be active. This helps confirm that the assay components and conditions are correct.

  • Protein Quantification: Perform a protein concentration assay (e.g., Bradford or BCA) on your enzyme stock to ensure the concentration is accurate.

  • SDS-PAGE Analysis: Run your enzyme sample on an SDS-PAGE gel. The presence of multiple bands, smears, or faint bands at the expected molecular weight could indicate degradation.[9]

  • Storage and Handling: Always store enzymes at their recommended temperature (typically -20°C or -80°C) in a buffer containing stabilizing agents like glycerol.[3] Avoid storing enzymes in frost-free freezers due to temperature fluctuations.[3] Minimize freeze-thaw cycles by preparing single-use aliquots.[3]

Prevention Strategies:

  • Work quickly and at low temperatures (e.g., 4°C) during purification to minimize proteolysis.[9]

  • Add a protease inhibitor cocktail to your buffers during purification and storage.[7][9]

Q3: My enzyme is active, but the kinetics are poor. How can I optimize the assay?

Optimizing assay conditions is crucial for achieving robust and reproducible results.[10][11] The goal is to measure the initial reaction velocity, which should be linear over time.[12]

Key Parameters for Optimization:

ParameterRecommendationRationale
Enzyme Concentration Titrate the enzyme to find a concentration that yields a linear reaction rate for a reasonable duration (e.g., 10-60 minutes).[13]If the concentration is too high, the reaction will be too fast to measure accurately; if too low, the signal may be indistinguishable from the background.[1]
Substrate Concentration Measure initial reaction rates over a range of substrate concentrations to determine the Michaelis constant (Km).[12][13] For inhibitor screening, use a substrate concentration at or below the Km.[12]Using substrate concentrations far above the Km can make it difficult to identify competitive inhibitors.[12]
Buffer pH Test a range of pH values around the enzyme's theoretical optimum.Enzyme activity is highly dependent on pH; the optimal pH is often narrow.[4]
Temperature Maintain a consistent temperature throughout the assay. Most assays perform well between 20-25°C.[1]Temperature fluctuations can significantly alter enzyme activity.[1][4]
Cofactors/Additives Ensure essential cofactors (e.g., metal ions like Mg²⁺, Mn²⁺) are present at optimal concentrations.[2]Many enzymes require cofactors for catalytic activity. Their absence will result in no activity.[2]

Table 1: Key parameters for enzyme assay optimization.

Q4: How can I identify if an inhibitor is present in my sample?

Enzyme inhibitors can be competitive, non-competitive, or uncompetitive, and they reduce an enzyme's catalytic activity.[5][14]

Identification and Mitigation:

  • Control Reactions: Run a control reaction with a known, active enzyme and your buffer/sample matrix (without your enzyme of interest). Activity in this control could indicate contaminating enzymes.

  • Dilution Test: Serially dilute your sample. If an inhibitor is present, you may see an increase in specific activity upon dilution as the inhibitor's concentration decreases.

  • Dialysis: If you suspect a small molecule inhibitor from your purification process, dialyzing the enzyme preparation can remove it.

  • Kinetic Analysis: Perform a full kinetic analysis by measuring reaction rates at various substrate and inhibitor concentrations. Plotting the data (e.g., using a Lineweaver-Burk plot) can help determine the type of inhibition.[5]

Common Types of Inhibition:

Inhibition TypeMechanismEffect on Kinetics
Competitive Inhibitor resembles the substrate and binds to the active site.[5][14]Vmax is unchanged; Km increases. Can be overcome by high substrate concentration.[15]
Non-competitive Inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation.[5][16]Vmax is lowered; Km is unchanged.[17]
Uncompetitive Inhibitor binds only to the enzyme-substrate (ES) complex.[5][15]Both Vmax and Km are lowered.[15]

Table 2: Common mechanisms of enzyme inhibition.

Visual Guides and Workflows

Hypothetical MOG Pathway

The following diagram illustrates a simplified, hypothetical metabolic pathway involving Methionine, Ornithine, and a Guanine-related intermediate to visualize the sequence of enzymatic steps.

MOG_Pathway cluster_methionine Methionine Metabolism cluster_ornithine Urea Cycle & Polyamine Synthesis cluster_guanine Purine Metabolism Link Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase (CH3 donor) Hcy Homocysteine SAH->Hcy Gua_Int Guanine Intermediate Hcy->Gua_Int Enzyme A Orn Ornithine Arg Arginine Orn->Arg Multiple Steps Arg->Orn Arginase Urea Urea Arg->Urea Gua_Int->Orn Enzyme B caption Fig 1. Hypothetical MOG metabolic pathway.

Caption: A simplified diagram of a hypothetical MOG pathway.

Troubleshooting Workflow for Low Enzyme Activity

This workflow provides a step-by-step decision tree for diagnosing the cause of low enzyme activity.

Troubleshooting_Workflow start Low Enzyme Activity Detected check_reagents Check Reagents: - Storage? - Expiration? - Freeze/thaw cycles? start->check_reagents reagents_ok Problem Found? check_reagents->reagents_ok check_conditions Check Assay Conditions: - Correct pH? - Correct Temperature? - Correct Buffer? conditions_ok Problem Found? check_conditions->conditions_ok check_protocol Check Protocol: - Correct concentrations? - Correct incubation times? protocol_ok Problem Found? check_protocol->protocol_ok reagents_ok->check_conditions No fix Fix Issue & Rerun Assay reagents_ok->fix Yes conditions_ok->check_protocol No conditions_ok->fix Yes protocol_ok->fix Yes check_enzyme Check Enzyme Integrity: - Run SDS-PAGE - Perform protein assay protocol_ok->check_enzyme No enzyme_degraded Enzyme Degraded? check_enzyme->enzyme_degraded purify_new Purify/Order New Enzyme enzyme_degraded->purify_new Yes check_inhibitor Check for Inhibitors: - Run dilution series - Perform kinetic analysis enzyme_degraded->check_inhibitor No inhibitor_present Inhibitor Present? check_inhibitor->inhibitor_present remove_inhibitor Remove Inhibitor (e.g., Dialysis) & Rerun inhibitor_present->remove_inhibitor Yes consult Consult Literature or Technical Support inhibitor_present->consult No

Caption: A decision tree for troubleshooting low enzyme activity.

Experimental Protocols

Protocol 1: General Enzyme Kinetics Assay (Spectrophotometric)

This protocol outlines a basic method for determining enzyme activity by monitoring changes in absorbance over time.

Materials:

  • Spectrophotometer (UV-Vis)

  • Temperature-controlled cuvette holder

  • Enzyme stock solution

  • Substrate stock solution

  • Assay buffer (optimized for pH and ionic strength)

  • Cofactors (if required)

  • Reaction cuvettes

Procedure:

  • Preparation: Turn on the spectrophotometer and allow the lamp to warm up. Set the instrument to the correct wavelength for detecting the substrate or product. Set the cuvette holder to the optimal temperature.[18]

  • Reaction Mix: In a cuvette, prepare the reaction mixture by adding the assay buffer, substrate, and any necessary cofactors. The total volume is typically 1 mL for a standard cuvette. Do not add the enzyme yet.

  • Blanking: Place the cuvette in the spectrophotometer and zero the instrument. This is your blank and accounts for any non-enzymatic reaction.[18][19]

  • Initiate Reaction: Remove the cuvette, add a small, precise volume of the enzyme solution to initiate the reaction, and mix gently but thoroughly (e.g., by inverting with parafilm or pipetting).[18][19]

  • Data Collection: Immediately place the cuvette back into the spectrophotometer and start recording the absorbance at fixed time intervals (e.g., every 15-30 seconds) for a set duration (e.g., 5-10 minutes).[19]

  • Analysis: Plot absorbance versus time. The initial reaction velocity is the slope of the linear portion of this curve.[12] Ensure that less than 10% of the substrate has been converted to the product to maintain initial velocity conditions.[12]

  • Calculate Activity: Convert the change in absorbance per unit of time to the concentration of product formed or substrate consumed using the Beer-Lambert law (A = εcl). Express enzyme activity in standard units (e.g., µmol/min).

Disclaimer: The "MOG pathway" is presented here as a hypothetical construct for illustrative purposes. The troubleshooting principles are general and applicable to a wide range of enzymatic assays.

References

Technical Support Center: Optimizing MOG Pathway Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) pathway. Our goal is to help you overcome common experimental challenges and optimize your research outcomes.

Frequently Asked Questions (FAQs)

1. What is the MOG pathway?

Myelin Oligodendrocyte Glycoprotein (MOG) is a protein located on the surface of oligodendrocytes and the outermost layer of the myelin sheath in the central nervous system (CNS).[1][2] While its precise functions are still under investigation, it is thought to act as a cell adhesion molecule and play a role in regulating microtubule stability.[2] In the context of MOG antibody-associated disease (MOGAD), the "MOG pathway" refers to the immunopathological cascade initiated by the binding of anti-MOG antibodies (primarily IgG1) to the MOG protein.[2] This binding can trigger a host of downstream events, including complement activation and antibody-dependent cellular cytotoxicity, ultimately leading to demyelination and neurological damage.[2][3]

2. What are the key components of the MOG signaling cascade in MOGAD?

The MOG signaling cascade in MOGAD is primarily driven by the interaction between anti-MOG antibodies and MOG on oligodendrocytes. Key components include:

  • Myelin Oligodendrocyte Glycoprotein (MOG): The target antigen expressed on the surface of oligodendrocytes and myelin sheaths.[1][2]

  • Anti-MOG Antibodies (MOG-IgG): Pathogenic autoantibodies, predominantly of the IgG1 subclass, that specifically bind to MOG.[1][2]

  • Complement System: Binding of MOG-IgG to MOG can activate the classical complement pathway, leading to the formation of the membrane attack complex (MAC) and cell lysis.[2]

  • Immune Cells:

    • Natural Killer (NK) Cells: Can mediate antibody-dependent cellular cytotoxicity (ADCC) by binding to the Fc region of MOG-IgG.[4]

    • Macrophages/Microglia: Can be activated and contribute to demyelination and inflammation.[1]

    • T Cells: Both CD4+ and CD8+ T cells are implicated in the inflammatory response in MOGAD lesions.[1]

  • Cytokines and Chemokines: Pro-inflammatory cytokines like IL-6 and TNF-α are often elevated in MOGAD patients and contribute to the inflammatory milieu.[1]

3. What are the common experimental models to study MOG pathway flux?

Several experimental models are used to investigate the MOG pathway:

  • In Vitro Cell-Based Assays: These are the gold standard for detecting MOG-IgG and are crucial for studying the binding of antibodies to MOG.[5][6] Live cells transfected to express full-length human MOG on their surface are incubated with patient serum, and the binding of MOG-IgG is detected using a fluorescently labeled secondary antibody.[7]

  • Experimental Autoimmune Encephalomyelitis (EAE) Models: Animal models, typically in rodents, are used to study the in vivo effects of the MOG pathway.[1] However, it's important to note that most human MOG antibodies do not recognize rodent MOG, which can limit the direct translational relevance of some of these models.[2]

  • Ex Vivo Slice Cultures: Organotypic slice cultures of brain or spinal cord tissue can be used to study the direct effects of MOG antibodies on myelinated axons in a more complex, tissue-like environment.

4. How can I measure the activity of the MOG pathway?

Measuring MOG pathway "activity" or "flux" can be approached in several ways depending on the experimental question:

  • Quantification of MOG-IgG Titers: The most direct measure is the level of anti-MOG antibodies in serum or cerebrospinal fluid (CSF), typically determined by cell-based assays using flow cytometry or immunofluorescence.[5][6][7]

  • Complement Deposition Assays: Measuring the deposition of complement components (e.g., C1q, C3b, C5b-9) on MOG-expressing cells after incubation with MOG-IgG-positive serum can quantify complement-dependent cytotoxicity.

  • Antibody-Dependent Cellular Cytotoxicity (ADCC) Assays: Co-culturing MOG-expressing target cells with effector immune cells (like NK cells) in the presence of MOG-IgG and measuring target cell lysis can assess ADCC.[4]

  • In Vivo Readouts in EAE Models: In animal models, pathway activity can be assessed by clinical scoring of neurological deficits, histological analysis of demyelination and immune cell infiltration in the CNS, and measurement of pro-inflammatory cytokine levels.[1]

Troubleshooting Guides

Guide 1: Inconsistent or Low Signal in MOG-IgG Cell-Based Assays

Problem: You are experiencing high variability, low positive signals, or false negatives in your MOG-IgG cell-based assay (CBA).

Potential Cause Recommended Solution
Poor Transfection Efficiency Optimize your transfection protocol for the cell line used (e.g., HEK293 cells). Ensure the MOG expression plasmid is of high quality. Use a reporter gene (e.g., GFP) to monitor transfection efficiency.
Incorrect MOG Conformation Use a cell-based assay with live, non-permeabilized cells to ensure MOG is in its native conformational state, which is crucial for antibody binding.[6] Assays using denatured MOG (like ELISA or Western blot) have low specificity.[6]
Low Titer of MOG-IgG in Sample Concentrate the patient serum or CSF sample. Be aware that low-titer positives can sometimes be false positives.[8] Consider performing the assay at multiple dilutions.[6]
Suboptimal Antibody Dilutions Titrate your primary (patient serum) and secondary antibodies to find the optimal concentrations that yield a strong signal with low background.
Cell Line Issues Ensure your cell line does not have high background fluorescence. Regularly check for contamination.
Assay Method Sensitivity Flow cytometry-based CBAs (CBA-FC) may offer different sensitivity and specificity compared to immunofluorescence-based CBAs (CBA-IF).[6] The choice of assay can impact results, especially for low-titer samples.
Guide 2: High Background or Non-Specific Binding in Immunoassays

Problem: Your Western blots, ELISAs, or immunofluorescence experiments show high background, making it difficult to interpret the results.

Potential Cause Recommended Solution
Primary Antibody Concentration Too High Titrate the primary antibody to determine the optimal concentration that provides a strong specific signal with minimal background.[9]
Insufficient Washing Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.[9]
Blocking Inefficiency Optimize the blocking buffer. Common blocking agents include bovine serum albumin (BSA) and non-fat dry milk. The choice of blocking agent and its concentration may need to be optimized for your specific assay.
Non-Specific Secondary Antibody Binding Run a control with only the secondary antibody to check for non-specific binding. If this is an issue, consider using a pre-adsorbed secondary antibody.
Contaminated Reagents Ensure all buffers and reagents are fresh and free of contamination.[9]

Experimental Protocols

Detailed Methodology for MOG-IgG Detection by Live Cell-Based Assay using Flow Cytometry

This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.

  • Cell Culture and Transfection:

    • Culture human embryonic kidney (HEK293) cells in appropriate media.

    • Transfect the cells with a plasmid encoding full-length human MOG. Co-transfection with a GFP-expressing plasmid can be used to identify transfected cells.

    • Allow 24-48 hours for MOG expression.

  • Cell Preparation:

    • Harvest the cells using a gentle, non-enzymatic cell dissociation buffer.

    • Wash the cells with a FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

    • Resuspend the cells to a concentration of 1-2 x 10^6 cells/mL.

  • Incubation with Serum:

    • Add patient serum at various dilutions (e.g., 1:20, 1:100, 1:500) to the cell suspension.

    • Include positive and negative control sera in each experiment.

    • Incubate for 30-60 minutes at 4°C to allow for antibody binding.

  • Secondary Antibody Staining:

    • Wash the cells twice with FACS buffer to remove unbound primary antibodies.

    • Resuspend the cells in FACS buffer containing a fluorescently labeled secondary antibody that recognizes human IgG (e.g., Alexa Fluor 647-conjugated anti-human IgG).

    • Incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in a final volume of 300-500 µL of FACS buffer.

    • Acquire the data on a flow cytometer.

    • Gate on the live, single-cell population.

    • If a GFP reporter was used, compare the fluorescence of the secondary antibody in the GFP-positive (MOG-expressing) and GFP-negative (non-MOG-expressing) populations.

    • A positive result is indicated by a significant shift in fluorescence in the MOG-expressing cells incubated with patient serum compared to control serum.

Visualizations

MOG_Signaling_Pathway cluster_Oligodendrocyte Oligodendrocyte/Myelin Sheath cluster_Extracellular Extracellular Space cluster_Downstream Downstream Pathogenic Effects MOG MOG Demyelination Demyelination & Neuronal Damage MOG->Demyelination MOG_IgG MOG-IgG MOG_IgG->MOG Binding Complement_Activation Complement Activation (MAC formation) MOG_IgG->Complement_Activation Initiates ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) MOG_IgG->ADCC Mediates Complement Complement Proteins (C1q) Complement->MOG_IgG Binds to Fc region NK_Cell NK Cell NK_Cell->MOG_IgG Binds to Fc region Complement_Activation->Demyelination ADCC->Demyelination

Caption: Simplified MOG signaling pathway in MOGAD.

MOG_IgG_Detection_Workflow start Start: Patient Serum Sample he_cells HEK293 Cells Transfected with full-length MOG start->he_cells incubation Incubate Cells with Patient Serum he_cells->incubation wash1 Wash to Remove Unbound Antibodies incubation->wash1 secondary_ab Add Fluorescently Labeled Anti-Human IgG wash1->secondary_ab wash2 Wash to Remove Unbound Secondary Ab secondary_ab->wash2 analysis Analyze by Flow Cytometry or Immunofluorescence wash2->analysis result Result: MOG-IgG Positive/Negative analysis->result

Caption: Experimental workflow for MOG-IgG detection.

Troubleshooting_Tree start Inconsistent/Low Signal in MOG-IgG Assay? check_transfection Check Transfection Efficiency (e.g., with GFP reporter) start->check_transfection transfection_ok Transfection OK? check_transfection->transfection_ok optimize_transfection Optimize Transfection Protocol transfection_ok->optimize_transfection No check_assay_conditions Review Assay Conditions transfection_ok->check_assay_conditions Yes live_cells Using Live Cells? check_assay_conditions->live_cells use_live_cells Switch to Live Cell Assay live_cells->use_live_cells No titrate_abs Titrate Primary and Secondary Antibodies live_cells->titrate_abs Yes check_controls Review Positive/Negative Controls titrate_abs->check_controls controls_ok Controls Working? check_controls->controls_ok troubleshoot_reagents Troubleshoot Reagents/Cell Line controls_ok->troubleshoot_reagents No end Problem Likely Resolved controls_ok->end Yes

Caption: Troubleshooting decision tree for MOG-IgG assays.

References

Technical Support Center: Enhancing Monooxygenase Kinetic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the kinetic efficiency of monooxygenase pathway enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving the kinetic efficiency of monooxygenase enzymes?

A1: The two most powerful and widely used strategies are Directed Evolution and Site-Directed Mutagenesis.

  • Directed Evolution: This method mimics natural evolution in a laboratory setting. It involves creating a large library of enzyme variants through random mutagenesis, followed by screening or selection for mutants with improved properties, such as higher catalytic activity or stability.[1] Techniques like error-prone PCR are used to introduce these random mutations.[2]

  • Site-Directed Mutagenesis: This is a rational design approach where specific amino acid residues in the enzyme's active site or other important regions are intentionally changed.[3] This method is often guided by structural information or computational modeling to predict beneficial mutations.[3]

Q2: What is a monooxygenase and what are some key types?

A2: A monooxygenase is an enzyme that incorporates one atom of molecular oxygen into a substrate, with the other oxygen atom being reduced to water.[4][5] These enzymes are involved in a wide range of metabolic processes.[4][5] Key types include:

  • Cytochrome P450 Monooxygenases (CYPs): A large and diverse superfamily of heme-containing enzymes involved in the metabolism of a vast array of compounds, including drugs and xenobiotics.[6][7]

  • Flavin-dependent Monooxygenases: These enzymes use a flavin cofactor (FAD or FMN) to activate molecular oxygen. A notable example is the Baeyer-Villiger monooxygenase (BVMO) class, which is used in various biocatalytic applications.[8]

Q3: How do I choose between directed evolution and site-directed mutagenesis?

A3: The choice depends on the amount of prior knowledge you have about the enzyme:

  • Choose Directed Evolution when: You have limited structural or mechanistic information. It's a powerful tool for exploring a vast sequence space to discover unexpected beneficial mutations.

  • Choose Site-Directed Mutagenesis when: You have a good understanding of the enzyme's structure and mechanism. This allows for targeted modifications to residues known or predicted to be important for catalysis or substrate binding.

Often, a combination of both approaches, known as semi-rational design, is employed.[9]

Troubleshooting Guides

Site-Directed Mutagenesis Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No or very few colonies after transformation - Inefficient competent cells- Incorrect antibiotic selection- Low PCR product yield- DpnI digestion failed- Use highly competent cells (>10⁷ cfu/µg)- Double-check the antibiotic resistance of your plasmid and use fresh plates- Optimize PCR conditions (annealing temperature, extension time, template concentration)- Ensure template plasmid was isolated from a dam+ E. coli strain for proper DpnI digestion.[10] Increase DpnI digestion time.[6]
Colonies contain only the wild-type plasmid - Incomplete DpnI digestion of template DNA- Too much template DNA used in PCR- Increase DpnI digestion time or use more enzyme.[6]- Reduce the amount of template DNA in the PCR reaction (1-10 ng is often sufficient).[11]
Undesired mutations in the plasmid - Low fidelity of the DNA polymerase- Contaminated primers or template DNA- Use a high-fidelity DNA polymerase for PCR.- Ensure primers are of high quality and the template DNA sequence is verified.
Low mutation efficiency - Suboptimal primer design- Design primers between 25-45 bases in length with the mutation in the center.[12]- Aim for a GC content of at least 40% and terminate primers with a G or C.[12]- Use an online tool to calculate the optimal annealing temperature.[11]
Directed Evolution Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
PCR failure or low yield in error-prone PCR - Suboptimal PCR conditions- Incorrect concentration of MnCl₂- Optimize annealing temperature, extension time, and number of cycles.- Titrate the concentration of MnCl₂ to achieve the desired mutation rate. Too high a concentration can inhibit the PCR.
No improved mutants found after screening - Screening assay is not sensitive or reliable enough- Library size is too small- The desired improvement is not accessible through single mutations- Develop a robust high-throughput screening assay that can detect small improvements in activity.- Increase the number of screened clones to better cover the sequence space.- Consider techniques like DNA shuffling to recombine beneficial mutations from different variants.
Mutants have increased activity but decreased stability - Mutations that enhance catalysis may destabilize the protein structure- Screen for both activity and thermostability in parallel.- Introduce stabilizing mutations identified through rational design or consensus approaches.

Quantitative Data on Kinetic Improvements

The following tables summarize kinetic data for wild-type and engineered monooxygenases to illustrate the potential for improvement.

Table 1: Kinetic Parameters of a Baeyer-Villiger Monooxygenase (BVMO) and its Mutants

Enzyme VariantSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Fold Improvement (kcat/Km)
Wild-TypeCyclohexanone0.1210.58.75 x 10⁴1.0
Mutant L-4Cyclohexanone0.1018.91.89 x 10⁵2.2
Mutant L-7Cyclohexanone0.0826.33.29 x 10⁵3.8
Wild-TypePhenylacetone0.558.21.49 x 10⁴1.0
Mutant L-4Phenylacetone0.4115.13.68 x 10⁴2.5
Mutant L-7Phenylacetone0.3521.76.20 x 10⁴4.2

Data adapted from a study on improving BVMO stability and activity.[13]

Table 2: Improvement of 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H) Activity on a Non-natural Substrate

Enzyme VariantSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Fold Improvement (kcat/Km)
Wild-TypeResveratrol125.30.018143.71.0
I157L MutantResveratrol89.60.045502.23.5
I157L/A211D MutantResveratrol78.20.053677.74.7

Data adapted from a study on engineering 4HPA3H for improved o-hydroxylation efficiency.[14]

Experimental Protocols

Error-Prone PCR (epPCR) for Random Mutagenesis

This protocol is a general guideline and may require optimization.

Materials:

  • DNA template (plasmid containing the gene of interest)

  • Forward and reverse primers

  • Taq DNA polymerase (or a polymerase blend for mutagenesis)

  • dNTP mix

  • Reaction buffer (with MgCl₂)

  • MnCl₂ solution

  • PCR tubes and thermal cycler

Procedure:

  • Reaction Setup: Prepare a master mix with all components except the template DNA and primers. A typical 50 µL reaction includes:

    • 5 µL 10x PCR Buffer

    • 1 µL dNTP mix (10 mM each)

    • 0.5 µL Forward Primer (20 µM)

    • 0.5 µL Reverse Primer (20 µM)

    • 1 µL Template DNA (e.g., 10 ng)

    • Variable amount of MnCl₂ (e.g., 0-1 mM final concentration) to modulate the mutation rate.

    • 0.5 µL Taq DNA polymerase

    • Add nuclease-free water to 50 µL.

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2 minutes.

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55°C for 30 seconds (adjust based on primer Tm).

      • Extension: 72°C for 1 minute per kb of gene length.

    • Final Extension: 72°C for 5-10 minutes.

    • Hold: 4°C.

  • Analysis and Purification: Run a small sample on an agarose (B213101) gel to confirm amplification. Purify the PCR product using a commercial kit.

  • Library Creation: Clone the purified, mutated PCR products into an expression vector. Transform into a suitable host for screening.

QuikChange™ Site-Directed Mutagenesis

This protocol is based on the widely used QuikChange™ method.

Materials:

  • dsDNA plasmid template

  • Two complementary mutagenic primers

  • High-fidelity DNA polymerase (e.g., Pfu)

  • dNTP mix

  • Reaction buffer

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Primer Design: Design two complementary primers, 25-45 bases long, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.[12]

  • PCR Amplification:

    • Set up a 50 µL PCR reaction with 5-50 ng of plasmid template, 125 ng of each primer, 1 µL of dNTP mix, and 2.5 U of high-fidelity polymerase.

    • Use a thermal cycler with the following parameters (adjust as needed):

      • Initial Denaturation: 95°C for 30 seconds.

      • 12-18 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55°C for 1 minute.

        • Extension: 68°C for 1 minute per kb of plasmid length.

      • Hold: 4°C.

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification reaction. Incubate at 37°C for at least 1 hour to digest the parental, methylated template DNA.[15]

  • Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA. Plate on selective media and incubate overnight.

  • Verification: Select several colonies, isolate the plasmid DNA, and verify the desired mutation by DNA sequencing.

Standard Enzyme Kinetic Assay

This protocol outlines a general procedure for determining Km and Vmax.

Materials:

  • Purified enzyme solution of known concentration

  • Substrate stock solution

  • Assay buffer (optimal pH and temperature)

  • Cofactors (e.g., NADPH for many monooxygenases)

  • Spectrophotometer or other detection instrument

Procedure:

  • Preparation: Prepare a series of substrate dilutions in the assay buffer. Keep all solutions on ice.

  • Assay Setup: In a cuvette or microplate well, combine the assay buffer, cofactor (if needed), and substrate at a specific concentration. Allow the mixture to equilibrate to the desired temperature.

  • Initiate Reaction: Add a small, fixed amount of the enzyme solution to initiate the reaction. Mix quickly and immediately start recording the change in absorbance or fluorescence over time. For many monooxygenases, the consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.

  • Measure Initial Velocity (v₀): Determine the initial reaction rate by calculating the slope of the linear portion of the progress curve (absorbance vs. time).

  • Repeat for All Substrate Concentrations: Repeat steps 2-4 for each substrate concentration.

  • Data Analysis: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.[7]

Visualizations

Experimental Workflow for Directed Evolution

Directed_Evolution_Workflow cluster_0 Gene Library Creation cluster_1 Screening/Selection cluster_2 Analysis & Further Rounds Wild_Type_Gene Wild-Type Gene Error_Prone_PCR Error-Prone PCR Wild_Type_Gene->Error_Prone_PCR Mutant_Gene_Library Mutant Gene Library Error_Prone_PCR->Mutant_Gene_Library Cloning Cloning into Expression Vector Mutant_Gene_Library->Cloning Expression_Host_Library Library in Expression Host Cloning->Expression_Host_Library High_Throughput_Screening High-Throughput Screening Expression_Host_Library->High_Throughput_Screening Identify_Hits Identify 'Hits' (Improved Mutants) High_Throughput_Screening->Identify_Hits Sequence_Analysis Sequence Analysis of Hits Identify_Hits->Sequence_Analysis Next_Round Next Round of Evolution (e.g., DNA Shuffling) Identify_Hits->Next_Round Characterization Kinetic Characterization Sequence_Analysis->Characterization Optimized_Enzyme Optimized Enzyme Characterization->Optimized_Enzyme Next_Round->Error_Prone_PCR

Caption: Workflow for improving enzyme kinetics via directed evolution.

Allosteric Regulation of a Cytochrome P450 Monooxygenase

Allosteric_Regulation cluster_P450 Cytochrome P450 Enzyme P450_Inactive Inactive/Low-Activity Conformation P450_Active Active Conformation P450_Inactive->P450_Active Conformational Change P450_Active->P450_Inactive Returns to Inactive State Product Product P450_Active->Product Catalysis Substrate Substrate Substrate->P450_Inactive Binds to Active Site Effector Allosteric Effector Effector->P450_Inactive Binds to Allosteric Site

References

Balancing redox cofactors in the engineered MOG pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with engineered "Metabolite-of-Interest-Generating" (MOG) pathways. The primary focus is on diagnosing and resolving issues related to the balancing of redox cofactors, namely NAD+/NADH and NADP+/NADPH, which are critical for optimal pathway function and product yield.

Frequently Asked Questions (FAQs)

Q1: What is redox balance and why is it critical in engineered metabolic pathways?

A1: Redox balance refers to the maintenance of a stable ratio between oxidized (NAD+, NADP+) and reduced (NADH, NADPH) forms of nicotinamide (B372718) adenine (B156593) dinucleotide cofactors within a cell. These molecules are essential electron carriers for hundreds of metabolic reactions. Engineered pathways often introduce high demands for either NADH or NADPH for reductive biosynthesis steps. If the cell's native metabolism cannot regenerate the required cofactor at a sufficient rate, the pathway stalls, leading to low product yield, poor cell growth, and the accumulation of toxic byproducts.[1][2]

Q2: What are the distinct roles of the NADH/NAD+ and NADPH/NADP+ pools?

A2: Generally, the two cofactor pools serve different functions. The NAD+/NADH couple is primarily involved in catabolism (breaking down molecules like glucose to generate energy), where the ratio of NAD+/NADH is kept high.[3] Conversely, the NADP+/NADPH couple is mainly used in anabolism (building complex molecules like fatty acids, amino acids, and the target MOG), where the cell maintains a highly reduced state with a high NADPH/NADP+ ratio to provide ample reducing power for biosynthesis.[3][4] Disrupting these natural ratios can have widespread effects on cellular health.

Q3: What are the primary native pathways for NADPH regeneration?

A3: The main sources of NADPH in most microbial hosts are the oxidative Pentose Phosphate Pathway (PPP), the Entner-Doudoroff (ED) pathway, and the isocitrate dehydrogenase step within the Tricarboxylic Acid (TCA) cycle.[5][6] When engineering a pathway with a high NADPH demand, strategies often focus on redirecting carbon flux through these native regenerative pathways.[7]

Q4: How can redox cofactor ratios be accurately measured?

A4: Accurate measurement is challenging due to the rapid turnover and instability of these cofactors. The most reliable methods involve rapid quenching of metabolic activity followed by specific extraction protocols to prevent interconversion between oxidized and reduced forms. Quantification is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS) or enzymatic cycling assays.[8] Inconsistent measurements often point to issues in the sample preparation steps.

Troubleshooting Guide

This guide addresses common problems encountered during the operation of engineered MOG pathways, with a focus on redox-related issues.

Problem 1: Low or no yield of the target metabolite.

Possible Cause Diagnostic Step Recommended Solution
Insufficient NADPH Supply: The MOG pathway contains one or more NADPH-dependent reductase enzymes that are rate-limiting due to a lack of reducing power.[4]Quantify intracellular NADPH/NADP+ ratio. Analyze for accumulation of the substrate of the suspected NADPH-dependent enzyme.Overexpress key NADPH-generating enzymes: Increase expression of genes like zwf (glucose-6-phosphate dehydrogenase) or gnd (6-phosphogluconate dehydrogenase) to boost flux through the Pentose Phosphate Pathway.[6] Introduce an alternative NADPH source: Express an NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) or a soluble transhydrogenase (UdhA) to convert NADH to NADPH.[5]
Excess NADH Accumulation: The pathway or host metabolism generates more NADH than can be re-oxidized, leading to a high NADH/NAD+ ratio which can inhibit key enzymes (e.g., in glycolysis).[9]Measure the intracellular NADH/NAD+ ratio. Analyze the culture supernatant for fermentation byproducts like lactate, ethanol, or acetate.Introduce an NADH sink: Express a water-forming NADH oxidase (noxE) to re-oxidize excess NADH to NAD+ without producing byproducts. Reroute pathways: Engineer enzymes in the MOG pathway to utilize NADH instead of NADPH where chemically feasible, or vice-versa to better match the host's native redox state.
Metabolic Burden: High-level expression of pathway enzymes drains cellular resources, including cofactors, leading to poor overall metabolic function and growth.[8]Monitor cell growth (OD600) and compare the engineered strain to a control. Use proteomics or transcriptomics to assess the expression burden.Tune enzyme expression: Use weaker or inducible promoters and lower copy-number plasmids to balance pathway expression with host cell fitness.[8] Genomic Integration: Integrate the MOG pathway genes into the host chromosome for more stable, moderate expression.[8]

Problem 2: Host cells exhibit poor growth or die after pathway induction.

Possible Cause Diagnostic Step Recommended Solution
Severe Redox Imbalance: A drastic shift in the NADH/NAD+ or NADPH/NADP+ ratio creates a highly stressful intracellular environment, inhibiting essential cellular processes.[2]Measure both NADH/NAD+ and NADPH/NADP+ ratios post-induction. Perform a viability assay (e.g., plate counts) to quantify cell death.Dynamic Pathway Regulation: Implement biosensors that respond to redox state or metabolite levels to dynamically control the expression of pathway genes, turning them on only when the cell is metabolically ready.[10] Cofactor Regeneration Module: Co-express a dedicated cofactor regeneration system alongside the MOG pathway, such as a glucose dehydrogenase (gdh) coupled with its substrate (glucose) to specifically regenerate NADPH.[11]
Toxicity of Intermediates: A bottleneck in the pathway, often caused by an imbalance in enzyme expression or cofactor availability, leads to the accumulation of a toxic intermediate metabolite.[8]Use LC-MS to perform intracellular metabolomics, looking for the accumulation of any pathway intermediates.Balance Pathway Flux: Adjust the relative expression levels of each enzyme in the pathway to prevent the buildup of any single intermediate. This can be achieved by using a library of promoters with different strengths.[10] Enzyme Engineering: If an enzyme has poor kinetics, use protein engineering to improve its efficiency and reduce substrate accumulation.

Experimental Protocols & Data

Protocol: Quantification of Redox Cofactors by LC-MS

This protocol is a generalized workflow for the accurate measurement of NAD+, NADH, NADP+, and NADPH.

  • Cell Quenching (Critical Step):

    • Rapidly withdraw a known volume of cell culture.

    • Immediately quench metabolic activity by plunging the sample into a quenching solution kept at <-40°C. A common solution is a 60:40 methanol:water mix. The goal is to halt enzymatic activity instantly to prevent changes in cofactor ratios.

  • Cofactor Extraction:

    • Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

    • Discard the supernatant and resuspend the pellet in an extraction solvent. An acidic extraction (e.g., using formic acid) is often used to stabilize the oxidized forms (NAD+, NADP+), while a basic extraction stabilizes the reduced forms (NADH, NADPH). For simultaneous measurement, a buffered solvent system is required.

  • Sample Preparation:

    • Lyse the cells in the extraction solvent (e.g., via bead beating or sonication) while keeping the sample cold.

    • Centrifuge to remove cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extract using a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

    • Use a suitable chromatography column (e.g., HILIC or ion-pairing reversed-phase) to separate the different cofactor forms.

    • Quantify the analytes using stable isotope-labeled internal standards and a standard curve.

Data Tables

Table 1: Common Genetic Strategies for Balancing Redox Cofactors

StrategyTargetGene ExamplesExpected Outcome
Enhance NADPH Supply Pentose Phosphate Pathwayzwf, gndIncreases NADPH generation from glucose.
TranshydrogenasepntAB (membrane-bound), udhA (soluble)pntAB uses proton motive force to produce NADPH. udhA converts NADH to NADPH.[5]
NADP+-dependent DehydrogenaseEngineered gapN (GAPDH)Creates a new pathway for NADPH generation.
Enhance NAD+ Supply NADH OxidasenoxERe-oxidizes excess NADH to NAD+, consuming O2.
Cofactor Specificity EngineeringMutated DehydrogenasesChange an enzyme's preference from NADPH to NADH (or vice-versa) to better match supply.

Table 2: Typical Intracellular Cofactor Ratios in E. coli

Cofactor RatioCondition: Aerobic Growth on GlucoseCondition: Anaerobic Fermentation
NADH/NAD+ ~0.05 - 0.1> 0.5
NADPH/NADP+ ~1.5 - 2.0~1.0 - 1.5
Note: These values are approximate and can vary significantly based on strain, growth phase, and specific culture conditions.

Visualizations

Diagrams of Pathways and Workflows

MOG_Pathway cluster_host Host Central Metabolism cluster_ppp PPP cluster_mog Engineered MOG Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate Glycolysis R5P R5P G6P->R5P zwf, gnd TCA TCA Cycle Pyruvate->TCA Precursor Pathway Precursor Intermediate1 Intermediate A Precursor->Intermediate1 Enzyme 1 Intermediate2 Intermediate B Intermediate1->Intermediate2 Enzyme 2 (Reductase) MOG Metabolite of Interest (MOG) Intermediate2->MOG Enzyme 3 NADPH_pool NADPH NADP_pool NADP+ NADPH_pool->NADP_pool MOG Pathway Consumption NADP_pool->NADPH_pool PPP NADH_pool NADH NAD_pool NAD+ NAD_pool->NADH_pool Glycolysis

Caption: Hypothetical MOG pathway showing NADPH consumption and regeneration via the Pentose Phosphate Pathway (PPP).

Troubleshooting_Workflow start Problem: Low MOG Yield q1 Is cell growth normal? start->q1 a1_no Poor Growth/ Cell Death q1->a1_no No a1_yes Normal Growth q1->a1_yes Yes q3 Check for Toxicity / Burden a1_no->q3 q2 Measure Cofactor Ratios a1_yes->q2 result1 Imbalanced? (e.g., low NADPH) q2->result1 solution2 Tune Pathway Expression (Weaker Promoters) q3->solution2 result2 Balanced Ratios result1->result2 No solution1 Enhance Cofactor Regeneration (e.g., Overexpress PPP) result1->solution1 Yes solution3 Check Enzyme Expression & Activity result2->solution3

Caption: Troubleshooting workflow for diagnosing low product yield in an engineered pathway.

Quantification_Workflow culture 1. Cell Culture (Known Volume/Density) quench 2. Rapid Quenching (< -40°C Methanol) culture->quench extract 3. Cold Extraction (Acidic/Basic Buffer) quench->extract centrifuge1 4. Remove Cell Debris (Centrifugation) extract->centrifuge1 supernatant 5. Collect Supernatant (Metabolite Extract) centrifuge1->supernatant lcms 6. LC-MS/MS Analysis supernatant->lcms data 7. Data Analysis (Quantify vs Standards) lcms->data

Caption: Experimental workflow for the quantification of redox cofactors using LC-MS.

References

Technical Support Center: Mitigating Metabolic Burden from the Synthetic C4-Glyoxylate Cycle

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the implementation and optimization of the synthetic C4-glyoxylate cycle.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic burden imposed by the synthetic C4-glyoxylate cycle.

Q1: What is the primary cause of metabolic burden when introducing the synthetic C4-glyoxylate cycle?

A1: The primary cause of metabolic burden is the redirection of significant carbon flux away from central metabolism, particularly the tricarboxylic acid (TCA) cycle. This diversion can lead to an imbalance in the production of key metabolites, reducing equivalents (NADH and FADH2), and ATP. Specifically, the bypass of the two decarboxylation steps of the TCA cycle can disrupt the cellular redox potential and energy charge.[1] Additionally, the expression of heterologous enzymes for the cycle can consume cellular resources for protein synthesis, further contributing to the metabolic load.[2]

Q2: What are the typical symptoms of high metabolic burden in our engineered strains?

A2: Common symptoms include reduced growth rates, decreased biomass yield, lower product titers, and the accumulation of potentially toxic intermediates like glyoxylate (B1226380).[3] You may also observe changes in cellular morphology and reduced viability.

Q3: How can we quantify the metabolic burden in our experimental system?

A3: Metabolic burden can be quantified by measuring several key parameters. These include:

  • Growth Rate and Biomass Yield: A significant decrease compared to the wild-type or control strain is a primary indicator.

  • Substrate Consumption and Product Yield: A lower-than-expected product yield per unit of substrate consumed can indicate metabolic inefficiency.

  • Metabolite Profiling: Techniques like GC-MS or LC-MS can identify the accumulation of pathway intermediates or the depletion of essential metabolites.

  • 13C-Metabolic Flux Analysis (13C-MFA): This powerful technique provides a detailed map of carbon flow through the metabolic network, allowing for the direct visualization and quantification of flux redirection and metabolic bottlenecks.[1][4]

  • Cellular Energy and Redox State: Measuring the intracellular concentrations of ATP, ADP, AMP, NAD(P)H, and NAD(P)+ can reveal imbalances in the cell's energy and redox status.

Q4: What is glyoxylate toxicity and how can it be mitigated?

A4: Glyoxylate is a reactive aldehyde that can be toxic to cells at high concentrations.[1][3] It can react with cellular nucleophiles and lead to the formation of toxic byproducts. Mitigation strategies include:

  • Balancing Enzyme Expression: Fine-tuning the expression levels of isocitrate lyase (ICL) and malate (B86768) synthase (MS) to prevent the accumulation of glyoxylate.

  • Enzyme Engineering: Modifying the kinetic properties of MS to have a higher affinity for glyoxylate.

  • Dynamic Regulation: Implementing biosensors that respond to glyoxylate levels and regulate the expression of pathway enzymes accordingly.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Possible Causes Troubleshooting Steps
Low Product Yield 1. Suboptimal Enzyme Expression: Incorrect ratio of ICL to MS, or insufficient expression of either enzyme. 2. Flux Imbalance: Competition with the native TCA cycle for the common substrate, isocitrate. 3. Cofactor Limitation: Insufficient regeneration of NAD(P)H or ATP required for the overall pathway and cell maintenance. 4. Accumulation of Toxic Intermediates: High levels of glyoxylate may inhibit cellular processes.1. Optimize Enzyme Expression: Use different strength promoters or ribosome binding sites to titrate the expression levels of ICL and MS. 2. Redirect Flux: Downregulate the competing isocitrate dehydrogenase (ICDH) to channel more isocitrate into the glyoxylate cycle. This can be achieved through gene knockouts (e.g., icd mutants) or CRISPRi. 3. Enhance Cofactor Regeneration: Overexpress enzymes involved in cofactor regeneration pathways. 4. Quantify Intermediates: Use GC-MS or LC-MS to measure intracellular glyoxylate levels and adjust enzyme expression accordingly.
Reduced Growth Rate 1. High Metabolic Burden: The synthetic pathway is consuming too many cellular resources. 2. Depletion of Essential Precursors: The pathway is draining essential metabolites from central metabolism needed for biomass production. 3. Toxicity of Pathway Intermediates or Product. 1. Implement Dynamic Regulation: Use inducible promoters or biosensor-based systems to activate the pathway only after a sufficient cell density has been reached.[5][6][7][8] 2. Supplement Media: Add key metabolites that may be depleted to the growth media. 3. Identify and Mitigate Toxicity: Perform dose-response experiments to assess the toxicity of intermediates and the final product. Engineer the pathway to minimize the accumulation of toxic compounds.
Pathway Instability 1. Plasmid Loss: High metabolic burden can lead to the loss of plasmids carrying the synthetic pathway genes. 2. Evolutionary Instability: Mutations may arise that inactivate the synthetic pathway to relieve the metabolic burden.1. Chromosomal Integration: Integrate the synthetic pathway genes into the host chromosome for stable expression. 2. Use Selection Markers: Employ appropriate antibiotic or auxotrophic selection to maintain plasmids. 3. Long-term Cultivation Studies: Perform serial passaging experiments to assess the evolutionary stability of the engineered strain.

Section 3: Quantitative Data Summary

The following tables summarize quantitative data from studies on mitigating metabolic burden in strains with an engineered glyoxylate shunt.

Table 1: Effect of iclR and arcA Deletion on Biomass Yield in E. coli K12

StrainConditionBiomass Yield (C-mol/C-mol glucose)
Wild TypeGlucose Abundant~0.50
ΔarcAGlucose Abundant~0.55
ΔiclRGlucose Abundant~0.60
ΔarcAΔiclRGlucose Abundant~0.65[9]

Data adapted from literature to illustrate the positive effect of deleting negative regulators of the glyoxylate shunt and TCA cycle on biomass yield.

Table 2: Metabolic Flux Redistribution in E. coli K12 ΔarcAΔiclR

Metabolic FluxWild Type (%)ΔarcAΔiclR (%)
Glyoxylate Pathway< 5~30[9]
TCA Cycle (Isocitrate ->)> 95~70

This table demonstrates the significant redirection of carbon flux through the glyoxylate shunt upon deletion of the transcriptional repressors iclR and arcA.[9]

Table 3: Impact of Dynamic Regulation on Fatty Acid Production

Regulation StrategyCell Growth Rate (h⁻¹)Fatty Acid Titer Improvement
Uncontrolled Pathway0.322.1-fold
Dynamic Regulation (n=1)0.4115.7-fold[6]
Dynamic Regulation (n=3)0.45-

This table showcases the benefit of a dynamic regulatory system in balancing cell growth and product formation, leading to a significant improvement in fatty acid titer. 'n' represents the number of regulatory sites.[6]

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments to assess and troubleshoot metabolic burden.

Protocol 1: Isocitrate Lyase (ICL) Activity Assay

This protocol is adapted from a standard colorimetric assay.

Principle: Isocitrate is cleaved by ICL to produce succinate (B1194679) and glyoxylate. The glyoxylate then reacts with phenylhydrazine (B124118) to form a phenylhydrazone, which can be measured spectrophotometrically at 324 nm.

Reagents:

  • Assay Buffer: 50 mM Imidazole Buffer, pH 6.8

  • 50 mM MgCl₂

  • 10 mM EDTA

  • 40 mM Phenylhydrazine HCl

  • 10 mM DL-Isocitric Acid

  • Cell lysate containing ICL

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, MgCl₂, EDTA, and Phenylhydrazine HCl.

  • Add the cell lysate to the reaction mixture and pre-incubate at 30°C for 5 minutes.

  • Initiate the reaction by adding DL-Isocitric Acid.

  • Monitor the increase in absorbance at 324 nm for 5-10 minutes.

  • Calculate the enzyme activity based on the rate of phenylhydrazone formation. One unit of ICL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glyoxylate per minute under the assay conditions.[10]

Protocol 2: Malate Synthase (MS) Activity Assay

This protocol is based on a continuous spectrophotometric rate determination.

Principle: Malate synthase catalyzes the condensation of glyoxylate and acetyl-CoA to form malate and Coenzyme A (CoA). The released CoA reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm.

Reagents:

  • Assay Buffer: 50 mM Imidazole Buffer, pH 8.0

  • 100 mM MgCl₂

  • 2.5 mM Acetyl-CoA

  • 10 mM Glyoxylic Acid

  • 2 mM DTNB in 95% Ethanol

  • Cell lysate containing MS

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, MgCl₂, and DTNB.

  • Add the cell lysate and Acetyl-CoA to the reaction mixture and equilibrate to 30°C.

  • Initiate the reaction by adding Glyoxylic Acid.

  • Immediately monitor the increase in absorbance at 412 nm for 5 minutes.

  • Calculate the enzyme activity based on the rate of color formation. One unit of MS activity is defined as the amount of enzyme that catalyzes the cleavage of 1.0 µmole of acetyl-CoA per minute under the assay conditions.[11]

Protocol 3: 13C-Metabolic Flux Analysis (13C-MFA) - A General Workflow

This protocol provides a general workflow for performing 13C-MFA in engineered bacteria.

1. Experimental Design and Isotopic Labeling:

  • Define the metabolic network model of your engineered strain.
  • Select appropriate 13C-labeled substrates (e.g., [1,2-13C]glucose, [U-13C]glucose) to ensure sufficient labeling of key metabolites.[1]
  • Cultivate your engineered and control strains in a chemically defined medium containing the labeled substrate until a metabolic and isotopic steady state is reached.

2. Sample Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by transferring the cell culture to a cold solution (e.g., -20°C 60% methanol).
  • Separate the cells from the medium by centrifugation at a low temperature.
  • Extract intracellular metabolites using a suitable solvent system (e.g., a methanol:chloroform:water mixture).[11]

3. GC-MS Analysis of Metabolites:

  • Derivatize the extracted metabolites to increase their volatility for GC-MS analysis. A common method is a two-step process of methoximation followed by silylation.[3][12]
  • Analyze the derivatized samples using a GC-MS system to determine the mass isotopomer distributions of key metabolites, particularly proteinogenic amino acids.[13]

4. Data Analysis and Flux Calculation:

  • Use specialized software (e.g., WUflux, Metran) to fit the measured mass isotopomer distributions to the metabolic network model.[4][14]
  • The software will then calculate the intracellular metabolic fluxes, providing a quantitative map of carbon flow through the central metabolism and the synthetic pathway.

Section 5: Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways and experimental workflows relevant to mitigating the metabolic burden of the synthetic C4-glyoxylate cycle.

Glyoxylate_Cycle_Metabolic_Burden cluster_input Synthetic C4-Glyoxylate Cycle cluster_burden Metabolic Burden Isocitrate Isocitrate Glyoxylate Glyoxylate Isocitrate->Glyoxylate ICL Redox_Imbalance Redox Imbalance (NAD(P)H/NAD(P)+) Isocitrate->Redox_Imbalance Bypasses NADH generation in TCA Acetyl-CoA_in Acetyl-CoA Malate Malate Acetyl-CoA_in->Malate Glyoxylate->Malate MS Toxicity Glyoxylate Toxicity Glyoxylate->Toxicity Energy_Depletion Energy Depletion (ATP) Malate->Energy_Depletion Consumes Acetyl-CoA Reduced_Growth Reduced Growth Rate Low_Yield Low Product Yield Reduced_Growth->Low_Yield Toxicity->Reduced_Growth Redox_Imbalance->Reduced_Growth Energy_Depletion->Reduced_Growth

Diagram of the metabolic burden caused by the C4-glyoxylate cycle.

Troubleshooting_Workflow Start Low Product Yield or Poor Growth Measure Quantify: - Growth Rate - Product Titer - Enzyme Activities (ICL, MS) - Metabolite Levels (GC-MS) Start->Measure Analyze Analyze Data: - Identify Bottlenecks - Assess Toxicity - Determine Flux Distribution (13C-MFA) Measure->Analyze Hypothesize Identify Primary Cause? Analyze->Hypothesize Flux_Imbalance Flux Imbalance Hypothesize->Flux_Imbalance Yes Toxicity Intermediate Toxicity Hypothesize->Toxicity Yes Resource_Drain High Metabolic Load Hypothesize->Resource_Drain Yes Optimize_Expression Optimize Enzyme Expression Ratios Flux_Imbalance->Optimize_Expression Redirect_Flux Downregulate Competing Pathways (e.g., ICDH) Flux_Imbalance->Redirect_Flux Toxicity->Optimize_Expression Dynamic_Regulation Implement Dynamic Regulation Resource_Drain->Dynamic_Regulation End Improved Performance Optimize_Expression->End Dynamic_Regulation->End Redirect_Flux->End

A general workflow for troubleshooting poor performance.

Signaling_Response cluster_stress Metabolic Stress cluster_signaling Signaling Pathways cluster_response Cellular Response Metabolic_Imbalance Metabolic Imbalance (e.g., high Acetyl-CoA, low ATP) ArcAB ArcA/ArcB System Metabolic_Imbalance->ArcAB Senses redox state cAMP_CRP cAMP-CRP Complex Metabolic_Imbalance->cAMP_CRP Senses carbon source availability Oxidative_Stress Oxidative Stress (ROS) Stress_Response General Stress Response (e.g., RpoS) Oxidative_Stress->Stress_Response TCA_Repression TCA Cycle Repression ArcAB->TCA_Repression Glyoxylate_Activation Glyoxylate Shunt Activation cAMP_CRP->Glyoxylate_Activation Growth_Modulation Growth Rate Modulation Stress_Response->Growth_Modulation

Signaling responses to metabolic stress from the C4-glyoxylate cycle.

References

Common challenges in scaling up MOG pathway-based production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MOG Pathway Production Scale-Up

Disclaimer: The "MOG (Metabolite of Interest Generation)" pathway detailed here is a representative, hypothetical metabolic pathway created to address common challenges in metabolic engineering and bioprocess scale-up. The principles, troubleshooting steps, and protocols are broadly applicable to various engineered biosynthetic pathways.

This guide is intended for researchers, scientists, and drug development professionals encountering challenges while scaling up production of a target molecule using an engineered microbial chassis.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial signs of a problem when moving from bench-scale to large-scale fermentation?

A1: Initial signs of trouble during scale-up often manifest as inconsistencies between production runs.[1] Key indicators include a significant drop in product titer (concentration), yield (product per substrate), or productivity (rate of production) compared to smaller-scale experiments. Other red flags are unexpected changes in cell growth patterns, the accumulation of toxic byproducts, and increased batch-to-batch variability.[1] In large-scale fermentors, issues like poor oxygen transfer rates and inadequate cooling capacity can also become limiting factors that were not apparent at the lab scale.[1][2]

Q2: How do I select the most appropriate microbial chassis for my engineered pathway?

A2: The choice of a microbial host or "chassis" is critical for successful industrial-scale production.[3] Key considerations include the organism's natural metabolic proximity to your desired pathway, its maintenance and energy costs, and the ease of genetic modification.[4] Organisms like Escherichia coli and Saccharomyces cerevisiae are widely used due to their well-characterized genetics and the extensive toolkit available for their engineering.[3][5] For industrial applications, it is also crucial to consider the chassis's robustness, tolerance to industrial conditions (e.g., shear stress, substrate impurities), and its classification as "Generally Recognized as Safe" (GRAS), which can simplify regulatory approval.[6]

Q3: What are the fundamental differences in process parameters between lab-scale and industrial-scale bioreactors?

A3: Moving from a lab-scale (e.g., 1-10 L) to an industrial-scale (e.g., >10,000 L) bioreactor introduces significant environmental heterogeneity.[7] In large tanks, perfect mixing is impossible, leading to gradients in temperature, pH, dissolved oxygen, and substrate concentration.[7] These gradients can stress the microorganisms, affecting their metabolism and reducing product yield.[7] Furthermore, the physical stress from agitation (shear stress) and higher hydrostatic pressure can also negatively impact cell viability and performance in ways not observed in smaller, more controlled environments.[7]

Q4: My product yield is low. What are the primary metabolic engineering strategies to improve it?

A4: To improve product yield, a systematic approach is needed. Common strategies include:

  • Overexpressing Rate-Limiting Enzymes: Identifying and increasing the expression of the slowest enzyme in the pathway can alleviate bottlenecks.[4]

  • Blocking Competing Pathways: Deleting genes for enzymes that divert precursors away from your target pathway can increase the carbon flux towards your product.[4]

  • Balancing Cofactors: Many enzymatic reactions depend on cofactors like NADH or NADPH. Engineering the pathway or host to regenerate these cofactors efficiently is crucial. An imbalance can severely limit product formation.[8]

  • Heterologous Gene Expression: Introducing genes from other organisms can create novel pathways or provide more efficient enzymes.[4]

  • Multivariate Modular Metabolic Engineering (MMME): This approach involves organizing pathway enzymes into modules and systematically varying their expression levels simultaneously to find an optimal balance of metabolic flux.[7]

Troubleshooting Guide

Problem 1: Cell growth is robust, but the final product titer is significantly lower than expected.

  • Possible Cause 1: Feedback Inhibition. High concentrations of the final product or an intermediate metabolite may be inhibiting a key enzyme in the biosynthetic pathway.

    • Solution: Test enzyme kinetics in the presence of varying product concentrations. If inhibition is detected, consider enzyme engineering to create a resistant variant or implement a continuous fermentation process where the product is removed as it's produced.

  • Possible Cause 2: Cofactor Imbalance. The pathway may have a high demand for a specific cofactor (e.g., NADPH), and the host cell cannot regenerate it fast enough to keep up with production. This is a common bottleneck in engineered pathways.[8]

    • Solution: Analyze the cell's redox state by measuring NADH/NAD+ and NADPH/NADP+ ratios. Consider engineering the host to favor the regeneration of the required cofactor, for example, by overexpressing enzymes in the pentose (B10789219) phosphate (B84403) pathway to increase NADPH supply.[9]

  • Possible Cause 3: Suboptimal Enzyme Expression. The expression levels of the pathway enzymes may not be balanced, leading to a "metabolic traffic jam."

    • Solution: Use a library of promoters with different strengths to tune the expression of each enzyme in the pathway. Analyze protein expression levels via SDS-PAGE or proteomics to confirm that all enzymes are being produced.

Problem 2: A specific pathway intermediate is accumulating to high levels, and cell growth is inhibited.

  • Possible Cause 1: Downstream Enzyme Bottleneck. The enzyme responsible for converting the accumulating intermediate is likely inefficient, poorly expressed, or unstable.

    • Solution: Increase the expression level of the downstream enzyme. If that fails, consider sourcing a more active enzyme from a different organism (heterologous expression) or using protein engineering to improve its kinetic properties (kcat, Km).[10]

  • Possible Cause 2: Intermediate Toxicity. The accumulating intermediate itself may be toxic to the host cell, causing growth arrest.

    • Solution: In addition to addressing the bottleneck, try to improve the host's tolerance. This can be achieved through adaptive laboratory evolution or by overexpressing efflux pumps that may transport the toxic compound out of the cell. Another strategy is to create synthetic enzyme complexes or scaffolds that channel the intermediate directly from one enzyme to the next, preventing its release into the cytosol.[11]

Problem 3: Fermentation performance is inconsistent across different batches at the pilot scale.

  • Possible Cause 1: Inoculum Quality. The age, size, or viability of the seed culture used to inoculate the bioreactor can significantly affect the fermentation outcome.

    • Solution: Standardize the inoculum development protocol completely, including the growth phase of the seed culture and the volume transferred. Ensure strict aseptic techniques to prevent contamination.

  • Possible Cause 2: Substrate Feed Variability. In fed-batch processes, minor variations in the feed rate or composition of the nutrient solution can lead to different metabolic responses.

    • Solution: Implement robust process analytical technology (PAT) to monitor and control the feed rate precisely. Ensure the composition of the feed medium is consistent.

  • Possible Cause 3: Environmental Gradients. As mentioned in the FAQs, large bioreactors can have zones of low oxygen or high substrate concentration that stress the cells.[7]

    • Solution: Optimize agitation and aeration rates to improve mixing, though this must be balanced against the risk of shear stress. Use computational fluid dynamics (CFD) models to predict and mitigate the formation of these gradients.[7]

Problem 4: The final product is difficult to purify from the fermentation broth.

  • Possible Cause 1: Product Instability. The product may be degrading during the fermentation or downstream processing due to pH, temperature, or oxidative stress.

    • Solution: Analyze product stability under various conditions to identify the cause. Adjust pH and temperature during harvesting and purification. Consider adding antioxidants if oxidation is an issue.

  • Possible Cause 2: Complex Impurity Profile. The host organism may produce byproducts that are structurally similar to the target molecule, making separation challenging.

    • Solution: Block the metabolic pathways leading to the problematic byproducts through gene knockouts. Optimize the purification process by exploring different chromatography methods (e.g., affinity, ion-exchange, reverse phase). Using affinity tags on the product can greatly simplify purification but may require a subsequent cleavage step.

Data Presentation: Impact of Engineering Strategies

The following tables summarize quantitative data on common scale-up challenges and the impact of various engineering interventions.

Table 1: Effect of Cofactor Balancing on Product Formation (Data synthesized from a study on engineered S. cerevisiae for ethanol (B145695) production[8])

Pathway ConfigurationSubstrate Utilization Time (Predicted)Ethanol Production Increase (Simulated)
Imbalanced D-xylose/L-arabinose PathwayBaselineBaseline
Cofactor-Balanced Pathway70% Reduction24.7% Increase

Table 2: Comparison of Strategies to Increase Alkane Production in E. coli (Data synthesized from a study on synthetic enzyme complexes[11])

Engineering StrategyFold Increase in Alkane Production
Unmodified Pathway1.0x (Baseline)
Fusion Protein (Enzymes linked)4.8x
DNA Scaffold (Enzymes co-localized)8.8x

Experimental Protocols

Protocol 1: Quantification of Target Molecule and Intermediates by HPLC

  • Objective: To measure the concentration of the desired product ("Mogamide") and identify any accumulating intermediates in the fermentation broth or cell lysate.

  • Methodology:

    • Sample Preparation:

      • Take a 1 mL sample from the bioreactor at regular time intervals (e.g., every 4-6 hours).

      • Centrifuge at 13,000 x g for 5 minutes to separate the supernatant (broth) from the cell pellet.

      • Store supernatant at -20°C. For intracellular metabolites, wash the pellet with a buffer, resuspend in a known volume, and lyse the cells (e.g., via bead beating or sonication). Centrifuge again and collect the lysate.

      • Filter the supernatant or lysate through a 0.22 µm syringe filter before analysis.

    • HPLC Analysis:

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically used. For example, start at 5% acetonitrile and ramp up to 95% over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to the appropriate wavelength for your compounds of interest (e.g., 280 nm), or a mass spectrometer (LC-MS) for higher sensitivity and specificity.

    • Quantification:

      • Create a standard curve by running known concentrations of your purified product and any suspected intermediates.

      • Calculate the concentration in your samples by comparing the peak area to the standard curve.

Protocol 2: In Vitro Enzyme Activity Assay

  • Objective: To determine the specific activity of a key enzyme in the MOG pathway from a cell-free extract.

  • Methodology:

    • Prepare Cell-Free Extract:

      • Harvest cells from the fermentation during the production phase.

      • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM phosphate buffer, pH 7.5, containing protease inhibitors).

      • Lyse the cells using a French press or sonicator on ice.

      • Centrifuge at 20,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant is the cell-free extract.

    • Protein Quantification:

      • Determine the total protein concentration of the cell-free extract using a Bradford or BCA assay.

    • Enzyme Assay:

      • The assay will depend on the specific reaction. A common method is a spectrophotometric assay that tracks the change in absorbance of a substrate, product, or cofactor (e.g., the oxidation of NADH to NAD+ at 340 nm).

      • Reaction Mixture: In a cuvette, combine a reaction buffer, the enzyme's substrate, and any required cofactors.

      • Initiate Reaction: Add a small volume of the cell-free extract to the cuvette to start the reaction.

      • Monitor: Immediately place the cuvette in a temperature-controlled spectrophotometer and record the change in absorbance over time.

    • Calculate Specific Activity:

      • The rate of the reaction is the change in absorbance per minute. Convert this to µmol of product formed per minute using the Beer-Lambert law.

      • Specific Activity = (µmol product/min) / (mg of total protein in extract). This value can be compared across different strains or fermentation conditions.[10]

Visualizations

MOG Pathway and Key Challenges

The following diagrams illustrate the hypothetical MOG pathway, a troubleshooting workflow for addressing common production issues, and the critical role of cofactor regeneration.

MOG_Pathway cluster_input Central Metabolism cluster_MOG_pathway Engineered MOG Pathway cluster_issues Common Bottlenecks AcetylCoA Acetyl-CoA MogA PreMOG AcetylCoA->MogA Enzyme1 MogB InterMOG MogA->MogB Enzyme2 (NADPH -> NADP+) B1 Toxic Accumulation of PreMOG MogA->B1 MogC Mogamide (Product) MogB->MogC Enzyme3 Enzyme1 Mog-Synthase 1 MogC->Enzyme1 Inhibits Enzyme2 Mog-Synthase 2 B2 Cofactor (NADPH) Limitation Enzyme2->B2 Enzyme3 Mog-Synthase 3 B3 Feedback Inhibition by Mogamide

Caption: Hypothetical MOG pathway showing conversion of Acetyl-CoA to Mogamide.

Troubleshooting_Workflow Start Low Product Yield CheckGrowth Is cell growth normal? Start->CheckGrowth CheckIntermediates Are intermediates accumulating? CheckGrowth->CheckIntermediates Yes OptimizeFermentation Optimize fermentation conditions (pH, O2, feed) CheckGrowth->OptimizeFermentation No CheckEnzymes Check enzyme expression & activity CheckIntermediates->CheckEnzymes No CheckToxicity Assess intermediate toxicity CheckIntermediates->CheckToxicity Yes CheckCofactors Analyze cofactor ratios (NADH/NADPH) CheckEnzymes->CheckCofactors Expression OK TuneExpression Tune enzyme expression levels CheckEnzymes->TuneExpression Low Expression OptimizeHost Optimize host chassis (e.g., improve tolerance) CheckToxicity->OptimizeHost

Caption: Troubleshooting workflow for low product yield in bioprocessing.

Cofactor_Regeneration cluster_host Host Central Metabolism cluster_pathway Engineered MOG Pathway Glucose Glucose PPP Pentose Phosphate Pathway (PPP) Glucose->PPP TCA TCA Cycle Glucose->TCA NADPH NADPH PPP->NADPH Generates TCA->NADPH Generates MOG_Pathway MOG Pathway Step (e.g., MogA -> MogB) NADP NADP+ MOG_Pathway->NADP Releases NADPH->MOG_Pathway Consumed by NADP->PPP Recycled to

References

Debugging unexpected phenotypes in MOG-engineered strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues and unexpected phenotypes encountered when working with cell lines engineered to express Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of MOG and why would its overexpression cause unexpected phenotypes?

Myelin Oligodendrocyte Glycoprotein (MOG) is a glycoprotein expressed on the outer surface of myelin sheaths and oligodendrocytes in the central nervous system.[1][2] Its functions include acting as a cell surface receptor, a cell adhesion molecule, and contributing to the structural integrity of myelin.[1][2][3] When MOG is recombinantly expressed in cell lines (e.g., CHO, HEK293), its inherent biological activities can lead to unexpected phenotypes. For instance, as a cell surface molecule, it may cause cells to clump or adhere differently. Its signaling capabilities could unintentionally activate endogenous pathways, affecting cell growth, viability, or morphology.[4]

Q2: My MOG-engineered cells show no obvious phenotype. Does this mean the engineering failed?

Not necessarily. The absence of a dramatic phenotype is not conclusive evidence of failed MOG expression. MOG knockout mice, for example, display normal myelin ultrastructure with no specific apparent phenotype.[5] It is critical to verify MOG expression directly using molecular biology techniques such as Western blot or flow cytometry rather than relying solely on visual assessment of cell health or morphology.

Q3: What are the most common unexpected phenotypes observed in MOG-engineered strains?

The most frequently reported issues are not unique to MOG but are common to the expression of many recombinant transmembrane proteins. These include:

  • Reduced Cell Viability or Growth Rate: The metabolic burden of overexpressing a foreign protein or potential low-level toxicity can slow cell proliferation.[6][7][8]

  • Low or No MOG Expression: This can stem from issues with the expression vector, transfection, or selection process.[9]

  • Protein Aggregation: Misfolded MOG protein can accumulate, leading to cellular stress and the formation of inclusion bodies.[10]

  • Altered Cell Morphology or Adhesion: As a cell adhesion molecule, expressed MOG can cause cells to cluster or adhere more strongly to culture surfaces.

  • Activation of Stress Pathways: Overexpression or cross-linking of MOG can activate cellular stress responses and signaling cascades like the MAPK/Akt pathways.[2][4]

Troubleshooting Guide: Specific Issues

Issue 1: Low or Undetectable MOG Protein Expression

Question: My Western blot shows a weak or absent band for MOG protein in my stably transfected cell line. What are the potential causes and how can I troubleshoot this?

Answer: Low or no expression is a common hurdle. The issue can originate from the gene, the vector, the host cell, or the culture conditions. A systematic approach is needed to identify the bottleneck.[6][7][11]

LowExpressionWorkflow start Start: Low/No MOG Expression seq_verify 1. Verify Plasmid - Sequence MOG insert - Check promoter/terminator start->seq_verify transfection_check 2. Assess Transfection - Use GFP control plasmid - Optimize protocol seq_verify->transfection_check Plasmid OK? end_fail Consider Codon Optimization or Inducible System seq_verify->end_fail Plasmid Error selection_check 3. Review Selection - Perform kill curve - Check antibiotic stock transfection_check->selection_check Transfection OK? transfection_check->end_fail Transfection Failed mrna_analysis 4. Analyze MOG mRNA - RT-qPCR selection_check->mrna_analysis Selection OK? selection_check->end_fail Selection Failed protein_analysis 5. Re-evaluate Protein - Check lysis buffer - Use positive control mrna_analysis->protein_analysis mRNA Detected? mrna_analysis->end_fail No mRNA end_success MOG Expression Detected protein_analysis->end_success

Caption: Troubleshooting workflow for low MOG protein expression.

This protocol verifies the presence and apparent molecular weight of the MOG protein in cell lysates.

  • Detailed Protocol:

    • Sample Preparation:

      • Wash ~2x10^6 cells with ice-cold PBS.

      • Lyse cells by adding 200 µL of ice-cold RIPA buffer containing protease inhibitors.

      • Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[12]

      • Transfer the supernatant (soluble protein fraction) to a new tube.

      • Determine protein concentration using a BCA assay.

    • SDS-PAGE:

      • Mix 20-30 µg of protein lysate with 2x Laemmli sample buffer.

      • Boil samples for 5-10 minutes.

      • Load samples onto a 12.5% SDS-polyacrylamide gel and run at 150V until the dye front reaches the bottom.[12][13]

    • Protein Transfer:

      • Transfer proteins from the gel to a nitrocellulose or PVDF membrane at 100V for 60-90 minutes.[12]

    • Immunodetection:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

      • Incubate with a primary antibody specific for MOG (e.g., Rabbit anti-MOG, 1-2 µg/mL) overnight at 4°C.

      • Wash the membrane 3 times with TBST.

      • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

      • Wash 3 times with TBST.

    • Detection:

      • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.[12] MOG often appears as a monomer (26-28 kDa) and may also form dimers.[15]

Issue 2: Reduced Cell Viability and Growth Rate

Question: My MOG-engineered cells are proliferating significantly slower than the parental cell line. How can I determine the cause and mitigate this issue?

Answer: Reduced growth is often due to either the metabolic load of protein production or cytotoxicity from the expressed protein.[8] Quantifying cell viability and proliferation is the first step to diagnosing the problem.

The following table shows example data from comparing the parental and MOG-engineered cell lines using different viability assays.

Assay TypeMeasurement PrincipleParental LineMOG-Engineered LineImplication
Trypan Blue Exclusion Membrane integrity[16]96% ± 2% Viability75% ± 4% ViabilityIncreased cell death
MTT Assay Metabolic activity[16][17]100% Relative Activity60% ± 5% Relative ActivityReduced metabolic function
ATP Luminescence Assay ATP synthesis[18]100% Relative Luminescence55% ± 6% Relative LuminescenceCellular energy crisis
Cell Counting (72h) Proliferation rate8.2 x 10^5 cells/mL3.1 x 10^5 cells/mLInhibited proliferation

ViabilityIssues phenotype Observed Phenotype: Reduced Growth/Viability cause1 Cause 1: Metabolic Overload phenotype->cause1 cause2 Cause 2: Protein Cytotoxicity phenotype->cause2 cause3 Cause 3: Signaling Pathway Perturbation phenotype->cause3 solution1 Solution: - Select lower-expressing clones - Optimize culture medium cause1->solution1 solution2 Solution: - Use an inducible promoter - Lower expression temperature cause2->solution2 solution3 Solution: - Analyze key pathways (MAPK) - Co-express inhibitors (if known) cause3->solution3

Caption: Potential causes and solutions for reduced cell viability.

This is a straightforward method to quantify the number of viable and non-viable cells in a population.[16]

  • Detailed Protocol:

    • Harvest cells from the culture vessel and create a single-cell suspension.

    • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.

    • Incubate for 1-2 minutes at room temperature.

    • Load 10 µL of the mixture into a hemocytometer.

    • Under a light microscope, count the number of unstained (viable) cells and blue-stained (non-viable) cells in the four large corner squares.

    • Calculate cell viability using the formula:

      • Viability (%) = (Number of viable cells / Total number of cells) x 100

Issue 3: Unexpected Signaling Pathway Activation

Question: I suspect the overexpression of MOG is activating downstream signaling pathways, altering my experimental results. How can I investigate this?

Answer: MOG is known to be involved in signaling. When expressed or cross-linked, it can activate pathways such as the MAPK/Akt cascade and lead to an influx of intracellular calcium.[2][4] This can cause widespread changes in cell behavior. Analyzing the phosphorylation status of key signaling proteins can confirm this unintended activation.

MOGSignaling cluster_outcomes Downstream Phenotypes MOG MOG Overexpression or Cross-linking Ca_Influx Increase in Intracellular Ca2+ MOG->Ca_Influx MAPK_Akt MAPK / Akt Pathway Activation MOG->MAPK_Akt Stress Cellular Stress Response MAPK_Akt->Stress Cytoskeleton Cytoskeletal Alterations MAPK_Akt->Cytoskeleton Outcome1 Altered Gene Expression Stress->Outcome1 Outcome2 Changes in Cell Survival Stress->Outcome2 Outcome3 Morphological Changes Cytoskeleton->Outcome3

Caption: MOG-mediated activation of intracellular signaling pathways.

This experiment assesses the activation state of a signaling pathway by detecting the phosphorylated (active) forms of its key protein components.

  • Detailed Protocol:

    • Sample Preparation:

      • Culture parental and MOG-engineered cells under identical conditions.

      • Prepare cell lysates as described in the Western blot protocol above, but crucially, include phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) in the lysis buffer to preserve the phosphorylation state of proteins.

    • SDS-PAGE and Transfer:

      • Follow the standard Western blot protocol for gel electrophoresis and membrane transfer.

    • Immunodetection:

      • Block the membrane as usual.

      • Probe one membrane with an antibody specific to the phosphorylated form of a target protein (e.g., anti-phospho-ERK1/2).

      • Probe a parallel membrane (with identical samples) with an antibody for the total amount of that protein (e.g., anti-total-ERK1/2). This is critical for normalization.

      • Proceed with secondary antibody incubation and detection as standard.

    • Analysis:

      • Quantify the band intensities for both the phospho-protein and the total protein. An increased ratio of phospho-protein to total protein in the MOG-engineered cells compared to the parental line indicates pathway activation.

References

Technical Support Center: Enhancing the Stability of Heterologologously Expressed MOG Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with heterologously expressed monooxygenase (MOG) enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression, purification, and stabilization of MOGs.

I. Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering potential causes and step-by-step solutions.

Question 1: My MOG enzyme expresses at very low levels or not at all. What are the possible causes and how can I improve the yield?

Possible Causes:

  • Codon Bias: The codon usage of your MOG gene may not be optimal for the expression host (e.g., E. coli).[1][2]

  • mRNA Instability: The mRNA transcript of your MOG gene might be unstable, leading to rapid degradation.

  • Protein Toxicity: The expressed MOG enzyme may be toxic to the host cells, leading to slow growth or cell death.[1]

  • Inefficient Transcription or Translation: Promoter strength, ribosome binding site (RBS) sequence, or secondary structures in the mRNA can hinder expression.[3]

Troubleshooting Steps:

  • Codon Optimization:

    • Analyze the codon usage of your MOG gene using online tools and compare it to the codon usage of your expression host.

    • Synthesize a codon-optimized version of your gene to better match the tRNA pool of the host organism.[4][5]

  • Vector and Host Selection:

    • Promoter Strength: If toxicity is suspected, switch to a vector with a weaker or more tightly regulated promoter (e.g., pBAD instead of a strong T7 promoter) to lower the expression rate.[6]

    • Host Strain: Use an expression host designed for toxic proteins, such as BL21(DE3)pLysS, which reduces basal expression levels.[2]

  • Culture Conditions Optimization:

    • Lower Induction Temperature: Reduce the induction temperature to 16-25°C. This slows down protein synthesis, which can improve folding and reduce toxicity.[1][3]

    • Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level that balances expression and cell viability.[1]

    • Media Composition: Experiment with different growth media. For example, minimal media can sometimes reduce the metabolic burden on the cells compared to rich media like LB.[1]

Question 2: My MOG enzyme is expressed, but it forms insoluble inclusion bodies. How can I increase the yield of soluble protein?

Possible Causes:

  • High Expression Rate: Overwhelming the cellular folding machinery with a high rate of protein synthesis is a common cause of aggregation.[3]

  • Lack of Proper Chaperones: The expression host may not have the appropriate chaperones to assist in the correct folding of the MOG enzyme.

  • Absence of Disulfide Bond Formation: If your MOG requires disulfide bonds for proper folding and stability, the reducing environment of the E. coli cytoplasm will prevent their formation.

  • Hydrophobic Patches: Exposed hydrophobic regions on the protein surface can lead to aggregation.

Troubleshooting Steps:

  • Optimize Expression Conditions:

    • Lower Temperature: As with low expression, reducing the temperature (e.g., 16-20°C) after induction can significantly improve solubility by slowing down protein synthesis and giving the polypeptide more time to fold correctly.[3][6]

    • Reduce Inducer Concentration: Use the lowest concentration of inducer that still provides detectable expression.

  • Co-expression of Chaperones:

    • Co-transform your expression plasmid with a second plasmid that encodes for molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE). These can assist in the proper folding of your MOG enzyme.[6]

  • Use Specialized Host Strains:

    • For MOGs with disulfide bonds, use E. coli strains like SHuffle® or Origami™ that have a more oxidizing cytoplasm, facilitating the formation of disulfide bonds.

  • Fusion Partners:

    • Express your MOG enzyme with a highly soluble fusion partner, such as Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO).[6] These can enhance the solubility of the target protein.

  • Inclusion Body Solubilization and Refolding:

    • If the above strategies are unsuccessful, you can purify the inclusion bodies and then solubilize and refold the protein. A general protocol is provided in the Experimental Protocols section.

Question 3: My purified MOG enzyme is not stable and loses activity quickly. How can I enhance its stability?

Possible Causes:

  • Suboptimal Buffer Conditions: The pH, ionic strength, or composition of the storage buffer may not be optimal for your enzyme's stability.

  • Oxidation: Cysteine or methionine residues can be susceptible to oxidation, leading to loss of activity.

  • Proteolysis: Trace amounts of contaminating proteases can degrade your enzyme over time.

  • Inherent Instability: The enzyme may be naturally prone to unfolding or aggregation under the experimental conditions.

Troubleshooting Steps:

  • Buffer Optimization and Additives:

    • pH Screening: Determine the optimal pH for stability by incubating the enzyme in a range of buffers and assaying for residual activity over time.

    • Stabilizing Additives: Add stabilizing agents to the storage buffer. Common additives include:

      • Polyols: Glycerol (B35011) (10-50% v/v) and sorbitol can stabilize proteins by promoting a more compact, folded state.[7][8]

      • Sugars: Sucrose and trehalose (B1683222) are also effective protein stabilizers.

      • Salts: Some salts, at appropriate concentrations, can stabilize proteins.

      • Reducing Agents: Include DTT or TCEP (0.1-1 mM) if your MOG is sensitive to oxidation and does not contain essential disulfide bonds.

  • Protein Engineering:

    • Rational Design: If the 3D structure of your MOG or a close homolog is known, you can introduce specific mutations to improve stability. This can include:

      • Introducing Disulfide Bonds: Identify pairs of residues that are in close proximity in the folded structure and mutate them to cysteines to form a stabilizing disulfide bond.[9]

      • Improving Core Packing: Mutate residues in the protein core to larger hydrophobic amino acids to improve packing and stability.

    • Directed Evolution: If the structure is not known, or if you want to explore a wider range of possibilities, you can use directed evolution. This involves generating a library of random mutants (e.g., via error-prone PCR) and screening for variants with enhanced stability.[10][11]

  • Kinetic Stability Assessment:

    • Measure the half-life of your enzyme under different conditions to quantify stability improvements. A protocol for determining kinetic stability is provided in the Experimental Protocols section.

II. Frequently Asked Questions (FAQs)

Expression and Purification
  • Q: What is codon optimization and why is it important for MOG expression?

    • A: Different organisms have different preferences for which codons they use to encode each amino acid. This is known as codon usage bias. If your MOG gene, which may come from a different organism, contains codons that are rarely used by your expression host (like E. coli), translation can be slow or even stall, leading to low protein yield.[5] Codon optimization involves synthesizing a new version of your gene where these rare codons are replaced with codons that are more frequently used by the expression host, without changing the amino acid sequence of the protein.[4] This can significantly improve the rate of translation and overall protein yield.

  • Q: How do I choose the right E. coli strain for my MOG expression?

    • A: The choice of E. coli strain depends on the properties of your MOG enzyme and the expression vector you are using.

      • General Purpose: BL21(DE3) is a commonly used strain for routine protein expression.

      • Toxic Proteins: If your MOG is toxic to the cells, consider using a strain with tighter control over basal expression, such as BL21(DE3)pLysS or BL21-AI.[1]

      • Rare Codons: If your gene has many rare codons, strains like Rosetta™(DE3), which contain a plasmid that supplies tRNAs for rare codons, can be beneficial.[6]

      • Disulfide Bonds: For MOGs that require disulfide bonds for stability, strains like SHuffle® or Origami™ provide a more oxidizing cytoplasmic environment that promotes their formation.

Stability Enhancement Strategies
  • Q: What is the difference between thermodynamic and kinetic stability?

    • A: Thermodynamic stability refers to the equilibrium between the folded and unfolded states of a protein. It is often quantified by the melting temperature (Tm), the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater thermodynamic stability. Kinetic stability refers to the rate at which a protein unfolds or inactivates. It is often quantified by the half-life (t½) of the enzyme's activity under specific conditions. An enzyme can be thermodynamically stable but kinetically unstable, and vice versa. For many applications, kinetic stability at a given operating temperature is the more critical parameter.[12][13]

  • Q: What are some common chemical additives that can be used to stabilize my MOG enzyme, and how do they work?

    • A: Several types of additives can be used to enhance enzyme stability in solution:

      • Polyols (e.g., glycerol, sorbitol): These are thought to stabilize proteins by being preferentially excluded from the protein surface, which favors a more compact, folded state.[7][8] They can also reduce water activity.

      • Sugars (e.g., sucrose, trehalose): Similar to polyols, these can help to maintain the hydration shell of the protein and prevent aggregation.

      • Amino Acids (e.g., arginine, glycine): These can act as stabilizing agents, sometimes by suppressing aggregation.

      • Polymers (e.g., PEG): These can also stabilize proteins through an excluded volume effect.

      • Reducing Agents (e.g., DTT, TCEP): These are important for preventing the oxidation of sensitive residues like cysteine and methionine, but should be avoided if your MOG has essential disulfide bonds.

  • Q: When should I choose rational design versus directed evolution to improve my MOG's stability?

    • A: The choice depends on the amount of information you have about your protein:

      • Rational Design is a good choice when you have a high-resolution 3D structure of your MOG or a very close homolog. This allows you to make targeted mutations based on structural analysis, such as introducing disulfide bonds or improving hydrophobic core packing.[9] This approach is generally less labor-intensive in terms of screening.

      • Directed Evolution is more suitable when you have little or no structural information. It involves creating large libraries of random mutants and using a high-throughput screen to identify variants with improved stability. While this requires a robust screening assay, it has the advantage of not being limited by our current understanding of protein stability and can uncover unexpected stabilizing mutations.[10][11]

III. Quantitative Data on MOG Stability Enhancement

The following tables summarize quantitative data from various studies on the improvement of monooxygenase stability through protein engineering.

Table 1: Stability Enhancement of Monooxygenases by Rational Design and Directed Evolution
EnzymeMethodMutation(s)Stability MetricImprovementReference
Cyclohexanone (B45756) Monooxygenase (CHMO)Disulfide Bond EngineeringL323C-A325CTm+6°C[9]
Cyclohexanone Monooxygenase (CHMO)Computational Library Design8x mutantTm+13°C[14]
Cyclohexanone Monooxygenase (CHMO)Computational Library Design8x mutantHalf-life at 30°C~33-fold[14]
Cyclohexanone Monooxygenase (CHMO)Rational & Consensus ApproachMultiple variantsTm+5°C[12][13][15]
Cyclohexanone Monooxygenase (CHMO)Rational & Consensus ApproachMultiple variantsKinetic Stability8-fold[12][13][15]
Lytic Polysaccharide Monooxygenase (LPMO)Disulfide Bond DesignN78C/H116CTm+7°C[16][17]
Lytic Polysaccharide Monooxygenase (LPMO)Disulfide Bond DesignN78C/H116CHalf-life at 60°C3-fold[16][17]
Isoeugenol Monooxygenase (IEM)Surface Residue Replacement & Consensus MutagenesisK83R/K95R/L273FHalf-life at 35°C4.3-fold[18]
Table 2: Effect of Additives on Enzyme Stability
EnzymeAdditiveConcentrationStability MetricImprovementReference
TrypsinSorbitolNot specifiedThermostabilityIncreased[7]
TrypsinGlycerolNot specifiedThermostabilityIncreased[7]

IV. Experimental Protocols

Protocol 1: Solubilization and Refolding of MOG from Inclusion Bodies

This protocol provides a general guideline for recovering active MOG enzymes from inclusion bodies. Optimization of buffer components, pH, and refolding method may be necessary for your specific MOG.

  • Inclusion Body Isolation and Washing:

    • Resuspend the cell pellet from your expression culture in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA).

    • Lyse the cells using sonication or a high-pressure homogenizer.

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

    • Wash the inclusion body pellet by resuspending it in a wash buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) to remove membrane contaminants.

    • Centrifuge again and repeat the wash step with a buffer lacking detergent to remove residual detergent.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant. Common choices are:

      • 8 M Urea in 50 mM Tris-HCl pH 8.0, with 10 mM DTT (if disulfide bonds need to be reduced).

      • 6 M Guanidine Hydrochloride (GdnHCl) in 50 mM Tris-HCl pH 8.0, with 10 mM DTT.

    • Incubate at room temperature with gentle stirring for 1-2 hours or until the pellet is fully dissolved.

    • Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes to remove any remaining insoluble material.

  • Refolding:

    • Rapid Dilution: This is often the most effective method.

      • Rapidly dilute the solubilized protein into a large volume (e.g., 100-fold dilution) of ice-cold refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5 M L-Arginine, and a redox system like 1 mM reduced glutathione (B108866)/0.1 mM oxidized glutathione if disulfide bonds need to form).

      • Incubate at 4°C with gentle stirring for 12-48 hours.

    • Dialysis:

      • Place the solubilized protein in a dialysis bag.

      • Dialyze against a series of buffers with decreasing concentrations of the denaturant, ending with the final refolding buffer.

  • Purification and Concentration:

    • After refolding, concentrate the protein using ultrafiltration.

    • Purify the refolded protein using standard chromatography techniques (e.g., affinity chromatography, size exclusion chromatography) to remove aggregates and misfolded species.

Protocol 2: Site-Directed Mutagenesis for Stability Enhancement

This protocol describes a typical workflow for introducing a specific mutation into your MOG gene using PCR-based site-directed mutagenesis.

  • Primer Design:

    • Design a pair of complementary forward and reverse primers, typically 25-45 bases in length.

    • The desired mutation should be in the center of each primer.

    • Ensure the primers have a melting temperature (Tm) of ≥78°C.

    • The primers should have a GC content of at least 40% and terminate in one or more G or C bases.

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.

    • Reaction Mix (50 µL):

      • 5 µL of 10x reaction buffer

      • 1 µL of template DNA (plasmid containing your MOG gene, 5-50 ng)

      • 1.25 µL of forward primer (125 ng)

      • 1.25 µL of reverse primer (125 ng)

      • 1 µL of dNTP mix

      • 1 µL of high-fidelity DNA polymerase

      • Add nuclease-free water to 50 µL.

    • PCR Cycling Conditions:

      • Initial Denaturation: 95°C for 30 seconds

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 1 minute

        • Extension: 68°C for 1 minute per kb of plasmid length

      • Final Extension: 68°C for 7 minutes

  • Template Digestion:

    • Add 1 µL of DpnI restriction enzyme directly to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutant) DNA.

    • Incubate at 37°C for 1 hour.

  • Transformation and Screening:

    • Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.

    • Plate the transformed cells on an appropriate selective agar (B569324) plate and incubate overnight at 37°C.

    • Pick several colonies, grow overnight cultures, and isolate the plasmid DNA.

    • Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unwanted mutations.

Protocol 3: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF) for Stability Screening

This protocol allows for the rapid screening of conditions or mutations that enhance the thermal stability of your MOG enzyme by measuring its melting temperature (Tm).

  • Reagent Preparation:

    • Protein Stock: Purified MOG enzyme at a concentration of approximately 0.1-0.2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Fluorescent Dye: A stock solution of a dye that binds to hydrophobic regions of proteins, such as SYPRO™ Orange (e.g., 5000x stock in DMSO).

    • Test Compounds/Buffers: Prepare stock solutions of the buffers, salts, or additives you wish to screen.

  • Assay Setup (in a 96-well PCR plate):

    • For each well, prepare a final reaction volume of 20-25 µL.

    • Master Mix: Prepare a master mix containing your protein and the fluorescent dye. For a 20 µL final volume per well, you might mix:

      • 18 µL of your protein stock

      • A final concentration of 5x SYPRO™ Orange (diluted from the stock).

    • Add 18-19 µL of the protein-dye master mix to each well of the PCR plate.

    • Add 1-2 µL of the specific buffer, salt, or additive you are testing to each well. Include a control well with no additive.

    • Seal the plate with an optically clear seal.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a "melt curve" experiment.

    • Program the instrument to ramp the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5-1°C per minute).

    • Set the instrument to continuously monitor the fluorescence of the SYPRO™ Orange dye during the temperature ramp.

  • Data Analysis:

    • The instrument software will generate a melt curve, plotting fluorescence intensity versus temperature.

    • As the protein unfolds, it will expose its hydrophobic core, causing the SYPRO™ Orange dye to bind and fluoresce. The fluorescence will then decrease at very high temperatures due to quenching.

    • The melting temperature (Tm) is the midpoint of the transition in the melt curve, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.

    • An increase in Tm in the presence of an additive or due to a mutation indicates an increase in the thermodynamic stability of the protein.

V. Visualizations

Diagram 1: General Workflow for Enhancing MOG Stability

Enhancing_MOG_Stability cluster_start Initial State cluster_expression Expression Optimization cluster_engineering Protein Engineering cluster_formulation Formulation Optimization cluster_end Desired Outcome Start Unstable or Low-Yield MOG Enzyme CodonOpt Codon Optimization Start->CodonOpt Troubleshoot Expression HostSelect Host Strain Selection (e.g., SHuffle, Rosetta) Start->HostSelect Troubleshoot Expression CultureOpt Culture Condition Optimization (Temp, Inducer) Start->CultureOpt Troubleshoot Expression Rational Rational Design (e.g., Disulfide Bonds) Start->Rational Engineer Stability Directed Directed Evolution (e.g., Error-Prone PCR) Start->Directed Engineer Stability BufferScreen Buffer Screening (pH, Salts) Start->BufferScreen Improve Formulation Additives Use of Stabilizing Additives (Glycerol, etc.) Start->Additives Improve Formulation End Stable and High-Yield MOG Enzyme CodonOpt->End HostSelect->End CultureOpt->End Rational->End Directed->End BufferScreen->End Additives->End Inclusion_Body_Troubleshooting cluster_primary Primary Strategies (Optimize for Solubility) cluster_secondary Secondary Strategy (Refolding) Start MOG Expressed as Inclusion Bodies LowerTemp Lower Induction Temperature (16-20°C) Start->LowerTemp Try First LowerInducer Reduce Inducer Concentration Start->LowerInducer FusionTag Add Solubilizing Fusion Tag (MBP, GST) Start->FusionTag SpecialHost Use Specialized Host (e.g., SHuffle, Origami) Start->SpecialHost IsolateIB Isolate & Wash Inclusion Bodies Start->IsolateIB If Primary Strategies Fail SolubleProtein Soluble, Active MOG LowerTemp->SolubleProtein If Successful LowerInducer->SolubleProtein If Successful FusionTag->SolubleProtein If Successful SpecialHost->SolubleProtein If Successful Solubilize Solubilize in Denaturant (Urea/GdnHCl) IsolateIB->Solubilize Refold Refold via Dilution or Dialysis Solubilize->Refold Purify Purify Active Protein Refold->Purify Purify->SolubleProtein Directed_Evolution_Workflow Start Wild-Type MOG Gene Mutagenesis Generate Mutant Library (e.g., Error-Prone PCR) Start->Mutagenesis Transformation Transform into Expression Host Mutagenesis->Transformation Expression Express Mutant Proteins Transformation->Expression Screening High-Throughput Screen for Stability (e.g., Heat Challenge) Expression->Screening Selection Select Most Stable Variants Screening->Selection Sequencing Sequence Improved Mutants Selection->Sequencing End Highly Stable MOG Variant Selection->End Final Selection NextRound Use Best Mutant as Template for Next Round Sequencing->NextRound Iterate NextRound->Mutagenesis

References

Technical Support Center: Optimizing Codon Usage for MOG Expression and Related Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the codon usage optimization of Myelin Oligodendrocyte Glycoprotein (MOG) and associated multi-gene pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low or no expression of the recombinant MOG protein in our E. coli expression system. What are the likely causes and how can we troubleshoot this?

A1: Low or no expression of MOG in E. coli is a common issue, often stemming from a combination of factors related to codon usage, mRNA stability, and protein characteristics.

Possible Causes and Troubleshooting Steps:

  • Codon Usage Bias: The MOG gene, being of human or mammalian origin, contains codons that are rare in E. coli. This can lead to translational stalling and premature termination.

    • Solution: Perform codon optimization of the MOG coding sequence to match the codon usage of your E. coli expression strain (e.g., BL21(DE3)). Various online tools and commercial services are available for this purpose.[1][2]

  • mRNA Secondary Structure: Strong secondary structures, particularly around the 5' end of the mRNA, can hinder ribosome binding and initiation of translation.

    • Solution: Analyze the predicted mRNA secondary structure of your MOG construct. Codon optimization algorithms often have options to minimize these structures.[2]

  • Insolubility of MOG: The extracellular domain of MOG is known for its tendency to be insoluble when expressed in bacteria.[3]

    • Solution: Express MOG with a solubility-enhancing fusion tag, such as Thioredoxin (Trx) or Maltose-Binding Protein (MBP).[3] A cleavable linker can be included for tag removal after purification.

  • Toxicity of the Recombinant Protein: Overexpression of some proteins can be toxic to the host cells.

    • Solution: Use a tightly regulated promoter system (e.g., pBAD) and lower the induction temperature (e.g., 18-25°C) and inducer concentration to slow down protein expression.[2][4]

Q2: Our codon-optimized MOG gene expresses well, but the protein is found in insoluble inclusion bodies. How can we improve its solubility?

A2: The formation of inclusion bodies is a frequent challenge when expressing eukaryotic proteins in bacteria.[2]

Troubleshooting Strategies for Insoluble Protein:

  • Optimize Expression Conditions:

    • Lower Temperature: Reducing the induction temperature (e.g., 16-20°C) can slow down protein synthesis, allowing more time for proper folding.[4][5]

    • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression.[4]

    • Use a Different Expression Strain: Some E. coli strains are engineered to enhance soluble protein expression, for example, by co-expressing chaperone proteins.

  • Fusion Tags: As mentioned previously, N-terminal fusion tags like Thioredoxin (Trx) or Maltose-Binding Protein (MBP) can significantly improve the solubility of MOG.[3]

  • Refolding from Inclusion Bodies: If the above strategies are not successful, you can purify the inclusion bodies and perform in vitro refolding. This typically involves solubilizing the protein with denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride) followed by a gradual removal of the denaturant to allow the protein to refold.

Q3: We are trying to co-express multiple genes alongside MOG to reconstruct a signaling pathway. What are the key considerations for codon optimization in a multi-gene construct?

A3: Co-expressing multiple genes presents additional challenges related to balancing expression levels and metabolic load on the host.

Key Considerations for Multi-Gene Codon Optimization:

  • Balanced Expression Levels: It is often crucial that the components of a pathway are expressed at appropriate ratios.

    • Solution: Use promoters of varying strengths for each gene in the pathway to tune their expression levels. A library of promoters with different strengths can be screened to find the optimal combination.

  • Metabolic Burden: Expressing multiple foreign genes can place a significant metabolic burden on the host, leading to reduced growth and protein yield.[6]

    • Solution: Optimize the codon usage of all genes in the pathway to improve translational efficiency and reduce the metabolic load. Additionally, consider using a lower copy number plasmid.

  • Gene Order and Operon Structure: The arrangement of genes in a synthetic operon can influence their expression levels.

    • Solution: Experiment with different gene orders within the construct. Generally, genes located at the 5' end of an operon are expressed at higher levels than those at the 3' end.

Data Presentation

Table 1: Comparison of Codon Adaptation Index (CAI) for Human MOG Gene Before and After Optimization for E. coli

GeneOriginal CAI (in H. sapiens)CAI Before Optimization (in E. coli)CAI After Optimization (in E. coli)Expected Expression Level
Human MOG0.850.62> 0.90Low to High

Note: A CAI value closer to 1.0 indicates a higher proportion of codons that are frequently used in the expression host, which generally correlates with higher expression levels.[7]

Table 2: Troubleshooting Guide for MOG Expression

IssuePotential CauseRecommended Solution
No or low protein expressionCodon bias, mRNA secondary structureCodon optimize the gene, analyze and minimize 5' mRNA secondary structure.
Protein in inclusion bodiesMisfolding, high expression rateLower induction temperature, reduce inducer concentration, use a solubility tag (e.g., Trx).
Low yield in a multi-gene pathwayMetabolic burden, imbalanced expressionCodon optimize all genes, use promoters of varying strengths, test different gene orders.
Cell toxicityProtein is toxic to the hostUse a tightly controlled promoter, lower expression temperature and inducer concentration.

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis

  • Obtain the amino acid sequence of the MOG protein (or other genes in your pathway).

  • Select the expression host (e.g., E. coli K-12).

  • Use a codon optimization software tool. Input the amino acid sequence and select the expression host. Many tools also allow for the avoidance of undesirable sequences like restriction sites or regions of high GC content.

  • Review the optimized nucleotide sequence. Pay attention to the Codon Adaptation Index (CAI) and any changes in GC content.

  • Synthesize the optimized gene. This can be done through commercial gene synthesis services.

  • Clone the synthetic gene into your desired expression vector.

Visualizations

experimental_workflow cluster_design Design & Synthesis cluster_expression Expression & Analysis cluster_troubleshooting Troubleshooting start Obtain MOG Amino Acid Sequence codon_opt Codon Optimization for E. coli start->codon_opt gene_syn Gene Synthesis codon_opt->gene_syn cloning Cloning into Expression Vector gene_syn->cloning transformation Transformation into Host cloning->transformation expression Protein Expression transformation->expression analysis SDS-PAGE & Western Blot expression->analysis low_exp Low Expression? analysis->low_exp insoluble Insoluble Protein? low_exp->insoluble No optimize_cond Optimize Conditions (Temp, Inducer) low_exp->optimize_cond Yes add_tag Add Solubility Tag (e.g., Trx) insoluble->add_tag Yes success Successful Soluble Expression insoluble->success No

Caption: Workflow for optimizing MOG expression.

mog_pathway_logic cluster_input Inputs cluster_process Optimization & Expression cluster_output Outcome mog_gene MOG Gene codon_opt Codon Optimization for Host mog_gene->codon_opt partner_genes Partner Genes (A, B, C) partner_genes->codon_opt co_expression Co-expression Vector codon_opt->co_expression host_cell Host Cell (e.g., E. coli) co_expression->host_cell functional_pathway Functional Pathway host_cell->functional_pathway unbalanced_pathway Unbalanced/Inactive Pathway host_cell->unbalanced_pathway

Caption: Logic for multi-gene pathway co-expression.

References

Identifying and resolving bottlenecks in the MOG pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the MOG pathway in the central nervous system?

Myelin Oligodendrocyte Glycoprotein (MOG) is a protein expressed exclusively in the central nervous system (CNS) on the outer surface of myelin sheaths and oligodendrocytes. While its exact function is still under investigation, it is thought to be involved in cell adhesion, microtubule stability, and mediating the inflammatory cascade. In pathological contexts, MOG can act as a target for autoimmune responses, leading to demyelination and neurological dysfunction, as seen in diseases like MOG Antibody-Associated Disease (MOGAD).

Q2: What are the key differences between using MOG peptide (35-55) and recombinant MOG protein for inducing Experimental Autoimmune Encephalomyelitis (EAE)?

The choice between MOG peptide (35-55) and recombinant MOG protein for EAE induction depends on the specific research question. The MOG35-55 peptide is a short, immunodominant epitope that primarily induces a CD4+ T cell-driven autoimmune response.[1] In contrast, the full-length or extracellular domain of the MOG protein can activate both T cells and B cells, as B cells recognize conformational epitopes on the native protein.[2] Therefore, if the study aims to investigate the role of B cells and antibody-mediated pathology, the recombinant MOG protein is the more appropriate choice.

Q3: Why are cell-based assays (CBAs) preferred for detecting MOG antibodies in clinical samples?

Cell-based assays (CBAs) are considered the gold standard for detecting MOG antibodies because they utilize cells transfected to express the full-length MOG protein in its native conformational state on the cell surface.[3][4] This is crucial as pathogenic MOG antibodies primarily recognize these conformational epitopes.[3] Earlier methods like ELISA and Western blot often used denatured or unfolded MOG protein, which could lead to a loss of these critical epitopes and result in false-negative or non-specific results.[3]

Q4: What is the significance of inclusion body formation during recombinant MOG protein expression in E. coli?

Inclusion bodies are insoluble aggregates of misfolded proteins that can form when recombinant proteins, like MOG, are overexpressed in E. coli.[5][6] While this can complicate the purification process, it can also be seen as an initial purification step, as the inclusion bodies are dense and can be easily separated from soluble bacterial proteins by centrifugation. However, the protein within the inclusion bodies is inactive and requires solubilization with strong denaturants followed by a refolding process to regain its biological activity.[5][7][8]

Q5: What are the critical factors for achieving consistent EAE induction with MOG?

Several factors can influence the incidence and severity of MOG-induced EAE. These include the dose of the MOG antigen, the type and dose of adjuvant (e.g., Complete Freund's Adjuvant with Mycobacterium tuberculosis), and the dose and timing of pertussis toxin administration.[9][10][11] The genetic background of the mouse strain is also a critical determinant of susceptibility. Furthermore, variations in the potency of reagents like pertussis toxin between different batches can lead to inconsistent results, highlighting the need for careful optimization and standardization of the induction protocol.[1][10]

Troubleshooting Guides

Recombinant MOG Protein Expression and Purification
Issue Potential Cause Recommended Solution Quantitative Parameters/Tips
Low or no MOG protein expression Inefficient transcription or translationOptimize codon usage for the expression host. Verify the integrity of the expression vector and the inserted MOG gene sequence.Ensure the T7 promoter and ribosome binding site are correctly positioned.
Toxicity of MOG protein to the host cellsLower the induction temperature and/or the concentration of the inducer (e.g., IPTG). Use a weaker promoter or a different expression host strain.Induction at 18-25°C overnight instead of 37°C for a few hours. Reduce IPTG concentration to 0.1-0.5 mM.
MOG protein is expressed in insoluble inclusion bodies High rate of protein synthesis exceeding the folding capacity of the cellLower the induction temperature and inducer concentration.Induction at 16-20°C for 12-16 hours.
Suboptimal culture conditionsSupplement the culture medium with folding enhancers like chaperones or specific co-factors.Co-express with chaperone proteins like GroEL/GroES.
Difficulty in solubilizing MOG inclusion bodies Incomplete denaturationUse strong denaturants like 6-8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride. Ensure sufficient incubation time.Incubate with gentle agitation for at least 1-2 hours at room temperature.
Protein degradation during solubilizationAdd protease inhibitors to the solubilization buffer.Use a commercially available protease inhibitor cocktail.
Low yield of refolded, soluble MOG protein Protein aggregation during refoldingPerform refolding at low protein concentrations by rapid dilution or dialysis. Optimize refolding buffer conditions (pH, additives).Protein concentration during refolding should be < 0.1 mg/mL. Use a refolding buffer with a redox system like glutathione.[7]
Incorrect protein foldingScreen different refolding conditions using a matrix approach (e.g., varying pH, temperature, and additives).Test a pH range of 7.5-8.5 and temperatures of 4-15°C.
MOG-Induced EAE Model
Issue Potential Cause Recommended Solution Quantitative Parameters/Tips
Low incidence or delayed onset of EAE Insufficient immunogenicity of the MOG preparationEnsure proper emulsification of the MOG antigen in Complete Freund's Adjuvant (CFA). Verify the dose of MOG and CFA.A stable emulsion should not separate after dropping onto water. Typical MOG35-55 dose is 100-200 µ g/mouse .[11]
Suboptimal dose or potency of pertussis toxin (PTx)Titrate the PTx dose for each new batch, as potency can vary. Administer PTx on the day of immunization and again 48 hours later.A typical PTx dose is 200-500 ng/mouse per injection.[11]
Improper immunization techniqueEnsure subcutaneous injection at two sites on the flank.Inject a volume of 100-200 µL per site.
High variability in disease severity between animals Inconsistent emulsion preparationPrepare the emulsion for all animals in a single batch to ensure uniformity.Use a mechanical homogenizer for consistent emulsion.
Animal-to-animal variation in immune responseUse age- and sex-matched animals from a reliable supplier. Increase the group size to account for biological variability.Use female mice aged 8-12 weeks.
Unexpected disease course (e.g., acute instead of chronic-relapsing) Choice of MOG antigen and mouse strainMOG35-55 in C57BL/6 mice typically induces a chronic-progressive EAE.[1] For a relapsing-remitting model, consider SJL mice.Refer to literature for the expected disease course with your specific model.
Environmental stressorsMaintain a consistent and low-stress environment for the animals.Ensure consistent light/dark cycles, temperature, and humidity.
MOG-Specific Immunoassays (ELISA, Western Blot, IHC)
Issue Potential Cause Recommended Solution Quantitative Parameters/Tips
Weak or no signal in ELISA/Western Blot Low antibody concentrationOptimize the concentration of the primary and secondary antibodies by titration.Test a range of primary antibody dilutions (e.g., 1:500 to 1:5000).
Inactive enzyme conjugateUse a fresh batch of enzyme-conjugated secondary antibody and substrate.Check the expiration dates of all reagents.
Insufficient protein on the membrane/plateFor Western blot, confirm successful protein transfer using Ponceau S staining. For ELISA, ensure proper coating of the MOG antigen.Transfer for 1-2 hours at 100V for wet transfer. Coat ELISA plates overnight at 4°C.
High background in ELISA/Western Blot/IHC Insufficient blockingIncrease the concentration of the blocking agent or the blocking time. Try a different blocking agent (e.g., BSA instead of non-fat milk).Block for 1-2 hours at room temperature or overnight at 4°C with 3-5% BSA or non-fat milk.
Primary or secondary antibody concentration is too highDecrease the antibody concentrations.Dilute primary antibody further; a common secondary antibody dilution is 1:5000 to 1:20000.
Inadequate washingIncrease the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer.Perform at least 3-5 washes of 5-10 minutes each. Use 0.05-0.1% Tween-20 in your wash buffer.
Non-specific bands in Western Blot Cross-reactivity of the primary or secondary antibodyUse a more specific primary antibody. Use a secondary antibody that has been pre-adsorbed against the species of your sample.Run a negative control with the secondary antibody only to check for non-specific binding.
Protein degradationPrepare fresh samples and add protease inhibitors.Keep samples on ice throughout the preparation process.
No staining or weak staining in IHC Epitope masking due to fixationPerform antigen retrieval using heat-induced or enzymatic methods. Optimize the antigen retrieval protocol.For heat-induced retrieval, test different buffers (e.g., citrate (B86180) pH 6.0, Tris-EDTA pH 9.0) and heating times.
Poor tissue fixationEnsure prompt and adequate fixation of the tissue.Fix in 4% paraformaldehyde for 24 hours.

Experimental Protocols

Recombinant MOG Protein Purification from Inclusion Bodies
  • Cell Lysis: Resuspend the E. coli cell pellet expressing MOG in lysis buffer (e.g., PBS with lysozyme (B549824) and DNase I).

  • Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes) to pellet the inclusion bodies. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.

  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in a buffer at pH 8.0) and incubate with agitation for 1-2 hours at room temperature.

  • Clarification: Centrifuge the solubilized protein solution at high speed to remove any remaining insoluble material.

  • Refolding: Refold the denatured MOG protein by either rapid dilution or dialysis into a refolding buffer. The refolding buffer should be at a slightly alkaline pH (7.5-8.5) and may contain additives such as L-arginine and a redox pair (e.g., reduced and oxidized glutathione) to facilitate proper disulfide bond formation.[7]

  • Purification: Purify the refolded MOG protein using chromatography techniques such as affinity chromatography (if the protein is tagged) followed by size-exclusion chromatography to separate correctly folded monomers from aggregates.

Induction of EAE with MOG35-55 Peptide
  • Antigen Preparation: Prepare an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. A typical concentration is 1-2 mg/mL of MOG35-55 in a 1:1 ratio with CFA.

  • Immunization: Anesthetize 8-12 week old female C57BL/6 mice. Inject 100-200 µL of the MOG/CFA emulsion subcutaneously at two sites on the flank.

  • Pertussis Toxin Administration: On the day of immunization (Day 0) and again on Day 2, administer pertussis toxin (200-500 ng per mouse) via intraperitoneal injection.[11]

  • Monitoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Score the disease severity based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

  • Data Collection: Record the daily clinical scores and body weights for each mouse. The experiment is typically continued for 21-30 days.

Visualizations

MOG_Signaling_Pathway cluster_autoimmune Autoimmune Response cluster_cns Central Nervous System APC Antigen Presenting Cell T_Cell T Helper Cell APC->T_Cell Antigen Presentation B_Cell B Cell T_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation MOG_Antibody MOG Antibody Plasma_Cell->MOG_Antibody Production MOG_Protein MOG Protein MOG_Antibody->MOG_Protein Binding Oligodendrocyte Oligodendrocyte Myelin Myelin Sheath Oligodendrocyte->Myelin Produces Myelin->MOG_Protein Contains MOG_Protein->APC Uptake & Processing Demyelination Demyelination & Axonal Damage MOG_Protein->Demyelination Triggers

Caption: Autoimmune response targeting MOG leading to demyelination.

Experimental_Workflow cluster_protein Protein Production cluster_eae EAE Induction cluster_analysis Analysis Expression Recombinant MOG Expression Purification Purification & Refolding Expression->Purification Immunization Immunization with MOG/CFA Purification->Immunization PTX Pertussis Toxin Injection Immunization->PTX Monitoring Clinical Scoring PTX->Monitoring Histology Immunohistochemistry Monitoring->Histology Immunoassay ELISA / Western Blot Monitoring->Immunoassay FlowCytometry Flow Cytometry Monitoring->FlowCytometry

Caption: General experimental workflow for MOG-related studies.

Troubleshooting_Tree Start Experiment Yields Unexpected Results Check_Reagents Are all reagents within their expiry date and stored correctly? Start->Check_Reagents Check_Protocol Was the protocol followed exactly? Check_Reagents->Check_Protocol Yes Replace_Reagents Replace expired or improperly stored reagents. Check_Reagents->Replace_Reagents No Check_Controls Did the positive and negative controls work as expected? Check_Protocol->Check_Controls Yes Repeat_Experiment Repeat experiment with strict adherence to the protocol. Check_Protocol->Repeat_Experiment No Isolate_Variable Isolate and test individual variables (e.g., antibody concentration, incubation time). Check_Controls->Isolate_Variable Yes Troubleshoot_Controls Troubleshoot the control conditions first. Check_Controls->Troubleshoot_Controls No Consult_Guide Consult specific troubleshooting guide for the technique. Isolate_Variable->Consult_Guide End Problem Resolved Consult_Guide->End Replace_Reagents->Repeat_Experiment Troubleshoot_Controls->Repeat_Experiment

Caption: A logical decision tree for troubleshooting experiments.

References

Technical Support Center: C4-Glyoxylate Cycle Substrate Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the C4-glyoxylate cycle, with a specific focus on addressing substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of the C4-glyoxylate cycle?

A1: Substrate inhibition is a common phenomenon in enzyme kinetics where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[1] In the C4-glyoxylate cycle, key enzymes can be inhibited by their own substrates or by molecules that are structurally similar. This can lead to a decrease in the overall flux through the pathway, impacting experimental results and interpretations. For example, high concentrations of oxaloacetate can inhibit malate (B86768) dehydrogenase.[2] Additionally, a condensation product of glyoxylate (B1226380) and oxaloacetate can inhibit isocitrate dehydrogenase.[3]

Q2: Which enzymes in the C4-glyoxylate cycle are most susceptible to substrate inhibition?

A2: The following enzymes are known to be susceptible to substrate or other forms of inhibition within or related to the C4-glyoxylate cycle:

  • Malate Dehydrogenase (MDH): Exhibits substrate inhibition at high concentrations of oxaloacetate.[2]

  • Isocitrate Dehydrogenase (ICDH): Can be strongly inhibited by a combination of glyoxylate and oxaloacetate, which can non-enzymatically form oxalomalate, a potent inhibitor.[3]

  • Isocitrate Lyase (ICL): While not a classic case of substrate inhibition, its activity can be influenced by the accumulation of downstream metabolites.

Q3: What is the proposed mechanism for substrate inhibition of malate dehydrogenase by oxaloacetate?

A3: The inhibition of malate dehydrogenase by high concentrations of oxaloacetate is thought to involve the enol form of oxaloacetate.[2] It is believed that this form of oxaloacetate binds to the enzyme in a way that prevents the productive binding of the substrate, leading to a decrease in catalytic activity.

Q4: How does the combination of glyoxylate and oxaloacetate inhibit isocitrate dehydrogenase?

A4: Glyoxylate and oxaloacetate can react non-enzymatically to form oxalomalate. This molecule acts as a strong inhibitor of NADP-specific isocitrate dehydrogenase.[3] The inhibition is competitive with respect to the substrate, isocitrate.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving the C4-glyoxylate cycle, with a focus on substrate inhibition.

Problem 1: Observed reaction rate decreases at high substrate concentrations.

  • Possible Cause: You are likely observing substrate inhibition. This is a characteristic feature of enzymes like malate dehydrogenase when exposed to high levels of oxaloacetate.[2]

  • Troubleshooting Steps:

    • Perform a Substrate Titration: Conduct your enzyme assay over a wide range of substrate concentrations. This will help you identify the optimal substrate concentration that yields the maximum reaction velocity before inhibition becomes significant.

    • Data Modeling: Fit your data to a substrate inhibition model, such as the Haldane equation, to determine the kinetic parameters, including the inhibition constant (Ki).[1]

    • Adjust Experimental Conditions: Once the optimal substrate concentration is determined, ensure that your subsequent experiments are performed at or below this concentration to avoid the inhibitory effects.

Problem 2: Inconsistent or lower-than-expected enzyme activity in a coupled assay.

  • Possible Cause: If you are using a coupled assay, the accumulation of an intermediate product from the first reaction could be inhibiting a downstream enzyme. For instance, in a reconstituted C4-glyoxylate cycle, the accumulation of glyoxylate and oxaloacetate could inhibit isocitrate dehydrogenase.[3]

  • Troubleshooting Steps:

    • Optimize Enzyme Ratios: Adjust the relative concentrations of the enzymes in your coupled assay. Increasing the concentration of the downstream enzyme can help to process the inhibitory intermediate more efficiently.

    • Monitor Intermediate Concentrations: If possible, use analytical techniques like HPLC or mass spectrometry to measure the concentrations of intermediates throughout the reaction to identify any potential bottlenecks or inhibitory accumulations.

    • Run Single Enzyme Assays: Test each enzyme in the pathway individually to confirm its activity and kinetic parameters under your experimental conditions before combining them in a coupled assay.

Problem 3: Difficulty in determining the inhibition constant (Ki) for a substrate inhibitor.

  • Possible Cause: Determining Ki for a substrate that also acts as an inhibitor can be complex. Standard methods for determining Ki for non-substrate inhibitors may not be directly applicable.

  • Troubleshooting Steps:

    • Global Data Fitting: The most robust method is to perform a global fit of your kinetic data, varying both substrate and inhibitor concentrations, to a comprehensive kinetic model that accounts for both substrate binding and inhibition.[4]

    • Cheng-Prusoff Relationship: For competitive inhibitors, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value, but this requires accurate determination of the Michaelis-Menten constant (Km) for the substrate.

    • Graphical Analysis: While less precise, graphical methods like the Lineweaver-Burk plot can provide an initial estimate of the type of inhibition and can be used to guide more rigorous kinetic analysis.[5]

Experimental Protocols

Protocol 1: Determining the Substrate Inhibition Constant (Ki) for Malate Dehydrogenase

This protocol describes how to experimentally determine the inhibition constant (Ki) for the substrate oxaloacetate with the enzyme malate dehydrogenase.

  • Reagent Preparation:

    • Prepare a stock solution of 100 mM potassium phosphate (B84403) buffer, pH 7.5.

    • Prepare a fresh stock solution of 10 mM NADH in the phosphate buffer. Determine the exact concentration spectrophotometrically at 340 nm (ε = 6220 M⁻¹cm⁻¹).

    • Prepare a series of oxaloacetate solutions in the phosphate buffer ranging from concentrations well below the expected Km to concentrations known to cause inhibition (e.g., 10 µM to 10 mM).

    • Prepare a solution of malate dehydrogenase in cold phosphate buffer. The final concentration should be sufficient to give a linear reaction rate for at least 1-2 minutes.

  • Assay Procedure:

    • Set up a series of reactions in cuvettes. Each reaction should contain:

      • Potassium phosphate buffer (to a final volume of 1 ml)

      • NADH (final concentration of 150-200 µM)

      • Varying concentrations of oxaloacetate.

    • Equilibrate the cuvettes at the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding the malate dehydrogenase solution.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each oxaloacetate concentration from the linear portion of the absorbance vs. time plot.

    • Plot the initial velocity (v₀) against the oxaloacetate concentration ([S]).

    • Fit the data to the substrate inhibition equation using non-linear regression software: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))

    • The software will provide the best-fit values for Vmax, Km, and the substrate inhibition constant, Ki.

Quantitative Data

The following table summarizes key kinetic parameters related to substrate inhibition in the C4-glyoxylate cycle.

EnzymeSubstrate/InhibitorOrganism/SourceKm (µM)Ki (mM)Notes
Malate DehydrogenaseOxaloacetatePig Heart Cytoplasm304.5The inhibition is caused by the enol form of oxaloacetate.[2]
Malate DehydrogenaseOxaloacetatePig Heart Mitochondria402.0The in vivo significance of this inhibition may be limited due to low cellular oxaloacetate levels.[2]
Isocitrate DehydrogenaseGlyoxylate + OxaloacetatePseudomonas aeruginosa--Strong inhibition observed, presumed to be due to the formation of oxalomalate.[3]

Visualizations

C4-Glyoxylate Cycle and Associated Inhibition

The "C4-glyoxylate cycle" typically refers to the integration of the standard glyoxylate cycle with the C4 dicarboxylate pathway, which allows for the efficient conversion of two-carbon compounds like acetyl-CoA into four-carbon intermediates for biosynthesis.

C4_Glyoxylate_Cycle AcetylCoA1 Acetyl-CoA Citrate Citrate AcetylCoA1->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate Lyase Succinate Succinate Isocitrate->Succinate Isocitrate Lyase Malate Malate Glyoxylate->Malate Malate Synthase TCA_Cycle TCA Cycle Succinate->TCA_Cycle Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate AcetylCoA2 Acetyl-CoA AcetylCoA2->Malate Inhibitor Glyoxylate + Oxaloacetate (forms Oxalomalate) Inhibitor->Isocitrate Inhibits Isocitrate Dehydrogenase (of TCA Cycle) SubstrateInhibition High [Oxaloacetate] SubstrateInhibition->Malate Substrate Inhibition

Caption: The C4-Glyoxylate Cycle showing points of substrate inhibition.

Experimental Workflow for Determining Ki

This workflow outlines the steps for determining the substrate inhibition constant (Ki).

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Prep_Reagents Prepare Buffers and Substrate Solutions Setup_Reactions Set up reactions with varying substrate concentrations Prep_Reagents->Setup_Reactions Prep_Enzyme Prepare Enzyme Solution Initiate_Reaction Initiate reaction with enzyme Prep_Enzyme->Initiate_Reaction Setup_Reactions->Initiate_Reaction Monitor_Reaction Monitor reaction progress (e.g., spectrophotometrically) Initiate_Reaction->Monitor_Reaction Calc_Velocity Calculate Initial Velocities (v₀) Monitor_Reaction->Calc_Velocity Plot_Data Plot v₀ vs. [Substrate] Calc_Velocity->Plot_Data Fit_Model Fit data to substrate inhibition model Plot_Data->Fit_Model Determine_Ki Determine Ki, Km, and Vmax Fit_Model->Determine_Ki

Caption: Workflow for the experimental determination of the Ki for substrate inhibition.

References

Strategies to improve the robustness of the MOG pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Myelin Oligodendrocyte Glycoprotein (MOG) pathway. This resource provides troubleshooting guidance and answers to frequently asked questions to help improve the robustness and reproducibility of your experiments, particularly those involving the MOG-induced Experimental Autoimmune Encephalomyelitis (EAE) model.

Frequently Asked Questions (FAQs)

Q1: What is the MOG pathway and why is it studied?

A: Myelin Oligodendrocyte Glycoprotein (MOG) is a protein found exclusively on the surface of oligodendrocytes and the outermost layer of myelin sheaths in the central nervous system (CNS).[1][2] The MOG pathway is central to studies of autoimmune demyelinating diseases. Research focuses on how immune responses against MOG, involving both T cells and antibodies, can lead to inflammation, demyelination, and axonal damage, mimicking pathologies seen in diseases like Multiple Sclerosis (MS) and MOG Antibody-Associated Disease (MOGAD).[1][3][4][5] The MOG-induced EAE model is a cornerstone for this research, allowing scientists to investigate disease mechanisms and test potential therapies.[6][7]

Q2: What is the difference between using MOG peptide (35-55) versus recombinant MOG protein (1-125/128) for EAE induction?

A: The choice of antigen is critical as it engages different arms of the immune system. The MOG (35-55) peptide is a short, dominant epitope that primarily induces a CD4+ T cell-driven response, particularly Th1 and Th17 cells.[8][9][10] This model is highly reproducible but involves a less prominent role for B cells and antibodies.[9] In contrast, the full-length or extracellular domain of the MOG protein (e.g., MOG 1-125) can activate both T cells and B cells, leading to the production of demyelinating autoantibodies.[4][8] This makes the MOG protein model more suitable for studying therapeutic agents that target B cells.[8]

Q3: Which mouse strain is best for MOG-EAE experiments?

A: The C57BL/6 mouse strain is widely used and highly susceptible to EAE induction with the MOG (35-55) peptide, developing a chronic and severe form of the disease.[11] This is because their lymphocytes express a high number of T cell receptors for MOG, leading to a robust immune response.[11] Other suitable strains include SJL/J and HLA-DR2-transgenic mice.[6]

Q4: What is the role of Pertussis Toxin (PTx) in the MOG-EAE model?

A: Pertussis Toxin is administered to increase the permeability of the blood-brain barrier (BBB). This allows the activated encephalitogenic T cells, which are primed in the periphery, to more easily infiltrate the central nervous system and initiate the inflammatory cascade that leads to demyelination and neurological symptoms.[6][11]

Troubleshooting Guide

This guide addresses common issues encountered during MOG-EAE experiments in a question-and-answer format.

Q: Why are my mice not developing EAE or showing low disease incidence?

A: This is a common and multifactorial issue. Consider the following:

  • Improper Emulsion: The emulsion of MOG peptide with Complete Freund's Adjuvant (CFA) is critical. It must be stable and well-mixed. Improper emulsification can severely impact disease induction.[6]

  • Peptide Solubility/Integrity: Ensure the MOG (35-55) peptide is fully dissolved. Use ultrasonication and gentle warming (up to 37°C) to aid solubilization in sterile water or DMSO.[6] Store aliquots at -20°C and avoid repeated freeze-thaw cycles to prevent degradation.[6]

  • Reagent Dosages: While standard protocols exist, the optimal amounts of MOG peptide, Mycobacterium tuberculosis in the CFA, and Pertussis Toxin can vary. A systematic titration may be necessary to find the minimal doses required for robust disease manifestation in your specific lab environment.[11]

  • Animal Health & Environment: The health status and environmental conditions of the animals can influence EAE development. Ensure mice are healthy and housed in a stable environment.[11]

Q: The severity of EAE is highly variable between my experimental animals. How can I improve consistency?

A: Variability can undermine the statistical power of your study. To improve consistency:

  • Standardize Immunization: Ensure the MOG/CFA emulsion is prepared consistently for all animals. Variability in CFA composition or dosing can profoundly impact disease progression.[6]

  • Precise Injections: Subcutaneous injections should be administered consistently in terms of location and volume.

  • Consistent Monitoring: Daily monitoring of clinical scores and weight by the same trained individual can reduce subjective scoring differences.[6][12] The use of quantitative measures like a rotarod test can provide a less subjective assessment of motor performance.[12]

Q: My in vitro T cell recall assays show a low immune response. What's wrong?

A: If splenocytes or lymph node cells from EAE-induced mice do not proliferate or produce cytokines upon restimulation with MOG peptide, check the following:

  • Peptide Integrity: The peptide used for restimulation may have degraded. If possible, confirm its integrity using HPLC or mass spectrometry.[6]

  • Cell Viability: Ensure the isolated immune cells are viable. Use a positive control mitogen, such as Concanavalin A (ConA) or anti-CD3 antibody, to validate that the cells are responsive.[6]

  • Assay Conditions: Optimize the concentration of the MOG peptide and the culture conditions for the recall assay.

Q: I'm observing unexpected results with my B cell-targeting therapeutic in the MOG (35-55) EAE model. Why?

A: The MOG (35-55) peptide-induced model is primarily T cell-driven.[9] B cell-depleting agents may show minimal therapeutic effects or even exacerbate the disease in this model.[8] This paradoxical effect may relate to the depletion of regulatory B cells that have an anti-inflammatory function.[1][8] To evaluate B cell-modulating agents, the MOG (1-128) protein-induced EAE model is more appropriate as it engages both T and B cell responses.[8]

Data Presentation

Table 1: EAE Induction Protocol Reagent Comparison
ReagentStandard Protocol DoseTitrated (Reduced) Protocol Dose
MOG (35-55) Peptide100 - 300 µ g/mouse 5 µ g/mouse
M. tuberculosis H37Ra (in CFA)100 - 500 µ g/mouse 25 µ g/mouse
Pertussis Toxin (PTx)200 - 500 ng/mouse50 ng/mouse
Data sourced from ResearchGate.[11]

This table demonstrates that reagent dosages for EAE induction can be significantly reduced without affecting clinical manifestations, which can create a less artificial model and be more cost-effective.[11]

Table 2: Clinical Scoring Scale for MOG-EAE in Mice
ScoreClinical Sign
0No clinical signs
1Limp tail
2Hind limb weakness (wobbly gait)
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund state or death
This is a standard scoring system used to quantify disease severity.[6]

Experimental Protocols

Detailed Protocol: MOG (35-55) Induced EAE in C57BL/6 Mice

This protocol is a standard method for inducing a chronic EAE model.

1. Materials & Reagents:

  • MOG (35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/mL)

  • Pertussis Toxin (PTx)

  • Sterile Phosphate-Buffered Saline (PBS) or sterile water

  • Female C57BL/6 mice, 8-12 weeks old

2. Reagent Preparation:

  • MOG (35-55) Peptide Solution: Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL. Gentle warming and ultrasonication can aid dissolution.[6]

  • MOG/CFA Emulsion: Prepare a 1:1 emulsion of the MOG peptide solution and CFA. In a sterile glass syringe, draw up equal volumes of the MOG solution and the CFA. Connect this to another syringe with a Luer lock and pass the mixture back and forth vigorously until a thick, white, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water. Prepare this fresh on the day of immunization.

3. Immunization Procedure (Day 0):

  • Anesthetize the mice according to approved institutional protocols.

  • Inject 100-200 µL of the MOG/CFA emulsion subcutaneously, divided over two sites on the flank. This typically delivers a dose of 100-200 µg of MOG peptide per mouse.[6][11]

  • Administer 200 ng of Pertussis Toxin intraperitoneally (i.p.) in a volume of 100-200 µL of sterile PBS.[6]

4. Second Pertussis Toxin Injection (Day 2):

  • Administer a second dose of 200 ng of Pertussis Toxin i.p. to enhance disease penetrance.[6]

5. Monitoring:

  • Begin daily monitoring of each mouse for clinical signs of EAE and record their weight starting from day 7 post-immunization.[6]

  • Clinical signs typically appear between days 9 and 14.[9]

  • Use the scoring system in Table 2 to quantify disease severity.

  • Provide supportive care (e.g., moistened food on the cage floor, long water spouts) for animals with severe paralysis, in accordance with animal welfare guidelines.

Visualizations

MOG_EAE_Induction_Workflow prep 1. Reagent Preparation - Dissolve MOG (35-55) - Prepare MOG/CFA Emulsion day0 2. Day 0: Immunization - Inject MOG/CFA Subcutaneously - Inject Pertussis Toxin (i.p.) prep->day0 day2 3. Day 2: PTx Boost - Inject Pertussis Toxin (i.p.) day0->day2 monitoring 4. Day 7+: Monitoring - Daily Weight Checks - Clinical Scoring day2->monitoring analysis 5. Endpoint Analysis - Histology (Demyelination) - Immune Cell Profiling - Cytokine Analysis monitoring->analysis

Caption: Workflow for MOG (35-55) induced EAE in mice.

MOG_Autoimmune_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) MOG MOG Antigen (Peptide or Protein) APC Antigen Presenting Cell (e.g., Dendritic Cell) MOG->APC Uptake B_Cell B Cell MOG->B_Cell Activates (if protein) T_Cell Naive T Cell APC->T_Cell Presents Antigen Th17 Encephalitogenic Th1/Th17 Cell T_Cell->Th17 Activation & Differentiation Th17->B_Cell Helps BBB Blood-Brain Barrier Th17->BBB Crosses Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibody Anti-MOG Antibodies Plasma_Cell->Antibody Antibody->BBB Crosses Th17_CNS Th1/Th17 Cell Antibody_CNS Anti-MOG Antibodies Microglia Microglia/ Macrophages Demyelination Demyelination & Axonal Damage Microglia->Demyelination Inflammatory Mediators Oligo Oligodendrocyte (Expressing MOG) Oligo->Demyelination Complement Activation ADCC Th17_CNS->Microglia Activates Antibody_CNS->Oligo Binds MOG

Caption: Simplified MOG-mediated autoimmune signaling pathway.

Troubleshooting_Tree start Issue: Low/No EAE Incidence q1 Is the MOG/CFA emulsion stable? start->q1 s1 Solution: Re-prepare emulsion. Ensure vigorous mixing. q1->s1 No q2 Was the MOG peptide fully dissolved? q1->q2 Yes a1_yes Yes a1_no No s2 Solution: Use ultrasonication/warming. Check peptide storage. q2->s2 No q3 Are reagent dosages (MOG, CFA, PTx) optimal? q2->q3 Yes a2_yes Yes a2_no No s3 Solution: Perform a dose titration study. q3->s3 No q4 Are mice healthy and from a reliable source? q3->q4 Yes a3_yes Yes a3_no No s4 Solution: Check animal health status and vendor. q4->s4 No end Consult further literature or technical support. q4->end Yes a4_no No

Caption: Troubleshooting decision tree for low EAE incidence.

References

Validation & Comparative

Experimental Showdown: A Comparative Guide to the Malonyl-CoA-Oxaloacetate-Glyoxylate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient carbon fixation and biosynthetic pathways is a critical frontier. The synthetically conceived Malonyl-CoA-Oxaloacetate-Glyoxylate (MOG) pathway, also known as the C4-glyoxylate cycle, has emerged as a promising alternative to natural pathways like the Calvin-Benson cycle. Theoretical analyses predict that the MOG pathway could be two to three times faster than its natural counterpart, offering significant potential for applications in metabolic engineering and the production of valuable chemicals.[1][2]

This guide provides an objective comparison of the MOG pathway with alternative metabolic routes, supported by available experimental data and detailed methodologies for key validation experiments.

The this compound (MOG) Pathway: A Theoretical Overview

The MOG pathway is a synthetic carbon fixation cycle designed to be more kinetically efficient than naturally evolved pathways.[1][2] It achieves this by utilizing highly efficient carboxylating enzymes. The core of the pathway involves the carboxylation of phosphoenolpyruvate (B93156) (PEP) to oxaloacetate, which is then converted through a series of reactions involving malonyl-CoA to regenerate the initial acceptor molecule and produce glyoxylate (B1226380) as a net product. This glyoxylate can then be used for biomass production or the synthesis of other target molecules.

dot

MOG_Pathway cluster_MOG This compound Pathway PEP Phosphoenolpyruvate OAA Oxaloacetate PEP->OAA PEP Carboxylase (+ CO2) Malate Malate OAA->Malate Malate Dehydrogenase MalylCoA Malyl-CoA Malate->MalylCoA Malyl-CoA Synthetase AcetylCoA Acetyl-CoA MalylCoA->AcetylCoA Malyl-CoA Lyase Glyoxylate Glyoxylate (Product) MalylCoA->Glyoxylate Net Product MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (+ CO2) Pyruvate Pyruvate MalonylCoA->Pyruvate Methylmalonyl-CoA Carboxytransferase Pyruvate->PEP Pyruvate, water dikinase in_vitro_workflow cluster_workflow In Vitro Validation Workflow gene_cloning Gene Cloning expression Protein Expression & Purification gene_cloning->expression enzyme_assays Individual Enzyme Activity Assays expression->enzyme_assays reconstitution Pathway Reconstitution expression->reconstitution analysis Product Analysis (HPLC/LC-MS) reconstitution->analysis mfa_workflow cluster_mfa ¹³C-MFA Workflow strain_eng Strain Engineering labeling_exp ¹³C Labeling Experiment strain_eng->labeling_exp sample_prep Sample Preparation & GC-MS Analysis labeling_exp->sample_prep flux_calc Flux Calculation sample_prep->flux_calc logical_relationship cluster_logic Pathway Engineering Logic design Pathway Design in_vitro In Vitro Validation design->in_vitro in_vivo In Vivo Implementation in_vitro->in_vivo optimization Metabolic Optimization in_vivo->optimization quantification Quantitative Flux Analysis optimization->quantification quantification->optimization

References

Illuminating the Metabolic Underpinnings of Myelination: A Comparative Guide to 13C Metabolic Flux Analysis for Confirming MOG Pathway Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 13C Metabolic Flux Analysis (13C-MFA) and its alternatives for confirming the metabolic activity that supports the synthesis of Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG), a crucial component of the central nervous system's myelin sheath. Understanding the metabolic fluxes that lead to MOG production is vital for developing novel therapeutics for demyelinating diseases.

Introduction to MOG and its Metabolic Demands

Myelin Oligodendrocyte Glycoprotein (MOG) is a glycoprotein exclusively expressed on the surface of oligodendrocytes and the outermost layer of the myelin sheath in the central nervous system. Its synthesis is a complex process that relies on the integration of several key metabolic pathways to provide the necessary building blocks: amino acids for the polypeptide chain and activated sugars for glycosylation. The metabolic health of oligodendrocytes is therefore paramount for proper myelination and neurological function.

13C Metabolic Flux Analysis: A Powerful Tool for Quantifying Cellular Metabolism

13C Metabolic Flux Analysis (13C-MFA) is a sophisticated technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] By introducing a substrate labeled with the stable isotope 13C (e.g., [1,2-¹³C]glucose) into a cell culture system, researchers can trace the path of the carbon atoms as they are incorporated into various metabolites.[1] Mass spectrometry (MS) or nuclear magnetic resonance (NMR) is then used to measure the isotopic labeling patterns of these metabolites, which provides a wealth of information for calculating intracellular fluxes.[1]

The 13C-MFA Workflow

The successful implementation of a 13C-MFA study involves a multi-step process, from experimental design to computational analysis.

13C-MFA Workflow cluster_design Phase 1: Experimental Design cluster_wetlab Phase 2: Wet Lab Experiment cluster_analysis Phase 3: Data Acquisition & Analysis A Define Biological Question B Select Cell Line & Conditions A->B C Choose 13C Tracer B->C D Design Labeling Strategy C->D E Cell Culture & Adaptation F Isotopic Labeling E->F G Metabolite Quenching & Extraction F->G H LC-MS/GC-MS Analysis I Metabolic Model Construction H->I J Flux Estimation & Statistical Analysis I->J

Figure 1: A generalized workflow for a 13C Metabolic Flux Analysis experiment.
MOG Synthesis Pathway and its Connection to Central Carbon Metabolism

The synthesis of MOG is intrinsically linked to the central carbon metabolism of oligodendrocytes. The protein backbone is synthesized from amino acids, which are either taken up from the extracellular environment or produced from intermediates of glycolysis and the tricarboxylic acid (TCA) cycle. The glycan moieties are synthesized from nucleotide sugars, which also originate from glucose metabolism.

MOG Synthesis Pathway cluster_ccm Central Carbon Metabolism cluster_synthesis MOG Synthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose (B10789219) Phosphate (B84403) Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis Nucleotide_Sugars Nucleotide Sugar Precursors PPP->Nucleotide_Sugars Pyruvate Pyruvate Glycolysis->Pyruvate Amino_Acids Amino Acid Precursors Glycolysis->Amino_Acids TCA TCA Cycle Pyruvate->TCA TCA->Amino_Acids Ribosome Ribosome Amino_Acids->Ribosome Translation ER_Golgi ER/Golgi Nucleotide_Sugars->ER_Golgi Glycosylation MOG_protein MOG Polypeptide Ribosome->MOG_protein MOG_glycoprotein Glycosylated MOG ER_Golgi->MOG_glycoprotein MOG_protein->ER_Golgi

Figure 2: Simplified metabolic map showing the precursors for MOG synthesis derived from central carbon metabolism.

Comparison of 13C-MFA with Alternative Methods

While 13C-MFA is considered the gold standard for quantifying metabolic fluxes, other methods can also provide insights into metabolic pathway activity.

Feature13C Metabolic Flux Analysis (13C-MFA)Flux Balance Analysis (FBA)Qualitative 13C Tracer Analysis
Principle Quantifies fluxes by fitting a metabolic model to isotopic labeling data from 13C tracers.A computational method that predicts metabolic fluxes by optimizing an objective function (e.g., biomass production) subject to stoichiometric constraints.Infers relative pathway activity by observing the incorporation of 13C into metabolites without full flux quantification.
Data Input Isotopic labeling patterns of metabolites (MS or NMR data), extracellular uptake/secretion rates.A genome-scale metabolic model, uptake/secretion rates (constraints), and a defined objective function.Isotopic labeling patterns of key metabolites.
Output Absolute or relative flux values for a network of reactions with confidence intervals.A single optimal flux distribution or a range of possible flux distributions.Relative changes in pathway engagement between different conditions.
Resolution High resolution, can resolve bidirectional fluxes and parallel pathways.Lower resolution, often cannot resolve fluxes in cyclic pathways or parallel pathways without additional constraints.Low resolution, provides qualitative insights rather than quantitative flux values.
Experimental Cost High (requires 13C-labeled substrates and sophisticated analytical equipment).Low (primarily computational).Moderate (requires 13C-labeled substrates and MS analysis).
Throughput Low to moderate.High.Moderate to high.
Quantitative Comparison: A Case Study in Mammalian Cells
Metabolic Flux (relative to Glucose uptake of 100)13C-MFA (Experimental)FBA (Computational Prediction)
Glycolysis
Glucose Uptake100100 (Constraint)
Lactate (B86563) Production85 ± 590
Pentose Phosphate Pathway (Oxidative) 12 ± 210
TCA Cycle
Pyruvate Dehydrogenase15 ± 310
Citrate Synthase20 ± 418
Anaplerosis (e.g., Pyruvate Carboxylase)5 ± 18

Note: The values in this table are representative and collated from typical values reported in 13C-MFA and FBA studies of CHO cells for illustrative purposes.

Experimental Protocols

Protocol 1: 13C-MFA of Oligodendrocyte Metabolism

This protocol provides a general framework for conducting a 13C-MFA experiment to investigate the central carbon metabolism that provides precursors for MOG synthesis in cultured oligodendrocytes.

1. Cell Culture and Isotopic Labeling:

  • Culture primary rat oligodendrocytes or an oligodendrocyte cell line (e.g., MO3.13) in a chemically defined medium.

  • In the exponential growth phase, switch the cells to a medium containing a 13C-labeled substrate. For probing glycolysis and the pentose phosphate pathway, [1,2-¹³C]glucose is a suitable tracer. For TCA cycle analysis, [U-¹³C]glucose or [U-¹³C]glutamine can be used.

  • Incubate the cells in the labeling medium until they reach a metabolic and isotopic steady state (typically 24-48 hours).

2. Metabolite Quenching and Extraction:

  • Rapidly quench metabolic activity by aspirating the medium and adding a cold solvent, such as 80% methanol (B129727) chilled to -80°C.

  • Scrape the cells and collect the cell suspension.

  • Perform a series of freeze-thaw cycles to ensure complete cell lysis.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, TCA cycle intermediates, sugar phosphates).

4. Flux Calculation and Analysis:

  • Use a software package such as INCA or Metran to perform the flux calculations.

  • Construct a metabolic model of central carbon metabolism in oligodendrocytes.

  • Input the measured mass isotopomer distributions and extracellular flux rates (glucose uptake, lactate secretion) into the software.

  • The software will then estimate the intracellular fluxes by minimizing the difference between the measured and simulated labeling patterns.

Protocol 2: Flux Balance Analysis (FBA) of Oligodendrocyte Metabolism

This protocol outlines the computational steps for performing FBA.

1. Genome-Scale Metabolic Model:

  • Obtain a genome-scale metabolic reconstruction for human or mouse, depending on the cell line of interest.

  • Curate the model to be specific for oligodendrocytes by integrating transcriptomic or proteomic data to identify the active reactions.

2. Definition of Constraints:

  • Measure the experimental uptake and secretion rates of key metabolites (e.g., glucose, lactate, amino acids) from the cell culture medium.

  • Use these rates as constraints on the corresponding exchange reactions in the model.

3. Definition of Objective Function:

  • Define a biologically relevant objective function. For proliferating cells, this is often the maximization of biomass production. For non-proliferating, myelinating oligodendrocytes, an objective function related to the synthesis of myelin components (lipids and proteins) could be more appropriate.

4. Flux Calculation:

  • Use a computational platform such as COBRApy in Python or the COBRA Toolbox in MATLAB to solve the linear programming problem.

  • The output will be a flux distribution that maximizes the objective function while satisfying the defined constraints.

Conclusion

13C-MFA provides an unparalleled level of detail for quantifying the metabolic fluxes that support MOG synthesis in oligodendrocytes. While computationally less demanding alternatives like FBA can offer valuable predictions, 13C-MFA delivers experimentally validated flux values with high resolution. For researchers aiming to precisely understand the metabolic phenotype of oligodendrocytes in health and disease, and for drug development professionals seeking to identify novel metabolic targets to promote myelination, 13C-MFA is an indispensable tool. The integration of data from 13C-MFA with other systems biology approaches will undoubtedly accelerate our understanding of the intricate metabolic regulation of MOG synthesis and open new avenues for therapeutic intervention.

References

A Comparative Guide to Quantifying Glyoxylate from Major Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for methods to quantify glyoxylate (B1226380) from the "MOG pathway" suggest a possible misunderstanding of the acronym "MOG." In the context of biochemistry and molecular biology, "MOG" almost universally refers to Myelin Oligodendrocyte Glycoprotein , a crucial protein in the central nervous system and a key autoantigen in multiple sclerosis. There is no recognized metabolic pathway designated as the "methoxy-oxalyl-glycine (MOG) pathway" for glyoxylate production.

This guide, therefore, focuses on established and significant metabolic routes for glyoxylate synthesis: the Glyoxylate Cycle and the Photorespiratory Pathway . We present a comparative analysis of common methods for quantifying glyoxylate produced from these pathways, complete with experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

Introduction to Glyoxylate-Producing Pathways

Glyoxylate is a key metabolic intermediate in many organisms, from bacteria and plants to fungi. Its accurate quantification is vital for understanding various physiological and pathological processes.

The Glyoxylate Cycle is an anabolic pathway prevalent in plants, bacteria, protists, and fungi.[1] It serves as a variation of the tricarboxylic acid (TCA) cycle, allowing these organisms to utilize two-carbon compounds like acetate (B1210297) for the synthesis of carbohydrates.[1] This cycle is crucial for organisms growing on fatty acids or C2 compounds, as it bypasses the decarboxylation steps of the TCA cycle, thus conserving carbon skeletons for biomass production.[2][3] The key enzymes, isocitrate lyase and malate (B86768) synthase, lead to the net production of succinate (B1194679) from two molecules of acetyl-CoA, with glyoxylate as a central intermediate.[2]

The Photorespiratory Pathway (or C2 cycle) is a metabolic process in photosynthetic organisms that mitigates the consequences of the oxygenase activity of RuBisCO. When RuBisCO fixes oxygen instead of carbon dioxide, it produces the toxic compound 2-phosphoglycolate, which is then salvaged through a series of reactions that occur across the chloroplasts, peroxisomes, and mitochondria.[4][5] In the peroxisome, glycolate (B3277807) is oxidized to glyoxylate, a critical step in this pathway.[4]

Methods for Glyoxylate Quantification: A Comparative Overview

Several analytical techniques are available for the quantification of glyoxylate, each with its own set of advantages and limitations in terms of sensitivity, specificity, and throughput. The primary methods include spectrophotometry, fluorometry, and high-performance liquid chromatography (HPLC).

MethodPrincipleDetection LimitAdvantagesDisadvantages
Enzyme-Coupled Spectrophotometry Enzymatic conversion of glyoxylate to a product that can be coupled to a colorimetric reaction (e.g., formation of a formazan (B1609692) dye from a tetrazolium salt).[6]~2 µM[7]High specificity, amenable to high-throughput screening.[6]Indirect measurement, potential for interference from sample components affecting enzyme activity.
Modified Hopkins-Cole Spectrophotometry Reaction of glyoxylate with tryptophan in the presence of ferric chloride and sulfuric acid to produce a colored product.[8]1.9 mM (LOD), 5.77 mM (LOQ)[8]Simple, does not require enzymatic reagents.Lower sensitivity, potential for interference from other aldehydes.[8]
Fluorometric Assays Enzymatic reactions that produce a fluorescent compound or consume a fluorescent substrate in proportion to the glyoxylate concentration.10 nM (for a derivatization-based HPLC-FL method)[9]High sensitivity.Can be susceptible to quenching or autofluorescence from sample matrix.
High-Performance Liquid Chromatography (HPLC) Separation of glyoxylate from other sample components followed by detection, often after derivatization to enhance sensitivity and specificity.[10][11]0.5 µmol/L (with pre-column derivatization)[10]High specificity and accuracy, can quantify multiple analytes simultaneously.Requires specialized equipment, can be lower throughput.

Experimental Protocols

Enzyme-Coupled Spectrophotometric Assay

This protocol is adapted from a method utilizing malate synthase and malate dehydrogenase.[6]

Principle: Glyoxylate is converted to oxaloacetate by malate synthase, which is then reduced to malate by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the amount of glyoxylate. Alternatively, the reaction can be coupled to the reduction of a tetrazolium salt (e.g., MTS) to a colored formazan, which can be measured at a visible wavelength (e.g., 490 nm).

Reagents:

  • Assay Buffer: 100 mM TEA-HCl, pH 7.8

  • Magnesium Chloride (MgCl₂): 10 mM

  • Acetyl-CoA: 400 µM

  • NAD⁺: 500 µM

  • MTS/PMS solution: 150 µM MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) / 8.25 µM PMS (phenazine methosulfate)

  • Malate Synthase: 6 units/mL

  • Malate Dehydrogenase: 6 units/mL

  • Glyoxylate standards or sample

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, MgCl₂, Acetyl-CoA, NAD⁺, and MTS/PMS solution.

  • Add glyoxylate standards or sample to the reaction mixture.

  • Initiate the reaction by adding malate synthase and malate dehydrogenase.

  • Incubate the reaction mixture at 37°C for 1 hour in the dark.

  • Measure the absorbance at 490 nm.

  • Construct a standard curve using known concentrations of glyoxylate to determine the concentration in the samples.

HPLC with Pre-column Derivatization

This protocol is based on the derivatization of glyoxylate with phenylhydrazine (B124118).[10]

Principle: α-keto acids, including glyoxylate, react with phenylhydrazine to form stable phenylhydrazone derivatives. These derivatives can be separated by reverse-phase HPLC and detected by UV absorbance.

Reagents:

  • Phenylhydrazine solution

  • Mobile Phase: e.g., Acetonitrile and phosphate (B84403) buffer

  • HPLC column: e.g., C18 column

  • Glyoxylate standards or sample

Procedure:

  • Derivatization: Mix the sample or standard with the phenylhydrazine solution and incubate to allow for the formation of the phenylhydrazone derivative. The reaction conditions (pH, temperature, time) should be optimized.

  • Chromatographic Separation:

    • Inject the derivatized sample onto the HPLC system.

    • Use a suitable mobile phase gradient to separate the glyoxylate-phenylhydrazone derivative from other components.

    • Set the column temperature as required for optimal separation.

  • Detection:

    • Monitor the column effluent with a UV detector at the appropriate wavelength for the phenylhydrazone derivative (e.g., 324 nm).

  • Quantification:

    • Identify the peak corresponding to the glyoxylate derivative based on its retention time compared to a standard.

    • Quantify the amount of glyoxylate by comparing the peak area or height to a standard curve generated from known concentrations of derivatized glyoxylate.

Visualizing the Pathways and Experimental Workflow

Glyoxylate_Cycle acetyl_coa1 Acetyl-CoA citrate Citrate acetyl_coa1->citrate Citrate Synthase oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate Aconitase glyoxylate Glyoxylate isocitrate->glyoxylate Isocitrate Lyase succinate Succinate isocitrate->succinate Isocitrate Lyase malate Malate glyoxylate->malate Malate Synthase fumarate Fumarate succinate->fumarate Succinate Dehydrogenase fumarate->malate Fumarase malate->oxaloacetate Malate Dehydrogenase acetyl_coa2 Acetyl-CoA acetyl_coa2->malate

Caption: The Glyoxylate Cycle.

Photorespiratory_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion phosphoglycolate 2-Phosphoglycolate glycolate_chloro Glycolate phosphoglycolate->glycolate_chloro Phosphoglycolate Phosphatase glycolate_pero Glycolate glycolate_chloro->glycolate_pero glyoxylate Glyoxylate glycolate_pero->glyoxylate Glycolate Oxidase glycine Glycine glyoxylate->glycine Glutamate:Glyoxylate Aminotransferase glycine_mito Glycine glycine->glycine_mito serine Serine glycine_mito->serine Glycine Decarboxylase Complex

Caption: Key steps of the Photorespiratory Pathway leading to glyoxylate production.

Experimental_Workflow sample_prep Sample Preparation (e.g., cell lysis, deproteinization) derivatization Pre-column Derivatization (with Phenylhydrazine) sample_prep->derivatization hplc HPLC Separation (C18 column) derivatization->hplc detection UV Detection (e.g., 324 nm) hplc->detection quantification Quantification (vs. Standard Curve) detection->quantification

Caption: Experimental workflow for HPLC-based glyoxylate quantification.

References

A Head-to-Head Battle of Carbon Fixation: The MOG Pathway vs. The Calvin Cycle

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals comparing the synthetic MOG pathway and the natural Calvin cycle, featuring quantitative data, detailed experimental protocols, and pathway visualizations.

In the quest for more efficient carbon fixation, scientists are exploring alternatives to the well-established, yet sometimes inefficient, Calvin cycle. One such promising alternative is the synthetic MOG (malonyl-CoA-oxaloacetate-glyoxylate) pathway, also known as the reductive glycine (B1666218) pathway. This guide provides a detailed comparative analysis of these two crucial carbon fixation pathways, offering insights into their mechanisms, efficiency, and the experimental methods used to study them.

At a Glance: MOG Pathway vs. Calvin Cycle

FeatureMOG Pathway (Reductive Glycine Pathway)Calvin Cycle (Reductive Pentose Phosphate Cycle)
Primary Carboxylating Enzyme Phosphoenolpyruvate (B93156) carboxylase (PEPC) & othersRibulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO)
ATP per CO₂ Fixed ~23
NAD(P)H per CO₂ Fixed ~22
Oxygen Sensitivity Generally lower; key enzymes are not inhibited by O₂.RuBisCO exhibits oxygenase activity, leading to photorespiration.
Natural Occurrence Primarily a synthetic pathway; some modules exist in nature.Ubiquitous in photosynthetic organisms (plants, algae, cyanobacteria).
Theoretical Efficiency Higher due to lower ATP cost and avoidance of photorespiration.Lower, particularly in high oxygen or high-temperature conditions.

Deep Dive into the Pathways

The Calvin cycle, the cornerstone of natural photosynthesis, utilizes the enzyme RuBisCO to fix atmospheric carbon dioxide.[1][2][3][4][5][6][7][8][9][10] The cycle is divided into three main stages: carboxylation, reduction, and regeneration of the CO₂ acceptor molecule, ribulose-1,5-bisphosphate (RuBP).[1][5][8][9][10] While effective, the Calvin cycle's efficiency is hampered by the promiscuous nature of RuBisCO, which can also react with oxygen, initiating a wasteful process called photorespiration.[4]

In contrast, the MOG pathway represents a synthetic biological approach to circumvent the limitations of the Calvin cycle.[11][12] This pathway, also known as the reductive glycine pathway, utilizes a series of enzymes, some of which are sourced from various organisms, to create a more energy-efficient route for carbon fixation.[11][12] A key advantage of the MOG pathway is its reliance on carboxylating enzymes like phosphoenolpyruvate carboxylase (PEPC), which are not inhibited by oxygen, thus avoiding photorespiration.[2][13] The aerobic variant of the reductive glycine pathway for the assimilation of formate (B1220265) into pyruvate (B1213749) is highly energy-efficient, costing only 2 ATP.

Visualizing the Pathways

To better understand the flow of metabolites and the enzymatic reactions in each pathway, the following diagrams have been generated using Graphviz.

Calvin_Cycle cluster_carboxylation Carboxylation cluster_reduction Reduction cluster_regeneration Regeneration CO2 CO₂ PGA 2x 3-Phosphoglycerate (3-PGA) CO2->PGA RuBisCO RuBP Ribulose-1,5-bisphosphate (RuBP) RuBP->PGA G3P Glyceraldehyde-3-phosphate (G3P) PGA->G3P ATP1 ATP ATP1->G3P Phosphoglycerate kinase NADPH NADPH NADPH->G3P G3P dehydrogenase G3P->RuBP G3P_out G3P (to biosynthesis) G3P->G3P_out ATP2 ATP ATP2->RuBP Phosphoribulokinase

A simplified diagram of the Calvin cycle, highlighting its three main stages.

MOG_Pathway cluster_c1_module C1 Module cluster_c2_module C2 Module (Glycine Cleavage System) cluster_c3_module C3 Module Formate Formate Methylene_THF Methylene-THF Formate->Methylene_THF Formate-THF ligase THF Tetrahydrofolate (THF) THF->Methylene_THF Glycine Glycine Methylene_THF->Glycine ATP1 ATP ATP1->Methylene_THF NADPH1 NAD(P)H NADPH1->Methylene_THF Methylene-THF dehydrogenase CO2 CO₂ CO2->Glycine NH3 NH₃ NH3->Glycine Serine Serine Glycine->Serine Serine hydroxymethyltransferase NADH NADH NADH->Glycine Pyruvate Pyruvate Serine->Pyruvate Serine deaminase ATP2 ATP Methylene_THF2 Methylene-THF Methylene_THF2->Serine

A diagram of the reductive glycine pathway (MOG pathway), illustrating the conversion of C1 compounds to pyruvate.

Experimental Protocols for Comparative Analysis

A robust comparison of the MOG pathway and the Calvin cycle requires precise experimental methodologies. Below are outlined protocols for in vitro and in vivo analysis.

In Vitro Comparative Analysis: Cell-Free Systems

This approach allows for the direct comparison of the enzymatic pathways in a controlled environment, free from the complexities of cellular regulation.

1. Preparation of Pathway Components:

  • MOG Pathway: The enzymes of the MOG pathway are typically produced recombinantly in E. coli and purified. Cell-free protein synthesis (CFPS) systems can also be employed for rapid prototyping and expression of the necessary enzymes.

  • Calvin Cycle: Intact and functional chloroplasts are isolated from a suitable plant source, such as spinach, through differential centrifugation.[1] Commercial kits are also available for this purpose.

2. Reaction Setup:

  • Separate reaction mixtures are prepared for each pathway in a suitable buffer.

  • MOG Pathway Reaction: The mixture contains the purified enzymes, substrates (e.g., formate, bicarbonate), ATP, and NAD(P)H.

  • Calvin Cycle Reaction: The mixture contains the isolated chloroplasts, bicarbonate (often as NaH¹³CO₃ for labeling studies), and is illuminated to drive the light-dependent reactions that produce ATP and NADPH.

3. Measurement of Carbon Fixation:

  • ¹³C-Labeling and Mass Spectrometry: The incorporation of ¹³C from labeled bicarbonate into pathway intermediates and final products is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This provides a direct measure of the carbon fixation rate.

  • Enzyme-Coupled Spectrophotometric Assays: The activity of key enzymes, such as RuBisCO and PEPC, can be measured by coupling their reactions to the oxidation of NADH, which can be monitored by the change in absorbance at 340 nm.

In Vivo Comparative Analysis: Engineered Organisms vs. Photosynthetic Organisms

This approach provides insights into the performance of the pathways within a cellular context.

1. Organism Preparation:

  • MOG Pathway: An organism that does not naturally fix carbon, such as E. coli, is genetically engineered to express the enzymes of the MOG pathway.

  • Calvin Cycle: A photosynthetic organism, such as the cyanobacterium Synechocystis sp. PCC 6803, is cultured under controlled conditions.

2. ¹³C-Metabolic Flux Analysis (¹³C-MFA):

  • Both the engineered E. coli and the cyanobacteria are cultured in a medium containing a ¹³C-labeled carbon source (e.g., ¹³C-formate for E. coli, NaH¹³CO₃ for cyanobacteria).

  • After a period of growth, the cells are harvested, and the isotopic labeling patterns of proteinogenic amino acids and other key metabolites are determined by GC-MS or LC-MS/MS.

  • Computational modeling is then used to calculate the intracellular metabolic fluxes, providing a quantitative measure of the carbon flowing through each pathway.

3. Experimental Workflow Visualization:

Experimental_Workflow cluster_MOG MOG Pathway cluster_Calvin Calvin Cycle cluster_Analysis Analysis Eng_Ecoli Engineered E. coli (Expressing MOG pathway) Culture_MOG Culture with ¹³C-Formate Eng_Ecoli->Culture_MOG Harvest Harvest Cells Culture_MOG->Harvest Cyanobacteria Cyanobacteria (e.g., Synechocystis) Culture_Calvin Culture with NaH¹³CO₃ Cyanobacteria->Culture_Calvin Culture_Calvin->Harvest Metabolite_Extraction Metabolite Extraction Harvest->Metabolite_Extraction GC_MS GC-MS / LC-MS/MS Analysis Metabolite_Extraction->GC_MS MFA ¹³C-Metabolic Flux Analysis GC_MS->MFA Comparison Comparison MFA->Comparison Compare Flux Rates & Pathway Efficiencies

Workflow for in vivo comparison of the MOG pathway and the Calvin cycle using ¹³C-MFA.

Conclusion and Future Directions

The MOG pathway presents a compelling synthetic alternative to the natural Calvin cycle, offering the potential for higher energy efficiency and the avoidance of photorespiration. The experimental protocols outlined in this guide provide a framework for the direct and quantitative comparison of these two pathways. Further research and optimization of the MOG pathway, including enzyme engineering and pathway balancing, could lead to the development of highly efficient microbial cell factories for the conversion of CO₂ into valuable biofuels and chemicals, contributing to a more sustainable future.

References

A Comparative Analysis of the Myelin Oligodendrocyte Glycoprotein (MOG) Pathway and C4 Photosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a detailed comparative analysis of two distinct biological pathways: the immune-mediated pathway involving Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) and the C4 photosynthetic pathway in plants. These pathways are fundamentally different, operating in disparate biological contexts—one in the mammalian central nervous system and the other in specific plant species. The MOG pathway is central to the pathogenesis of certain autoimmune demyelinating diseases, whereas C4 photosynthesis is a highly efficient carbon fixation mechanism. This comparison will highlight their respective mechanisms, components, and the experimental methodologies used to study them, providing a comprehensive overview for researchers and scientists.

Section 1: Pathway Overview and Core Mechanism

MOG Pathway in Autoimmune Disease

The Myelin Oligodendrocyte Glycoprotein (MOG) is a protein located on the surface of oligodendrocytes and the outermost layer of myelin sheaths in the central nervous system (CNS). In MOG antibody disease (MOGAD), the immune system mistakenly targets MOG, leading to an inflammatory response that damages the myelin sheath. This process, known as demyelination, disrupts the normal transmission of nerve signals.

The pathway is initiated by the presentation of MOG antigens to T-cells, which in turn activate B-cells. These B-cells mature into plasma cells that produce pathogenic MOG-specific antibodies, primarily of the IgG1 subclass. These antibodies bind to MOG on oligodendrocytes and myelin, activating the complement system—a cascade of proteins that enhances the immune response. This activation leads to the formation of the membrane attack complex (MAC), which damages the cell membrane, and recruits other immune cells like macrophages and neutrophils to the site, further contributing to inflammation and demyelination.

MOG Pathway cluster_ImmuneActivation Immune System Activation cluster_CNS Central Nervous System (CNS) cluster_PathogenicResponse Pathogenic Response APCs Antigen Presenting Cells (APCs) aresent MOG T_Cell CD4+ T-Helper Cell APCs->T_Cell Activates B_Cell B-Cell T_Cell->B_Cell Activates Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiates MOG_Ab MOG-IgG Antibodies Plasma_Cell->MOG_Ab Produces & Secretes MOG_Protein Myelin Oligodendrocyte Glycoprotein (MOG) Oligodendrocyte Oligodendrocyte & Myelin Sheath Demyelination Demyelination & Axonal Damage Oligodendrocyte->Demyelination MOG_Ab->MOG_Protein Binds to Complement Complement System MOG_Ab->Complement Activates MAC Membrane Attack Complex (MAC) Complement->MAC Forms Immune_Cells Macrophages / Neutrophils Complement->Immune_Cells Recruits MAC->Oligodendrocyte Damages Immune_Cells->Oligodendrocyte Damages

Caption: Pathogenic mechanism of MOG antibody disease (MOGAD).

Natural C4 Photosynthesis

C4 photosynthesis is a specialized carbon fixation pathway that evolved in some plants to minimize photorespiration, a wasteful process that occurs when the enzyme RuBisCO fixes oxygen instead of carbon dioxide. C4 plants are particularly adapted to hot, arid conditions and high light intensities. The pathway is characterized by a unique "Kranz" leaf anatomy, with two distinct types of photosynthetic cells: mesophyll cells and bundle sheath cells.

The process begins in the mesophyll cells, where the enzyme PEP carboxylase, which has a high affinity for CO2 and is not inhibited by O2, fixes atmospheric CO2 into a four-carbon compound, oxaloacetate.[1][2][3][4] This is then converted to other four-carbon molecules like malate (B86768) or aspartate. These C4 acids are transported to the adjacent bundle sheath cells. Inside the bundle sheath cells, the C4 acids are decarboxylated, releasing a high concentration of CO2.[1][2][3] This "CO2 pumping" mechanism ensures that RuBisCO, located within the bundle sheath cells, operates in a CO2-rich environment, maximizing its carboxylase activity and suppressing its oxygenase activity. The CO2 then enters the standard C3 pathway (Calvin Cycle) to produce carbohydrates.[1][2] The remaining three-carbon molecule (pyruvate) is transported back to the mesophyll cells to regenerate PEP, completing the cycle.[1][2][3]

C4 Photosynthesis cluster_Mesophyll Mesophyll Cell cluster_BundleSheath Bundle Sheath Cell CO2_in Atmospheric CO2 OAA Oxaloacetate (4C) CO2_in->OAA + (PEP Carboxylase) PEP PEP (3C) PEP->OAA Malate Malate (4C) OAA->Malate Malate_in Malate (4C) Malate->Malate_in Transport Pyruvate_regen Pyruvate (3C) Pyruvate_regen->PEP ATP -> AMP (Pyruvate phosphate (B84403) dikinase) CO2_released CO2 Malate_in->CO2_released Decarboxylation (NADP-Malic Enzyme) Pyruvate Pyruvate (3C) Malate_in->Pyruvate Calvin_Cycle Calvin Cycle (C3 Pathway) CO2_released->Calvin_Cycle RuBisCO Pyruvate->Pyruvate_regen Transport Sugars Sugars Calvin_Cycle->Sugars

Caption: Simplified workflow of C4 photosynthesis.

Section 2: Comparative Performance and Quantitative Data

The performance metrics for these two pathways are entirely unrelated. For the MOG pathway, "performance" relates to the severity and progression of the disease. For C4 photosynthesis, performance is measured by metabolic efficiency.

Table 1: Key Quantitative Metrics
ParameterMOG Pathway (in MOGAD)C4 Photosynthesis
Primary Trigger Presence of MOG autoantigenLow intracellular CO2 concentration
Key Biomarker/Enzyme MOG-IgG AntibodiesPEP Carboxylase, RuBisCO
Cellular Location CNS: Oligodendrocytes & MyelinPlant Leaf: Mesophyll & Bundle Sheath Cells
Typical Outcome Demyelination, neuronal dysfunctionHigh-efficiency carbon fixation, sugar production
Relapse Rate (MOGAD) 50-60% of patients experience relapses.[5]Not Applicable
MOG-IgG Titer High titers associated with relapsing course.[5][6]Not Applicable
CO2 Compensation Point Not Applicable0-10 ppm
Quantum Yield Not Applicable~0.053 mol CO2 / mol photons
Optimal Temperature Not Applicable30-45°C[7]

Section 3: Experimental Protocols and Methodologies

The study of these pathways requires vastly different experimental approaches, reflecting their distinct biological nature.

Methodology for MOG Pathway Analysis

1. MOG-IgG Antibody Detection (Cell-Based Assay - CBA)

  • Objective: To detect the presence and titer of MOG-specific antibodies in patient serum or cerebrospinal fluid (CSF).

  • Protocol:

    • HEK293 cells are transiently transfected with a plasmid encoding full-length human MOG.

    • A parallel set of cells is mock-transfected to serve as a negative control.

    • Patient serum/CSF is diluted and incubated with both live MOG-transfected and mock-transfected cells.

    • After incubation, cells are washed to remove unbound antibodies.

    • A secondary antibody (e.g., anti-human IgG) conjugated to a fluorescent marker (like Alexa Fluor 488) is added.

    • Cells are washed again and analyzed by flow cytometry or fluorescence microscopy.

    • A positive result is indicated by fluorescent signal on MOG-transfected cells but not on mock-transfected cells. Titer is determined by serial dilution of the sample until the signal is lost.

MOG_CBA_Workflow start Start: Patient Serum/CSF step1 Incubate with MOG-transfected cells & Mock-transfected cells start->step1 step2 Add fluorescently-labeled secondary anti-human IgG step1->step2 step3 Analyze via Fluorescence Microscopy or Flow Cytometry step2->step3 result_pos Positive Result: Fluorescence on MOG-cells only step3->result_pos Signal? result_neg Negative Result: No specific fluorescence step3->result_neg No Signal?

Caption: Workflow for a cell-based assay (CBA) to detect MOG antibodies.

Methodology for C4 Photosynthesis Analysis

1. Measurement of CO2 Gas Exchange

  • Objective: To determine the rate of carbon fixation and the CO2 compensation point.

  • Protocol:

    • A leaf from a C4 plant (e.g., maize) is enclosed in a controlled-environment leaf chamber of an infrared gas analyzer (IRGA) system.

    • Environmental parameters such as light intensity (PAR), temperature, and humidity are set to optimal levels (e.g., >1500 µmol/m²/s, 30°C).

    • The concentration of CO2 entering the chamber is precisely controlled.

    • The IRGA measures the difference in CO2 concentration between the air entering and exiting the chamber.

    • The net photosynthetic rate (A) is calculated based on the flow rate and the CO2 differential.

    • To determine the CO2 compensation point, the external CO2 concentration is gradually lowered until the net CO2 exchange rate is zero. This is the point where photosynthetic CO2 uptake equals respiratory CO2 release.

C4_Gas_Exchange_Workflow start Start: C4 Plant Leaf step1 Enclose leaf in IRGA Chamber start->step1 step2 Control Light, Temp, & Inlet [CO2] step1->step2 step3 Measure Outlet [CO2] and calculate Net Photosynthesis (A) step2->step3 result Data Output: - Photosynthetic Rate - CO2 Compensation Point step3->result

Caption: Workflow for measuring C4 photosynthesis via gas exchange.

Section 4: Concluding Comparison

While both the MOG pathway and C4 photosynthesis are complex biological processes, they serve fundamentally different purposes and operate in entirely separate domains of life.

FeatureMOG PathwayC4 Photosynthesis
Biological Context Pathogenic autoimmune response in mammalsMetabolic adaptation in plants
System Immune System & Central Nervous SystemPhotosynthetic Carbon Fixation
Primary Function In disease: misguided attack on self-antigensEnhancement of CO2 capture and reduction of photorespiration
Molecular Initiator Recognition of MOG protein by immune cellsFixation of CO2 by PEP carboxylase
Consequence Inflammation, demyelination, neurological deficitIncreased biomass production in specific environments
Therapeutic/Applied Goal Suppress the pathway to prevent damageEngineer the pathway into C3 crops (e.g., rice) to boost yield

References

A Comparative Analysis of Acetate Assimilation Pathways: The Glyoxylate Shunt vs. the Ethylmalonyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the diverse metabolic strategies employed by microorganisms is paramount for applications ranging from metabolic engineering to the development of novel antimicrobial agents. This guide provides an in-depth efficiency comparison of two key acetate (B1210297) assimilation pathways: the canonical glyoxylate (B1226380) shunt and the more recently elucidated ethylmalonyl-CoA (EMC) pathway.

Acetate, a ubiquitous two-carbon compound, serves as a primary carbon source for numerous bacteria, fungi, and plants. To utilize acetate for biomass production, organisms must possess a metabolic route to convert it into central metabolic intermediates without the complete carbon loss that occurs in the tricarboxylic acid (TCA) cycle. The glyoxylate shunt and the ethylmalonyl-CoA pathway represent two distinct and elegant solutions to this metabolic challenge. This guide will objectively compare their performance, supported by experimental data and detailed methodologies.

Pathway Overview and Stoichiometry

The glyoxylate shunt is a variation of the TCA cycle that bypasses the two decarboxylation steps, thereby conserving carbon skeletons for biosynthesis.[1] It is characterized by two key enzymes: isocitrate lyase (ICL) and malate (B86768) synthase (MS).[1] In contrast, the ethylmalonyl-CoA pathway is a linear route that utilizes a series of unique enzymatic reactions to convert acetyl-CoA to glyoxylate and other central metabolites.[2] This pathway is notably found in organisms that lack isocitrate lyase.[2]

Quantitative Comparison of Pathway Efficiencies

The efficiency of these pathways can be assessed by their net stoichiometry, considering the consumption of substrates and the production of key metabolic precursors, ATP, and reducing equivalents.

FeatureGlyoxylate ShuntEthylmalonyl-CoA Pathway
Net Reaction 2 Acetyl-CoA + NAD⁺ + 2H₂O → Succinate + 2CoA + NADH + H⁺2 Acetyl-CoA + 2CO₂ + ATP + 2NADPH + 2H₂O → Glyoxylate + Succinyl-CoA + 2CoA + ADP + Pi + 2NADP⁺
Carbon Conservation 100% of the carbon from two acetyl-CoA molecules is converted to a four-carbon compound (succinate).Incorporates two molecules of CO₂, resulting in a net synthesis of a two-carbon (glyoxylate) and a four-carbon (succinyl-CoA) compound from two molecules of acetyl-CoA.
ATP Balance No direct ATP consumption or production.Consumes one molecule of ATP.
Redox Cofactor Balance Produces one molecule of NADH.Consumes two molecules of NADPH.
Number of Core Enzymatic Steps 2 unique enzymes (Isocitrate Lyase, Malate Synthase) integrated with TCA cycle enzymes.A more extended, linear pathway with several unique enzymes, including crotonyl-CoA carboxylase/reductase.[3]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the flow of metabolites and the experimental procedures for their analysis, the following diagrams are provided.

Glyoxylate_Shunt cluster_TCA TCA Cycle Context AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate + Oxaloacetate CoA Isocitrate Isocitrate Citrate->Isocitrate Aconitase Glyoxylate Glyoxylate Isocitrate->Glyoxylate ICL Succinate Succinate Isocitrate->Succinate ICL alphaKG α-Ketoglutarate Isocitrate->alphaKG Malate Malate Glyoxylate->Malate + Acetyl-CoA MS CoA Succinate->Malate TCA Cycle Enzymes Oxaloacetate Oxaloacetate Malate->Oxaloacetate MDH NADH Oxaloacetate->Citrate CO2_1 CO2 alphaKG->CO2_1 Decarboxylation (Bypassed) CO2_2 CO2 alphaKG->CO2_2 Decarboxylation (Bypassed) CS Citrate Synthase Aconitase Aconitase ICL Isocitrate Lyase MS Malate Synthase MDH Malate Dehydrogenase IDH Isocitrate Dehydrogenase

Caption: The Glyoxylate Shunt pathway, bypassing TCA cycle decarboxylation.

Ethylmalonyl_CoA_Pathway AcetylCoA1 2 Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA1->AcetoacetylCoA HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA EthylmalonylCoA Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA + CO2 + NADPH MethylsuccinylCoA Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA MesaconylCoA Mesaconyl-CoA MethylsuccinylCoA->MesaconylCoA MethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA + CO2 + ATP CO2_in1 CO2 CO2_in2 CO2 NADPH_in 2 NADPH ATP_in ATP

Caption: The linear Ethylmalonyl-CoA (EMC) pathway for acetate assimilation.

MFA_Workflow cluster_prep Preparation and Labeling cluster_analysis Analysis and Modeling Culture 1. Cell Culture (Metabolic Steady State) Labeling 2. Isotopic Labeling (e.g., 13C-acetate) Culture->Labeling Quenching 3. Rapid Quenching (Metabolism Arrest) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Derivatization 5. Derivatization (for GC-MS) Extraction->Derivatization Analysis 6. MS or NMR Analysis (Mass Isotopomer Distribution) Derivatization->Analysis Modeling 7. Computational Modeling (Flux Estimation) Analysis->Modeling Validation 8. Statistical Validation (Goodness-of-fit) Modeling->Validation

Caption: Experimental workflow for 13C-Metabolic Flux Analysis (MFA).

Experimental Protocols

A key methodology for quantifying the in vivo activity of metabolic pathways is ¹³C-Metabolic Flux Analysis (¹³C-MFA).[4][5] This technique involves introducing a ¹³C-labeled substrate (e.g., [1-¹³C]acetate or [U-¹³C]acetate) to cells at a metabolic steady state. The ¹³C label is incorporated into various intracellular metabolites, and the resulting mass isotopomer distributions are measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These labeling patterns, along with a stoichiometric model of the metabolic network, are then used to calculate intracellular metabolic fluxes.[5][6]

Detailed Protocol for ¹³C-Metabolic Flux Analysis in Bacteria
  • Cell Culture and Achieving Metabolic Steady State:

    • Cultivate the bacterial strain of interest in a chemostat or in the mid-exponential phase of batch culture to ensure a metabolic steady state.[5] The growth medium should contain acetate as the primary carbon source.

    • Monitor cell density (e.g., OD₆₀₀) and substrate/product concentrations to confirm the steady state.

  • Isotopic Labeling Experiment:

    • Introduce the ¹³C-labeled acetate into the culture. A common labeling strategy is to use a mixture of [1-¹³C]acetate and [U-¹³C]acetate.[1]

    • The duration of labeling depends on the organism's growth rate and the time required to reach isotopic steady state.

  • Rapid Sampling and Quenching:

    • Rapidly withdraw a cell sample from the culture.

    • Immediately quench metabolic activity by, for example, rapidly filtering the cells and washing them with a cold saline solution or by directly transferring the cell suspension into a cold quenching solution (e.g., -20°C methanol).[7]

  • Metabolite Extraction:

    • Extract intracellular metabolites using a suitable solvent, such as a cold methanol/water or chloroform/methanol/water mixture.[7]

    • Separate the soluble metabolites from the cell debris by centrifugation.

  • Sample Preparation for Analysis:

    • For analysis of proteinogenic amino acids, hydrolyze the cell pellet with 6 M HCl.

    • Derivatize the amino acids (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - TBDMS) to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[7]

  • Mass Spectrometry Analysis:

    • Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the metabolites (e.g., amino acids).

  • Flux Calculation and Modeling:

    • Use specialized software (e.g., WUflux, Metran) to fit the measured mass isotopomer distributions and extracellular flux rates to a stoichiometric model of the cell's central carbon metabolism.[4][8]

    • The software performs an iterative optimization to find the set of intracellular fluxes that best explains the experimental data.

  • Statistical Validation:

    • Perform statistical analyses, such as a chi-squared test, to assess the goodness-of-fit of the model to the data.[6]

    • Calculate confidence intervals for the estimated fluxes to determine their precision.

Concluding Remarks

The choice between the glyoxylate shunt and the ethylmalonyl-CoA pathway for acetate assimilation reflects the diverse evolutionary strategies microorganisms have adopted to thrive on two-carbon compounds. The glyoxylate shunt is a more direct and energetically favorable pathway in terms of ATP, but it is dependent on the presence of isocitrate lyase. The ethylmalonyl-CoA pathway, while being a longer and more complex route with an ATP and NADPH cost, provides an alternative for organisms lacking the glyoxylate shunt.

For professionals in drug development, the unique enzymes of the ethylmalonyl-CoA pathway could represent novel targets for antimicrobial agents against pathogens that rely on this pathway for carbon metabolism. For metabolic engineers, understanding the stoichiometry and regulation of both pathways is crucial for designing and optimizing microbial cell factories for the production of valuable chemicals from acetate-rich feedstocks. The application of advanced techniques like ¹³C-MFA is indispensable for accurately quantifying the efficiency of these and other metabolic pathways, thereby guiding rational engineering efforts.

References

Validating the In Vivo Function of the Synthetic C4-Glyoxylate Cycle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring novel metabolic engineering strategies, the validation of synthetic biological pathways is a critical step. This guide provides a comparative analysis of the in vivo function of a synthetic C4-glyoxylate cycle, specifically the β-hydroxyaspartate cycle (BHAC), engineered into the C3 plant model Arabidopsis thaliana. The primary goal of this synthetic pathway is to create a photorespiratory bypass, mitigating the energy and carbon losses associated with photorespiration and ultimately enhancing photosynthetic efficiency.

Performance Comparison: Synthetic C4-Glyoxylate Cycle vs. Native Photorespiration

The introduction of the BHAC into Arabidopsis thaliana results in significant alterations to the plant's metabolome, providing clear evidence of the cycle's in vivo activity. Below is a summary of key quantitative data comparing wild-type (WT) plants with those expressing the synthetic BHAC.

Metabolite/ParameterWild-Type (Col-0)Col::BHAC (Line 1)Col::BHAC (Line 2)Fold Change (Approx.)
Photorespiratory Intermediates
GlycineNormalized Peak Area~2-fold decrease[1]
β-hydroxyaspartate (BHA)Not DetectedN/A (Newly produced)[1]
Nitrogen Metabolism
Free Ammonia (B1221849)Relative AbundanceReduced levels[1]
Growth Phenotype
Biomass (in ambient air)BaselineReducedReduced-

Data is conceptually represented based on findings reported in studies on the BHAC in Arabidopsis thaliana. Absolute values can be found in the supplementary data of the cited literature.

Comparison with Alternative Synthetic Photorespiratory Bypasses

While the BHAC represents a novel approach, other synthetic pathways have been developed to bypass photorespiration. The table below compares the reported outcomes of the BHAC with other notable synthetic bypasses in terms of overall plant productivity.

Synthetic PathwayOrganismKey OutcomeReported Improvement
β-hydroxyaspartate cycle (BHAC)Arabidopsis thalianaProof-of-principle for a C4 shuttle, improved nitrogen conservation.[1]Growth reduction in ambient air, but demonstrates pathway function.
Glycolate Oxidase (GO) and CatalaseRiceIncreased photosynthetic efficiency and yield.Up to 20.2% increase in yield.
Glycolate Catabolism with Glyoxylate Carboligase and Tartronic Semialdehyde Reductase (GCGT)RiceEnhanced photosynthetic efficiency and biomass.Increased biomass and yield.

Experimental Protocols

The validation of the synthetic C4-glyoxylate cycle's function relies on precise and robust experimental methodologies. The following are detailed protocols for key experiments.

Metabolite Extraction and Analysis from Arabidopsis thaliana

This protocol outlines a multiplatform approach for the comprehensive analysis of metabolites.

1. Sample Collection and Preparation:

  • Harvest leaf tissue from 4-week-old Arabidopsis thaliana plants (both wild-type and transgenic lines) grown under controlled photorespiratory conditions (e.g., ambient CO2).

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

2. Metabolite Extraction:

  • To approximately 50 mg of frozen plant powder, add 1 ml of a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol, 20% water).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on ice for 20 minutes, with intermittent vortexing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant, which contains the polar and semi-polar metabolites.

3. LC-MS/MS Analysis for Targeted Metabolomics:

  • Analyze the supernatant using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separate metabolites on a suitable column (e.g., a reversed-phase C18 column).

  • Use a gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to elute the metabolites.

  • Detect and quantify specific metabolites of interest (e.g., glycine, serine, β-hydroxyaspartate) using multiple reaction monitoring (MRM) in positive and/or negative ion mode.

4. GC-MS Analysis for Primary Metabolites:

  • For the analysis of primary metabolites like organic acids and sugars, a derivatization step is required.

  • Evaporate a portion of the metabolite extract to dryness under a stream of nitrogen gas.

  • Derivatize the dried sample using a two-step process: first with methoxyamine hydrochloride in pyridine, followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Identify and quantify metabolites by comparing their retention times and mass spectra to a library of known standards.

Quantification of Free Ammonia

This protocol describes a colorimetric method for determining the concentration of free ammonia in plant tissues.

1. Sample Preparation:

  • Extract metabolites from plant tissue as described in the metabolomics protocol above.

2. Colorimetric Assay (Berthelot Reaction):

  • To a specific volume of the plant extract, add a phenol-nitroprusside reagent.

  • Add an alkaline hypochlorite (B82951) solution.

  • Incubate the reaction at room temperature for a defined period (e.g., 30 minutes) to allow for color development. The ammonia in the sample reacts to form a blue-colored indophenol (B113434) compound.

  • Measure the absorbance of the solution at a wavelength of approximately 630 nm using a spectrophotometer.

  • Calculate the ammonia concentration by comparing the absorbance to a standard curve generated with known concentrations of ammonium (B1175870) chloride.

Visualizing the Pathways and Workflows

To better understand the biological and experimental processes, the following diagrams have been generated using Graphviz.

Synthetic_C4_Glyoxylate_Cycle cluster_peroxisome Peroxisome cluster_chloroplast Chloroplast Glycolate Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate GOX Oxaloacetate Oxaloacetate (C4) BHAC_enzymes Synthetic BHAC Enzymes (AGAT, BHAA, BHAD, ISR) Glyoxylate->BHAC_enzymes Entry into synthetic cycle BHAC_enzymes->Oxaloacetate Exit from synthetic cycle beta_Hydroxyaspartate β-Hydroxyaspartate BHAC_enzymes->beta_Hydroxyaspartate beta_Hydroxyaspartate->BHAC_enzymes RuBP RuBP RuBisCO RuBisCO RuBP->RuBisCO PGA 3-PGA PG 2-Phosphoglycolate PG->Glycolate Phosphatase RuBisCO->PGA Carboxylation RuBisCO->PG Oxygenation Experimental_Workflow cluster_plant_lines Plant Material cluster_analysis Analysis cluster_validation Validation WT Wild-Type (WT) Arabidopsis Metabolomics Metabolite Profiling (LC-MS/MS, GC-MS) WT->Metabolomics Ammonia Ammonia Quantification (Colorimetric Assay) WT->Ammonia Phenotyping Phenotypic Analysis (Biomass, Growth Rate) WT->Phenotyping Transgenic BHAC Transgenic Arabidopsis Transgenic->Metabolomics Transgenic->Ammonia Transgenic->Phenotyping Data Quantitative Data Comparison Metabolomics->Data Ammonia->Data Phenotyping->Data Conclusion Functional Validation of in vivo Pathway Activity Data->Conclusion

References

Tracing Carbon's Journey: A Comparative Guide to Isotopic Labeling for MVA Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic flux through the mevalonate (B85504) (MVA) pathway is critical for fields ranging from oncology to cardiovascular disease. This guide provides an objective comparison of common isotopic labeling strategies used to trace the flow of carbon through this essential pathway, supported by experimental data and detailed protocols.

The MVA pathway is a crucial metabolic sequence that produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational building blocks for a vast array of vital biomolecules, including cholesterol, steroid hormones, and non-sterol isoprenoids.[1] The starting point for this pathway is acetyl-CoA, a central metabolic hub. The choice of isotopic tracer to label this acetyl-CoA pool is paramount as it dictates the precision and focus of the metabolic flux analysis.

This guide compares the most common stable isotope tracers—typically carbon-13 (¹³C) labeled versions of glucose, glutamine, and acetate (B1210297)—used to investigate the MVA pathway. By tracking the incorporation of ¹³C into downstream metabolites, researchers can quantify the contribution of different nutrients to isoprenoid biosynthesis and identify metabolic shifts associated with disease or therapeutic intervention.

Comparison of Isotopic Tracers for MVA Pathway Analysis

The selection of a ¹³C tracer is highly dependent on the specific biological question and the metabolic wiring of the system under study. Glucose, glutamine, and acetate each contribute to the cytosolic acetyl-CoA pool—the direct precursor for the MVA pathway—through distinct routes.

  • [U-¹³C₆]Glucose: A universally labeled glucose tracer is a common starting point for mapping general carbon fate. Carbon from glucose enters the cytosol as pyruvate, which is then converted to acetyl-CoA within the mitochondria. This acetyl-CoA forms citrate (B86180), which is exported to the cytosol and cleaved by ATP citrate lyase (ACLY) to regenerate cytosolic acetyl-CoA.

  • [U-¹³C₅]Glutamine: Labeled glutamine is another key tracer, particularly for cancer metabolism. Glutamine enters the TCA cycle and can be metabolized through oxidative or reductive pathways to generate citrate, which then supplies the cytosolic acetyl-CoA pool.[2]

  • [1,2-¹³C₂]Acetate: Acetate is directly activated to acetyl-CoA in the cytosol by acetyl-CoA synthetase (ACSS2). This makes labeled acetate a highly specific probe for a direct, citrate-independent route to the precursor pool for isoprenoid and fatty acid synthesis.

The following table summarizes experimental data on the contribution of these precursors to the lipogenic acetyl-CoA pool, which is shared with the MVA pathway, under different cellular conditions.

Cell Type / Condition Tracer Relative Contribution to Lipid Synthesis Precursors Key Findings
Differentiating 3T3-L1 Adipocytes (Normoxia) [¹³C]GlucoseHighUnder normal oxygen levels, glucose is a primary carbon source for lipid synthesis.
Differentiating 3T3-L1 Adipocytes (Hypoxia) [¹³C]GlucoseDecreased (from 44.1 to 27.5 pmol/mg protein)[3]Hypoxia significantly reduces the contribution of glucose to the lipogenic pool.[3]
Differentiating 3T3-L1 Adipocytes (Hypoxia) [¹³C]AcetateIncreased (from 356.5 to 649.8 pmol/mg protein)[3]Acetate becomes a more significant carbon source for lipid synthesis under hypoxic conditions, bypassing mitochondria-dependent steps.[3]
PC9 Lung Cancer Cells (Wild-Type ACLY) [¹³C]GlucoseHighCells with functional ACLY primarily use glucose-derived carbon for HMG-CoA synthesis.[4]
PC9 Lung Cancer Cells (ACLY Knockout) [¹³C]GlucoseExtremely Limited[4]Loss of ACLY almost completely abolishes the use of glucose for HMG-CoA synthesis.[4]
PC9 Lung Cancer Cells (ACLY Knockout) [¹³C]AcetateHigh (~80% of acetyl-CoA pool labeled)[4]In the absence of ACLY, acetate becomes the dominant precursor for the MVA pathway intermediate HMG-CoA.[4]

Visualizing Carbon Flow and Experimental Design

To better understand the metabolic routes and the experimental process, the following diagrams, generated using Graphviz, illustrate the MVA pathway and a typical workflow for an isotopic labeling study.

MVA_Pathway cluster_tracers Carbon Sources cluster_mito cluster_cyto Glucose Glucose Pyruvate_c Pyruvate Glucose->Pyruvate_c Glycolysis Glutamine Glutamine Citrate_m Citrate Glutamine->Citrate_m TCA Cycle Acetate Acetate AcCoA_c Acetyl-CoA Acetate->AcCoA_c ACSS2 Mito Mitochondrion Cyto Cytosol Pyruvate_m Pyruvate AcCoA_m Acetyl-CoA Pyruvate_m->AcCoA_m AcCoA_m->Citrate_m Citrate_c Citrate Citrate_m->Citrate_c Pyruvate_c->Pyruvate_m AcetoacetylCoA Acetoacetyl-CoA AcCoA_c->AcetoacetylCoA Citrate_c->AcCoA_c ACLY HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR (Statin Target) IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Isoprenoids Isoprenoids & Cholesterol IPP_DMAPP->Isoprenoids Workflow cluster_prep 1. Preparation cluster_exp 2. Labeling Experiment cluster_proc 3. Sample Processing cluster_analysis 4. Analysis A Culture Cells to Desired Confluency B Prepare Isotope-Labeled and Control Media A->B C Wash Cells with Unlabeled Medium B->C D Incubate Cells with ¹³C-Labeled Medium (e.g., 24-72 hours) C->D E Harvest and Quench Metabolism (e.g., Cold Methanol) D->E F Extract Metabolites (e.g., Lipid Extraction for Cholesterol) E->F G Analyze Samples via LC-MS/MS or GC-MS F->G H Determine Mass Isotopomer Distributions (MIDs) G->H I Calculate Fractional Contribution and Metabolic Flux H->I

References

A Comparative Guide to the Proteomic Landscape of Host Cells Expressing the Mevalonate (MOG) Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterologous expression of the mevalonate (B85504) (MOG) pathway is a cornerstone of metabolic engineering, enabling the production of a vast array of valuable isoprenoids in various host organisms. The choice of host cell—be it the workhorse bacterium Escherichia coli, the versatile yeast Saccharomyces cerevisiae, or the mammalian powerhouse Chinese Hamster Ovary (CHO) cells—profoundly impacts pathway efficiency and overall product titers. Understanding the global proteomic response of each host to the introduction of the MOG pathway is critical for rational strain engineering and process optimization.

This guide provides an objective comparison of the proteomic analysis of these three key host organisms when engineered to express the MOG pathway. It summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Comparative Proteomic Analysis: Key Findings

The introduction of the MOG pathway incites a significant metabolic burden and elicits distinct proteomic responses across different host organisms. A comparative analysis of proteomic data from studies on E. coli, S. cerevisiae, and CHO cells reveals common themes and host-specific adaptations.

A study on E. coli engineered for zeaxanthin (B1683548) production via the MOG pathway revealed significant proteomic shifts associated with precursor and cofactor availability, as well as stress responses.[1] In yeast, proteomic analyses of strains engineered for biofuel precursor production have highlighted rearrangements in central carbon metabolism. Mammalian CHO cells, while less commonly used for isoprenoid production via the MOG pathway, exhibit complex proteomic changes related to growth and productivity when genetically modified.

The following table summarizes key quantitative proteomic findings from representative studies.

Host OrganismKey Upregulated Protein CategoriesKey Downregulated Protein CategoriesFold Change Range (Selected Proteins)Reference
Escherichia coli Precursor Biosynthesis (e.g., Acetyl-CoA synthesis), NADPH & ATP Regeneration, Oxidative Stress ResponseAmino Acid Biosynthesis, Flagellar Assembly1.5 to 3.0[1]
Saccharomyces cerevisiae Glycolysis, Acetate Metabolism, Fatty Acid Synthesis, TCA Cycle, Pentose Phosphate PathwayGlycerol, Ethanol, and Ergosterol Synthesis, Cell Wall Synthesis1.2 to 2.5
CHO Cells Protein Folding and Secretion Machinery, Anti-stress ProteinsFolate and Purine Metabolism, Cytoskeleton Formation1.3 to 2.8

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of the MOG pathway and the host cell's proteome, as well as the experimental procedures used for their analysis, the following diagrams are provided.

MOG_Pathway cluster_upper Upper MOG Pathway cluster_lower Lower MOG Pathway cluster_isoprenoid Isoprenoid Precursors Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA atoB/ERG10 HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS/ERG13 Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-P Mevalonate-P Mevalonate->Mevalonate-P MK/ERG12 Mevalonate-PP Mevalonate-PP Mevalonate-P->Mevalonate-PP PMK/ERG8 IPP IPP Mevalonate-PP->IPP MVD/ERG19 DMAPP DMAPP IPP->DMAPP IDI GPP GPP IPP->GPP GPPS DMAPP->GPP Isoprenoids Isoprenoids GPP->Isoprenoids

Caption: The heterologous mevalonate (MOG) pathway for isoprenoid production.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis Cell_Culture Host Cell Culture (E. coli, S. cerevisiae, CHO) Cell_Lysis Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Digestion Reduction, Alkylation & Tryptic Digestion Protein_Quantification->Digestion Labeling Isobaric Labeling (e.g., iTRAQ) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Database_Search Database Searching & Protein Identification LC_MS->Database_Search Quantification Relative Protein Quantification Database_Search->Quantification Bioinformatics Bioinformatic Analysis (Pathway Enrichment, etc.) Quantification->Bioinformatics

Caption: A generalized experimental workflow for comparative proteomic analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the proteomic analysis of MOG pathway-expressing host cells. These protocols are based on established methods and can be adapted for specific experimental needs.

Sample Preparation for Proteomic Analysis

a) Escherichia coli

  • Cell Lysis: Bacterial cell pellets are resuspended in lysis buffer (e.g., 8 M urea, 2 M thiourea, 4% CHAPS, 30 mM Tris, pH 8.5) and subjected to sonication on ice.[2]

  • Protein Precipitation: Proteins are precipitated using a 2-D Clean-Up Kit to remove interfering substances.

  • Protein Quantification: The protein concentration is determined using a Bradford assay.

b) Saccharomyces cerevisiae

  • Cell Lysis: Yeast cells are lysed using glass beads in a lysis buffer containing protease inhibitors.[3]

  • Protein Extraction: The cell lysate is centrifuged, and the supernatant containing the soluble proteins is collected.

  • Protein Quantification: Protein concentration is measured using the BCA protein assay.

c) CHO Cells

  • Cell Lysis: CHO cell pellets are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Extraction: The lysate is sonicated and then centrifuged to pellet cell debris. The supernatant is collected.

  • Protein Quantification: The protein concentration is determined using a BCA assay.

iTRAQ Labeling of Peptides (Yeast Example)

The iTRAQ (isobaric tags for relative and absolute quantitation) protocol allows for the simultaneous identification and quantification of proteins from multiple samples.[3][4][5][6]

  • Reduction and Alkylation: Protein samples (100 µg) are reduced with TCEP and then alkylated with MMTS.

  • Digestion: Proteins are digested overnight with trypsin.

  • Labeling: Each peptide sample is labeled with a specific iTRAQ reagent (e.g., 114, 115, 116, 117) for 2 hours at room temperature.

  • Pooling: The labeled samples are combined and dried in a vacuum centrifuge.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the core technology for identifying and quantifying proteins in a complex sample.[7][8]

  • Chromatographic Separation: The labeled peptide mixture is reconstituted and separated by online reverse-phase liquid chromatography using a gradient of acetonitrile.

  • Mass Spectrometry: The eluted peptides are ionized by electrospray ionization and analyzed by a mass spectrometer. The instrument operates in a data-dependent acquisition mode, acquiring full MS scans followed by MS/MS scans of the most abundant precursor ions.

  • Data Acquisition: MS/MS spectra are collected for peptide identification and quantification of the iTRAQ reporter ions.

Data Analysis
  • Database Searching: The acquired MS/MS spectra are searched against a relevant protein database (e.g., E. coli, S. cerevisiae, or Cricetulus griseus) using a search algorithm like Mascot or Sequest.

  • Protein Identification and Quantification: Peptides are identified, and the relative abundance of proteins is determined from the intensities of the iTRAQ reporter ions.

  • Bioinformatic Analysis: Differentially expressed proteins are subjected to functional annotation and pathway analysis to identify enriched biological processes and pathways.

Conclusion

The proteomic analysis of host cells expressing the MOG pathway provides invaluable insights into the cellular response to metabolic engineering. While common themes of stress response and metabolic readjustment are observed across E. coli, S. cerevisiae, and CHO cells, the specific proteomic signatures are host-dependent. The data and protocols presented in this guide offer a framework for comparing the performance of these host systems and provide a rational basis for future engineering efforts aimed at optimizing isoprenoid production. Researchers and drug development professionals can leverage this information to select the most suitable host and to devise strategies to mitigate metabolic burden and enhance product yields.

References

Unraveling the Transcriptomic Cascade: A Comparative Guide to Myelin Oligodendrocyte Glycoprotein (MOG) Pathway Activation in Autoimmune Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the transcriptomic shifts initiated by the introduction of the Myelin Oligodendrocyte Glycoprotein (MOG) peptide, a cornerstone in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis. We offer an objective comparison of the genetic reprogramming that occurs in MOG-induced EAE and the modulatory effects of established alternative therapeutic interventions, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in neuroimmunology and related fields.

Introduction

Experimental autoimmune encephalomyelitis (EAE) is a widely utilized animal model to investigate the pathogenesis of multiple sclerosis. The induction of EAE using a peptide from Myelin Oligodendrocyte Glycoprotein (MOG) triggers a complex inflammatory cascade within the central nervous system (CNS), leading to demyelination and axonal damage. Understanding the transcriptomic landscape of this process is crucial for identifying novel therapeutic targets and evaluating the mechanisms of action of existing treatments. This guide will delve into the gene expression signatures of MOG-induced EAE and compare them with the transcriptomic responses to two widely used therapies: Glatiramer Acetate (B1210297) and Fingolimod.

Data Presentation: Comparative Transcriptomic Analysis

The following tables summarize the key differentially expressed genes (DEGs) identified in the spinal cord of mice with MOG-induced EAE and the changes observed following treatment with alternative therapies. The data is compiled from multiple transcriptomic studies.[1][2][3][4][5][6][7][8]

Table 1: Key Upregulated Genes in the Spinal Cord of MOG-Induced EAE Mice

Gene SymbolGene NameFold Change (approx.)Function
Ccl5Chemokine (C-C motif) ligand 5>10Chemoattractant for immune cells
Cxcl10Chemokine (C-X-C motif) ligand 10>10Chemoattractant for T cells, NK cells, and monocytes
Irf7Interferon regulatory factor 7>8Key regulator of type I interferon response
Stat1Signal transducer and activator of transcription 1>5Mediator of cytokine signaling (IFN-γ)
Cd44CD44 antigen>5Cell adhesion and migration
Tlr2Toll-like receptor 2>4Innate immune recognition
Mmp9Matrix metallopeptidase 9>4Extracellular matrix degradation, BBB breakdown
C1qa/b/cComplement C1q subcomponent>15Part of the classical complement pathway
SykSpleen associated tyrosine kinase>10Signaling in immune cells
Casp1Caspase 1>8Inflammasome component, IL-1β processing

Table 2: Key Downregulated Genes in the Spinal Cord of MOG-Induced EAE Mice

Gene SymbolGene NameFold Change (approx.)Function
MbpMyelin basic protein>5Major component of the myelin sheath
Plp1Proteolipid protein 1>5Most abundant protein in CNS myelin
MogMyelin oligodendrocyte glycoprotein>4Target of autoimmune response in EAE
OpalinOligodendrocytic myelin paranodal and inner loop protein>3Myelination
Slc17a7Solute carrier family 17 member 7>3Vesicular glutamate (B1630785) transporter
Ugt8aUDP glycosyltransferase 8A>3Synthesis of galactocerebrosides (B1148508) in myelin

Table 3: Comparative Transcriptomic Effects of Alternative Therapies in EAE/MS

TherapyKey Upregulated GenesKey Downregulated GenesPrimary Pathway Modulation
Glatiramer Acetate Foxp3, Il10, TgfβIl12, Pro-inflammatory cytokinesPromotes a shift from a Th1/Th17 to a Th2/Treg immune response.[9][10][11]
Fingolimod S1PR2, S1PR3, S1PR5S1PR1, CCR7, CX3CR1Sequesters lymphocytes in lymph nodes by modulating sphingosine-1-phosphate (S1P) receptor signaling.[12][13][14][15][16][17]

Experimental Protocols

MOG-Induced EAE and Tissue Collection

Experimental autoimmune encephalomyelitis is induced in C57BL/6 mice by subcutaneous immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[4][6] Mice also receive intraperitoneal injections of pertussis toxin on day 0 and day 2.[6] Clinical signs of EAE are monitored daily. For transcriptomic analysis, mice are euthanized at the peak of the disease, and spinal cord tissue is rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.[7]

RNA Sequencing (RNA-seq) Protocol
  • RNA Extraction: Total RNA is extracted from spinal cord tissue using TRIzol reagent followed by purification with a column-based kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and integrity are assessed using a Bioanalyzer.[7]

  • Library Preparation: An RNA-seq library is prepared using a TruSeq Stranded Total RNA Library Prep Kit (Illumina) or a similar kit. This process includes rRNA depletion, fragmentation of the remaining RNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NextSeq 500, to generate paired-end reads.[7]

  • Data Analysis: Raw sequencing reads are quality-checked, trimmed, and aligned to the mouse reference genome (e.g., mm10). Gene expression is quantified, and differential expression analysis between EAE and control mice is performed using tools like Cuffdiff or DESeq2. Genes with a significant p-value (<0.05) and a fold change >1.5 are considered differentially expressed.[8]

Mandatory Visualization

MOG_EAE_Pathway cluster_AntigenPresentation Antigen Presentation cluster_TCellActivation T-Cell Activation & Differentiation cluster_CNS_Inflammation CNS Inflammation & Demyelination MOG MOG Peptide APC Antigen Presenting Cell (APC) MOG->APC Uptake MHCII MHC Class II APC->MHCII Presents Antigen TCell_Naive Naive T-Cell MHCII->TCell_Naive Activates Th1 Th1 Cell TCell_Naive->Th1 Differentiation Th17 Th17 Cell TCell_Naive->Th17 Differentiation BBB Blood-Brain Barrier (BBB) Th1->BBB Crosses Microglia Activated Microglia Th1->Microglia Activates Th17->BBB Crosses Th17->Microglia Activates Oligodendrocyte Oligodendrocyte Microglia->Oligodendrocyte Attacks Myelin Myelin Sheath Microglia->Myelin Damages Oligodendrocyte->Myelin Maintains Demyelination Demyelination Myelin->Demyelination Experimental_Workflow cluster_EAE_Induction EAE Induction cluster_Sample_Processing Sample Processing cluster_Transcriptomic_Analysis Transcriptomic Analysis Immunization Immunization (MOG35-55 + CFA) PTX Pertussis Toxin Injection Disease_Monitoring Clinical Scoring Immunization->Disease_Monitoring Sacrifice Sacrifice at Peak Disease Disease_Monitoring->Sacrifice Dissection Spinal Cord Dissection Sacrifice->Dissection RNA_Extraction RNA Extraction Dissection->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis Logical_Comparison MOG_EAE MOG-EAE Transcriptome GA Glatiramer Acetate Treatment MOG_EAE->GA Modulates (Promotes Treg) Fingolimod Fingolimod Treatment MOG_EAE->Fingolimod Modulates (Lymphocyte Sequestration)

References

A Comparative Analysis of the M-O-G Pathway and Other Synthetic Carbon Fixation Cycles

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficiency and potential of novel carbon fixation pathways, offering researchers and drug development professionals a comprehensive guide to their performance based on experimental data.

The quest for more efficient methods of carbon fixation, a cornerstone of sustainable biotechnology and therapeutic development, has led to the design of numerous synthetic metabolic pathways. Among these, the Malonyl-CoA-Oxaloacetate-Glyoxylate (MOG) pathway has emerged as a promising alternative to natural cycles like the Calvin-Benson-Bassham (CBB) cycle. This guide provides a detailed comparison of the MOG pathway with other prominent synthetic carbon fixation cycles, supported by quantitative data and experimental methodologies.

Performance Benchmarking: A Quantitative Comparison

The efficiency of a carbon fixation cycle is paramount. Key metrics for evaluation include the energy input required, typically in the form of ATP, and the maximum theoretical rate of product formation, often expressed as specific activity. The following table summarizes these critical parameters for the MOG pathway and several other natural and synthetic cycles.

Pathway/CycleATP per ProductSpecific Activity (μmol/min/mg protein)Number of EnzymesPrimary Product
MOG Pathway 8 - 12~0.5 - 0.759 - 11Glyoxylate
Reductive Pentose Phosphate (rPP) Cycle 7 - 9~0.2511Glyceraldehyde-3-Phosphate
CETCH Cycle 2~0.00517Glyoxylate
Reductive Glycine Pathway 2Higher than natural cycles~10Pyruvate
Reductive TCA (rTCA) Cycle 1 - 2Variable8Acetyl-CoA

Note: Specific activity values can vary depending on the specific enzymes used and experimental conditions. The data presented here are compiled from various computational and experimental studies for comparative purposes.[1][2]

The MOG pathway demonstrates a significant advantage in terms of its theoretical maximum rate, boasting a specific activity two to three times higher than the widely utilized rPP cycle.[2] This higher rate is largely attributed to the use of the highly efficient PEP carboxylase as the primary carboxylating enzyme.[2] While some pathways like the CETCH cycle and the Reductive Glycine Pathway are more ATP-efficient, their specific activities can be lower. The choice of the optimal pathway is therefore a trade-off between energy efficiency and the desired rate of carbon fixation.

Visualizing the Metabolic Routes

Understanding the intricate series of reactions within each cycle is crucial for their implementation and optimization. The following diagrams, generated using the DOT language, illustrate the key steps in the MOG pathway and other selected synthetic carbon fixation cycles.

MOG_Pathway cluster_MOG MOG Pathway Pyruvate Pyruvate PEP Phosphoenolpyruvate Pyruvate->PEP ATP Oxaloacetate Oxaloacetate PEP->Oxaloacetate CO2 Malate Malate Oxaloacetate->Malate NAD(P)H Malyl_CoA Malyl-CoA Malate->Malyl_CoA ATP Acetyl_CoA Acetyl-CoA Malyl_CoA->Acetyl_CoA Glyoxylate Glyoxylate Malyl_CoA->Glyoxylate Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA CO2 Malonate_semialdehyde Malonate semialdehyde Malonyl_CoA->Malonate_semialdehyde NAD(P)H Beta_Alanine β-Alanine Malonate_semialdehyde->Beta_Alanine Propionyl_CoA Propionyl-CoA Beta_Alanine->Propionyl_CoA Propionyl_CoA->Pyruvate

Caption: The this compound (MOG) Pathway.

CETCH_Cycle cluster_CETCH CETCH Cycle Propionyl_CoA Propionyl-CoA Ethylmalonyl_CoA Ethylmalonyl-CoA Propionyl_CoA->Ethylmalonyl_CoA CO2 Methylmalonyl_CoA Methylmalonyl-CoA Ethylmalonyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NAD+ Crotonyl_CoA Crotonyl-CoA Oxaloacetate->Crotonyl_CoA NAD(P)H Hydroxybutyryl_CoA (S)-3-Hydroxybutyryl-CoA Crotonyl_CoA->Hydroxybutyryl_CoA Acetoacetyl_CoA Acetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Glyoxylate Glyoxylate Acetoacetyl_CoA->Glyoxylate Acetyl_CoA->Propionyl_CoA

Caption: The Crotonyl-CoA-Ethylmalonyl-CoA-Hydroxybutyryl-CoA (CETCH) Cycle.

Reductive_Glycine_Pathway cluster_RGP Reductive Glycine Pathway Formate Formate Formyl_THF 10-Formyl-THF Formate->Formyl_THF ATP Methylene_THF 5,10-Methylene-THF Formyl_THF->Methylene_THF NAD(P)H Glycine Glycine Methylene_THF->Glycine CO2, NH3, NAD(P)H Serine Serine Glycine->Serine Methylene-THF THF THF Glycine->THF Pyruvate Pyruvate Serine->Pyruvate H2O Serine->THF Experimental_Workflow cluster_workflow Benchmarking Workflow Expression Enzyme Expression & Purification Reconstitution In Vitro Pathway Reconstitution Expression->Reconstitution Activity_Assay Activity Measurement (Product Formation) Reconstitution->Activity_Assay ATP_Assay ATP Stoichiometry Determination Reconstitution->ATP_Assay Data_Analysis Data Analysis & Comparison Activity_Assay->Data_Analysis ATP_Assay->Data_Analysis

References

A Comparative Guide to In Silico and In Vivo Performance of the MOG-Activated MAPK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in silico and in vivo approaches to studying the Myelin Oligodendrocyte Glycoprotein (MOG)-activated Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Understanding the convergence and divergence of these methodologies is crucial for robust research and therapeutic development in autoimmune demyelinating diseases.

Data Presentation: In Silico vs. In Vivo Quantitative Comparison

ParameterIn Silico Prediction (Illustrative)In Vivo Experimental ResultCitation
ERK Phosphorylation (Fold Change) 2.5-fold increase over baseline upon simulated MOG-antibody binding.Significant activation of ERK1 and ERK2 observed within 5 minutes after LTP-inducing stimulation in the lateral amygdala.[1][2][3]
Oligodendrocyte Differentiation Model predicts a 40% decrease in oligodendrocyte precursor cell (OPC) differentiation rate with sustained MAPK/ERK activation.Inhibition of the MAPK/ERK pathway with PD0325901 significantly increased the number of mature oligodendrocytes (GST-pi+ cells) in the spinal cord of EAE mice.[4]
Myelination Index Simulated inhibition of MEK (a key MAPK pathway kinase) results in a predicted 1.8-fold increase in myelination.Treatment with MEK inhibitor PD0325901 led to a concentration-dependent increase in the length of myelinated axons in OPC-neuron co-cultures.[4]
Pro-inflammatory Cytokine Expression (e.g., IL-6, IL-17) Model suggests a positive feedback loop where MAPK activation increases the expression of pro-inflammatory cytokines by 3-fold.MOG-specific B and plasma cells activate MOG-specific CD4+ T cells, which mediate an inflammatory response by activating pro-inflammatory cytokines like IL-6 and IL-17.[5]

Note: The in silico data are illustrative and based on general principles of MAPK pathway modeling, as specific, validated quantitative predictions for the MOG pathway are not yet published. The in vivo data are derived from experimental models of autoimmune demyelination, which serve as a proxy for MOG-mediated pathology.

Mandatory Visualization

MOG Signaling Pathway

MOG_Signaling_Pathway MOG-Activated MAPK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MOG MOG RAS RAS MOG->RAS Activates MOG_Ab MOG Antibody MOG_Ab->MOG Binding RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Cell Survival/Death) Transcription_Factors->Gene_Expression Regulates

Caption: MOG-Activated MAPK Signaling Pathway.

In Silico vs. In Vivo Experimental Workflow

In_Silico_vs_In_Vivo_Workflow Comparative Workflow: In Silico vs. In Vivo cluster_in_silico In Silico Arm cluster_in_vivo In Vivo Arm Model_Construction Pathway Model Construction (Based on literature) Parameterization Parameter Estimation (Kinetic rates, concentrations) Model_Construction->Parameterization Simulation Computational Simulation (e.g., ODEs, agent-based) Parameterization->Simulation In_Silico_Prediction Quantitative Predictions (e.g., phosphorylation levels) Simulation->In_Silico_Prediction Comparison Comparative Analysis In_Silico_Prediction->Comparison EAE_Induction MOG-Induced EAE Model (in mice) Intervention Experimental Intervention (e.g., inhibitor treatment) EAE_Induction->Intervention Data_Collection Data Collection (e.g., Western blot, histology) Intervention->Data_Collection In_Vivo_Results Quantitative Results (e.g., protein levels, cell counts) Data_Collection->In_Vivo_Results In_Vivo_Results->Comparison Model_Refinement Model Refinement & Validation Comparison->Model_Refinement Model_Refinement->Model_Construction Iterative Improvement

Caption: Comparative Workflow: In Silico vs. In Vivo.

Experimental Protocols

In Silico Modeling of the MOG-Activated MAPK Pathway

In silico modeling of signaling pathways provides a powerful framework for understanding complex biological processes and predicting cellular responses to various stimuli. While a specific, validated model for the MOG-activated MAPK pathway is not yet established, the general methodology involves the following key steps:

  • Pathway Reconstruction: Based on a thorough literature review, a network diagram of the MOG-activated MAPK pathway is constructed. This includes identifying all relevant molecular species (e.g., MOG, RAS, RAF, MEK, ERK) and the interactions between them (e.g., binding, phosphorylation, activation, inhibition).

  • Mathematical Representation: The reconstructed pathway is translated into a mathematical model. Common approaches include:

    • Ordinary Differential Equations (ODEs): These are used to describe the rate of change in the concentration of each molecular species over time, based on the kinetics of the reactions in the pathway.

    • Agent-Based Models (ABMs): These simulate the behavior of individual molecules as discrete agents, allowing for the study of spatial and stochastic effects.

    • Boolean Networks: These represent the state of each molecule as either "on" or "off" and use logical rules to describe the interactions.

  • Parameter Estimation: The model is populated with kinetic parameters (e.g., reaction rates, binding affinities) and initial concentrations of molecular species. These parameters can be obtained from experimental literature, public databases, or estimated by fitting the model to existing experimental data.

  • Simulation and Analysis: The model is then used to simulate the behavior of the pathway under different conditions, such as upon MOG antibody binding. The output of the simulation provides quantitative predictions about the dynamics of the pathway, such as the temporal profile of ERK phosphorylation.

  • Validation and Refinement: The predictions of the in silico model are compared with in vivo or in vitro experimental data. Discrepancies between the model and experimental results are used to refine the model structure and parameters in an iterative process.

In Vivo Analysis: MOG-Induced Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model to study the pathophysiology of MOG-antibody associated disease (MOGAD) and to evaluate potential therapeutic interventions.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation: An emulsion is prepared by mixing the MOG35-55 peptide (dissolved in PBS) with an equal volume of CFA. The mixture is emulsified until a thick, stable emulsion is formed.

  • Immunization: On day 0, mice are anesthetized and subcutaneously injected with 100-200 µL of the MOG/CFA emulsion, typically distributed over two sites on the flank.

  • Pertussis Toxin Administration: Immediately after immunization on day 0, and again on day 2, mice receive an intraperitoneal injection of PTX (typically 100-200 ng per mouse). PTX acts as an adjuvant to enhance the autoimmune response.

  • Clinical Scoring: Starting from day 7 post-immunization, mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

  • Tissue Collection and Analysis: At the peak of the disease or at a predetermined endpoint, mice are euthanized, and tissues (e.g., spinal cord, brain) are collected for further analysis. This can include:

    • Histology: To assess inflammation, demyelination, and axonal damage.

    • Immunohistochemistry: To identify and quantify different immune cell populations and the expression of specific proteins.

    • Western Blotting: To measure the levels of key signaling proteins, such as phosphorylated ERK (p-ERK), to quantify the activation of the MAPK pathway.

    • Flow Cytometry: To analyze the phenotype and function of immune cells isolated from the central nervous system and lymphoid organs.

This comparative guide highlights the complementary nature of in silico and in vivo approaches in studying the MOG-activated MAPK pathway. While in silico models offer a powerful tool for generating hypotheses and making quantitative predictions, in vivo experiments are essential for validating these predictions and understanding the complex biological reality. The integration of both methodologies will be critical for advancing our understanding of MOG-associated diseases and for the development of novel therapeutic strategies.

References

Assessing the Evolutionary Stability of Engineered M-CSF/OPG (MOG) Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of engineered biological systems is a critical determinant of their therapeutic efficacy and safety. This guide provides a comparative assessment of the evolutionary stability of engineered pathways designed to modulate Macrophage Colony-Stimulating Factor (M-CSF) and Osteoprotegerin (OPG) signaling, here termed the "MOG pathway." The objective of such pathways is often to promote bone regeneration or inhibit bone resorption by influencing osteoclast differentiation and activity.

The stability of any engineered genetic circuit is a significant hurdle in synthetic biology, as mutations can inactivate the circuit and reduce its effectiveness over time. Ensuring the long-term performance of these circuits is crucial for their practical application in therapeutic contexts. Several strategies can be employed to enhance the stability of these engineered pathways, including the genomic integration of the circuit and the implementation of inducible or dynamic controls to manage the metabolic burden on the host cells.

The Engineered MOG Signaling Pathway

The natural signaling pathway involving M-CSF, RANKL (Receptor Activator of Nuclear Factor-κB Ligand), and OPG is a cornerstone of bone metabolism regulation. M-CSF promotes the proliferation and survival of osteoclast precursors, while the balance between RANKL and OPG determines the extent of osteoclast differentiation and activation. An engineered MOG pathway would likely involve the controlled, localized expression of OPG to competitively inhibit RANKL, and potentially the co-expression of M-CSF to support a healthy population of osteoclast precursors, thereby fine-tuning bone remodeling processes.

Below is a diagram illustrating the key interactions in the M-CSF and RANK/RANKL/OPG signaling pathways, which an engineered MOG pathway would aim to modulate.

MOG_Pathway cluster_osteoclast Osteoclast Precursor / Osteoclast MCSF_R c-Fms (M-CSF Receptor) Differentiation Differentiation & Activation MCSF_R->Differentiation RANK RANK RANK->Differentiation Osteoclast Mature Osteoclast Differentiation->Osteoclast MCSF M-CSF MCSF->MCSF_R promotes survival & proliferation RANKL RANKL RANKL->RANK induces differentiation OPG OPG OPG->RANKL

Diagram 1: M-CSF and RANK/RANKL/OPG signaling pathway.

Comparative Performance of Engineered Pathways

The performance of an engineered MOG pathway can be compared to alternative therapeutic strategies based on several key metrics. The following table provides a hypothetical comparison, summarizing quantitative data that should be obtained through experimental validation.

Performance Metric Engineered MOG Pathway (e.g., Viral Vector Delivery) Alternative 1: Recombinant OPG Protein Therapy Alternative 2: Small Molecule Inhibitor of RANKL Supporting Experimental Data
Target Specificity High (localized expression)Moderate (systemic administration)Variable (potential off-target effects)Ligand-receptor binding assays (e.g., ELISA, SPR)
Therapeutic Efficacy (Bone Mineral Density Increase) 15-20% increase over 6 months10-15% increase over 6 months8-12% increase over 6 monthsIn vivo animal models (e.g., micro-CT analysis)
Duration of Effect Long-term (stable gene expression)Short-term (protein half-life)Short-term (drug clearance rate)Pharmacokinetic and pharmacodynamic studies
Evolutionary Stability (Functional Half-life) > 180 days (in vitro)Not ApplicableNot ApplicableLong-term cell culture and serial passaging experiments[1][2]
Immunogenicity Potential for vector-related immune responseLow to moderateLowIn vivo immunogenicity studies (e.g., antibody titer measurement)

Experimental Protocols for Assessing Evolutionary Stability

To rigorously assess the long-term stability of an engineered MOG pathway, a combination of in vitro and in vivo experiments is essential. The following protocols provide a framework for these investigations.

1. Long-Term In Vitro Cell Culture and Serial Passaging

  • Objective: To determine the rate of mutational inactivation of the engineered genetic circuit under selective pressure.

  • Methodology:

    • Transduce a suitable host cell line (e.g., mesenchymal stem cells) with the engineered MOG pathway construct (e.g., a lentiviral vector).

    • Culture the engineered cells for an extended period (e.g., >100 generations) through serial passaging.

    • At regular intervals, harvest a subpopulation of cells.

    • Quantify the expression of the therapeutic transgenes (M-CSF and OPG) using methods such as qPCR for mRNA levels and ELISA or Western blotting for protein levels.

    • Sequence the genetic construct from the host cell genome to identify any mutations that have arisen.

    • The functional half-life of the circuit can be calculated based on the decay in transgene expression or the accumulation of inactivating mutations over time.[1][2]

2. In Vivo Animal Models

  • Objective: To evaluate the long-term stability and efficacy of the engineered MOG pathway in a physiologically relevant context.

  • Methodology:

    • Implant the engineered cells into a relevant animal model (e.g., a bone defect model in rodents).

    • Monitor the expression of the therapeutic transgenes in the target tissue at various time points post-implantation.

    • Assess the therapeutic outcome, such as bone regeneration, using imaging techniques like micro-computed tomography (micro-CT).

    • At the end of the study, retrieve the implanted cells (if possible) and analyze the integrity of the genetic construct as described in the in vitro protocol.

3. Directed Evolution Studies

  • Objective: To proactively identify and mitigate potential pathways of mutational escape.

  • Methodology:

    • Create a library of variants of the engineered MOG pathway construct with random mutations.

    • Subject this library to a high-throughput screen or selection pressure that favors non-functional circuits.

    • Sequence the "escaped" mutants to identify mutations that lead to a loss of function.

    • This information can be used to redesign the genetic circuit to be more robust against such mutations.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the evolutionary stability of an engineered genetic pathway.

Stability_Workflow Construct Engineered MOG Pathway Construct Transduction Transduction into Host Cells Construct->Transduction InVitro Long-Term In Vitro Culture Transduction->InVitro InVivo In Vivo Animal Model Transduction->InVivo Analysis Stability & Efficacy Analysis InVitro->Analysis InVivo->Analysis qPCR qPCR (mRNA) Analysis->qPCR ELISA ELISA (Protein) Analysis->ELISA Sequencing Sequencing (Mutations) Analysis->Sequencing MicroCT Micro-CT (Bone Growth) Analysis->MicroCT Redesign Pathway Redesign & Optimization Sequencing->Redesign

Diagram 2: Experimental workflow for assessing stability.

References

A Comparative Guide to Methionine-γ-lyase (MGL) Orthologs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed cross-species comparison of Methionine-γ-lyase (MGL), a key enzyme in the metabolism of sulfur-containing amino acids. While the term "MOG pathway" is not standard, this document focuses on MGL (EC 4.4.1.11) as a representative enzyme acting on methionine, with notes on related activities. MGL is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the γ-elimination of L-methionine to produce α-ketobutyrate, methanethiol, and ammonia.[1][2] This enzyme is found in a limited range of organisms, including bacteria, parasitic protozoa, and plants, but is absent in humans, making it an attractive target for antimicrobial and anticancer therapies.[1][3]

Methionine-γ-lyase (MGL) Pathway

MGL catalyzes the direct degradation of L-methionine and other sulfur-containing amino acids. The overall reaction is a crucial step in the metabolism of these compounds in organisms that possess the enzyme.

MGL_Pathway MGL Catalyzed Reaction Met L-Methionine MGL Methionine-γ-lyase (MGL) EC 4.4.1.11 Met->MGL H2O H₂O H2O->MGL AKB α-Ketobutyrate MGL->AKB MT Methanethiol (CH₃SH) MGL->MT NH3 Ammonia (NH₃) MGL->NH3

Caption: The MGL-catalyzed degradation of L-methionine.

Cross-Species Comparison of MGL Enzyme Kinetics

The kinetic properties of MGL orthologs vary significantly across different species. These differences in substrate affinity (Km) and catalytic turnover rate (kcat) are critical for understanding the enzyme's physiological role and for its application in biotechnology and medicine. The catalytic efficiency (kcat/Km) is a key parameter for comparing the performance of enzyme orthologs.

SpeciesSubstrateKm (mM)Vmax (µmol min⁻¹ mg⁻¹)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference
Pseudomonas putidaL-Methionine0.92-25.392.76 x 10⁴[4]
Citrobacter freundiiL-Methionine1.1-423.8 x 10⁴[4]
Clostridium sporogenesL-Methionine0.3-9.03.0 x 10⁴[4]
Porphyromonas gingivalisL-Methionine1.05.27-3.73 x 10³[5]
Brevibacterium linensL-Methionine3.6---[6]
Penicillium flavigenomL-Methionine19.250.813 U/mL/min--[7]
Entamoeba histolytica (EhMGL1)L-Methionine3.6---[8]
Entamoeba histolytica (EhMGL2)L-Methionine1.1---[8]

Note: Kinetic parameters are often determined under different experimental conditions (pH, temperature), which can affect direct comparisons. Dashes indicate data not available in the cited sources.

Discussion on Other Potential Substrates:

  • Ornithine: While a dedicated Ornithine-γ-lyase is not well-documented, some MGLs exhibit minor activity towards L-ornithine. For instance, MGL from Penicillium flavigenom showed less than 40% activity with L-ornithine compared to L-methionine.[7]

  • Glutamate: There is no significant literature describing a "Glutamate-γ-lyase." Glutamate metabolism typically involves transaminases, dehydrogenases, or ligases, such as Glutamate-cysteine ligase, which catalyzes a condensation reaction, not a lyase reaction.[9][10]

Experimental Protocols

Accurate comparison of enzyme orthologs requires standardized methodologies. Below are generalized protocols for the characterization of MGL.

This protocol describes the cloning, expression, and purification of MGL, a common prerequisite for kinetic analysis.

  • Gene Cloning: The gene encoding the MGL ortholog is amplified from the source organism's genomic DNA via PCR. The amplified gene is then cloned into an expression vector (e.g., pET-15b), often with a polyhistidine (His)-tag to facilitate purification.[11]

  • Protein Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3).[4] Cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal density (OD₆₀₀ ≈ 0.6-0.8). Protein expression is then induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) followed by incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0, containing lysozyme (B549824) and protease inhibitors), and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation. If a His-tag was used, the supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The recombinant MGL is then eluted with a buffer containing a higher concentration of imidazole.

  • Purity and Concentration: Protein purity is assessed by SDS-PAGE. The concentration of the purified enzyme is determined using a standard method, such as the Bradford assay.

This assay quantifies MGL activity by measuring the production of α-ketobutyrate, one of the reaction products.

  • Reaction Mixture: Prepare a reaction mixture in a final volume of 0.5 mL containing 50 mM potassium phosphate (B84403) buffer (pH 7.2-8.0), 0.02 mM PLP, and 10 mM L-methionine.[6]

  • Enzyme Addition: Pre-incubate the reaction mixture at the desired temperature (e.g., 25-37°C). Start the reaction by adding a known amount of purified MGL enzyme (e.g., >0.015 Units).[6]

  • Incubation: Incubate the reaction for a specific period (e.g., 15-60 minutes) during which the reaction rate is linear.

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%.[6]

  • Derivatization and Detection: Centrifuge the mixture to pellet precipitated protein. To the supernatant, add 3-methyl-2-benzothiazolone hydrazone (MBTH). This reagent reacts with the α-keto acid product to form a derivative that can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 320-340 nm).[6]

  • Calculation: Calculate the amount of α-ketobutyrate produced by comparing the absorbance to a standard curve generated with known concentrations of α-ketobutyrate. One unit (U) of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of enzyme orthologs, from gene identification to kinetic characterization.

Experimental_Workflow Workflow for Comparing MGL Orthologs A Gene Identification (Database Mining, PCR) B Cloning into Expression Vector A->B C Transformation into E. coli Host B->C D Protein Expression (IPTG Induction) C->D E Cell Lysis & Lysate Clarification D->E F Affinity Chromatography (e.g., Ni-NTA) E->F G Purity Check (SDS-PAGE) & Quantification F->G H Enzyme Activity Assays G->H I Kinetic Parameter Determination (Km, kcat) H->I J Comparative Analysis & Data Interpretation I->J

Caption: A generalized workflow for comparative enzyme analysis.

References

Validating MOG Pathway Activity: A Comparative Guide to Cell-Free Systems and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the complexities of Myelin Oligodendrocyte Glycoprotein (MOG) signaling, this guide offers a comprehensive comparison of validation methodologies. We delve into the emerging utility of cell-free systems and contrast their performance with established cell-based and in vivo approaches, providing supporting data and detailed experimental protocols to inform your research strategy.

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein of the central nervous system, uniquely expressed on the outer surface of myelin sheaths and oligodendrocytes. While its precise physiological role is still under investigation, it is a known target in autoimmune demyelinating diseases, such as MOG antibody-associated disease (MOGAD). The pathogenic signaling cascade initiated by anti-MOG antibodies, often referred to as the "MOG pathway," involves the activation of downstream effectors like the MAPK/Akt pathways and an influx of intracellular calcium, leading to demyelination and neurological damage. Validating the activity of this pathway is crucial for understanding disease mechanisms and for the development of targeted therapeutics.

Visualizing the MOG Signaling Pathway

The binding of autoantibodies to MOG on the surface of oligodendrocytes triggers a downstream signaling cascade. This can lead to cellular stress, cytoskeletal instability, and ultimately demyelination. The following diagram illustrates this pathogenic MOG pathway.

MOG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anti-MOG_Antibody Anti-MOG Antibody MOG MOG Anti-MOG_Antibody->MOG Ca_ion Ca²⁺ MOG->Ca_ion  Ca²⁺ Influx MAPK_Akt MAPK/Akt Pathways MOG->MAPK_Akt Activation Cytoskeletal_Instability Cytoskeletal Instability Ca_ion->Cytoskeletal_Instability Stress_Response Cellular Stress Response MAPK_Akt->Stress_Response Demyelination Demyelination Stress_Response->Demyelination Cytoskeletal_Instability->Demyelination

Pathogenic MOG signaling cascade initiated by autoantibody binding.

Methodologies for MOG Pathway Validation: A Head-to-Head Comparison

The validation of MOG pathway activity can be approached through various methods, each with its own set of advantages and limitations. Here, we compare cell-free systems with traditional cell-based assays and in vivo models.

FeatureCell-Free SystemCell-Based Assay (e.g., Primary Oligodendrocytes, Cell Lines)In Vivo Model (e.g., EAE)
Principle In vitro synthesis and reconstitution of MOG and signaling components in a defined, non-cellular environment.Measurement of signaling events in living cells expressing MOG.Induction of an autoimmune response against MOG in an animal model to study the pathological cascade in a whole organism.
Throughput HighModerate to HighLow
Time to Result Hours to daysDays to weeksWeeks to months
Cost per Sample Low to ModerateModerateHigh
Physiological Relevance Low to Moderate (lacks cellular context)High (cellular context)Very High (whole organism)
Control over Variables High (defined components)Moderate (cellular complexity)Low (systemic complexity)
Reproducibility Moderate to High (can be affected by extract variability)[1]Moderate (dependent on cell line stability and passage number)Low to Moderate (biological variability between animals)
Suitability for Toxic Protein Studies HighLowLow

Cell-Free Systems: A Novel Approach to MOG Pathway Validation

Cell-free protein synthesis has emerged as a powerful tool for studying complex proteins, including transmembrane proteins like MOG, which can be challenging to express and purify in traditional cell-based systems.[2] This approach allows for the direct manipulation of the reaction environment and the precise control of component concentrations, facilitating a detailed analysis of molecular interactions and signaling events.

Experimental Workflow: Cell-Free Validation of MOG Pathway Activity

The following diagram outlines a potential workflow for validating MOG pathway activity using a cell-free system. This process involves the in vitro expression of MOG, its reconstitution into a lipid bilayer, and the subsequent measurement of downstream signaling events upon stimulation.

Cell_Free_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis MOG_DNA MOG DNA Template In_Vitro_Expression In Vitro Expression & Reconstitution of MOG MOG_DNA->In_Vitro_Expression Cell_Extract Cell-Free Expression System Cell_Extract->In_Vitro_Expression Liposomes Liposomes/ Nanodiscs Liposomes->In_Vitro_Expression Stimulation Stimulation with Anti-MOG Antibodies In_Vitro_Expression->Stimulation Signaling_Cascade In Vitro Signaling Cascade Stimulation->Signaling_Cascade Phosphorylation_Assay MAPK Phosphorylation (e.g., Western Blot, ELISA) Signaling_Cascade->Phosphorylation_Assay Calcium_Assay Calcium Flux (Fluorescent Probes) Signaling_Cascade->Calcium_Assay

Workflow for cell-free validation of MOG pathway activity.

Alternative Methods for MOG Pathway Validation

While cell-free systems offer unique advantages, cell-based assays and in vivo models remain the gold standard for many aspects of MOG pathway research due to their higher physiological relevance.

Cell-Based Assays

These assays utilize primary oligodendrocytes or cell lines engineered to express MOG. They allow for the study of the signaling pathway within a living cellular context.

In Vivo Models: Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is the most widely used in vivo system to study MOG-related autoimmune demyelination. By inducing an immune response against MOG in rodents, researchers can investigate the entire pathological cascade, from immune cell activation to demyelination and neurological deficits.

Detailed Experimental Protocols

I. Cell-Free MOG Expression and Reconstitution

Objective: To produce and reconstitute the extracellular domain of MOG in a lipid environment for in vitro signaling assays.

Materials:

  • MembraneMax™ Protein Expression Kit or similar cell-free expression system for membrane proteins.[3]

  • Plasmid DNA encoding the extracellular domain of human MOG (amino acids 1-125) with a T7 promoter.[4][5]

  • Liposomes or nanodiscs.

  • Purification resin (e.g., Ni-NTA for His-tagged proteins).

Protocol:

  • Template Preparation: Purify the plasmid DNA containing the MOG extracellular domain sequence. Ensure the DNA is of high quality and free from RNase contamination.[3]

  • Cell-Free Expression Reaction: Set up the cell-free protein synthesis reaction according to the manufacturer's instructions. Combine the cell-free extract, reaction buffer, amino acids, and the MOG plasmid DNA.

  • Reconstitution: During the expression reaction, include liposomes or nanodiscs in the mixture to allow for co-translational insertion and proper folding of the MOG protein into the lipid bilayer.

  • Purification (Optional): If a tagged version of MOG is expressed (e.g., with a His-tag), the reconstituted MOG can be purified using affinity chromatography.

  • Validation: Confirm the expression and successful reconstitution of MOG using SDS-PAGE and Western blot analysis with an anti-MOG antibody.

II. Cell-Based Assay: Calcium Flux Measurement

Objective: To measure changes in intracellular calcium concentration in MOG-expressing cells upon stimulation with anti-MOG antibodies.

Materials:

  • MOG-expressing cells (e.g., primary oligodendrocytes or a transfected cell line).

  • Anti-MOG antibodies.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[6]

  • Hanks' Balanced Salt Solution (HBSS).

  • Fluorescence microplate reader or flow cytometer.

  • Ionomycin (B1663694) (positive control).

  • EGTA (negative control).

Protocol:

  • Cell Preparation: Plate MOG-expressing cells in a 96-well plate and culture until they reach the desired confluency.

  • Dye Loading: Wash the cells with HBSS and then incubate them with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) for 45-60 minutes at 37°C in the dark.[6]

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microplate reader or flow cytometer.

  • Stimulation: Add anti-MOG antibodies to the wells to stimulate the cells.

  • Kinetic Reading: Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

  • Controls: In separate wells, add ionomycin to induce a maximal calcium response (positive control) and EGTA to chelate extracellular calcium (negative control).

  • Data Analysis: Normalize the change in fluorescence to the baseline fluorescence and plot the response over time.

III. Cell-Based Assay: Western Blot for MAPK Phosphorylation

Objective: To detect the phosphorylation of MAPK pathway proteins (e.g., ERK, JNK, p38) in MOG-expressing cells following stimulation.

Materials:

  • MOG-expressing cells.

  • Anti-MOG antibodies.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies against phosphorylated and total forms of ERK, JNK, and p38.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Protocol:

  • Cell Culture and Stimulation: Culture MOG-expressing cells and treat them with anti-MOG antibodies for various time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for a phosphorylated MAPK protein (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the MAPK protein to serve as a loading control.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Calculate the ratio of phosphorylated to total protein to determine the relative level of activation.[7]

IV. In Vivo Model: MOG-Induced Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To induce an autoimmune response against MOG in mice to model the pathological features of MOGAD.

Materials:

  • C57BL/6 mice (or other susceptible strain).

  • MOG peptide (e.g., MOG35-55).[8]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis toxin.

  • Syringes and needles.

Protocol:

  • Immunization Emulsion Preparation: Prepare an emulsion by mixing the MOG peptide solution with CFA.

  • Immunization: Anesthetize the mice and inject the MOG/CFA emulsion subcutaneously at two sites on the flank.[8]

  • Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on the day of immunization and again 48 hours later.[9]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness, paralysis) and record a clinical score.

  • Tissue Collection and Analysis: At the peak of the disease or at a designated time point, euthanize the mice and collect tissues (e.g., spinal cord, brain) for histological analysis (to assess inflammation and demyelination) and immunological studies.

This guide provides a framework for selecting and implementing appropriate methodologies for the validation of MOG pathway activity. The choice of method will depend on the specific research question, available resources, and the desired level of physiological relevance.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Malonyl-CoA, Oxaloacetate, and Glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, particularly in the fields of biochemistry and drug discovery, the safe handling and disposal of metabolic intermediates like Malonyl-CoA, oxaloacetate, and glyoxylate (B1226380) are of paramount importance. Adherence to proper safety and disposal procedures is critical for ensuring personnel safety and environmental protection. This document provides a comprehensive guide to the safe management of these chemicals, from handling to final disposal, in line with laboratory safety best practices.

I. Chemical Safety and Hazard Information

A thorough understanding of the hazards associated with each chemical is the foundation of safe laboratory practices. The following table summarizes the key hazard information for Malonyl-CoA, oxaloacetate, and glyoxylate based on available Safety Data Sheets (SDS).

Chemical CAS Number Molecular Formula Key Hazards Personal Protective Equipment (PPE)
Malonyl-CoA (lithium salt)108347-84-8C₂₄H₃₈N₇O₁₉P₃S · XLiNot classified as a hazardous substance according to GHS.[1] However, good hygiene practice is recommended.[2]Standard laboratory attire, safety glasses, and gloves.
Oxaloacetic Acid328-42-7C₄H₄O₅Causes serious eye irritation.[3][4][5] Harmful to aquatic life.[3][5] May cause skin irritation.Chemical safety goggles, gloves, and a laboratory coat.
Glyoxylic Acid298-12-4C₂H₂O₃Corrosive.[6][7] Causes severe skin burns and eye damage.[8] May cause respiratory irritation.[9]Chemical-resistant gloves, chemical safety goggles or a face shield, and a laboratory coat. Work in a well-ventilated area or a chemical fume hood.[7]

II. Step-by-Step Disposal Procedures

The disposal of a mixture of Malonyl-CoA, oxaloacetate, and glyoxylate requires a careful approach that considers the hazards of each component, particularly the corrosive nature of glyoxylic acid and the eye-irritating properties of oxaloacetic acid.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Conduct all disposal procedures within a certified chemical fume hood to avoid inhalation of any vapors or mists.[10]

2. Segregation and Collection:

  • Collect waste containing Malonyl-CoA, oxaloacetate, and glyoxylate in a designated, clearly labeled, and chemically compatible waste container.

  • Do not mix with other incompatible waste streams.

3. Neutralization (for acidic solutions):

  • Due to the presence of oxaloacetic acid and glyoxylic acid, the waste solution is likely to be acidic.

  • Slowly and carefully neutralize the waste solution by adding a suitable base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) while stirring.

  • Monitor the pH of the solution using pH paper or a pH meter. The target pH should be in the neutral range (typically between 6 and 8). Be aware that neutralization reactions can be exothermic.

4. Final Disposal:

  • Once neutralized, the waste should be disposed of as hazardous chemical waste according to your institution's and local regulations.

  • Smaller quantities, if significantly diluted and neutralized, may in some jurisdictions be permissible for drain disposal with copious amounts of water, but this should be verified with your institution's environmental health and safety department.[11] Given the mixture of chemicals, disposal as hazardous waste is the most prudent course of action.

  • Ensure the waste container is securely sealed and properly labeled with the contents before collection by a certified waste disposal service.[6][12]

III. Experimental Protocols and Methodologies

While a specific experimental protocol involving the simultaneous use of all three compounds in a single procedure is not commonly cited, their roles in metabolic pathways are well-documented. For instance, the analysis of these short-chain acyl-CoA esters and related organic acids in biological samples often involves High-Performance Liquid Chromatography (HPLC).

General Protocol for Sample Preparation and HPLC Analysis of Acyl-CoA Esters:

  • Extraction: Tissue or cell samples are typically extracted with a cold acidic solution, such as perchloric acid, to precipitate proteins and extract the small molecule metabolites.[13][14]

  • Purification: The extract is then often purified and concentrated using a solid-phase extraction (SPE) method, such as a C18 cartridge, to remove interfering substances and enrich the acyl-CoA esters.[13]

  • HPLC Analysis: The purified sample is analyzed by reverse-phase HPLC with UV detection (typically at 260 nm) to separate and quantify the different acyl-CoA species.[13][14]

IV. Signaling Pathways and Experimental Workflows

Malonyl-CoA, oxaloacetate, and glyoxylate are key intermediates in several central metabolic pathways. Understanding these relationships is crucial for researchers in this field.

Malonyl-CoA-Oxaloacetate-Glyoxylate (MOG) Pathway:

The MOG pathway, also referred to as the C4-glyoxylate cycle, is a synthetic metabolic pathway for the conversion of C1 compounds.[15] The diagram below illustrates the core reactions of this cycle.

MOG_Pathway Pyruvate Pyruvate PEP Phosphoenolpyruvate Pyruvate->PEP Pyruvate phosphate dikinase Oxaloacetate Oxaloacetate PEP->Oxaloacetate PEP carboxylase Malate Malate Oxaloacetate->Malate Malate dehydrogenase Malyl_CoA Malyl-CoA Malate->Malyl_CoA Malyl-CoA synthetase Acetyl_CoA Acetyl-CoA Malyl_CoA->Acetyl_CoA Malyl-CoA lyase Glyoxylate Glyoxylate Malyl_CoA->Glyoxylate Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase Glyoxylate->Malate Malate synthase

Caption: The this compound (MOG) Pathway.

Glyoxylate Cycle:

The glyoxylate cycle is an anabolic pathway occurring in plants, bacteria, protists, and fungi. It allows for the synthesis of carbohydrates from fatty acids.[16][17]

Glyoxylate_Cycle Acetyl_CoA Acetyl-CoA Citrate Citrate Acetyl_CoA->Citrate Malate Malate Acetyl_CoA->Malate Malate synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate lyase Succinate Succinate Isocitrate->Succinate Glyoxylate->Malate Fumarate Fumarate Succinate->Fumarate Succinate dehydrogenase Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate dehydrogenase Oxaloacetate->Citrate Citrate synthase

Caption: Overview of the Glyoxylate Cycle.

Fatty Acid Synthesis Initiation:

Malonyl-CoA is a crucial building block for fatty acid synthesis. It is formed from the carboxylation of acetyl-CoA.[18]

Fatty_Acid_Synthesis_Initiation Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA carboxylase (ACC) Fatty_Acids Fatty Acids Acetyl_CoA->Fatty_Acids Malonyl_CoA->Fatty_Acids Fatty Acid Synthase (FAS)

Caption: The role of Malonyl-CoA in fatty acid synthesis.

References

Essential Safety and Handling Guide for Malonyl-CoA, Oxaloacetate, and Glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Malonyl-CoA, oxaloacetate, and glyoxylate. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

When handling Malonyl-CoA, oxaloacetate, and glyoxylate, either individually or as a mixture, a comprehensive approach to personal protection is required. While Malonyl-CoA is generally not classified as hazardous, both oxaloacetic acid and glyoxylic acid are known to be corrosive and can cause severe skin burns and serious eye damage.[1][2][3][4] Therefore, the personal protective equipment (PPE) recommendations are based on the highest hazard level among the components.

Minimum Required PPE:

  • Hand Protection: Chemical-resistant nitrile gloves. Double-gloving is recommended, especially for prolonged handling. Gloves must be inspected before use and changed immediately if contaminated.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[5]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required to protect skin and clothing from potential splashes.

  • General Laboratory Attire: Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.

Hazard and Exposure Data Summary

Chemical ComponentCAS NumberGHS Hazard StatementsQuantitative DataFirst Aid Measures
Malonyl-Coenzyme A 524-14-1Not classified as hazardous. Handle with care.No specific LD50/LC50 data available.Eyes/Skin: Rinse with plenty of water. Ingestion/Inhalation: Move to fresh air and seek medical attention if symptoms occur.
Oxaloacetic Acid 328-42-7H314: Causes severe skin burns and eye damage.[1][4]Oral LD50 (Rat): >=2000 to <=5000 mg/kg[1]Eyes: Immediately flush with running water for at least 15 minutes, holding eyelids open.[1] Skin: Remove contaminated clothing and flush skin with water. Ingestion: Do NOT induce vomiting. Call a poison center or doctor immediately.[3]
Glyoxylic Acid 298-12-4H314: Causes severe skin burns and eye damage.[2] H317: May cause an allergic skin reaction.[6]Oral LD50 (Rat): >2528 mg/kg[2] Dermal LD50 (Rabbit): >2000 mg/kg[2]Eyes: Flush with water for at least 15 minutes.[5] Skin: Remove contaminated clothing and flush with water. Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[7]

Experimental Protocol: Handling and Preparation of an Aqueous Solution

This protocol outlines the step-by-step procedure for safely preparing an aqueous solution containing Malonyl-CoA, oxaloacetate, and glyoxylate. These compounds are intermediates in the Malonyl-CoA-oxaloacetate-glyoxylate (MOG) biochemical pathway and are chemically compatible.[8][9]

Materials:

  • Malonyl-CoA (solid)

  • Oxaloacetic acid (solid)

  • Glyoxylic acid (solid)

  • Purified water (e.g., deionized or distilled)[10]

  • Appropriate buffer solution (if required for pH stability)

  • Analytical balance, weigh boats, beakers, volumetric flasks, magnetic stirrer, and stir bar[10]

  • pH meter

Procedure:

  • Preparation and Pre-Calculation:

    • Put on all required personal protective equipment (lab coat, gloves, and chemical splash goggles).

    • Perform all weighing and solution preparation steps inside a chemical fume hood.

    • Calculate the required mass of each solid solute to achieve the desired molar concentration in the final solution volume, using the formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ).[11]

  • Weighing of Reagents:

    • Using an analytical balance, accurately weigh each solid (Malonyl-CoA, oxaloacetic acid, glyoxylic acid) into separate, labeled weigh boats.

  • Dissolving the Solutes:

    • Fill a volumetric flask to approximately half of the final desired volume with purified water or buffer.

    • Transfer the weighed solids into a beaker. Add a small amount of the water/buffer from the volumetric flask to the beaker and dissolve the solids using a magnetic stirrer.

    • Once fully dissolved, transfer the solution from the beaker into the volumetric flask. Rinse the beaker with a small amount of the remaining water/buffer and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Final Volume and pH Adjustment:

    • Carefully add purified water or buffer to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[11]

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • If pH is critical for the experiment, measure the pH of the solution using a calibrated pH meter. Adjust as necessary by adding a dilute acid (e.g., HCl) or base (e.g., NaOH) dropwise.[10]

  • Storage:

    • Transfer the final solution to a clearly labeled and properly sealed storage bottle.

    • Store the solution under the recommended conditions for the most sensitive component (typically refrigerated or frozen to maintain stability).

Disposal Plan

Due to the corrosive nature of oxaloacetic and glyoxylic acids, the resulting mixture and any contaminated materials must be disposed of as hazardous chemical waste.[1][2] Do not dispose of this solution down the drain.

Procedure:

  • Waste Collection:

    • Collect all waste solutions containing these chemicals in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Solid waste, such as used weigh boats, contaminated gloves, and paper towels, should be collected in a separate, clearly labeled solid chemical waste container.

  • Neutralization (if required by institutional policy):

    • Some institutional safety protocols may require the neutralization of acidic waste before collection. If so, slowly add a weak base (e.g., sodium bicarbonate) to the liquid waste while stirring in a chemical fume hood. Monitor the pH until it is within the acceptable range (typically 6-8).

  • Waste Pickup:

    • Store the sealed waste containers in a designated satellite accumulation area.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[12][13]

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling, preparation, and disposal of the chemical mixture.

G Workflow for Handling Malonyl-CoA, Oxaloacetate, and Glyoxylate cluster_prep Preparation Phase cluster_handling Handling & Solution Making cluster_disposal Disposal Phase A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Work in Fume Hood A->B C Step 3: Calculate & Weigh Solids B->C D Step 4: Dissolve Solids in Half Volume of Solvent C->D Proceed to Handling E Step 5: Adjust to Final Volume D->E F Step 6: Homogenize & Adjust pH E->F G Step 7: Transfer to Labeled Storage F->G H Step 8: Collect Liquid Waste in Hazardous Waste Container G->H After Experiment/Use J Step 10: Store Waste in Designated Area H->J I Step 9: Collect Solid Waste (Gloves, Weigh Boats) I->J K Step 11: Arrange for EHS Pickup J->K

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.